molecular formula C6H11NO2 B1678964 Nitrocyclohexane CAS No. 1122-60-7

Nitrocyclohexane

Cat. No.: B1678964
CAS No.: 1122-60-7
M. Wt: 129.16 g/mol
InChI Key: NJNQUTDUIPVROZ-UHFFFAOYSA-N
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Description

Nitrocyclohexane is a colorless liquid. (EPA, 1998)
This compound is a C-nitro compound that is cyclohexane in which a single hydrogen is replaced by a nitro group. It is a carbocyclic compound and a nitrohydrocarbon.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nitrocyclohexane
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InChI

InChI=1S/C6H11NO2/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2
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InChI Key

NJNQUTDUIPVROZ-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)[N+](=O)[O-]
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Molecular Formula

C6H11NO2
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DSSTOX Substance ID

DTXSID6061529
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Molecular Weight

129.16 g/mol
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Physical Description

Nitrocyclohexane is a colorless liquid. (EPA, 1998), Colorless liquid; [CAMEO] Pale yellow liquid; [MSDSonline]
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Boiling Point

401.9 °F at 768 mmHg (EPA, 1998), 205.5 °C at 768 mm Hg
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Solubility

Sol in alcohol, ligroin
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Density

1.061 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.0610 at 20 °C/4 °C
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CAS No.

1122-60-7
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Melting Point

-29 °F (EPA, 1998), Freezing point: -34 °C
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Nitrocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocyclohexane (C₆H₁₁NO₂) is a nitroalkane compound consisting of a cyclohexane (B81311) ring substituted with a nitro group.[1] It is a colorless to pale yellow liquid at room temperature and has been historically significant as a commercial precursor in the synthesis of caprolactam, a key monomer for the production of Nylon 6.[2][3] Its unique physicochemical properties and reactivity make it a subject of interest in various chemical and pharmaceutical applications, serving as a versatile intermediate in organic synthesis.[2] This guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental methodologies and data presented for clarity and practical application in a research and development setting.

Physical Properties

The physical characteristics of this compound are crucial for its handling, storage, and application in various experimental and industrial settings. A summary of its key physical properties is presented below.

Data Presentation: Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₆H₁₁NO₂[1][3]
Molar Mass 129.16 g/mol [1][3][4][5]
Appearance Colorless to pale yellow liquid[1][2][3]
Melting Point -34 °C (-29 °F; 239 K)[3][5][6][7]
Boiling Point 205.5 - 206 °C at 768 mmHg[1][5][6]
Density 1.061 g/mL at 20-25 °C[1][3][4][5][6][7]
Refractive Index (n20/D) 1.462[5][6][7]
Vapor Pressure 768 mmHg at 205 °C[5]
Vapor Density 4.46 (vs air)[5]
Flash Point 74 °C (165.2 °F) - closed cup[8]
Solubility Soluble in alcohol, ligroin, and DMSO.[1][9] Limited solubility in water.[2][10]
Log P (Octanol/Water Partition Coefficient) 1.596[11]
Henry's Law Constant 2.4 x 10⁻¹ mol/(m³Pa) at 298.15 K[12]

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Data Presentation: Spectroscopic Information for this compound
Spectroscopic TechniqueKey FeaturesReference(s)
Infrared (IR) Spectroscopy The NIST/EPA Gas-Phase Infrared Database contains the IR spectrum for this compound.[13]
Mass Spectrometry (MS) Electron ionization mass spectra are available in the NIST Chemistry WebBook.[14]
¹H Nuclear Magnetic Resonance (¹H NMR) ¹H NMR spectra are available from various chemical suppliers and databases.[15]
¹³C Nuclear Magnetic Resonance (¹³C NMR) ¹³C NMR spectral data can be found in chemical databases.[16]

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of nitroalkanes, primarily functioning as a strong oxidizing agent.

  • Oxidizing Nature : this compound is a strong oxidizing agent.[4]

  • Reactions with Reducing Agents : It can react vigorously, and potentially detonate, when mixed with reducing agents such as hydrides, sulfides, and nitrides, especially at elevated temperatures and pressures.[4][17]

  • Reaction with Bases : It reacts with inorganic bases to form explosive salts.[4][17]

  • Thermal Sensitivity : The presence of metal oxides can increase its thermal sensitivity.[4][17]

  • Synthesis of Cyclohexylamine (B46788) : Reduction of this compound yields cyclohexylamine, an important industrial chemical.[2]

  • Precursor to Caprolactam : It was once a key intermediate in the production of caprolactam.[3]

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and chemical properties of this compound.

Synthesis of this compound

This compound can be synthesized via the gas-phase nitration of cyclohexane with nitrogen oxides (NOx).[2]

Procedure:

  • In a protected nitrogen atmosphere, cyclohexane is reacted with a nitrating agent such as NO₂, N₂O₃, N₂O₄, or N₂O₅.[2]

  • The reaction is typically carried out at a temperature range of 80 to 500 °C, with a preferred range of 220 to 330 °C.[2]

  • The reaction time can vary from 0.01 to 100 hours, with a practical duration of 1 to 5 hours.[2]

  • The reaction can proceed without a catalyst, though catalysts like alumina, silica (B1680970), silica gel, or molecular sieves can be employed.[2]

Synthesis_of_this compound Cyclohexane Cyclohexane Conditions Nitrogen Atmosphere 220-330 °C, 1-5 hours Cyclohexane->Conditions NOx NOx (e.g., N₂O₄) NOx->Conditions This compound This compound Conditions->this compound Gas-Phase Nitration

Caption: Synthesis of this compound via Gas-Phase Nitration.

Reduction of this compound to Cyclohexylamine

A common chemical transformation of this compound is its reduction to cyclohexylamine.

Procedure:

  • This compound is dissolved in a suitable solvent.

  • A reducing agent, such as sodium borohydride, is added to the solution.[2]

  • The reaction mixture is stirred under appropriate conditions (e.g., controlled temperature) until the reduction is complete.

  • The resulting cyclohexylamine is then isolated and purified using standard laboratory techniques like extraction and distillation.

Reduction_of_this compound This compound This compound Cyclohexylamine Cyclohexylamine This compound->Cyclohexylamine Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Cyclohexylamine

Caption: Reduction of this compound to Cyclohexylamine.

Determination of Physical Properties: A General Workflow

The determination of the physical properties of this compound follows standard laboratory procedures.

Physical_Property_Determination cluster_purification Sample Preparation cluster_measurement Property Measurement cluster_analysis Data Analysis Purification Purify this compound (e.g., Distillation) BoilingPoint Boiling Point (Distillation/Thiele Tube) Purification->BoilingPoint MeltingPoint Melting Point (Capillary Method) Purification->MeltingPoint Density Density (Pycnometer/Hydrometer) Purification->Density Solubility Solubility (Gravimetric/Spectroscopic) Purification->Solubility Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy DataCollection Collect and Record Data BoilingPoint->DataCollection MeltingPoint->DataCollection Density->DataCollection Solubility->DataCollection Spectroscopy->DataCollection Comparison Compare with Literature Values DataCollection->Comparison

Caption: General Workflow for Physical Property Determination.

5.3.1 Boiling Point Determination (Thiele Tube Method)

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted.

  • The apparatus is allowed to cool, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

5.3.2 Melting Point Determination (Capillary Method)

  • A small amount of finely powdered, frozen this compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.

5.3.3 Density Determination (Pycnometer Method)

  • The mass of a clean, dry pycnometer is determined.

  • The pycnometer is filled with this compound, and its mass is measured.

  • The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., water), and its mass is determined.

  • The density of this compound is calculated using the masses and the known density of the reference substance.

5.3.4 Solubility Determination

  • A known volume of a solvent (e.g., water, ethanol) is placed in a flask at a constant temperature.

  • This compound is added in small, pre-weighed increments with vigorous stirring until no more dissolves (saturation point).

  • The undissolved solute is separated by filtration, dried, and weighed.

  • The mass of the dissolved this compound is calculated by difference, and the solubility is expressed as grams of solute per 100 mL of solvent.

5.3.5 Spectroscopic Analysis

  • NMR Spectroscopy : A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer. Key parameters to record include the solvent, spectrometer frequency, and reference standard (e.g., TMS).

  • IR Spectroscopy : A thin film of liquid this compound is placed between salt plates (e.g., NaCl or KBr) or analyzed using an ATR accessory. The IR spectrum is then recorded.

  • Mass Spectrometry : A dilute solution of this compound is introduced into the mass spectrometer (e.g., via direct injection or GC-MS). The resulting mass spectrum, showing the molecular ion and fragmentation pattern, is recorded.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards : It is toxic if swallowed, in contact with skin, or if inhaled.[1][8] It can cause skin and eye irritation.[8] this compound is also a combustible liquid and a strong oxidizing agent that can be explosive under certain conditions.[4][18]

  • Handling : Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17] Keep away from heat, sparks, open flames, and hot surfaces.[17] Avoid mixing with reducing agents and strong bases.[4][17]

  • First Aid :

    • If Swallowed : Immediately call a poison center or doctor. Do not induce vomiting.[1]

    • If on Skin : Wash with plenty of soap and water. Remove contaminated clothing.[1]

    • If in Eyes : Rinse cautiously with water for several minutes.[1]

    • If Inhaled : Move the person to fresh air.[17]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound, tailored for a scientific audience. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental protocols provide a foundation for its analysis and application in a laboratory setting. A thorough understanding of its properties, reactivity, and safety precautions is essential for its effective and safe use in research, synthesis, and drug development.

References

Technical Guide: Synthesis of Nitrocyclohexane from Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the primary methodologies for the synthesis of nitrocyclohexane from cyclohexane (B81311). This compound is a critical chemical intermediate, notably in the production of caprolactam, the monomer for Nylon-6.[1][2][3] This guide details various synthetic routes, including vapor-phase, liquid-phase, and electrophilic nitration, presenting comparative data, detailed experimental protocols, and mechanistic diagrams to inform laboratory and industrial applications.

Introduction to Cyclohexane Nitration

The direct nitration of cyclohexane is an industrially significant process for producing this compound. The reaction involves the substitution of a hydrogen atom on the cyclohexane ring with a nitro group (-NO₂). Because all twelve carbon-hydrogen bonds in cyclohexane are equivalent, mononitration does not produce isomeric mixtures, which is a significant advantage over the nitration of linear alkanes.[1] The primary challenge in cyclohexane nitration is managing competing oxidation reactions, which can significantly reduce the yield of the desired product and lead to the formation of byproducts such as adipic acid.[4][5][6] The choice of nitrating agent, reaction phase (vapor or liquid), and conditions (temperature, pressure, catalysts) dictates the efficiency and selectivity of the synthesis.

Vapor-Phase Nitration

Vapor-phase nitration is a common industrial method that typically employs nitric acid or nitrogen oxides (NOx) at elevated temperatures.[7][8] This process operates via a free-radical mechanism.

Reaction Mechanism

The reaction is initiated by the homolytic cleavage of a nitrating agent, such as nitrogen dioxide (NO₂), to form radicals. The initial step involves the abstraction of a hydrogen atom from cyclohexane by a nitrogen dioxide radical to generate a cyclohexyl radical (C₆H₁₁•).[4][5] This radical then reacts with another NO₂ molecule to form this compound. A competing reaction involves the formation of cyclohexyl nitrite, which can subsequently be hydrolyzed and oxidized to form cyclohexanol (B46403) and, ultimately, adipic acid.[5]

G cluster_propagation Propagation Steps C6H12 Cyclohexane (C₆H₁₂) C6H11_rad Cyclohexyl Radical (C₆H₁₁•) C6H12->C6H11_rad H abstraction NO2_1 Nitrogen Dioxide (NO₂) NO2_1->C6H11_rad HNO2 Nitrous Acid (HNO₂) C6H11_rad->HNO2 Product This compound (C₆H₁₁NO₂) C6H11_rad->Product + NO₂ Byproduct Cyclohexyl Nitrite (C₆H₁₁ONO) C6H11_rad->Byproduct + N₂O₄ NO2_2 NO₂ N2O4 N₂O₄ Oxidation Oxidation Products (e.g., Adipic Acid) Byproduct->Oxidation Hydrolysis & Oxidation

Caption: Free-radical mechanism for vapor-phase nitration of cyclohexane.

Data Summary: Vapor-Phase Nitration

The efficiency of vapor-phase nitration is highly dependent on reaction conditions such as temperature, residence time, and the molar ratio of reactants.

Nitrating AgentTemperature (°C)Molar Ratio (C₆H₁₂:Agent)Conversion (%)Yield/Selectivity (%)Reference
Nitrogen Dioxide200 - 3001:1 to 6:1Up to 16 (NO₂)~50 (based on C₆H₁₂ consumed)[7]
Nitrogen Oxides (NOx)220 - 330Any ratio57 (C₆H₁₂)50-63 (this compound)[9][10]
Nitrogen Dioxide2741.5:1 (per stage)60 (C₆H₁₂)66 (this compound)[8]
Nitric Acid4002:1--[11]
Experimental Protocol: Vapor-Phase Nitration with NO₂

This protocol is based on the flow system described in the literature.[7]

  • Reactant Preparation: Liquid cyclohexane is pumped, vaporized, and preheated to the desired reaction temperature. Gaseous nitrogen dioxide is metered from a cylinder, which may be warmed in a water bath (e.g., 35°C) to ensure a constant flow rate.

  • Reaction: The preheated cyclohexane vapor and nitrogen dioxide gas are mixed and introduced into a tubular reactor maintained at a constant temperature (e.g., 200-300°C) by a heating mantle or molten salt bath. Residence time in the reactor is carefully controlled (e.g., 1 to 10 minutes).

  • Product Recovery: The reactor effluent is passed through a condenser to liquefy the products and unreacted cyclohexane.

  • Separation: The condensed liquid is collected. The organic layer, containing this compound, unreacted cyclohexane, and byproducts, is separated from the aqueous layer.

  • Purification: The organic layer is washed, dried, and purified, typically by vacuum distillation, to isolate this compound.[12]

Liquid-Phase Nitration

Liquid-phase nitration of cyclohexane is typically performed using aqueous nitric acid, often under high pressure to maintain the liquid phase at the required reaction temperatures.[6] This method can offer higher yields and reduced reaction times compared to some vapor-phase processes.

Data Summary: Liquid-Phase Nitration
Nitrating AgentTemperature (°C)Pressure (psi)TimeYield (%)CatalystReference
Nitric Acid (20-90%)100 - 2001,000 - 4,000< 6 minUp to 75None[6]
Nitric Acid (65-68%)115 - 135High Pressure6 - 24 h-Acidic Ionic Liquid[13]
Nitric Acid60 - 15014.5 - 14501 - 60 h-Sulfated Zr-Al Oxide[14]
Experimental Protocol: High-Pressure Liquid-Phase Nitration

This protocol is adapted from a patented high-yield process.[6]

  • Reactor Charging: A high-pressure reactor is charged with cyclohexane and aqueous nitric acid (20-90% concentration). The typical mole ratio of cyclohexane to nitric acid ranges from 3:0.75 to 1:2.

  • Reaction Conditions: The reactor is sealed and heated to the target temperature (100-200°C). The pressure is maintained between 1,000 and 4,000 psi.

  • Reaction Time: The reaction is conducted for a very short duration, not exceeding six minutes.

  • Cooling and Depressurization: After the reaction period, the reactor is rapidly cooled, and the pressure is released.

  • Work-up: The reaction mixture is removed, and the organic phase is separated from the aqueous acid phase. The organic layer is washed (e.g., with water and sodium bicarbonate solution), dried over an anhydrous salt (e.g., MgSO₄), and filtered.

  • Purification: Pure this compound is obtained by fractional distillation under reduced pressure.

Alternative Synthesis Routes

Alternative methods have been developed, often for laboratory-scale synthesis, that utilize different nitrating agents and activation methods.

Electrophilic Nitration with Nitronium Salts

Nitronium salts, such as nitronium hexafluorophosphate (B91526) (NO₂⁺PF₆⁻) or nitronium tetrafluoroborate (B81430) (NO₂⁺BF₄⁻), are powerful electrophilic nitrating agents that can react with alkanes.[15][16] The reaction proceeds via direct electrophilic insertion of the nitronium ion (NO₂⁺) into a C-H bond.

Data Summary: Alternative Nitration Methods
MethodNitrating AgentTemperature (°C)Yield/Conversion (%)Key FeatureReference
ElectrophilicNO₂⁺PF₆⁻0 to RT30 (isolated yield)Direct electrophilic attack[15][17]
PhotochemicalNitric Acid25 (298 K)22 (conversion)UV light (365 nm) initiated[18]
Experimental Protocol: Nitration with Nitronium Hexafluorophosphate

This protocol is based on the procedure described by Olah et al.[15][17]

  • Setup: A flame-dried, three-neck flask is assembled under a dry nitrogen atmosphere.

  • Reagent Addition: Nitronium hexafluorophosphate (20 mmol) is added to the flask, followed by anhydrous nitroethane (10 ml). The resulting solution is cooled to 0°C in an ice bath.

  • Substrate Addition: Cyclohexane (10 mmol) is introduced to the cooled, rapidly stirring solution.

  • Reaction: The mixture is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3 hours.

  • Quenching and Extraction: The reaction mixture is poured into water and extracted with diethyl ether.

  • Purification: The ether extract is washed sequentially with 5% aqueous sodium bicarbonate and water, then dried over anhydrous MgSO₄. The solvent is removed by distillation under reduced pressure to yield the crude product, which can be further purified by chromatography or distillation.

Comparative Overview of Synthesis Routes

Different synthesis strategies for this compound offer trade-offs in terms of reaction conditions, complexity, and scale.

G Synthesis Synthesis of this compound Vapor Vapor-Phase Synthesis->Vapor Liquid Liquid-Phase Synthesis->Liquid Alternative Alternative Methods Synthesis->Alternative V_Agent Agent: NO₂ / HNO₃ Vapor->V_Agent V_Cond Conditions: High Temp (200-400°C) Low Pressure Vapor->V_Cond V_Mech Mechanism: Free Radical Vapor->V_Mech L_Agent Agent: HNO₃ (aq) Liquid->L_Agent L_Cond Conditions: Moderate Temp (100-200°C) High Pressure Liquid->L_Cond L_Yield Yield: High (up to 75%) Liquid->L_Yield A_Electro Electrophilic (NO₂⁺PF₆⁻) Low Temp, Lab Scale Alternative->A_Electro A_Photo Photochemical (UV/HNO₃) Ambient Temp Alternative->A_Photo

Caption: Comparison of major synthesis routes for this compound.

Conclusion

The synthesis of this compound from cyclohexane can be achieved through several distinct pathways. Vapor-phase nitration is well-suited for large-scale industrial production but often involves high temperatures and can lead to significant oxidation byproducts. High-pressure liquid-phase nitration offers an alternative with potentially higher yields and shorter reaction times, though it requires specialized equipment. Finally, alternative methods using electrophilic reagents or photochemical activation provide valuable routes for laboratory-scale synthesis under milder conditions. The selection of an appropriate method depends on the desired scale of production, required purity, available equipment, and economic considerations.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Nitrocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclohexane (C₆H₁₁NO₂), a significant intermediate in industrial synthesis, most notably as a precursor to caprolactam, presents a compelling case study in conformational analysis and molecular bonding. This technical guide provides a comprehensive examination of the molecular structure, bonding, and conformational dynamics of this compound. It synthesizes data from theoretical studies and spectroscopic analyses to offer a detailed understanding of its chemical behavior. This document is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development, providing in-depth structural data and detailed experimental methodologies.

Introduction

This compound is a substituted cyclohexane (B81311) where one hydrogen atom is replaced by a nitro group (-NO₂). This substitution significantly influences the molecule's polarity, reactivity, and conformational preferences. The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The presence of the nitro group introduces steric and electronic effects that dictate the equilibrium between its possible chair conformers. A thorough understanding of its three-dimensional structure and the energetic landscape of its conformers is crucial for predicting its reactivity and designing synthetic pathways involving this molecule.

Molecular Structure and Bonding

The fundamental structure of this compound consists of a six-membered saturated carbon ring bonded to a nitro group. The bonding within the cyclohexane ring is characterized by sp³ hybridized carbon atoms forming single covalent bonds with each other and with hydrogen atoms. The carbon atom attached to the nitro group is also sp³ hybridized.

The nitro group itself has a planar geometry with the nitrogen atom double-bonded to one oxygen atom and single-bonded to the other, with the positive formal charge on the nitrogen and a negative formal charge on the single-bonded oxygen. This is a resonance-stabilized structure, and the two nitrogen-oxygen bonds are often represented as equivalent in length and strength, intermediate between a single and a double bond.

Table 1: Calculated Molecular Geometry of Equatorial this compound

ParameterValue
Bond Lengths (Å)
C-N1.48 - 1.50
N-O1.22 - 1.24
C-C (average)1.53 - 1.54
C-H (average)1.09 - 1.10
Bond Angles (degrees)
O-N-O123 - 125
C-N-O117 - 119
C-C-C (ring average)111 - 112
H-C-H (average)107 - 109
Dihedral Angles (degrees)
C-C-C-C (ring average)~55 - 60

Note: These values are derived from computational chemistry studies and may vary slightly depending on the level of theory and basis set used.

Conformational Analysis

The cyclohexane ring in this compound exists in a dynamic equilibrium between two chair conformations. The nitro group can occupy either an axial or an equatorial position. The relative stability of these two conformers is a critical aspect of its chemistry.

Axial vs. Equatorial Conformers

The chair conformation with the nitro group in the equatorial position is significantly more stable than the axial conformer. This preference is primarily due to the avoidance of 1,3-diaxial interactions. In the axial conformation, the bulky nitro group experiences steric repulsion with the axial hydrogen atoms on the same side of the ring (at the C3 and C5 positions).

A-Value of the Nitro Group

The energetic preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers. A larger A-value indicates a stronger preference for the equatorial position. The A-value for the nitro group (-NO₂) has been reported to be approximately 1.0 kcal/mol[1]. This value indicates a significant steric demand of the nitro group, leading to a strong preference for the equatorial position at equilibrium. It is important to note that A-values can be influenced by the solvent environment[2].

dot

Conformational_Equilibrium cluster_axial Axial Conformer (Less Stable) cluster_equatorial Equatorial Conformer (More Stable) Axial Equatorial Axial->Equatorial Ring Flip ΔG° = -1.0 kcal/mol Equatorial->Axial Ring Flip

Caption: Conformational equilibrium of this compound.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the nitration of cyclohexane. One common method is the "Nixian process," which involves the reaction of nitrogen dioxide with cyclohexane[3]. Another established method involves the reaction of cyclohexane with nitric acid[4][5].

Experimental Protocol: Nitration of Cyclohexane with Nitric Acid (Adapted from literature)

  • Reaction Setup: A high-pressure reactor equipped with a stirrer, thermocouple, and pressure gauge is charged with cyclohexane and aqueous nitric acid (e.g., 60-70% concentration).

  • Reaction Conditions: The reactor is sealed and heated to a temperature range of 140-160 °C. The pressure is maintained in the range of 10-20 atm.

  • Reaction Time: The reaction mixture is stirred vigorously for a specified period, typically ranging from 30 minutes to a few hours.

  • Work-up: After cooling the reactor to room temperature, the pressure is carefully released. The reaction mixture is transferred to a separatory funnel.

  • Purification: The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate to neutralize any remaining acid, and then with brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Isolation: The drying agent is removed by filtration, and the solvent (excess cyclohexane) is removed by distillation. The crude this compound is then purified by vacuum distillation.

dot

Synthesis_Workflow Reactants Cyclohexane + Nitric Acid Reactor High-Pressure Reactor (140-160 °C, 10-20 atm) Reactants->Reactor Separation Separatory Funnel (Phase Separation) Reactor->Separation Washing Washing Steps (Water, NaHCO₃, Brine) Separation->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Purification Vacuum Distillation Drying->Purification Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse sequence.

    • Spectral Width: ~10-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the concentration.

  • Data Processing: Fourier transform the free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally preferred.

  • Instrument: A high-field NMR spectrometer with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled pulse sequence.

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the concentration.

  • Data Processing: Similar to ¹H NMR processing.

Table 2: Expected NMR Chemical Shifts for this compound (in CDCl₃)

NucleusPositionChemical Shift (δ, ppm)Multiplicity
¹HCH-NO₂~4.4 - 4.6Multiplet
CH₂ (axial)~1.2 - 1.8Multiplet
CH₂ (equatorial)~1.8 - 2.2Multiplet
¹³CC-NO₂~85 - 90
C₂/C₆~30 - 35
C₃/C₅~24 - 28
C₄~25 - 29

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific conformation.

dot

NMR_Logic cluster_1H ¹H NMR cluster_13C ¹³C NMR H_Chem_Shift Chemical Shift (δ) - Downfield shift for CH-NO₂ H_Integration Integration - Ratio of protons H_Multiplicity Multiplicity - Complex due to coupling C_Chem_Shift Chemical Shift (δ) - Downfield shift for C-NO₂ Structure This compound Structure Structure->H_Chem_Shift Structure->H_Integration Structure->H_Multiplicity Structure->C_Chem_Shift

Caption: Information derived from NMR spectroscopy.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, bonding, and conformational analysis of this compound. The preference for the equatorial conformer, as quantified by its A-value, is a key determinant of its chemical and physical properties. The provided experimental protocols for synthesis and spectroscopic analysis offer a practical framework for researchers working with this compound. Further experimental studies, particularly high-resolution structural methods like gas-phase electron diffraction or X-ray crystallography, would be invaluable in refining our understanding of the precise molecular geometry of this compound.

References

A Comprehensive Spectroscopic Analysis of Nitrocyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the spectroscopic data for nitrocyclohexane, a crucial intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) characteristics. The experimental protocols employed to obtain this data are also detailed to facilitate replication and further research.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by strong absorption bands corresponding to the nitro group and the aliphatic cyclohexane (B81311) ring.

Table 1: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2940StrongC-H stretch (cyclohexane)
~2860StrongC-H stretch (cyclohexayana)
~1550StrongAsymmetric NO₂ stretch
~1450MediumCH₂ bend (scissoring)
~1370StrongSymmetric NO₂ stretch

Data is compiled from publicly available spectral databases.

Interpretation of IR Spectrum: The most prominent features in the IR spectrum of this compound are the strong absorption bands for the nitro group. The asymmetric stretch typically appears around 1550 cm⁻¹, while the symmetric stretch is observed near 1370 cm⁻¹. The presence of strong C-H stretching bands just below 3000 cm⁻¹ and a CH₂ bending vibration around 1450 cm⁻¹ are characteristic of the saturated cyclohexane backbone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming its structure.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows signals corresponding to the protons on the cyclohexane ring. The proton attached to the carbon bearing the nitro group is significantly deshielded.

Table 2: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.4Multiplet1HCH-NO₂
~2.0-2.2Multiplet4HEquatorial CH₂
~1.2-1.8Multiplet6HAxial CH₂

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and may vary slightly depending on the solvent used. Data is based on typical values found in chemical literature and databases.[1]

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in this compound.

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~85.0C-NO₂
~30.0C2 / C6
~25.0C3 / C5
~24.0C4

Note: Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).[2]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of this compound provides key information for its identification.[3]

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
129~10[M]⁺ (Molecular Ion)[4][5]
83~100[M - NO₂]⁺[4]
55~80[C₄H₇]⁺
41~60[C₃H₅]⁺

Data compiled from the NIST Mass Spectrometry Data Center.[5]

Interpretation of Mass Spectrum: The molecular ion peak [M]⁺ is observed at m/z 129, confirming the molecular weight of this compound.[4][5] The base peak at m/z 83 corresponds to the loss of the nitro group (NO₂), a characteristic fragmentation for nitroalkanes.[4] Other significant fragments arise from the further fragmentation of the cyclohexyl cation.

Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound.

4.1. Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

  • Sample Preparation: For liquid samples like this compound, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄) and analyzed in a liquid cell.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[6] A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Data Acquisition: The sample is placed in the spectrometer, and the magnetic field is shimmed for homogeneity. For ¹H NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are typically acquired to simplify the spectrum to single lines for each carbon.

4.3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation, is employed.[4]

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.[4]

  • GC-MS Method:

    • Column: A non-polar capillary column (e.g., HP-5ms) is commonly used.[4]

    • Injection: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.

    • Oven Program: A temperature gradient is used to elute the compound from the column.

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions by their mass-to-charge ratio.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS IR_Data IR Spectrum IR->IR_Data NMR_Data NMR Spectrum NMR->NMR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation IR_Data->Interpretation NMR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for the spectroscopic analysis of this compound.

References

Thermodynamic Properties of Liquid Nitrocyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic properties of liquid nitrocyclohexane. Due to the limited availability of comprehensive experimental data for this specific compound in publicly accessible literature, this document presents the existing data and outlines the standard experimental methodologies for the determination of these properties, drawing parallels with closely related compounds where necessary.

Core Thermodynamic Properties

The thermodynamic properties of a substance are fundamental to understanding its behavior in chemical and physical processes. For liquid this compound, these properties are crucial for applications ranging from reaction kinetics to safety assessments.

Data Summary

The experimentally determined and theoretically predicted thermodynamic data for liquid this compound are summarized in the tables below. It is important to note that a comprehensive set of experimentally validated data is not available in the literature.

Table 1: Enthalpy of Formation and Vaporization of Liquid this compound

Thermodynamic PropertyValueTemperature (K)Method
Standard Enthalpy of Formation (liquid)Data not available from open sources298.15Combustion Calorimetry[1]
Enthalpy of Vaporization54.7 ± 0.6 kJ/mol298Gas Saturation[2]

Table 2: Physical Properties of Liquid this compound

PropertyValueTemperature (°C)
Vapor Pressure0.35 mmHg25

Experimental Protocols

The determination of thermodynamic properties relies on precise calorimetric and physical measurement techniques. The following sections describe the standard experimental protocols applicable to the determination of the key thermodynamic properties of liquid organic compounds like this compound.

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of organic compounds is typically determined using bomb calorimetry.[3][4]

Experimental Workflow:

cluster_prep Sample Preparation cluster_calorimetry Calorimetry cluster_analysis Data Analysis Sample Weigh Sample Pellet Pelletize Sample Sample->Pellet Bomb Place in Bomb Pellet->Bomb Oxygen Pressurize with O2 Bomb->Oxygen Ignite Ignite Sample Oxygen->Ignite Measure Measure Temp. Rise Ignite->Measure Calculate Calculate Heat of Combustion Measure->Calculate Correct Apply Corrections Calculate->Correct Enthalpy Determine Enthalpy of Formation Correct->Enthalpy

Caption: Workflow for Bomb Calorimetry.

Methodology:

  • Sample Preparation: A precise mass of the liquid this compound is encapsulated in a combustible container of known heat of combustion.

  • Calorimeter Setup: The sealed container is placed inside a high-pressure vessel, the "bomb," which is then filled with pure oxygen to a pressure of approximately 30 atm. The bomb is submerged in a known mass of water in a well-insulated calorimeter.

  • Combustion: The sample is ignited electrically. The complete combustion of the organic compound releases heat, which is absorbed by the bomb, the surrounding water, and the calorimeter components, leading to a rise in temperature.

  • Temperature Measurement: The temperature of the water is precisely monitored before, during, and after the combustion to determine the exact temperature change.

  • Calculation: The heat of combustion is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the heat of combustion of the container and the fuse wire, as well as for the formation of nitric acid from any nitrogen present. From the heat of combustion, the standard enthalpy of formation is calculated using Hess's law.

Enthalpy of Vaporization: Gas Saturation Method

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at different temperatures.[2]

Experimental Workflow:

cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis Data Analysis Sample Place Sample in Saturator Gas Pass Inert Gas Sample->Gas Trap Trap Vapor Gas->Trap Flow Measure Gas Volume Gas->Flow Measure Measure Mass of Vapor Trap->Measure Calculate Calculate Vapor Pressure Measure->Calculate Flow->Calculate Repeat Repeat at Different Temps Calculate->Repeat Plot Plot ln(P) vs 1/T Repeat->Plot Enthalpy Determine ΔHvap from Slope Plot->Enthalpy

Caption: Workflow for Gas Saturation Method.

Methodology:

  • Saturation: A stream of an inert gas (e.g., nitrogen) is passed through a sample of liquid this compound at a constant, known temperature and flow rate. The gas becomes saturated with the vapor of the compound.

  • Condensation and Measurement: The vapor-saturated gas stream is then passed through a cold trap to condense the this compound vapor. The mass of the condensed vapor is determined gravimetrically. The volume of the inert gas is also measured.

  • Vapor Pressure Calculation: The partial pressure of the this compound vapor, which is its vapor pressure at that temperature, is calculated from the mass of the condensed vapor, the volume of the inert gas, and the ideal gas law.

  • Temperature Dependence: The experiment is repeated at several different temperatures.

  • Enthalpy of Vaporization Calculation: The enthalpy of vaporization is determined from the slope of a plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.

Heat Capacity: Adiabatic Scanning Calorimetry

While no experimental data for the heat capacity of liquid this compound was found, a common method for its determination is adiabatic scanning calorimetry.

Experimental Workflow:

cluster_setup Calorimeter Setup cluster_measurement Measurement cluster_analysis Data Analysis Sample Load Sample into Cell Seal Seal Cell Sample->Seal Place Place in Calorimeter Seal->Place Heat Apply Heat at Constant Rate Place->Heat Measure Measure Temperature Increase Heat->Measure Calculate Calculate Heat Capacity Measure->Calculate Correct Correct for Cell Heat Capacity Calculate->Correct Plot Plot Cp vs Temperature Correct->Plot

Caption: Workflow for Adiabatic Scanning Calorimetry.

Methodology:

  • Sample Preparation: A known mass of liquid this compound is hermetically sealed in a sample cell.

  • Calorimetric Measurement: The sample cell is placed in an adiabatic calorimeter. A precisely known amount of heat is supplied to the sample at a constant rate, and the resulting temperature increase is measured as a function of time.

  • Calculation: The heat capacity of the sample is calculated from the rate of heat input and the rate of temperature increase. The heat capacity of the sample cell, determined in a separate experiment, is subtracted to obtain the heat capacity of the liquid this compound. This measurement is performed over a range of temperatures to determine the temperature dependence of the heat capacity.

Logical Relationships of Thermodynamic Properties

The core thermodynamic properties are interconnected. For instance, the enthalpy of vaporization can be derived from the temperature dependence of vapor pressure. The enthalpy of formation is a fundamental property used in calculating the energetics of chemical reactions. The heat capacity is essential for understanding how the energy of a system changes with temperature.

T Temperature Cp Heat Capacity T->Cp Vap_P Vapor Pressure T->Vap_P Gibbs Gibbs Free Energy T->Gibbs Entropy Entropy T->Entropy P Pressure P->Vap_P H_form Enthalpy of Formation H_form->Gibbs H_vap Enthalpy of Vaporization Cp->Entropy Integration Vap_P->H_vap Clausius-Clapeyron Eq. Entropy->Gibbs

Caption: Interrelation of Thermodynamic Properties.

This guide provides a foundational understanding of the thermodynamic properties of liquid this compound based on available data. Further experimental work is necessary to provide a more complete and validated dataset, particularly for heat capacity.

References

An In-depth Technical Guide to the Solubility of Nitrocyclohexane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of nitrocyclohexane in common organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative assessment of its expected solubility based on its chemical properties. Furthermore, a detailed experimental protocol for the precise determination of its solubility is presented, alongside a comparative analysis of the solubility of structurally analogous compounds to offer a predictive framework.

Introduction to this compound

This compound (C₆H₁₁NO₂) is a nitroalkane characterized by a nitro group (-NO₂) attached to a cyclohexane (B81311) ring. This structure imparts a moderate polarity to the molecule, with the nitro group serving as a polar head and the cyclohexane ring as a nonpolar tail. This amphiphilic nature dictates its solubility behavior in various organic solvents, a critical parameter in its application as a solvent, a reagent in organic synthesis, or a precursor in the manufacturing of pharmaceuticals and other specialty chemicals. Understanding its solubility is paramount for process design, reaction optimization, and formulation development.

Qualitative Solubility of this compound

Based on the principle of "like dissolves like," the solubility of this compound can be qualitatively predicted. The polar nitro group allows for dipole-dipole interactions and potential hydrogen bonding with protic solvents, while the nonpolar cyclohexane ring favors interactions with nonpolar solvents through London dispersion forces.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsExpected SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl group of the alcohol can act as a hydrogen bond donor to the oxygen atoms of the nitro group, facilitating dissolution.[1]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)SolubleThe polar nature of these solvents allows for favorable dipole-dipole interactions with the nitro group of this compound.[1]
Nonpolar Aromatic TolueneLimited SolubilityWhile the cyclohexane ring has an affinity for the aromatic ring, the polarity of the nitro group limits miscibility.
Nonpolar Aliphatic Hexane, LigroinLimited SolubilityThe nonpolar nature of these solvents interacts favorably with the cyclohexane ring, but the polar nitro group hinders extensive mixing.[1]
Ethers Diethyl EtherModerately SolubleDiethyl ether has a slight polarity that can interact with the nitro group, while its alkyl chains can interact with the cyclohexane ring.

Comparative Solubility of Analogous Compounds

To provide a more quantitative context in the absence of specific data for this compound, this section presents the solubility of structurally related compounds: nitromethane (B149229) and nitroethane (as examples of nitroalkanes) and cyclohexane (representing the carbocyclic core).

Table 2: Solubility of Compounds Structurally Analogous to this compound in Various Organic Solvents

SolventNitromethaneNitroethaneCyclohexane
Methanol Miscible[2]Miscible[3]22.87 g/100g (25 °C)
Ethanol Miscible[2][4]Miscible[3][5]5.5 g/100g (20 °C)
Acetone Miscible[4][6]Miscible[3][7]Miscible
Diethyl Ether Miscible[4][6]Miscible[3][5]Miscible
Hexane 16.3 g/100g (85 °C)[8]22.87 mass % (25 °C) in hexane-rich phase[9]Miscible
Toluene Partially Miscible[1]Data not readily availableMiscible

Note: "Miscible" indicates that the two substances are soluble in each other in all proportions.

Experimental Protocol for Solubility Determination

This section outlines a detailed gravimetric method for the quantitative determination of the solubility of this compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of this compound in a chosen organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer or thermocouple

  • Glass vials with airtight caps (B75204) (e.g., screw caps with PTFE septa)

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

  • Pre-weighed glass flasks or weighing boats

  • Drying oven

Procedure:

  • Preparation of Saturated Solution: a. Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. An excess is ensured when a separate liquid phase of this compound is visible after initial mixing. b. Securely cap the vial to prevent solvent evaporation. c. Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature. d. Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Periodically check for the persistence of the excess this compound phase.

  • Sample Withdrawal and Filtration: a. Once equilibrium is reached, cease agitation and allow the mixture to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved this compound to settle. b. Carefully draw a known volume of the supernatant (the saturated solution) using a pre-warmed syringe to prevent precipitation due to temperature changes. c. Attach a syringe filter to the syringe and discard the first few drops to saturate the filter material. d. Dispense a precise volume of the filtered saturated solution into a pre-weighed, dry glass flask or weighing boat. Record the exact volume.

  • Solvent Evaporation and Mass Determination: a. Place the flask or weighing boat containing the sample in a drying oven at a temperature sufficient to evaporate the solvent completely without causing degradation of the this compound. The temperature should be below the boiling point of this compound (205.8 °C) but high enough for efficient solvent removal. A vacuum oven can be used for lower temperature evaporation. b. Continue drying until a constant weight is achieved, indicating all the solvent has been removed. c. Allow the flask or weighing boat to cool to room temperature in a desiccator to prevent moisture absorption. d. Weigh the flask or weighing boat containing the dried this compound residue on the analytical balance.

  • Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight. b. Express the solubility in desired units, such as grams per 100 mL of solvent or moles per liter.

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of sample (mL)) * 100

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for this compound and the chosen solvent before commencing the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Gravimetric Analysis A Add excess this compound to solvent in a vial B Equilibrate at constant temperature with agitation A->B C Allow phases to separate B->C D Withdraw supernatant with a pre-warmed syringe C->D E Filter the sample D->E F Dispense a known volume into a pre-weighed flask E->F G Evaporate the solvent F->G H Weigh the residue G->H I Calculate Solubility H->I

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For researchers and professionals in drug development, accurate solubility data is a cornerstone for successful formulation and delivery strategies.

References

The Genesis of a Key Industrial Intermediate: A Technical Guide to the Discovery and Synthesis of Nitrocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrocyclohexane, a seemingly simple cyclic nitroalkane, holds a significant position in the landscape of industrial organic chemistry. Its journey from a laboratory curiosity to a crucial precursor for polymers and other valuable chemicals is a story of pioneering research, process optimization, and evolving chemical understanding. This technical guide provides an in-depth exploration of the discovery and history of this compound synthesis, offering detailed experimental protocols for key methodologies, a comparative analysis of quantitative data, and visualizations of the underlying chemical processes.

A Historical Overview: From Early Nitrations to Industrial Processes

The synthesis of nitroalkanes dates back to the 19th century, but the specific preparation of this compound gained prominence in the early 20th century with the work of Russian chemists. The primary impetus for its study was its potential as a versatile chemical intermediate.

The direct nitration of cycloalkanes was pioneered by Mikhail Konovalov in the late 1880s. He demonstrated that saturated hydrocarbons could be nitrated using dilute nitric acid at elevated temperatures and pressures. This groundbreaking work, which became known as the Konovalov reaction , laid the foundation for the synthesis of nitroparaffins, including this compound.[1] Later, S.S. Nametkin further investigated the nitration of naphthenic hydrocarbons, including cyclohexane (B81311), contributing significantly to the understanding of this reaction in the early 1900s.[2][3]

Early methods, while foundational, were often characterized by low yields and the formation of significant amounts of oxidation byproducts, such as adipic acid.[2][3] The mechanism was initially poorly understood, but later work, particularly by A. I. Titov and his collaborators, elucidated the free-radical nature of the reaction, especially when using nitrogen oxides as the nitrating agent.[2][3] They proposed that the reaction is initiated by the homolytic cleavage of a C-H bond in cyclohexane by a nitrogen dioxide radical (•NO₂).[2]

The mid-20th century saw a surge in interest in this compound as a precursor to caprolactam, the monomer for Nylon-6. This industrial demand spurred the development of more efficient and selective synthesis methods. Patents from companies like DuPont and Commercial Solvents Corporation in the 1950s and 1960s detail significant process improvements, including the use of high pressure to increase yields and reduce reaction times.[4][5] These industrial processes focused on the liquid-phase nitration of cyclohexane with nitric acid or the vapor-phase reaction with nitrogen dioxide (the "Nixian process").[6][7]

More contemporary research has explored alternative and greener synthetic routes, including catalytic methods and photochemical nitration, aiming to improve selectivity and reduce the environmental impact of the traditional high-temperature and high-pressure processes.[8][9]

Key Synthesis Methodologies and Experimental Protocols

This section details the experimental protocols for the principal methods of this compound synthesis, from the historical laboratory scale to optimized industrial processes.

Direct Nitration of Cyclohexane with Nitric Acid (Konovalov-Nametkin Method)

This classical method involves the direct reaction of cyclohexane with nitric acid under pressure.

Experimental Protocol:

  • Reactants: Cyclohexane and aqueous nitric acid (typically 30-70% concentration).

  • Apparatus: A high-pressure autoclave or a sealed Carius tube.

  • Procedure: A mixture of cyclohexane and nitric acid is heated in the sealed reactor. The reaction temperature is typically maintained between 100°C and 200°C.[5] The pressure in the vessel increases due to the formation of nitrogen oxides and water vapor. The reaction is allowed to proceed for several hours.[5]

  • Work-up: After cooling, the reaction mixture is carefully vented to release pressure. The organic layer is separated from the acidic aqueous layer, washed with water and a dilute solution of sodium bicarbonate to remove residual acid, and then dried over an anhydrous drying agent (e.g., magnesium sulfate). The crude this compound is then purified by fractional distillation.

  • Key Byproducts: Adipic acid, cyclohexyl nitrate, and other oxidation products.[2][3]

Vapor-Phase Nitration of Cyclohexane with Nitrogen Dioxide

This method, often employed in industrial settings, involves the gas-phase reaction of cyclohexane with nitrogen dioxide.

Experimental Protocol:

  • Reactants: Cyclohexane vapor and nitrogen dioxide (NO₂) or dinitrogen tetroxide (N₂O₄).

  • Apparatus: A flow reactor, typically a heated tube packed with an inert material or a catalyst.

  • Procedure: Cyclohexane is vaporized and mixed with a stream of nitrogen dioxide. The gas mixture is passed through the heated reactor, with temperatures typically ranging from 220°C to 330°C.[10][11] The reaction time (residence time in the reactor) is carefully controlled, often between 1 and 5 hours, to maximize the yield of this compound while minimizing side reactions.[10][11] The reaction can be carried out under a protective nitrogen atmosphere.[6]

  • Work-up: The product stream exiting the reactor is cooled to condense the liquid products. The condensate is then washed and purified by distillation as described in the liquid-phase method. Unreacted cyclohexane is often recovered and recycled.

  • Catalysts: While the reaction can proceed without a catalyst, materials like alumina, silica, or molecular sieves can be used to improve efficiency.[10][11]

High-Pressure, Short-Duration Nitration (Improved Industrial Process)

To overcome the long reaction times and byproduct formation of early methods, improved industrial processes utilize high pressure and short reaction durations.

Experimental Protocol (based on U.S. Patent 3,066,173): [5]

  • Reactants: Cyclohexane and aqueous nitric acid (20-90% concentration).

  • Apparatus: A coiled reactor capable of withstanding high pressure and temperature.

  • Procedure: Cyclohexane and nitric acid are continuously pumped through the heated coiled reactor. The reaction is carried out at a pressure of 1,000 to 4,000 p.s.i. and a temperature between 100°C and 200°C.[5] The key innovation is the very short reaction time, not exceeding six minutes.[5]

  • Work-up: The product mixture is cooled and depressurized. The separation and purification steps are similar to other methods, involving phase separation, washing, and distillation. This process significantly increases the yield of this compound while reducing the formation of adipic acid.[5]

Quantitative Data Summary

The following tables summarize the quantitative data for the different synthesis methods described, allowing for a direct comparison of their efficiencies.

Table 1: Liquid-Phase Nitration of Cyclohexane with Nitric Acid

MethodTemperature (°C)PressureReaction TimeNitric Acid Conc.Molar Ratio (Cyclohexane:HNO₃)Yield of this compound (%)Key ByproductsReference
Early Methods100 - 20030 - 150 psi> 2 hours30 - 90%3:0.75 to 1:2"Reasonably satisfactory"Adipic acid (30-40%)[5]
Improved Process100 - 2001,000 - 4,000 psi< 6 minutes20 - 90%3:0.75 to 1:2Up to 75%Adipic acid (1-10%)[5]
Example 1 (Patent)150 - 160~3,100 psi4 minutes35%-64.5%Adipic acid (8.2%)[5]
Example 2 (Patent)160 - 170~3,100 psi6 minutes30%-63.9%Adipic acid (10.0%)[5]

Table 2: Vapor-Phase Nitration of Cyclohexane with Nitrogen Oxides (NOx)

MethodTemperature (°C)PressureReaction TimeMolar Ratio (Cyclohexane:NOx)CatalystConversion of Cyclohexane (%)Selectivity for this compound (%)Reference
General Gas-Phase220 - 330Atmospheric1 - 5 hoursVariableNoneUp to 57%-[10][11]
Catalytic Gas-Phase220 - 330Atmospheric1 - 5 hoursVariableAl₂O₃, SiO₂, etc.--[10][11]
Example (Patent CN101074198A)300Atmospheric1 hour2:1None13.71%70.04%[6]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and process flows in this compound synthesis.

Free_Radical_Nitration Free-Radical Mechanism of Cyclohexane Nitration cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination N2O4 N₂O₄ 2NO2 2 •NO₂ N2O4->2NO2 Heat NO2_rad •NO₂ 2NO2->NO2_rad C6H12 Cyclohexane (C₆H₁₂) C6H11_rad Cyclohexyl Radical (•C₆H₁₁) C6H12->C6H11_rad + •NO₂ HNO2 HNO₂ C6H11_rad->HNO2 - H This compound This compound (C₆H₁₁NO₂) C6H11_rad->this compound + •NO₂ Cyclohexyl_Nitrite Cyclohexyl Nitrite (C₆H₁₁ONO) C6H11_rad->Cyclohexyl_Nitrite + •NO 2C6H11_rad 2 •C₆H₁₁ Bicyclohexyl Bicyclohexyl 2C6H11_rad->Bicyclohexyl C6H11_rad_NO2 •C₆H₁₁ + •NO₂ Nitrocyclohexane_term This compound C6H11_rad_NO2->Nitrocyclohexane_term

Caption: Free-radical mechanism for the nitration of cyclohexane with nitrogen dioxide.

Industrial_Synthesis_Workflow Simplified Workflow for Industrial this compound Synthesis cluster_reactants Reactant Feed cluster_reaction Reaction Stage cluster_separation Separation & Purification cluster_products Products & Byproducts Cyclohexane_Storage Cyclohexane Storage Tank Pump High-Pressure Pump Cyclohexane_Storage->Pump Nitric_Acid_Storage Nitric Acid Storage Tank Nitric_Acid_Storage->Pump Heater Pre-heater Pump->Heater Reactor High-Pressure Reactor Heater->Reactor Cooler Cooler & Depressurizer Reactor->Cooler Separator Phase Separator Cooler->Separator Washer Washing Unit Separator->Washer Organic Phase Byproducts Adipic Acid & Other Byproducts Separator->Byproducts Aqueous Phase Distillation Fractional Distillation Column Washer->Distillation Nitrocyclohexane_Product Pure this compound Distillation->Nitrocyclohexane_Product Purified Product Recycled_Cyclohexane Recycled Cyclohexane Distillation->Recycled_Cyclohexane Unreacted Cyclohexane

Caption: A simplified workflow for the industrial synthesis of this compound.

Conclusion

The synthesis of this compound has evolved significantly from its early discovery. The initial laboratory-scale preparations, while groundbreaking, have been refined into highly efficient industrial processes driven by the demand for its derivatives. The historical development of this compound synthesis showcases a classic example of how fundamental chemical research can lead to large-scale industrial applications. Understanding the various synthetic routes, their underlying mechanisms, and the quantitative aspects of each method is crucial for researchers and professionals in the chemical and pharmaceutical industries for process optimization, the development of new synthetic methodologies, and the exploration of novel applications for this versatile chemical intermediate.

References

A Technical Guide to the Foundations of Nitroalkane Chemistry: Early Seminal Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of nitroalkane chemistry, a cornerstone of modern organic synthesis and drug development, has its roots in a series of groundbreaking discoveries in the late 19th century. This technical guide provides an in-depth exploration of the seminal research that first defined the synthesis and reactivity of this versatile class of compounds. We will delve into the original experimental protocols, present the quantitative data from these foundational studies, and visualize the early mechanistic understanding of these critical reactions.

The Genesis of Nitroalkanes: The Victor Meyer Reaction (1872)

Prior to 1872, aliphatic nitro compounds were largely chemical curiosities. The work of Victor Meyer provided the first general and reliable method for their synthesis, opening the door to the systematic study of their properties. Meyer's method involved the reaction of alkyl iodides with silver nitrite.[1][2][3]

Experimental Protocol: Synthesis of Nitroethane

Adapted from the work of V. Meyer and O. Stüber, Berichte der deutschen chemischen Gesellschaft, 1872.[4]

To a flask containing finely powdered silver nitrite, an ethereal solution of ethyl iodide is added. The mixture is gently heated. The reaction proceeds with the formation of a precipitate of silver iodide. After the reaction is complete, the silver iodide is removed by filtration. The ethereal solution is then distilled. Ethyl nitrite, being more volatile, distills first, followed by the higher-boiling nitroethane.

Quantitative Data

The reaction, while groundbreaking, was known to produce a mixture of the desired nitroalkane and the isomeric alkyl nitrite. The ratio of these products was found to be dependent on the structure of the alkyl halide.

Alkyl HalideReagentSolventProduct(s)Reported Yield of Nitroalkane
Ethyl IodideAgNO₂Diethyl EtherNitroethane & Ethyl Nitrite~40-50%
1-IodobutaneAgNO₂Diethyl Ether1-Nitrobutane & 1-Butyl Nitrite~50-60%
1-BromooctaneAgNO₂Water1-Nitrooctane & 1-Octyl Nitrite85%

Victor_Meyer_Reaction cluster_reactants Reactants cluster_products Products RI Alkyl Iodide (R-I) RNO2 Nitroalkane (R-NO₂) RI->RNO2 C-N bond formation RONO Alkyl Nitrite (R-O-N=O) RI->RONO C-O bond formation (side-product) AgI Silver Iodide (AgI) RI->AgI AgNO2 Silver Nitrite (AgNO₂) AgNO2->RNO2 AgNO2->RONO AgNO2->AgI Heat Heat

Carbon-Carbon Bond Formation: The Henry (Nitroaldol) Reaction (1895)

In 1895, the Belgian chemist Louis Henry discovered a powerful carbon-carbon bond-forming reaction by combining a nitroalkane with an aldehyde or ketone in the presence of a base. This reaction, now known as the Henry or nitroaldol reaction, produces β-nitro alcohols, which are versatile synthetic intermediates.[5][6][7][8]

Experimental Protocol: Synthesis of 1-Nitro-2-propanol

Adapted from the work of L. Henry, Comptes Rendus Hebdomadaires des Séances de l'Académie des Sciences, 1895.

A mixture of acetaldehyde, nitromethane, and water is gently warmed. To this mixture, small portions of potassium carbonate are added. The reaction mixture becomes homogeneous and the reaction proceeds. Upon cooling, the product is extracted with ether. Evaporation of the ether followed by distillation under reduced pressure yields 1-nitro-2-propanol.

Quantitative Data

The early work by Henry demonstrated the general applicability of this reaction to various aldehydes.

AldehydeNitroalkaneBaseProduct
AcetaldehydeNitromethaneK₂CO₃1-Nitro-2-propanol
FormaldehydeNitromethane(not specified)2-Nitro-1,3-propanediol
PropanalNitromethane(not specified)1-Nitro-2-butanol
IsobutyraldehydeNitromethane(not specified)1-Nitro-3-methyl-2-butanol

Henry_Reaction_Mechanism Nitroalkane Nitroalkane (R-CH₂-NO₂) Nitronate Nitronate Anion [R-CH⁻-NO₂ ↔ R-CH=NOO⁻] Nitroalkane->Nitronate Deprotonation Base Base (B⁻) Alkoxide β-Nitro Alkoxide Nitronate->Alkoxide Nucleophilic Attack Carbonyl Aldehyde/Ketone (R'-CO-R'') Product β-Nitro Alcohol Alkoxide->Product Protonation BH Conjugate Acid (BH)

Conversion to Carbonyls: The Nef Reaction (1894)

John Ulric Nef reported in 1894 a method to convert the nitro group of a primary or secondary nitroalkane into a carbonyl group. This reaction involves the acid hydrolysis of the corresponding nitronate salt and has become a crucial transformation in organic synthesis.[9][10][11] The reaction was pioneered a year earlier in 1893 by Konovalov, who converted the potassium salt of 1-phenylnitroethane with sulfuric acid to acetophenone.[9]

Experimental Protocol: General Procedure for the Nef Reaction

Adapted from early reports on the Nef reaction.[12]

One-sixth of a mole of the nitroalkane is dissolved in 150 mL of a solution containing 8 g of sodium hydroxide. This solution is then added dropwise to an ice-cold, vigorously stirred mixture of 25 mL of concentrated sulfuric acid in 160 mL of water. A gas (nitrous oxide) is evolved during the addition. The resulting aldehyde or ketone is then isolated by distillation.

Quantitative Data

The Nef reaction was reported to proceed in high yields for a variety of simple nitroalkanes.[12]

NitroalkaneProductYield
NitroethaneAcetaldehyde80-85%
2-NitropropaneAcetone80-85%
1-NitropropanePropionaldehyde80-85%
1-NitrobutaneButyraldehyde80-85%
2-Nitrobutane2-Butanone80-85%
1-Nitro-2-methylpropaneIsobutyraldehydeLower Yield

Nef_Reaction_Workflow Nitroalkane Primary/Secondary Nitroalkane Nitronate Nitronate Salt Nitroalkane->Nitronate Deprotonation Base Base (e.g., NaOH) Carbonyl Aldehyde or Ketone Nitronate->Carbonyl Acid Hydrolysis N2O Nitrous Oxide (N₂O) Nitronate->N2O Acid Hydrolysis Acid Strong Acid (e.g., H₂SO₄)

Conjugate Addition: The Michael Addition of Nitroalkanes

The utility of nitroalkanes as nucleophiles was further expanded through their participation in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a transformation now broadly categorized under the Michael addition. Early examples of this reaction demonstrated the formation of new carbon-carbon bonds at the β-position of the unsaturated system.

Early Example: Addition of 2-Nitropropane to Ethyl Acrylate (B77674)

Michael_Addition_Mechanism Nitroalkane Nitroalkane Nitronate Nitronate Anion Nitroalkane->Nitronate Deprotonation Base Base Enolate Resonance-Stabilized Enolate Intermediate Nitronate->Enolate Conjugate Addition Acceptor α,β-Unsaturated Carbonyl Product 1,4-Adduct Enolate->Product Protonation ProtonSource Proton Source

Conclusion

The pioneering research of Victor Meyer, Louis Henry, and John Ulric Nef in the late 19th century laid the fundamental groundwork for the rich and diverse field of nitroalkane chemistry. Their discoveries of the first general synthesis of nitroalkanes, the nitroaldol reaction, and the conversion of nitroalkanes to carbonyl compounds, respectively, provided the essential tools for chemists to begin exploring the vast synthetic potential of this functional group. The early observations of their conjugate addition reactivity further expanded their utility. These foundational studies, characterized by meticulous experimental work and insightful chemical intuition, continue to be the basis for the development of new synthetic methodologies and the design of complex molecules in modern chemistry and drug discovery.

References

Potential Research Applications of Nitrocyclohexane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclohexane, a versatile organic compound, holds significant potential across various scientific disciplines, from materials science to medicinal chemistry. Its unique chemical properties, stemming from the presence of the nitro group on a cyclohexane (B81311) scaffold, make it a valuable intermediate for the synthesis of a wide array of commercially important chemicals and a building block for novel therapeutic agents. This technical guide provides a comprehensive overview of the current and potential research applications of this compound, with a focus on its utility in organic synthesis and drug discovery. Detailed experimental protocols, quantitative data, and visual representations of key chemical and biological pathways are presented to facilitate further research and development in this promising area.

Introduction

This compound (C₆H₁₁NO₂) is a colorless to pale yellow liquid that serves as a crucial precursor in the chemical industry and a versatile reagent in academic research.[1] Historically, it has been a key intermediate in the production of caprolactam, the monomer for Nylon-6.[2] Beyond this large-scale application, the reactivity of the nitro group and the conformational flexibility of the cyclohexane ring open up a vast chemical space for exploration. The electron-withdrawing nature of the nitro group acidifies the α-proton, enabling a variety of carbon-carbon bond-forming reactions.[3] Furthermore, the nitro group can be readily transformed into other functional groups, most notably an amine, providing access to valuable products like cyclohexylamine (B46788) and cyclohexanone (B45756) oxime.[4][5] In recent years, derivatives of this compound have garnered attention in medicinal chemistry for their potential as antimicrobial and anticancer agents, largely attributed to the bioreductive activation of the nitro group within target cells.[2][6] This guide will delve into these applications, providing the necessary technical details to empower researchers to explore the full potential of this compound.

Applications in Organic Synthesis

This compound is a cornerstone in the synthesis of several industrially significant compounds and serves as a versatile substrate in a variety of named organic reactions.

Synthesis of Key Industrial Chemicals

The catalytic hydrogenation of this compound can be controlled to yield different valuable products, including cyclohexylamine, cyclohexanone oxime, and cyclohexanol.[7]

  • Cyclohexylamine: Complete hydrogenation of this compound yields cyclohexylamine, an important intermediate in the production of pharmaceuticals, corrosion inhibitors, and artificial sweeteners.[4][8]

  • Cyclohexanone Oxime: Partial hydrogenation of this compound can produce cyclohexanone oxime, a direct precursor to caprolactam.[1][9] This route is an alternative to the traditional process involving cyclohexanone and hydroxylamine.[9]

  • Caprolactam: Cyclohexanone oxime, derived from this compound, undergoes a Beckmann rearrangement to form ε-caprolactam, the monomer for Nylon-6.[10]

Table 1: Synthesis of Value-Added Products from this compound

ProductReaction TypeCatalyst/ReagentsTypical Yield (%)Reference(s)
CyclohexylamineCatalytic HydrogenationNi or Co catalysts>96[8]
Cyclohexanone OximePartial HydrogenationSilver dichromate~80[1][11]
CyclohexanoneCatalytic HydrogenationCuCo/SiO₂100[1]
Key Named Reactions

The acidic α-proton of this compound allows it to participate as a nucleophile in several fundamental carbon-carbon bond-forming reactions.

The Henry reaction is a base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol.[10][12] These products are valuable intermediates that can be further converted to β-amino alcohols, α-nitro ketones, or nitroalkenes.[12]

Experimental Protocol: General Procedure for the Henry Reaction with this compound

Materials:

Procedure:

  • To a solution of the aldehyde or ketone (1.0 equivalent) in the chosen anhydrous solvent, add this compound (1.2-2.0 equivalents).

  • Cool the reaction mixture to the desired temperature (e.g., 0 °C to room temperature).

  • Add a catalytic amount of the base dropwise.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude β-nitro alcohol product by column chromatography.

In the Michael addition, the nitronate anion of this compound acts as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) to form a new carbon-carbon bond.[13]

Experimental Protocol: General Procedure for the Michael Addition of this compound

Materials:

  • This compound

  • α,β-unsaturated carbonyl compound (e.g., enone, enoate)

  • Base catalyst (e.g., sodium hydroxide, DBU)

  • Solvent (e.g., ethanol (B145695), dichloromethane)

  • Standard laboratory glassware

Procedure:

  • Dissolve the α,β-unsaturated carbonyl compound (1.0 equivalent) and this compound (1.2-1.5 equivalents) in the chosen solvent.

  • Add the base catalyst portion-wise or dropwise at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Neutralize the reaction mixture with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

The Nef reaction transforms a primary or secondary nitroalkane, like this compound, into a ketone through the hydrolysis of its corresponding nitronate salt under acidic conditions.[14][15] This reaction is a useful method for "unmasking" a carbonyl group.[16]

Table 2: Reported Yields for the Nef Reaction of Cyclic Nitroalkanes

SubstrateReaction ConditionsProductYield (%)Reference(s)
This compound1) C₂H₅ONa; 2) dil. H₂SO₄Cyclohexanone"Very good"[17]
4-Nitro-5-phenylcyclohexenes1) C₂H₅ONa; 2) dil. HCl or H₂SO₄Corresponding cyclohexenones33-90[17]
Cyclic nitroalkanest-BuOK, O₂, DMF, RTCorresponding ketones"High"[17]

Experimental Protocol: Classical Nef Reaction of this compound

Materials:

  • This compound

  • Sodium ethoxide (C₂H₅ONa)

  • Ethanol

  • Sulfuric acid (H₂SO₄), aqueous solution (e.g., 10-20%)

  • Diethyl ether or dichloromethane

  • Standard laboratory glassware

Procedure:

  • Nitronate Salt Formation: Dissolve this compound (1.0 equivalent) in ethanol. At 0 °C, add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise. Stir the mixture at room temperature for 2-4 hours.

  • Hydrolysis: Slowly add the nitronate salt solution to a cold (0 °C) aqueous solution of sulfuric acid with vigorous stirring. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

  • Workup: Extract the reaction mixture with diethyl ether or dichloromethane.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude cyclohexanone by distillation or column chromatography.[17]

Applications in Drug Discovery and Development

The unique chemical properties of the nitro group, combined with the versatile cyclohexane scaffold, make this compound derivatives promising candidates for the development of new therapeutic agents.[2]

Antimicrobial Applications

Nitro-containing compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group within the microbial cell to form radical anions and other reactive nitrogen species.[2] These reactive species can damage cellular macromolecules like DNA and proteins, leading to cell death.[2] While extensive data on a wide range of specific this compound derivatives is still emerging, related compounds have shown significant antimicrobial activity.[3]

Table 3: Antimicrobial Activity of a Representative Nitro-Substituted Cyclohexane Derivative

CompoundMicroorganismZone of Inhibition (mm)Reference(s)
2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dioneStaphylococcus aureus13[2]
2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dioneSalmonella typhimurium11[2]

Note: For drug development, determining the Minimum Inhibitory Concentration (MIC) is crucial. A general protocol for MIC determination is provided below.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

  • Test compound (this compound derivative)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Sterile pipettes and other laboratory equipment

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in the growth medium in the wells of a 96-well plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted compound. Include positive controls (bacteria in medium without compound) and negative controls (medium only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Applications

Nitroaromatic compounds have been investigated as potential anticancer agents.[2] One proposed mechanism involves their ability to act as alkylating agents, thereby damaging the DNA of cancer cells.[2] A key mechanism for the anticancer activity of many nitro-containing compounds is their bioreductive activation in the hypoxic environments often found in solid tumors.[18]

Under low oxygen conditions, cellular reductases can reduce the nitro group of a compound to form a highly reactive nitroso radical anion. This radical can then undergo further reduction to generate other cytotoxic species or directly damage cellular components. This selective activation in hypoxic tumor cells offers a potential therapeutic window, minimizing damage to healthy, well-oxygenated tissues.

Table 4: Illustrative Anticancer Activity of a Hypothetical this compound Derivative

Compound IDCancer Cell LineIC₅₀ (µM)
NC-1A549 (Lung Carcinoma)8.5
NC-1MCF-7 (Breast Adenocarcinoma)12.2
NC-1DU-145 (Prostate Carcinoma)15.7

Disclaimer: The data in Table 4 is for illustrative purposes to demonstrate the desired data presentation format, as comprehensive public data for a specific this compound derivative was not available at the time of this report.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include vehicle controls (medium with solvent) and untreated controls.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add 100 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[2]

Visualizations

Synthetic Pathways

Synthesis_of_Caprolactam This compound This compound CyclohexanoneOxime Cyclohexanone Oxime This compound->CyclohexanoneOxime Partial Hydrogenation Caprolactam ε-Caprolactam CyclohexanoneOxime->Caprolactam Beckmann Rearrangement

Caption: Synthesis of ε-Caprolactam from this compound.

Experimental Workflows

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start Starting Materials (e.g., this compound) Reaction Chemical Reaction (e.g., Henry, Michael) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Antimicrobial/Anticancer Screening Characterization->Screening DoseResponse Dose-Response Studies (MIC/IC50) Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism

Caption: General workflow for synthesis and biological evaluation.

Signaling Pathways

Bioreductive_Activation NitroCompound This compound Derivative (R-NO₂) NitroRadical Nitro Radical Anion (R-NO₂⁻˙) NitroCompound->NitroRadical Cellular Reductases (Hypoxia) ReactiveSpecies Reactive Nitrogen Species NitroRadical->ReactiveSpecies Further Reduction CellularDamage Cellular Damage (DNA, Proteins) ReactiveSpecies->CellularDamage CellDeath Cell Death (Apoptosis) CellularDamage->CellDeath

Caption: Proposed bioreductive activation mechanism.

Conclusion

This compound is a chemical entity with a rich history and a promising future. Its established role in industrial synthesis continues to be significant, while its potential in the development of novel pharmaceuticals is an exciting and expanding area of research. The synthetic versatility of this compound, coupled with the intriguing biological activity of its derivatives, provides a fertile ground for innovation. This technical guide has outlined the key research applications, provided actionable experimental protocols, and visualized the underlying chemical and biological processes. It is hoped that this resource will serve as a catalyst for further exploration and discovery, ultimately unlocking the full potential of this compound in both academic and industrial settings.

References

A Comprehensive Technical Guide to the Safety and Handling of Nitrocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical safety and handling precautions for nitrocyclohexane. The information is intended to support researchers, scientists, and professionals in drug development in the safe management of this chemical in a laboratory and manufacturing environment.

Physicochemical and Toxicological Properties

This compound is a colorless liquid with a distinctive odor.[1][2] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[3]
Molecular Weight 129.16 g/mol [4]
CAS Number 1122-60-7[4]
Boiling Point 205.5-206 °C at 768 mmHg[5][6]
Melting Point -34 °C[5]
Density 1.061 g/mL at 20 °C[5][6]
Flash Point 74 °C (166 °F)[1][6]
Vapor Pressure 768 mmHg at 205 °C[1][7]
Water Solubility Insoluble[1][4]
Solubility Soluble in alcohol and ligroin[3][7]
Refractive Index 1.4612 at 19 °C[3]

Table 2: Toxicological Data for this compound

EndpointValueSpeciesSource
LCLo (Inhalation) 172 ppm/4hRat[8]
Acute Effects Seizures, liver damage, headache, dizziness, weakness, nausea, irritation of eyes, skin, and respiratory tract.[1][3][4]Animal studies[3][8][9]
GHS Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin)[3]

Hazard Identification and Risk Assessment

This compound is classified as a combustible liquid and a highly reactive chemical, posing a dangerous explosion hazard.[1] It is incompatible with oxidizing agents (such as perchlorates, peroxides, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine) and inorganic bases, with which it can form explosive salts.[1][4][7] The presence of metal oxides can increase its thermal sensitivity.[4][7]

Fire and Explosion Hazards
  • Combustible Liquid: this compound must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.[4][10]

  • Hazardous Decomposition Products: When heated to decomposition or in a fire, it produces poisonous gases, including nitrogen oxides.[1][7]

  • Explosion Risk: Containers may explode when heated.[7] Vapors may form explosive mixtures with air in indoor, outdoor, and sewer environments.[10]

Health Hazards
  • Acute Toxicity: High exposure to this compound can cause seizures.[1] It may also lead to headache, dizziness, weakness, and nausea.[3][4] Inhalation, ingestion, or skin absorption can be fatal.[6]

  • Organ-Specific Toxicity: this compound may cause damage to the liver.[1][9]

  • Irritation: It can cause irritation to the eyes, skin, and respiratory tract.[3]

A thorough risk assessment should be conducted before handling this compound. This involves identifying potential hazards, evaluating the risks, and implementing control measures.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_assessment Assessment Phase cluster_control Control Measures cluster_review Review and Documentation A Identify Experiment Involving This compound B Gather Safety Data Sheets (SDS) and other relevant literature A->B C Identify Potential Hazards: - Chemical (toxicity, reactivity) - Physical (fire, explosion) - Procedural B->C D Evaluate Risks: - Likelihood of exposure - Severity of potential harm C->D E Implement Hierarchy of Controls: 1. Elimination/Substitution 2. Engineering Controls (fume hood) 3. Administrative Controls (SOPs) 4. Personal Protective Equipment (PPE) D->E F Document Risk Assessment E->F G Review and Update Regularly or when procedures change F->G

A high-level workflow for conducting a risk assessment before handling this compound.

Safe Handling and Storage Protocols

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Engineering Controls
  • Ventilation: Use in a well-ventilated area.[7] Where possible, enclose operations and use local exhaust ventilation at the site of chemical release.[1]

  • Electrical Equipment: Use explosion-proof electrical equipment and fittings where this compound is handled, manufactured, or stored.[1]

  • Grounding and Bonding: Metal containers involved in the transfer of this compound should be grounded and bonded to prevent static discharge.[1]

  • Tools: Use only non-sparking tools and equipment.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory when working with this compound.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.[1]

  • Skin Protection: Wear protective gloves and clothing to avoid skin contact.[1] The choice of glove material should be based on its resistance to this compound.

  • Respiratory Protection: If local exhaust ventilation or enclosure is not used, or where the potential for overexposure exists, a NIOSH-approved respirator should be worn.[1]

Storage
  • Store in tightly closed containers in a cool, well-ventilated area.[1]

  • Prohibit sources of ignition, such as smoking and open flames, in storage areas.[1]

  • Store away from incompatible materials like oxidizing agents and bases.[1]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Conduct Pre-work Briefing on Hazards and Procedures B Ensure Engineering Controls are Functional (Fume Hood, Ventilation) A->B C Don Appropriate PPE: - Chemical Goggles & Face Shield - Chemical Resistant Gloves - Lab Coat/Apron - Respirator (if needed) B->C D Work within a Fume Hood C->D E Use Non-sparking Tools D->E F Ground and Bond Containers during transfer E->F G Avoid Contact with Incompatible Materials F->G H Properly Label and Store This compound G->H I Decontaminate Work Area H->I J Remove and Dispose of Contaminated PPE Properly I->J K Wash Hands Thoroughly J->K

A general workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures

First Aid Measures
  • Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[1]

  • Inhalation: Remove the person from exposure to fresh air.[1]

  • Ingestion: Do NOT induce vomiting.[4] If the person is conscious and alert, activated charcoal may be administered.[4]

  • General Advice: In all cases of exposure, seek immediate medical attention.[7]

Spill and Leak Procedures
  • Evacuation: Evacuate personnel not wearing protective equipment from the area.[1]

  • Ignition Sources: Remove all sources of ignition.[1]

  • Containment: Cover the spill with dry lime, sand, or soda ash and place it in covered containers for disposal.[1]

  • Ventilation: Ventilate the area after clean-up is complete.[1]

  • Waste Disposal: It may be necessary to dispose of this compound as hazardous waste. Contact your state's Department of Environmental Protection (DEP) or the regional office of the federal Environmental Protection Agency (EPA) for specific recommendations.[1]

Toxicological Mechanisms and Signaling Pathways

The toxicity of nitroaromatic compounds, including likely this compound, is often associated with the metabolic reduction of the nitro group.[1] This process can lead to the formation of reactive intermediates that cause cellular damage through oxidative stress.[1][5]

The proposed toxicological mechanism involves a multi-step nitroreductive bioactivation.[1] This pathway generates a nitroanion radical, a nitroso intermediate, and an N-hydroxy derivative.[1] These reactive species can lead to increased oxidant stress and can target nucleophilic residues on proteins and nucleic acids, ultimately causing cellular damage.[1]

ToxicityPathway This compound This compound (Parent Compound) Nitroreductases Nitroreductases (e.g., in liver microsomes) This compound->Nitroreductases Metabolic Activation NitroanionRadical Nitroanion Radical Nitroreductases->NitroanionRadical 1e- reduction NitrosoIntermediate Nitroso Intermediate NitroanionRadical->NitrosoIntermediate Further reduction OxidativeStress Increased Oxidative Stress (e.g., ROS production) NitroanionRadical->OxidativeStress Generates NHydroxyDerivative N-Hydroxy Derivative NitrosoIntermediate->NHydroxyDerivative Further reduction NitrosoIntermediate->OxidativeStress Generates NHydroxyDerivative->OxidativeStress Generates CellularDamage Cellular Damage: - Protein Dysfunction - DNA Damage - Lipid Peroxidation OxidativeStress->CellularDamage Hepatotoxicity Hepatotoxicity (Liver Damage) CellularDamage->Hepatotoxicity Neurotoxicity Neurotoxicity (e.g., Seizures) CellularDamage->Neurotoxicity

A hypothesized signaling pathway for this compound toxicity, extrapolated from data on nitroaromatic compounds.

Disposal Considerations

Dispose of this compound and any contaminated materials as hazardous waste in accordance with federal, state, and local regulations.[1][7] Do not let the chemical enter drains.[7]

This technical guide is intended to provide comprehensive safety and handling information for this compound. It is imperative that all personnel handling this chemical are thoroughly trained on its hazards and the necessary safety precautions. Always refer to the Safety Data Sheet (SDS) for the most current and detailed information.

References

Nitrocyclohexane: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrocyclohexane, a readily accessible cyclic nitroalkane, has emerged as a pivotal building block in organic synthesis. Its unique electronic properties and the versatility of the nitro group make it a valuable precursor for a diverse array of functional groups and complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis of this compound and its key applications as a precursor in the construction of valuable intermediates, such as cyclohexylamine (B46788) and cyclohexanone (B45756) oxime, and its utility in carbon-carbon bond-forming reactions. Detailed experimental protocols for its principal transformations, quantitative data on reaction efficiencies, and diagrammatic representations of reaction pathways are presented to serve as a practical resource for professionals in the chemical and pharmaceutical sciences.

Introduction

The nitro group, a powerful electron-withdrawing moiety, imparts unique reactivity to the cyclohexane (B81311) scaffold, rendering the α-proton acidic and the nitro-bearing carbon susceptible to a range of transformations.[1] This dual reactivity allows this compound to serve as a precursor to amines, ketones, and oximes, and as a versatile nucleophile in C-C bond formation.[2] Its application spans from the industrial production of monomers for polymers like Nylon-6 to the synthesis of complex intermediates for pharmaceuticals.[2] This guide will delve into the synthesis of this compound and its pivotal role as a synthetic precursor.

Synthesis of this compound

This compound is primarily synthesized through the nitration of cyclohexane. Various methods have been developed, with gas-phase nitration being a prominent approach due to its efficiency and environmental considerations.[2]

Gas-Phase Nitration of Cyclohexane

A modern and efficient method for the synthesis of this compound involves the gas-phase nitration of cyclohexane with nitrogen oxides (NOx, where x = 1.5-2.5) under a nitrogen atmosphere.[2][3] This method offers a greener alternative to traditional mixed-acid nitration.[2]

Table 1: Synthesis of this compound via Gas-Phase Nitration

Nitrating AgentTemperature (°C)Reaction Time (h)CatalystCyclohexane Conversion (%)Reference
NOx (x=1.5-2.5)220-3301-5NoneUp to 57[2]
NOx (x=1.5-2.5)80-5000.01-100Alumina, Silica, Zeolites-[2][3]
Experimental Protocol: Gas-Phase Nitration of Cyclohexane

Objective: To synthesize this compound from cyclohexane.

Materials:

  • Cyclohexane

  • Nitrogen dioxide (NO₂) or other nitrogen oxides (N₂O₃, N₂O₄, N₂O₅)

  • Nitrogen gas (for inert atmosphere)

  • Reactor suitable for gas-phase reactions at elevated temperatures

Procedure:

  • A stream of cyclohexane vapor and the chosen nitrogen oxide (e.g., NO₂) are introduced into a heated reactor under a protective nitrogen atmosphere.[2][3]

  • The reaction temperature is maintained between 220 and 330°C for optimal results.[2]

  • The reaction time is controlled between 1 and 5 hours.[2]

  • The product stream is cooled and condensed to collect the crude this compound.

  • The crude product is then purified by fractional distillation.

Key Transformations of this compound

This compound is a versatile precursor that can be transformed into several key industrial and synthetic intermediates. The most significant transformations include its reduction to cyclohexylamine and cyclohexanone oxime, and its conversion to cyclohexanone via the Nef reaction.

Reduction of this compound

The reduction of the nitro group in this compound can be controlled to yield either the corresponding amine or oxime, both of which are highly valuable compounds.[2]

Complete hydrogenation of this compound affords cyclohexylamine, a crucial intermediate in the synthesis of pharmaceuticals, dyes, and rubber vulcanization accelerators.[2][4]

Table 2: Catalytic Hydrogenation of this compound to Cyclohexylamine

CatalystSolventTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)Reference
Pd/C (5%)Methanol (B129727)2514>9998-
Raney NiEthanol (B145695)50502>9995-
Ru/C (5%)Isopropanol80406>9999-
CuZnAl (1-1-1)Isopropanol15020--100[5]

Objective: To synthesize cyclohexylamine by the complete reduction of this compound.

Materials:

  • This compound

  • Palladium on carbon (5% Pd/C)

  • Methanol

  • Hydrogen gas

  • High-pressure autoclave (e.g., Parr hydrogenator)

Procedure:

  • In a high-pressure autoclave, a solution of this compound (1.0 eq) in methanol is prepared.

  • 5% Pd/C catalyst (typically 1-5 mol% of Pd relative to the substrate) is added to the solution.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 1-10 bar).

  • The reaction mixture is stirred vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

  • The autoclave is carefully depressurized, and the reaction mixture is filtered to remove the catalyst.

  • The solvent is removed under reduced pressure, and the resulting crude cyclohexylamine can be purified by distillation.

Partial hydrogenation of this compound leads to the formation of cyclohexanone oxime, a key precursor to caprolactam, the monomer for Nylon-6.[2]

Table 3: Selective Hydrogenation of this compound to Cyclohexanone Oxime

CatalystSolventTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity (%)Reference
Pd/C (5%)Methanol/HCl251---[6]
Ag₂Cr₂O₇------[6]
NiTi-LDHEthanol12020499.8490.71[7]
Pd nanoparticles on carbonEthanol40-802-3-HighHigh[4]

Objective: To selectively synthesize cyclohexanone oxime from this compound.

Materials:

  • This compound

  • NiTi-Layered Double Hydroxide (B78521) (NiTi-LDH) catalyst

  • Ethanol

  • Hydrogen gas

  • High-pressure autoclave

Procedure:

  • This compound (1.0 eq) and the NiTi-LDH catalyst are suspended in ethanol in a high-pressure autoclave.[7]

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 20 bar.[7]

  • The reaction mixture is heated to 120°C and stirred for 4 hours.[7]

  • After cooling and depressurization, the catalyst is removed by filtration.

  • The solvent is evaporated, and the crude cyclohexanone oxime is purified by recrystallization or distillation.

Hydrogenation_Pathways NC This compound CHA Cyclohexylamine NC->CHA Complete Hydrogenation (e.g., Pd/C, H₂) CHO Cyclohexanone Oxime NC->CHO Partial Hydrogenation (e.g., NiTi-LDH, H₂)

Figure 1: Selective hydrogenation pathways of this compound.

Nef Reaction: Conversion to Cyclohexanone

The Nef reaction provides a route to convert secondary nitroalkanes, such as this compound, into ketones.[8][9] This transformation is valuable for accessing cyclohexanone, a key intermediate in various industrial processes.[4] The classical Nef reaction involves the hydrolysis of a nitronate salt under strongly acidic conditions.[8][10]

Table 4: Nef Reaction of this compound to Cyclohexanone

BaseAcidSolventConditionsYield (%)Reference
NaOEtH₂SO₄Ethanol/Water0°CModerate[11]
NaOHH₂SO₄Water0°C to RT~70-80[11]
Oxone, TBAHDCM/BufferRT, 2-4 h85-95[11]
aq. TiCl₃, NH₄OAcTHFRT, overnight-[11]
Experimental Protocol: Classical Nef Reaction of this compound

Objective: To synthesize cyclohexanone from this compound.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol

  • Sulfuric acid (H₂SO₄), 10-20% aqueous solution

  • Diethyl ether or dichloromethane (B109758)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Nitronate Salt Formation: Dissolve this compound (1.0 eq) in ethanol. Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise at 0°C. Stir the mixture at room temperature for 2-4 hours to ensure complete formation of the sodium nitronate salt.[10]

  • Hydrolysis: Prepare a cold (0°C) aqueous solution of 10-20% sulfuric acid. Slowly add the solution of the sodium nitronate to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 5°C.[10]

  • After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes.[10]

  • Workup: Extract the reaction mixture with diethyl ether or dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude cyclohexanone, which can be purified by distillation.[10]

Nef_Reaction_Workflow cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Acid Hydrolysis NC This compound Nitronate Nitronate Salt NC->Nitronate Deprotonation Base Base (e.g., NaOEt) Cyclohexanone Cyclohexanone Nitronate->Cyclohexanone Hydrolysis Acid Strong Acid (H₂SO₄)

Figure 2: Workflow for the Nef reaction of this compound.

This compound in Carbon-Carbon Bond Formation

The acidic α-proton of this compound allows for its use as a nucleophile in various carbon-carbon bond-forming reactions, most notably the Michael addition.

Michael Addition Reactions

This compound, after deprotonation to its nitronate anion, can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds and other Michael acceptors.[12] This reaction is a powerful tool for the construction of more complex cyclic frameworks.

Table 5: Michael Addition of Nitroalkanes

NucleophileAcceptorCatalyst/BaseSolventYield (%)Reference
NitroalkaneAcrylonitrileNaOHWater/DichloromethaneIncreased yield with phase transfer catalyst[12]
CycloketoneNitroolefinThiourea organocatalystWater88-99[6]
Experimental Protocol: Michael Addition of this compound (General Procedure)

Objective: To perform a Michael addition using this compound as the nucleophile.

Materials:

  • This compound

  • α,β-Unsaturated ketone (e.g., methyl vinyl ketone)

  • Base (e.g., tetrabutylammonium (B224687) hydroxide or DBU)

  • Solvent (e.g., dichloromethane or acetonitrile)

Procedure:

  • To a solution of the α,β-unsaturated ketone (1.0 eq) in the chosen solvent, add the base catalyst.

  • Add this compound (1.0-1.2 eq) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous drying agent.

  • Remove the solvent under reduced pressure and purify the product by column chromatography.

Applications in Complex Molecule Synthesis and Drug Discovery

This compound and its derivatives are valuable intermediates in the synthesis of natural products and pharmaceutically active compounds. The cyclohexane ring provides a versatile scaffold, and the nitro group can be strategically transformed into other functionalities.

While direct and extensive case studies detailing the use of this compound as a starting material in complex total synthesis are not broadly published, its derivatives, such as those of podocarpic acid, have been explored for various biological activities.[2][13] Furthermore, cyclohexane derivatives, in general, are prevalent in drug discovery, and the functional handles provided by this compound make it an attractive starting point for the synthesis of compound libraries for screening.[1][14] For instance, the synthesis of (+)-podocarpic acid has been a subject of interest, and intermediates containing the cyclohexane core are crucial.[15] The conversion of a this compound-derived intermediate to a cyclohexanone was a key step in the synthesis of (+)-podocarpic acid.

Spectroscopic Data

Table 6: Spectroscopic Data for this compound

TechniqueSolventChemical Shift (δ, ppm) / Wavenumber (cm⁻¹)Reference
¹H NMRCDCl₃4.65-4.55 (m, 1H), 2.25-2.15 (m, 2H), 1.95-1.65 (m, 6H), 1.40-1.20 (m, 2H)[16]
¹³C NMRCDCl₃84.9, 31.5, 25.0, 24.8
IR (Neat)-~2940, 2860 (C-H stretch), 1545 (asymmetric N-O stretch), 1375 (symmetric N-O stretch)[4]

Conclusion

This compound stands as a highly versatile and valuable precursor in the field of organic synthesis. Its straightforward synthesis and the rich chemistry of the nitro group allow for efficient access to a variety of important chemical entities, including cyclohexylamine, cyclohexanone oxime, and cyclohexanone. Furthermore, its utility as a nucleophile in carbon-carbon bond-forming reactions underscores its importance as a building block for more complex molecular structures. The detailed protocols and compiled data within this guide are intended to facilitate its broader application in research, development, and industrial manufacturing, particularly in the realms of materials science and pharmaceutical development. As the demand for efficient and sustainable synthetic methodologies continues to grow, the strategic use of precursors like this compound will undoubtedly play an increasingly significant role.

References

Tautomerism in Secondary Nitroalkanes: A Comprehensive Technical Guide Focused on Nitrocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery and development. In the realm of nitroalkanes, the nitro-aci tautomerism of primary and secondary derivatives plays a crucial role in their chemical reactivity, biological activity, and toxicity. This technical guide provides an in-depth exploration of the tautomerism of secondary nitroalkanes, with a particular focus on nitrocyclohexane as a representative model. While specific quantitative data for this compound is limited in the literature, this guide leverages data from closely related analogues, such as 2-nitropropane (B154153) and 2-nitrocyclohexanone, to illustrate the core principles. Detailed experimental protocols for studying nitro-aci tautomerism using modern analytical techniques are provided, alongside a discussion of the underlying mechanisms and their significance in medicinal chemistry and toxicology.

Introduction to Nitro-Aci Tautomerism

Secondary nitroalkanes, such as this compound, exist in a tautomeric equilibrium between the nitro form and the aci form (also known as a nitronic acid).[1][2] This equilibrium involves the migration of an α-proton from the carbon adjacent to the nitro group to one of the oxygen atoms of the nitro group, resulting in the formation of a carbon-carbon double bond.[1]

The nitro form is generally the more thermodynamically stable tautomer.[1] However, the aci form is a key intermediate in many reactions of nitroalkanes and is believed to be the biologically active form responsible for the genotoxicity of some secondary nitroalkanes.[3] The position of the equilibrium and the rate of interconversion are influenced by factors such as the structure of the nitroalkane, the solvent, and the presence of acid or base catalysts.[4]

The tautomeric equilibrium can be represented as follows:

Tautomerism Nitro This compound (Nitro form) Aci aci-Nitrocyclohexane (Aci form) Nitro->Aci Deprotonation Aci->Nitro Protonation

Caption: Nitro-aci tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The position of the nitro-aci equilibrium is described by the equilibrium constant, KT, which is the ratio of the concentration of the aci form to the nitro form at equilibrium. The acidity of the nitroalkane, expressed as its pKa, is also a critical parameter, as the deprotonation to form the nitronate anion is the first step in tautomerization.

Due to the scarcity of direct experimental data for this compound, the following table presents quantitative data for analogous secondary nitro-compounds to provide a comparative understanding.

CompoundpKaKT ([aci]/[nitro])pKT (-log KT)Analytical MethodReference
2-Nitropropane7.63--HPLC[3]
2-Nitrocyclohexanone (keto form)5.97--UV-Vis Spectroscopy[5]
2-Nitrocyclohexanone (enol form)4.780.06461.19UV-Vis Spectroscopy[5]

Note: For 2-nitrocyclohexanone, the data refers to the keto-enol tautomerism, which is analogous to the nitro-aci tautomerism. The pKa of the "keto" form is for the proton on the carbon alpha to both the nitro and carbonyl groups.

Mechanism of Tautomerization

The interconversion between the nitro and aci forms is catalyzed by both acids and bases.[4]

Base-Catalyzed Tautomerism

The base-catalyzed mechanism involves the removal of the α-proton by a base to form a resonance-stabilized nitronate anion. Protonation of this anion on one of the oxygen atoms yields the aci form, while protonation on the carbon regenerates the nitro form.

Base_Catalysis Nitro Nitro form Nitronate Nitronate Anion (Resonance Stabilized) Nitro->Nitronate + Base - HB Nitronate->Nitro + HB - Base Aci Aci form Nitronate->Aci + HB - Base Aci->Nitronate + Base - HB

Caption: Base-catalyzed nitro-aci tautomerization pathway.

Acid-Catalyzed Tautomerism

In the presence of an acid, the nitro group is first protonated on one of the oxygen atoms. Subsequent deprotonation at the α-carbon by a weak base (e.g., water) leads to the formation of the aci tautomer.

Acid_Catalysis Nitro Nitro form ProtonatedNitro Protonated Nitro form Nitro->ProtonatedNitro + H⁺ ProtonatedNitro->Nitro - H⁺ Aci Aci form ProtonatedNitro->Aci - H⁺ (from α-carbon) Aci->ProtonatedNitro + H⁺ (on α-carbon)

Caption: Acid-catalyzed nitro-aci tautomerization pathway.

Experimental Protocols

The study of nitro-aci tautomerism requires precise analytical methods to quantify the different species and determine the rates of interconversion. The following are detailed protocols for the key experimental techniques, using secondary nitroalkanes as the analyte.

Determination of pKa and Tautomeric Equilibrium by UV-Vis Spectrophotometry

This method is particularly useful when the tautomers have distinct UV-Vis absorption spectra. The protocol is adapted from studies on 2-nitrocyclohexanone.[5]

Objective: To determine the pKa of the nitro and aci forms and the tautomeric equilibrium constant (KT).

Materials:

  • Secondary nitroalkane (e.g., this compound)

  • Series of aqueous buffers with known pH values (e.g., acetate, phosphate)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • HCl and NaOH solutions for pH adjustment

  • Deionized water

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the nitroalkane in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 10 mM.

  • Sample Preparation: For each pH value, add a small aliquot of the stock solution to a cuvette containing the buffer to achieve a final concentration in the range of 0.1-0.5 mM. Ensure the volume of the organic solvent is minimal to avoid significant changes in the solvent properties of the buffer.

  • Spectral Acquisition: Record the UV-Vis spectrum of each solution from 200 to 400 nm at a constant temperature (e.g., 25 °C).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) for the nitronate anion.

    • Plot the absorbance at this λmax as a function of pH.

    • Fit the resulting titration curve to the Henderson-Hasselbalch equation to determine the apparent pKa.

    • If the spectra of the nitro and aci forms are sufficiently different, deconvolution of the spectra at various pH values can be used to determine the concentrations of each species and thus calculate KT.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Prepare Nitroalkane Stock Solution C Mix Stock with Buffers in Cuvettes A->C B Prepare Buffer Series (Varying pH) B->C D Record UV-Vis Spectra (200-400 nm) C->D E Plot Absorbance vs. pH D->E H Spectral Deconvolution (if applicable) D->H F Fit to Henderson-Hasselbalch Eq. E->F G Determine pKa F->G I Calculate KT H->I

Caption: Workflow for pKa and KT determination by UV-Vis spectrophotometry.

Kinetic Analysis of Tautomerization by HPLC

HPLC is a powerful technique for separating and quantifying the different tautomers in solution, allowing for the determination of kinetic parameters. This protocol is based on methods used for 2-nitropropane.[3]

Objective: To measure the rate of interconversion between the nitro and aci forms.

Materials:

  • Secondary nitroalkane

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile/water or Methanol/water mixture, with or without a buffer (e.g., phosphate (B84403) buffer)

  • Acid (e.g., HCl) and Base (e.g., NaOH) to initiate the reaction

  • Autosampler with temperature control

Procedure:

  • Method Development: Develop an HPLC method that provides good separation between the nitro and aci forms of the analyte. The aci form is often generated in situ by dissolving the nitroalkane in a basic solution.

  • Kinetic Run:

    • Equilibrate the HPLC system with the chosen mobile phase.

    • Prepare a solution of the nitroalkane in a neutral or slightly acidic solvent.

    • To initiate the conversion to the aci form, inject a known amount of a basic solution into the nitroalkane solution at time t=0.

    • Immediately begin injecting aliquots of the reaction mixture onto the HPLC column at regular time intervals.

    • To study the reverse reaction (aci to nitro), prepare the nitronate salt and dissolve it in a neutral or acidic buffer at t=0.

  • Data Acquisition and Analysis:

    • Monitor the elution of the tautomers using the UV detector at a wavelength where both have significant absorbance.

    • Integrate the peak areas of the nitro and aci forms for each time point.

    • Plot the concentration (proportional to peak area) of each tautomer as a function of time.

    • Fit the data to the appropriate kinetic model (e.g., first-order reversible) to determine the rate constants for the forward and reverse reactions.

Structural Elucidation and Quantification by NMR Spectroscopy

NMR spectroscopy provides detailed structural information and can be used to quantify the tautomers at equilibrium.

Objective: To identify the structural features of the tautomers and determine their relative concentrations.

Materials:

  • Secondary nitroalkane

  • Deuterated solvents (e.g., D2O, DMSO-d6, CDCl3)

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Procedure:

  • Sample Preparation: Dissolve a known amount of the nitroalkane in the chosen deuterated solvent in an NMR tube. The choice of solvent can influence the position of the tautomeric equilibrium.

  • 1H NMR Spectroscopy:

    • Acquire a standard 1H NMR spectrum.

    • Identify the characteristic signals for the nitro and aci forms. The α-proton of the nitro form will have a distinct chemical shift. The aci form will show signals corresponding to the vinylic proton and the hydroxyl proton.

    • Integrate the signals corresponding to unique protons of each tautomer to determine their molar ratio and calculate KT.

  • 13C NMR Spectroscopy:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Identify the chemical shifts of the carbons in each tautomer. The sp2-hybridized carbons of the aci form will have characteristic downfield shifts compared to the sp3-hybridized carbons of the nitro form.

Significance in Drug Development and Toxicology

The tautomerism of nitroalkanes is of significant interest to drug development professionals and toxicologists for several reasons:

  • Biological Activity: The different tautomers of a drug candidate can have vastly different biological activities and binding affinities for their target receptors. The aci form, being more planar and having different hydrogen bonding capabilities, may interact with biological targets differently than the nitro form.

  • Toxicity: The tautomeric equilibrium can influence the toxicological profile of a compound. For some secondary nitroalkanes, the formation of the aci tautomer is a prerequisite for their genotoxic and carcinogenic effects.[3]

  • Pharmacokinetics: Tautomerism can affect the absorption, distribution, metabolism, and excretion (ADME) properties of a drug. The different tautomers may have different solubilities, lipophilicities, and metabolic pathways.

  • Chemical Stability: The interconversion between tautomers can impact the chemical stability and shelf-life of a drug substance.

Drug_Development Tautomerism Nitro-Aci Tautomerism Activity Biological Activity Tautomerism->Activity Toxicity Toxicology Tautomerism->Toxicity PK Pharmacokinetics (ADME) Tautomerism->PK Stability Chemical Stability Tautomerism->Stability

Caption: Impact of nitro-aci tautomerism on drug development.

Conclusion

References

In-depth Technical Guide: Stability of Nitrocyclohexane Under Ambient Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrocyclohexane, a significant intermediate in industrial synthesis, is generally considered stable under standard ambient conditions. This guide provides a comprehensive technical overview of its stability profile, focusing on thermal, photolytic, and hydrolytic degradation. While the compound exhibits robust thermal stability with a high onset temperature for decomposition, this document also collates available information and outlines standardized protocols for assessing its stability under exposure to light and moisture. Understanding these parameters is crucial for ensuring the safe handling, storage, and application of this compound in research and development settings.

Thermal Stability

This compound demonstrates considerable thermal stability at ambient temperatures. Quantitative analysis using Differential Scanning Calorimetry (DSC) reveals that significant decomposition only initiates at elevated temperatures.

Quantitative Thermal Stability Data

The thermal stability of this compound has been evaluated, providing key metrics for its decomposition profile. The data, summarized in Table 1, indicates a high onset temperature for thermal decomposition, underscoring its stability under normal storage and handling temperatures.

ParameterValueReference
Onset Temperature (Tonset) at 1 °C/min 226.8 °C[1]
Heat of Decomposition (ΔHd) at 1 °C/min -1705 J/g[1]

Table 1: Thermal Decomposition Data for this compound

Experimental Protocol: Differential Scanning Calorimetry (DSC)

The thermal stability data presented was obtained using Differential Scanning Calorimetry (DSC), a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.

Methodology:

  • Sample Preparation: A small quantity of this compound (typically 3-9 mg) is hermetically sealed in a high-pressure gold crucible under a nitrogen atmosphere. The use of a gold crucible ensures chemical inertness, and the nitrogen atmosphere prevents oxidative reactions, allowing for the observation of the pure thermal decomposition process.

  • Instrumentation: A calibrated Differential Scanning Calorimeter is used.

  • Experimental Conditions: The sample is heated at a constant rate (e.g., 1 °C/min) from a starting temperature of 30 °C up to a maximum of 400 °C.

  • Data Analysis: The onset temperature of the exothermic decomposition peak and the integrated area of the peak (representing the heat of decomposition) are determined from the resulting thermogram. A double peak in the thermogram for this compound has been observed, which may indicate the formation of different species during decomposition.[1]

Logical Workflow for Thermal Stability Assessment:

Caption: Workflow for assessing the thermal stability of this compound using DSC.

Photostability

General Considerations for Photostability

Forced degradation studies are essential to evaluate the intrinsic photostability of a compound. These studies involve exposing the substance to light conditions more severe than those expected during routine handling and storage to elicit potential degradation.

Experimental Protocol: Forced Photostability Study (ICH Q1B Guideline)

The following protocol is based on the ICH Q1B guideline for photostability testing of new drug substances and products and can be adapted for this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a chemically inert and transparent container. A dark control sample, protected from light (e.g., by wrapping the container in aluminum foil), should be prepared and stored under the same conditions to differentiate between light-induced and thermal degradation.

  • Light Source: A light source capable of emitting both visible and ultraviolet (UV) light is used. The ICH Q1B guideline specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.

  • Exposure: The samples are exposed to the light source in a controlled environment. The duration of exposure can be varied.

  • Analysis: At predetermined time points, aliquots of the exposed and dark control samples are withdrawn and analyzed using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This allows for the quantification of the remaining this compound and the detection of any degradation products.

Logical Workflow for Photostability Assessment:

Caption: Workflow for assessing the photostability of this compound.

Hydrolytic Stability

The stability of this compound in the presence of water is important for understanding its behavior in aqueous environments, which may be relevant in various experimental and processing conditions. While specific kinetic data for the hydrolysis of this compound at ambient temperature is not widely published, a forced hydrolysis study can be conducted to assess its stability.

General Considerations for Hydrolytic Stability

Forced degradation studies under hydrolytic conditions involve exposing the compound to aqueous solutions at different pH levels and temperatures to accelerate decomposition and identify potential degradation products.

Experimental Protocol: Forced Hydrolysis Study

This protocol outlines a general procedure for evaluating the hydrolytic stability of this compound.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in aqueous buffers of different pH values (e.g., acidic, neutral, and basic).

  • Incubation: The solutions are incubated at a controlled, and often elevated, temperature to accelerate any potential hydrolysis. Samples should be stored in sealed containers to prevent evaporation.

  • Analysis: At specified time intervals, samples are taken and analyzed by a suitable stability-indicating method, such as HPLC, to determine the concentration of this compound and to detect the formation of any hydrolysis products.

  • Kinetics: The degradation rate can be determined by plotting the concentration of this compound against time.

Logical Workflow for Hydrolytic Stability Assessment:

Caption: Workflow for assessing the hydrolytic stability of this compound.

Conclusion

This compound is a thermally stable compound under ambient conditions, with decomposition occurring only at significantly elevated temperatures. While specific experimental data on its photolytic and hydrolytic stability are limited, the application of standardized forced degradation protocols is essential to fully characterize its stability profile. The methodologies and workflows provided in this guide offer a robust framework for researchers and drug development professionals to assess the stability of this compound, ensuring its safe and effective use in their applications. Further experimental studies are warranted to generate quantitative data on the photolytic and hydrolytic degradation kinetics of this compound.

References

Commercial Availability and Technical Guide for Nitrocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of nitrocyclohexane. The information is tailored for professionals in research and development, with a focus on providing practical data and experimental context.

Commercial Availability and Suppliers

This compound is available from a variety of chemical suppliers, catering to research and development as well as bulk manufacturing needs. Purity levels and available quantities vary by supplier, and pricing is subject to change. The following table summarizes currently available information from several prominent suppliers.

SupplierProduct Name/NumberPurityAvailable QuantitiesPrice (USD/EUR)
TCI America This compound (N0187)[1]>95.0% (GC)[1]5 g[2][3], 25 g[4]$164.00 (5g)[2], Check website for 25g price
Sigma-Aldrich This compound (Aldrich-N16606)97%DiscontinuedNot Applicable
Fisher Scientific This compound 95.0+%, TCI America™>95.0%5 g, 25 g$164.00 (5g), $767.98 (25g)[2][5]
TargetMol This compound (T20405)>98% (or refer to CoA)5 mg$85.00 / €80.00[6][7]
MedKoo Biosciences This compound (591925)>98% (or refer to CoA)5 g$300.00
Key Organics This compound (AS-48042)>95%1 g, 5 g, 25 g£118.00 (1g), £262.00 (5g), £694.00 (25g)[8]
Cenmed This compound (C062B-071697)Not specified25 gCheck website for price[9]
CookeChem This compound (A6358512)>95.0%(GC)Inquire for pack sizesInquire for price[10]
Shanghai Huici Pharmaceutical This compound99%1 g (min), up to 50 kg/month Inquire for price[11]
AChemBlock This compound (X212381)97%5 g, 25 g$295 (5g), $1,180 (25g)[12]

Synthesis of this compound

The primary industrial method for synthesizing this compound is through the nitration of cyclohexane (B81311). Several methods have been described, with variations in nitrating agents, reaction conditions, and the use of catalysts.

Gas-Phase Nitration of Cyclohexane with NOx

A patented method describes the gas-phase nitration of cyclohexane using nitrogen oxides (NOx, where x = 1.5-2.5) under a nitrogen atmosphere. This approach is presented as an environmentally friendly, "green" nitration route that can simplify the process and reduce costs compared to traditional mixed-acid nitration.

Experimental Protocol:

  • Reactants: Cyclohexane and NOx (can be N₂O₃, NO₂, N₂O₄, or N₂O₅).

  • Atmosphere: Nitrogen protection.

  • Temperature: The reaction can be conducted between 80 and 500°C, with a preferable range of 220 to 330°C.

  • Reaction Time: Can vary from 0.01 to 100 hours, with a preferred duration of 1 to 5 hours.

  • Catalyst (Optional): The reaction can proceed without a catalyst, or with the addition of alumina, silica (B1680970), silica gel, or molecular sieves to potentially enhance the reaction.

Chemical Applications and Experimental Workflows

This compound is a valuable intermediate in organic synthesis, primarily for the production of caprolactam (a precursor to Nylon-6), cyclohexanone (B45756) oxime, and other value-added products. A key transformation is the catalytic hydrogenation of this compound.

G cluster_synthesis Synthesis of this compound cluster_hydrogenation Catalytic Hydrogenation Pathways cluster_application Downstream Applications Cyclohexane Cyclohexane This compound This compound Cyclohexane->this compound Nitration NOx NOx (e.g., NO₂) NOx->this compound CyclohexanoneOxime Cyclohexanone Oxime This compound->CyclohexanoneOxime Selective Hydrogenation (e.g., Cu-based catalyst) Cyclohexylamine Cyclohexylamine This compound->Cyclohexylamine Complete Hydrogenation Cyclohexanone Cyclohexanone CyclohexanoneOxime->Cyclohexanone Hydrolysis Caprolactam Caprolactam CyclohexanoneOxime->Caprolactam Beckmann Rearrangement Pharmaceuticals Pharmaceuticals Cyclohexylamine->Pharmaceuticals Dyes Dyes Cyclohexylamine->Dyes

Caption: Synthesis and key transformations of this compound.

Selective Hydrogenation to Cyclohexanone Oxime

The selective hydrogenation of this compound to cyclohexanone oxime is a critical step in some industrial processes for producing caprolactam.

Experimental Protocol Example:

  • Catalyst: A copper-based catalyst, such as a Cu12Ag17(SR)12(PPh3)4 cluster, has been reported for high selectivity.

  • Reactants: this compound in a suitable solvent (e.g., methanol).

  • Conditions: The reaction is typically carried out in a stainless-steel autoclave under hydrogen pressure (e.g., 3 MPa) and elevated temperature (e.g., 100°C).

  • Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC).

Biological and Pharmacological Relevance

While this compound itself is primarily an industrial chemical, its derivatives have been explored for their potential biological activities. The nitro group is a key pharmacophore in several approved drugs and is known to undergo bioreductive activation in biological systems.

Antimicrobial and Anticancer Potential of Nitro-Derivatives

The general mechanism of action for many nitroaromatic compounds involves the enzymatic reduction of the nitro group, particularly in hypoxic environments, to form cytotoxic reactive nitrogen species. These reactive species can damage cellular macromolecules like DNA and proteins, leading to cell death. This principle has been applied in the development of antimicrobial and anticancer agents.

Experimental Protocol for Synthesis of a this compound Derivative (2-[2-(3-nitrophenyl)hydrazono]cyclohexane-1,3-dione):

  • Diazonium Salt Formation:

    • Dissolve 3-nitroaniline (B104315) (10 mmol) in a hydrochloric acid solution.

    • Prepare an aqueous solution of sodium nitrite (B80452) (10 mmol).

    • Cool both solutions to 0-5°C in an ice bath.

    • Slowly add the sodium nitrite solution to the 3-nitroaniline solution with constant stirring, maintaining the temperature between 0-5°C.

    • Stir for 1 hour to complete the formation of the diazonium salt.

  • Coupling Reaction:

    • In a separate beaker, dissolve cyclohexane-1,3-dione (10 mmol) in ethanol.

    • Add the ethanolic solution of cyclohexane-1,3-dione to the diazonium salt solution with continuous stirring at 0-5°C.

    • Continue stirring the reaction mixture in the ice bath for 4 hours.

  • Product Isolation and Purification:

    • Collect the resulting solid product by filtration.

    • Wash the solid with cold water and then dry it.

    • The crude product can be purified by recrystallization from ethanol.

Involvement in Signaling Pathways

Currently, there is no direct evidence in the scientific literature linking this compound to specific biological signaling pathways. However, related nitro-containing lipids, such as nitro-fatty acids, are known to modulate inflammatory signaling pathways. These molecules can act as electrophiles and modify cysteine residues on key signaling proteins, such as Keap1, which leads to the activation of the Nrf2 antioxidant response pathway. They have also been shown to inhibit the pro-inflammatory NF-κB signaling pathway. While these pathways are not directly implicated for this compound, they represent potential areas of investigation for its derivatives.

G cluster_workflow Experimental Workflow: Synthesis and Biological Screening Start Starting Materials (this compound Derivatives) Synthesis Chemical Synthesis of Novel Derivatives Start->Synthesis Purification Purification and Characterization (e.g., NMR, MS) Synthesis->Purification Screening Biological Activity Screening Purification->Screening Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Screening->Antimicrobial Anticancer Anticancer Assays (e.g., MTT Assay on Cancer Cell Lines) Screening->Anticancer Data Data Analysis and Hit Identification Antimicrobial->Data Anticancer->Data

Caption: A logical workflow for the synthesis and screening of this compound derivatives.

References

Methodological & Application

Application Notes and Protocols for the Catalytic Hydrogenation of Nitrocyclohexane to Cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of nitrocyclohexane is a significant chemical transformation that provides a direct route to cyclohexylamine (B46788), a valuable building block in the pharmaceutical and chemical industries.[1][2] Cyclohexylamine is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), agrochemicals, and rubber vulcanization accelerators.[3][4] This application note provides detailed protocols for the selective synthesis of cyclohexylamine from this compound using heterogeneous catalysts, focusing on cobalt-silica (Co/SiO₂) and Raney® Nickel catalysts. Additionally, it outlines procedures for product purification and quantitative analysis.

The hydrogenation of this compound can lead to a variety of products, including cyclohexanone (B45756) oxime, cyclohexanone, cyclohexanol, and dicyclohexylamine, depending on the catalyst and reaction conditions employed.[1][2] Therefore, careful selection of the catalytic system and optimization of reaction parameters are crucial for achieving high selectivity towards the desired cyclohexylamine product. Cobalt-based catalysts, in particular Co/SiO₂, have demonstrated high activity and selectivity for the formation of cyclohexylamine.[5] Raney® Nickel is another effective and widely used catalyst for the hydrogenation of nitro compounds.[6][7]

Reaction Pathway and Byproducts

The hydrogenation of this compound to cyclohexylamine proceeds through a series of intermediates. The primary reaction pathway and potential side reactions leading to common byproducts are illustrated below.

Caption: Reaction pathway for the hydrogenation of this compound.

Quantitative Data Summary

The following tables summarize the performance of different catalytic systems under various reaction conditions for the hydrogenation of this compound.

Table 1: Performance of Co/SiO₂ Catalysts

CatalystTemperature (°C)Pressure (bar)Conversion (%)Selectivity to Cyclohexylamine (%)Reference
Co/SiO₂12510>95>90[1]
Co/SiO₂10010HighHigh

Table 2: Performance of Raney® Nickel Catalysts

CatalystTemperature (°C)Pressure (bar)Conversion (%)Selectivity to Cyclohexylamine (%)Reference
Raney® Ni4030HighHigh[6]

Table 3: Performance of Other Catalysts

CatalystTemperature (°C)Pressure (bar)Conversion (%)Selectivity to Cyclohexylamine (%)Byproducts and SelectivityReference
Pd/C8049741Dicyclohexylamine (high)[4]
Cu/SiO₂755LowLowCyclohexanone (main product)[1]
Ru/Pd on Al₂O₃160-200High-19.3Dicyclohexylamine (80.3%)[8]

Experimental Protocols

Protocol 1: Preparation of Co/SiO₂ Catalyst by Incipient Wetness Impregnation

This protocol describes the synthesis of a silica-supported cobalt catalyst.

Materials:

  • Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)

  • Silica (B1680970) gel (SiO₂, high purity, suitable for catalyst support)

  • Deionized water

  • Tube furnace

  • Hydrogen gas (H₂)

  • Argon (Ar) or Nitrogen (N₂) gas

Procedure:

  • Support Pre-treatment: Dry the silica gel support in an oven at 120 °C for 12-24 hours to remove adsorbed water.

  • Precursor Solution Preparation: Prepare a solution of cobalt(II) nitrate hexahydrate in deionized water. The concentration should be calculated to achieve the desired cobalt loading (e.g., 10 wt%) based on the pore volume of the silica support.

  • Impregnation: Add the cobalt nitrate solution dropwise to the dried silica gel with continuous mixing to ensure uniform distribution. The volume of the solution should be equal to the total pore volume of the silica (incipient wetness).

  • Drying: Dry the impregnated silica in an oven at 110 °C overnight.

  • Calcination: Place the dried material in a tube furnace. Calcine under a flow of air or nitrogen at 400-500 °C for 4 hours to decompose the nitrate precursor to cobalt oxide.

  • Reduction: After calcination, cool the catalyst to room temperature under an inert gas flow. Then, reduce the catalyst by heating it under a flow of 5-10% H₂ in Ar or N₂ to 400-500 °C for 4-6 hours to obtain the active cobalt metal catalyst.

  • Passivation and Storage: After reduction, cool the catalyst to room temperature under an inert gas flow. The catalyst is pyrophoric and should be handled under an inert atmosphere. For ease of handling, it can be passivated by introducing a very low concentration of oxygen in an inert gas stream, or it can be stored under an inert solvent like ethanol.

Protocol 2: Batch Hydrogenation of this compound

This protocol details the procedure for the hydrogenation of this compound in a high-pressure batch reactor.

Materials:

  • This compound

  • Co/SiO₂ catalyst or Raney® Nickel (as a slurry in water or a suitable solvent)

  • Solvent (e.g., ethanol, methanol (B129727), or isopropanol)

  • High-pressure autoclave (e.g., Parr reactor) with magnetic stirring, gas inlet, sampling port, and temperature and pressure controls

  • Hydrogen gas (H₂)

  • Nitrogen (N₂) or Argon (Ar) gas

Procedure:

  • Reactor Charging: To the autoclave, add the solvent (e.g., 100 mL) and the catalyst (e.g., 1-5 mol% of metal relative to the substrate). If using Raney® Nickel slurry, the water can be decanted and replaced with the reaction solvent.

  • Inerting: Seal the reactor and purge it 3-5 times with nitrogen or argon to remove all air. Subsequently, purge with hydrogen gas 2-3 times.

  • Reactant Addition: Introduce the this compound (e.g., 0.1 mol) into the reactor.

  • Reaction Initiation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-30 bar). Begin vigorous stirring and heat the reactor to the target temperature (e.g., 80-125 °C).

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is complete when hydrogen consumption ceases. Alternatively, small samples can be carefully withdrawn at intervals for analysis by GC-FID.

  • Reaction Quenching and Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture to remove the catalyst. Caution: The catalyst, especially Raney® Nickel, is pyrophoric and should be kept wet with solvent during filtration and handling to prevent ignition upon contact with air.

Protocol 3: Purification of Cyclohexylamine

This protocol describes the isolation and purification of cyclohexylamine from the reaction mixture.

Materials:

  • Crude reaction mixture (filtrate from Protocol 2)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Solvent Removal: Remove the bulk of the reaction solvent from the crude filtrate using a rotary evaporator.

  • Basification: Add a 10 M NaOH solution to the remaining mixture until the pH is strongly basic (pH > 12) to ensure the amine is in its free base form.

  • Extraction: Transfer the basified aqueous mixture to a separatory funnel. Extract the cyclohexylamine with an organic solvent like diethyl ether (3 x 50 mL). The addition of sodium chloride to the aqueous layer can help to "salt out" the amine and improve extraction efficiency.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Evaporation: Filter to remove the drying agent and then carefully remove the extraction solvent using a rotary evaporator.

  • Distillation: Purify the crude cyclohexylamine by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 134 °C at atmospheric pressure.

Protocol 4: Quantitative Analysis by Gas Chromatography (GC-FID)

This protocol provides a general method for the quantitative analysis of the reaction mixture.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for amine analysis, such as a wax column (e.g., DB-WAX or similar, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold: 5 minutes at 220 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Internal Standard: A high-purity, stable compound that does not react with the components of the mixture and is well-resolved from other peaks, such as dodecane (B42187) or n-decane.

Procedure:

  • Sample Preparation: Dilute a known amount of the reaction mixture in a suitable solvent (e.g., ethanol). Add a precise amount of the internal standard.

  • Calibration: Prepare a series of calibration standards containing known concentrations of this compound, cyclohexylamine, and other potential products, along with the same concentration of the internal standard. Analyze these standards to generate calibration curves for each component.

  • Analysis: Inject the prepared sample into the GC.

  • Quantification: Identify the peaks based on their retention times compared to the standards. Calculate the concentration of each component using the calibration curves and the peak areas relative to the internal standard. The conversion of this compound and the selectivity and yield of cyclohexylamine can then be determined.

Logical Workflow and Experimental Design

The following diagrams illustrate the overall experimental workflow and the logical relationships in optimizing the catalytic hydrogenation of this compound.

Experimental Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis & Purification p1 Support Pre-treatment p2 Impregnation p1->p2 p3 Drying & Calcination p2->p3 p4 Reduction p3->p4 r1 Reactor Charging p4->r1 r2 Inerting & Pressurizing r1->r2 r3 Reaction r2->r3 r4 Quenching r3->r4 a1 Catalyst Filtration r4->a1 a2 GC-FID Analysis a1->a2 a3 Purification a1->a3 a4 Product Characterization a3->a4

Caption: General experimental workflow for catalytic hydrogenation.

Parameter Optimization Logic center_node Desired Outcome: High Yield & Selectivity of Cyclohexylamine param1 Catalyst Type (e.g., Co/SiO₂, Raney Ni) param1->center_node param2 Reaction Temperature param2->center_node param3 Hydrogen Pressure param3->center_node param4 Solvent param4->center_node param5 Catalyst Loading param5->center_node

Caption: Key parameters for process optimization.

References

Application Notes and Protocols for the Selective Reduction of Nitrocyclohexane to Cyclohexanone Oxime

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of nitrocyclohexane to cyclohexanone (B45756) oxime is a critical transformation in organic synthesis, particularly as a key step in the production of ε-caprolactam, the precursor to Nylon-6. This document provides detailed application notes and experimental protocols for this conversion, focusing on catalytic hydrogenation methods. The information is intended to guide researchers in developing efficient and selective synthetic routes.

Reaction Pathway and Mechanism

The selective reduction of this compound to cyclohexanone oxime proceeds through the intermediate formation of nitrosocyclohexane. The overall transformation involves the removal of one oxygen atom from the nitro group and an intramolecular hydrogen transfer.

The generally accepted reaction pathway is as follows:

This compound → Nitrosocyclohexane → Cyclohexanone Oxime

Careful control of reaction conditions and catalyst selection are crucial to prevent over-reduction to cyclohexylamine (B46788) or hydrolysis to cyclohexanone.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various studies on the selective reduction of this compound, offering a comparison of different catalytic systems and their performance.

CatalystReaction PhaseTemperature (°C)Pressure (MPa)Time (h)Conversion (%)Selectivity (%)Reference
Au/Al₂O₃Gas80Atmospheric-1080[1]
NiTi-LDHLiquid1202.0499.8490.71
CuFeAl-LDHLiquid1002.0310093.35
Cu₁₂Ag₁₇ ClusterLiquid1003.020>99~100
Ni/HTSLiquid-----[2]
Silver DichromateLiquid-----[3]
Nickel-ChromeLiquid100-130-12-~40[4]

Experimental Protocols

This section provides detailed methodologies for key experiments in the selective reduction of this compound.

Protocol 1: Liquid-Phase Hydrogenation using a Supported Nickel Catalyst in an Autoclave

This protocol describes a standard procedure for the liquid-phase hydrogenation of this compound using a supported nickel catalyst.

Materials:

  • This compound

  • Ethanol (B145695) (or other suitable solvent)

  • Supported Nickel Catalyst (e.g., Ni/SiO₂, Ni/Al₂O₃)

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

  • Stainless steel autoclave with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller

Procedure:

  • Catalyst Preparation (Example: Impregnation method for Ni/SiO₂):

    • Dissolve a calculated amount of nickel nitrate (B79036) hexahydrate (Ni(NO₃)₂·6H₂O) in deionized water.

    • Add silica (B1680970) gel (SiO₂) support to the solution and stir for several hours to ensure uniform impregnation.

    • Remove the excess water by evaporation under reduced pressure.

    • Dry the impregnated support in an oven at 110-120 °C overnight.

    • Calcine the dried powder in air at a specified temperature (e.g., 400-500 °C) for several hours.

    • Before the reaction, reduce the calcined catalyst in a stream of hydrogen gas at an elevated temperature (e.g., 400-600 °C) for a few hours. Passivate the reduced catalyst in a stream of 1% O₂/N₂ before use.

  • Reaction Setup:

    • Ensure the autoclave is clean and dry.

    • Add the supported nickel catalyst (e.g., 0.20 g) and the solvent (e.g., 30 mL of ethanol) to the autoclave.

    • Add this compound (e.g., 5.0 mL) to the mixture.

    • Seal the autoclave securely.

  • Hydrogenation Reaction:

    • Purge the autoclave with nitrogen gas several times to remove air, followed by purging with hydrogen gas.

    • Pressurize the autoclave with hydrogen to the desired pressure (e.g., 1.0 - 3.0 MPa).

    • Heat the autoclave to the desired reaction temperature (e.g., 90 - 120 °C) while stirring vigorously (e.g., 1000 rpm).

    • Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC-MS. The reaction is typically complete within 3-6 hours.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

    • Purge the autoclave with nitrogen gas.

    • Open the autoclave and filter the reaction mixture to remove the catalyst.

    • The filtrate, containing the cyclohexanone oxime, can be purified by various methods. One common method is to wash the solution with water or a dilute basic solution (e.g., 0.1 N NaOH) to remove any acidic impurities.[5]

    • The organic solvent can then be removed by distillation under reduced pressure.[6]

    • The crude cyclohexanone oxime can be further purified by recrystallization from a suitable solvent such as petroleum ether or a mixture of ethanol and water.

Protocol 2: Gas-Phase Hydrogenation of this compound

This protocol outlines a general procedure for the gas-phase catalytic hydrogenation of this compound.

Materials:

  • This compound

  • Supported Catalyst (e.g., Au/Al₂O₃, CuCo/SiO₂)

  • Hydrogen gas (high purity)

  • Inert carrier gas (e.g., Argon, Nitrogen)

  • Fixed-bed flow reactor system with a temperature controller, mass flow controllers, and a condenser.

Procedure:

  • Catalyst Packing:

    • Pack a fixed-bed reactor with a known amount of the catalyst.

  • Reaction Setup:

    • Place the reactor in a furnace and connect the gas lines.

    • Set up a condenser at the reactor outlet to collect the liquid products.

  • Hydrogenation Reaction:

    • Heat the reactor to the desired temperature (e.g., 100 °C) under a flow of inert gas.

    • Introduce a mixture of hydrogen and the inert carrier gas at a controlled flow rate.

    • Introduce this compound into the gas stream using a syringe pump to ensure a constant feed rate (e.g., 200 µL/h).[7]

    • The gas-phase reaction occurs as the mixture passes over the catalyst bed.

  • Product Collection and Analysis:

    • The product stream is cooled in the condenser, and the liquid products are collected.

    • Analyze the collected liquid and the exiting gas stream using GC-MS to determine the conversion of this compound and the selectivity to cyclohexanone oxime.

Protocol 3: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the analysis of the reaction mixture.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., DB-5 or equivalent).

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., ethanol, dichloromethane) to an appropriate concentration (e.g., ~10 µg/mL).[8]

  • If necessary, filter the sample to remove any particulate matter.

GC-MS Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Scan range of m/z 40-400.

Quantification:

  • Identify the peaks corresponding to this compound, cyclohexanone oxime, cyclohexanone, and cyclohexylamine by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the components by using an internal standard method or by creating a calibration curve with known concentrations of authentic standards.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification p1 Impregnation of Support with Metal Precursor p2 Drying p1->p2 p3 Calcination p2->p3 p4 Reduction & Passivation p3->p4 r1 Charge Reactor with Catalyst, Solvent, & this compound p4->r1 r2 Purge with N₂ then H₂ r3 Pressurize with H₂ & Heat to Reaction Temperature r4 Monitor Reaction by GC-MS w1 Cool & Vent Reactor r4->w1 w2 Filter to Remove Catalyst w3 Solvent Removal w4 Recrystallization product product w4->product Pure Cyclohexanone Oxime

Caption: Liquid-Phase Hydrogenation Workflow.

Reaction Pathway

reaction_pathway This compound This compound nitrosocyclohexane Nitrosocyclohexane (Intermediate) This compound->nitrosocyclohexane +H₂, -H₂O oxime Cyclohexanone Oxime (Desired Product) nitrosocyclohexane->oxime Isomerization amine Cyclohexylamine (Over-reduction) nitrosocyclohexane->amine +H₂ oxime->amine +H₂ ketone Cyclohexanone (Hydrolysis) oxime->ketone +H₂O

Caption: Selective Reduction Pathways.

References

Application Notes and Protocols: Nef Reaction for the Conversion of Nitrocyclohexane to Cyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the Nef reaction, focusing on the conversion of nitrocyclohexane to cyclohexanone (B45756). It includes various methodologies, quantitative data, and step-by-step experimental protocols to guide researchers in successfully carrying out this transformation.

The Nef reaction is a powerful tool in organic synthesis for the conversion of primary or secondary nitroalkanes into their corresponding aldehydes or ketones.[1] This transformation is particularly significant as it represents an example of "umpolung" reactivity, where the carbon atom of the nitroalkane, typically electrophilic, acts as a nucleophile in its nitronate form.[1][2] The classical Nef reaction involves the hydrolysis of a nitronate salt under strongly acidic conditions.[1] However, due to the often harsh conditions of the original protocol, several milder oxidative and reductive methods have been developed.[1]

Methodologies and Quantitative Data

Several methods have been reported for the Nef reaction of cyclic nitroalkanes. The choice of method can significantly impact the reaction yield and compatibility with other functional groups. Below is a summary of different conditions applied to this compound and related compounds.

SubstrateReagents and ConditionsProductYield (%)Reference
This compound1) NaOEt, EtOH; 2) 10-20% H₂SO₄, 0 °CCyclohexanoneVery good[3]
This compoundOxone, TBAHS, DCM/Buffer, RT, 2-4 hCyclohexanone85-95[1]
This compoundSodium methoxide, silica (B1680970) gelCyclohexanone99[4]
This compound derivativeTiCl₃ (McMurry Method)Cyclohexanone derivativeNot specified[3]
Cyclic nitroalkanest-BuOK, O₂, DMF, RTCorresponding ketonesHigh[3]

Experimental Protocols

Protocol 1: Classical Nef Reaction of this compound

This protocol details the conversion of this compound to cyclohexanone using the traditional acid-catalyzed hydrolysis method.[3]

Materials:

  • This compound

  • Ethanol (B145695)

  • Sodium ethoxide

  • Sulfuric acid (10-20% aqueous solution)

  • Diethyl ether or dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Nitronate Salt Formation

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise to the cooled solution with stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours to ensure the complete formation of the sodium nitronate salt.

Step 2: Acid Hydrolysis

  • In a separate flask, prepare a cold (0 °C) aqueous solution of sulfuric acid (10-20%).

  • Slowly add the nitronate salt solution from Step 1 to the cold sulfuric acid solution with vigorous stirring, maintaining the temperature below 5 °C. A color change and/or gas evolution (N₂O) may be observed.[3]

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.

Step 3: Work-up and Isolation

  • Transfer the reaction mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers and wash them sequentially with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude cyclohexanone.

  • Purify the crude product by distillation or column chromatography if necessary.

Diagrams

Reaction Mechanism

The classical Nef reaction proceeds through the formation of a nitronate salt, followed by protonation to a nitronic acid and subsequent hydrolysis to the carbonyl compound.[5][6]

Nef_Mechanism cluster_step1 Nitronate Formation cluster_step2 Acid Hydrolysis This compound This compound Nitronate Nitronate Salt This compound->Nitronate Deprotonation Base Base (e.g., NaOEt) Nitronic_Acid Nitronic Acid Nitronate->Nitronic_Acid H+ Iminium_Ion Iminium Ion Nitronic_Acid->Iminium_Ion H+ Intermediate Tetrahedral Intermediate Iminium_Ion->Intermediate + H₂O Cyclohexanone Cyclohexanone Intermediate->Cyclohexanone - H₂N=O

Caption: Mechanism of the classical Nef reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the classical Nef reaction protocol.

Nef_Workflow Start Start: this compound in Ethanol Nitronate_Formation 1. Add NaOEt at 0 °C 2. Stir at RT for 2-4h Start->Nitronate_Formation Acid_Hydrolysis 1. Add to cold H₂SO₄ (<5 °C) 2. Stir at 0 °C for 30 min Nitronate_Formation->Acid_Hydrolysis Extraction Extract with Organic Solvent Acid_Hydrolysis->Extraction Wash Wash with NaHCO₃ and Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate under Reduced Pressure Dry->Concentrate Purify Purify (Distillation/Chromatography) Concentrate->Purify End End: Cyclohexanone Purify->End

Caption: Experimental workflow for the Nef reaction.

References

Application Notes and Protocols for the Henry Reaction Using Nitrocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Henry (nitro-aldol) reaction utilizing nitrocyclohexane as a key reactant. The protocols outlined below are based on established methodologies in organic synthesis and are intended to serve as a guide for the preparation of β-nitro alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Introduction to the Henry Reaction

The Henry reaction is a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1] This reaction is analogous to the aldol (B89426) reaction and yields β-nitro alcohols.[1] These products are highly versatile and can be readily converted into other important functional groups, such as β-amino alcohols, α-nitro ketones, and nitroalkenes, making the Henry reaction a valuable tool in organic synthesis.[1]

When this compound is used as the nitroalkane component, the reaction creates a new stereocenter adjacent to the cyclohexane (B81311) ring. The stereochemical outcome of this reaction, leading to either syn or anti diastereomers, is of significant interest and can be influenced by the choice of catalyst and reaction conditions.

Reaction Mechanism and Stereochemical Course

The Henry reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base, forming a nitronate anion. This nucleophilic nitronate then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol. All steps of the Henry reaction are reversible.[1]

The diastereoselectivity of the Henry reaction with this compound is influenced by the transition state geometry. Factors such as the steric bulk of the reactants and the nature of the catalyst can favor the formation of one diastereomer over the other. Asymmetric catalysis, employing chiral catalysts, can be used to achieve high enantioselectivity in the products.

Applications in Synthesis

The β-nitro alcohol products derived from the Henry reaction of this compound are valuable precursors for a variety of important molecules. For instance, the reduction of the nitro group furnishes β-amino alcohols, a common structural motif in many biologically active compounds and pharmaceutical drugs.

Experimental Protocols

While specific detailed protocols for the intermolecular Henry reaction of this compound are not abundantly available in the public literature, a general procedure can be adapted from standard Henry reaction protocols. The following are representative protocols for conducting the Henry reaction with this compound under different catalytic conditions. Researchers should note that optimization of reaction parameters such as solvent, temperature, and catalyst loading may be necessary for specific substrates.

Protocol 1: Base-Catalyzed Henry Reaction

This protocol describes a general procedure for the base-catalyzed Henry reaction between this compound and an aldehyde.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Base (e.g., triethylamine (B128534), DBU, or potassium carbonate)

  • Solvent (e.g., methanol, ethanol, or THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a solution of this compound (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents) in a suitable solvent (e.g., methanol, ethanol, or THF) at 0 °C, add a catalytic amount of a base (e.g., triethylamine or DBU) dropwise.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-nitro alcohol.

Protocol 2: Phase-Transfer Catalyzed Henry Reaction

Phase-transfer catalysis can be an effective method for Henry reactions, particularly when dealing with reactants of differing solubility.[2]

Materials:

  • This compound

  • Aldehyde

  • Aqueous base solution (e.g., NaOH or KOH)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt)

  • Organic solvent (e.g., toluene (B28343) or dichloromethane)

Procedure:

  • In a two-phase system consisting of an organic solvent and an aqueous base solution, dissolve the this compound, aldehyde, and a catalytic amount of the phase-transfer catalyst.

  • Stir the mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction by TLC.

  • After the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by column chromatography.

Protocol 3: Organocatalyzed Asymmetric Henry Reaction

For the synthesis of enantioenriched β-nitro alcohols, an organocatalyzed asymmetric Henry reaction can be employed. Chiral organocatalysts, such as cinchona alkaloids or chiral amines, can effectively control the stereochemical outcome.[3][4]

Materials:

  • This compound

  • Aldehyde

  • Chiral organocatalyst (e.g., a cinchona alkaloid derivative or a chiral diamine)

  • Anhydrous solvent (e.g., toluene, CH₂Cl₂, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the chiral organocatalyst (typically 5-20 mol%).

  • Add the anhydrous solvent, followed by the aldehyde.

  • Stir the mixture at the desired temperature (e.g., room temperature, 0 °C, or lower).

  • Add this compound dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction (e.g., with a saturated aqueous solution of NH₄Cl).

  • Perform a standard aqueous work-up and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the product by column chromatography.

  • Determine the diastereomeric ratio and enantiomeric excess of the product using appropriate analytical techniques (e.g., chiral HPLC or NMR spectroscopy).

Data Presentation

Due to the limited availability of specific tabulated data for the intermolecular Henry reaction of this compound in the searched literature, a representative table based on general outcomes of diastereoselective Henry reactions is provided below for illustrative purposes. Researchers are encouraged to generate their own data for specific substrate combinations.

Table 1: Illustrative Data for Diastereoselective Henry Reaction of this compound with Various Aldehydes

EntryAldehydeCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
1BenzaldehydeTriethylamineMethanol25247560:40
24-NitrobenzaldehydeDBUTHF0128570:30
34-ChlorobenzaldehydeK₂CO₃Ethanol25486855:45
42-NaphthaldehydeTMGToluene-20728080:20
5IsobutyraldehydeTBAFTHF-40246550:50
6CinnamaldehydeChiral GuanidineCH₂Cl₂-78489095:5 (ee >90%)

Note: The data in this table is hypothetical and intended for illustrative purposes only. Actual results will vary depending on the specific reaction conditions and substrates used.

Visualizations

Henry Reaction Mechanism

The following diagram illustrates the general mechanism of the base-catalyzed Henry reaction.

Henry_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation This compound R-CH₂-NO₂ Nitronate [R-CH-NO₂]⁻ This compound->Nitronate + B: Base B: Conjugate_Acid BH⁺ Nitronate_2 [R-CH-NO₂]⁻ Alkoxide R-CH(NO₂)-CH(R')-O⁻ Nitronate_2->Alkoxide + R'-CHO Aldehyde R'-CHO Alkoxide_2 R-CH(NO₂)-CH(R')-O⁻ Product R-CH(NO₂)-CH(R')-OH Alkoxide_2->Product + BH⁺ Conjugate_Acid_2 BH⁺ Base_Regen B:

Caption: General mechanism of the Henry (nitro-aldol) reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for performing a Henry reaction with this compound.

Experimental_Workflow Start Start Reactants Combine this compound, Aldehyde, and Solvent Start->Reactants Catalyst Add Catalyst/Base Reactants->Catalyst Reaction Stir at Controlled Temperature Catalyst->Reaction Monitoring Monitor by TLC Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Extraction Extract with Organic Solvent Workup->Extraction Drying Dry and Concentrate Extraction->Drying Purification Purify by Column Chromatography Drying->Purification Analysis Analyze Product (NMR, MS, HPLC) Purification->Analysis End End Analysis->End

Caption: A typical workflow for the Henry reaction.

References

Application Notes and Protocols: Michael Addition Reactions Involving Nitrocyclohexane as a Nucleophile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone in synthetic organic chemistry for the formation of carbon-carbon bonds. Nitroalkanes, such as nitrocyclohexane, are effective Michael donors due to the electron-withdrawing nature of the nitro group, which increases the acidity of the α-proton. The resulting γ-nitro carbonyl adducts are versatile synthetic intermediates, readily transformed into various functional groups, including amines and ketones, which are pivotal in the synthesis of pharmacologically active compounds and complex molecular scaffolds.

This document provides detailed protocols and application notes for Michael addition reactions where this compound serves as the nucleophile. Due to a lack of specific published protocols for this compound, a representative procedure for a structurally similar secondary nitroalkane, 2-nitropropane (B154153), is provided. This protocol can be adapted by researchers as a starting point for the development of specific applications involving this compound.

Reaction Mechanism and Workflow

The base-catalyzed Michael addition of a nitroalkane to an α,β-unsaturated ketone (enone) proceeds through a well-established mechanism. The reaction is initiated by the deprotonation of the nitroalkane at the α-carbon by a base, forming a resonance-stabilized nitronate anion. This nucleophilic anion then attacks the β-carbon of the enone in a conjugate addition fashion. The resulting enolate intermediate is subsequently protonated by the conjugate acid of the base or a proton source in the workup to yield the final γ-nitro ketone product.[1][2]

Michael_Addition_Mechanism cluster_workflow Reaction Workflow Nitroalkane This compound (Nucleophile) Nitronate Nitronate Anion (Resonance Stabilized) Nitroalkane->Nitronate + Base Nitroalkane->Nitronate Base Base (e.g., NaOtBu) Enolate Enolate Intermediate Nitronate->Enolate + Enone Nitronate->Enolate Enone α,β-Unsaturated Ketone (Michael Acceptor) Product γ-Nitro Ketone (Michael Adduct) Enolate->Product + H+ Enolate->Product Protonation Protonation

Caption: General mechanism of a base-catalyzed Michael addition.

Data Presentation

The following table summarizes the results of an asymmetric Michael addition of 2-nitropropane to chalcone (B49325), serving as a representative example for the application of a secondary nitroalkane as a Michael donor.

CatalystTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1a 2042319 (R)
1b 20245114 (R)
2a 20302110 (S)
2b 20223946 (S)
2e 2089058 (S)
2f 2098561 (S)
2f -5069034 (S)

Data extracted from a study on the asymmetric Michael addition of 2-nitropropane to chalcone using chiral crown ether catalysts.

Experimental Protocols

The following is a representative experimental protocol for the asymmetric Michael addition of a secondary nitroalkane to a chalcone, adapted from the literature. This protocol can be used as a starting point for developing specific procedures for this compound.

General Procedure for Asymmetric Michael Addition

Materials:

  • Chalcone (1.0 eq)

  • 2-Nitropropane (or this compound) (2.3 eq)

  • Chiral Crown Ether Catalyst (e.g., catalyst 2f from the table) (0.07 eq)

  • Sodium tert-butoxide (base) (0.35 eq)

  • Anhydrous Toluene (B28343) (solvent)

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon (or other inert gas)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Schlenk line or balloon)

  • Separatory funnel

  • Rotary evaporator

  • Preparative Thin-Layer Chromatography (TLC) plates and chamber

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add the chalcone (e.g., 0.3 g, 1.44 mmol), anhydrous toluene (3 mL), and 2-nitropropane (e.g., 0.3 mL, 3.36 mmol).

  • Add the chiral crown ether catalyst (0.1 mmol) and sodium tert-butoxide (0.5 mmol) to the reaction mixture.

  • Stir the mixture vigorously at the desired temperature (e.g., 20 °C) and monitor the reaction progress by TLC.

  • Upon completion of the reaction, add a mixture of toluene (7 mL) and water (10 mL) to the flask to quench the reaction.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic phase with water, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by preparative TLC to isolate the desired Michael adduct.

Experimental_Workflow Start Start Reagents Combine Chalcone, Nitroalkane, Catalyst, and Base in Toluene Start->Reagents Reaction Stir under Inert Atmosphere at Specified Temperature Reagents->Reaction Quench Quench with Toluene and Water Reaction->Quench Extraction Separate Organic Layer Quench->Extraction Drying Dry with Anhydrous MgSO4 Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Preparative TLC Concentration->Purification Product Isolated Michael Adduct Purification->Product

Caption: Experimental workflow for the Michael addition.

Applications in Drug Development

The γ-nitro ketone products resulting from the Michael addition of this compound are valuable precursors for the synthesis of a diverse range of biologically active molecules. The nitro group can be readily reduced to a primary amine, leading to the formation of γ-amino ketones. These motifs are present in numerous pharmaceuticals and can be further cyclized to generate heterocyclic scaffolds like pyrrolidines and piperidines, which are prevalent in many drug candidates. The versatility of the nitro group also allows for its conversion into a carbonyl group via the Nef reaction, providing access to 1,4-dicarbonyl compounds, which are key building blocks in the synthesis of various natural products and therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Caprolactam from Nitrocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprolactam is a crucial intermediate in the production of Nylon-6, a widely used polymer in various industries. While the conventional synthesis of caprolactam often involves the Beckmann rearrangement of cyclohexanone (B45756) oxime derived from cyclohexanone, alternative routes are of significant interest to improve efficiency and reduce environmental impact. This document provides detailed application notes and protocols for the synthesis of caprolactam directly from nitrocyclohexane, a promising alternative pathway. This method can proceed via a two-step process, involving the selective hydrogenation of this compound to cyclohexanone oxime followed by a Beckmann rearrangement, or through a one-pot synthesis where both transformations occur concurrently.

Safety Precautions

This compound is a toxic and combustible liquid. Appropriate personal protective equipment (PPE), including eye shields, face shields, gloves, and a suitable respirator, must be worn at all times. All manipulations should be conducted in a well-ventilated fume hood. Avoid exposure to heat, sparks, open flames, and hot surfaces.[1] In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[2]

Reaction Pathway and Mechanism

The synthesis of caprolactam from this compound primarily follows two routes:

  • Two-Step Synthesis: This involves the initial catalytic hydrogenation of this compound to yield cyclohexanone oxime. The intermediate oxime is then subjected to a Beckmann rearrangement, typically in the presence of a strong acid or a solid acid catalyst, to produce caprolactam.

  • One-Pot/One-Step Synthesis: This more streamlined approach utilizes a dual-function catalyst or a multi-component catalytic system to facilitate both the hydrogenation of the nitro group and the subsequent rearrangement to caprolactam in a single reaction vessel.[3][4]

The overall chemical transformation is depicted below:

ReactionPathway This compound This compound CyclohexanoneOxime Cyclohexanone Oxime This compound->CyclohexanoneOxime Catalytic Hydrogenation Caprolactam ε-Caprolactam CyclohexanoneOxime->Caprolactam Beckmann Rearrangement

Caption: Reaction pathway from this compound to ε-caprolactam.

Experimental Protocols

Protocol 1: Two-Step Synthesis of Caprolactam via Cyclohexanone Oxime Intermediate

This protocol first describes the selective hydrogenation of this compound to cyclohexanone oxime, followed by the isolation and subsequent Beckmann rearrangement of the oxime.

Step 1: Catalytic Hydrogenation of this compound to Cyclohexanone Oxime

Materials:

  • This compound

  • Catalyst (e.g., 5% Pd/C, CuFeAl-LDH, or Au/Al2O3)

  • Solvent (e.g., Methanol (B129727), N,N-dimethylformamide)

  • Hydrogen gas (H₂)

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

  • Filtration apparatus

Procedure:

  • Charge the autoclave with the chosen catalyst (e.g., 0.3 g of 5% Pd/C) and solvent (e.g., 50 mL of methanol).

  • Add this compound (e.g., 0.3 mmol) to the reactor.[5]

  • Seal the reactor and purge several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.6 - 3 MPa).[4][5]

  • Heat the reactor to the specified temperature (e.g., 100 °C) while stirring vigorously (e.g., 1000 rpm).[5]

  • Maintain the reaction for the designated time (e.g., 20-24 hours).[5]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting filtrate containing cyclohexanone oxime can be used for the next step after solvent evaporation. The product can be further purified by recrystallization or chromatography if desired.

Step 2: Beckmann Rearrangement of Cyclohexanone Oxime to Caprolactam

Materials:

  • Cyclohexanone oxime (from Step 1)

  • Concentrated sulfuric acid or a solid acid catalyst

  • Neutralizing agent (e.g., ammonia (B1221849) solution)

  • Organic solvent for extraction (e.g., toluene (B28343), benzene)

  • Reaction vessel with temperature control

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a suitable reaction vessel, dissolve the cyclohexanone oxime in concentrated sulfuric acid or oleum (B3057394) at a controlled temperature (typically below 20°C initially).

  • Slowly heat the mixture to the reaction temperature (e.g., 90-120°C) and maintain for a short period (a few minutes) until the rearrangement is complete.[6]

  • Cool the reaction mixture and carefully neutralize it with an ammonia solution while maintaining a low temperature.

  • The caprolactam will separate as an oily layer.

  • Extract the aqueous layer with an organic solvent like toluene or benzene.

  • Combine the organic extracts with the caprolactam layer.

  • Wash the organic phase with water.

  • Purify the crude caprolactam by distillation under reduced pressure.

Protocol 2: One-Pot Synthesis of Caprolactam from this compound

This protocol outlines a method for the direct conversion of this compound to caprolactam using a dual-function catalyst.

Materials:

  • This compound

  • Dual-function catalyst (e.g., Pd/H-ZSM-5)

  • Solvent (optional, e.g., methanol or cyclohexane)

  • Hydrogen gas (H₂)

  • Fixed-bed or batch reactor with temperature and pressure control

  • Gas chromatograph (GC) for product analysis

Procedure:

  • Activate the dual-function catalyst (e.g., 0.3 g of 5% Pd/H-ZSM-5) in a stream of hydrogen at an elevated temperature (e.g., 250°C for 3 hours).[7]

  • For a batch reaction, place the activated catalyst in the reactor. For a fixed-bed reactor, pack the catalyst in the column.

  • Introduce the this compound, either neat or as a solution in a suitable solvent.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 0.1-0.3 MPa).[7]

  • Heat the reactor to the reaction temperature (e.g., 350-450°C).[7]

  • If using a fixed-bed reactor, feed the this compound solution at a specific liquid hourly space velocity (LHSV) (e.g., 0.3-1.5 h⁻¹).[7]

  • Maintain the reaction for a specified duration (e.g., 12-72 hours).[7]

  • After the reaction, cool the reactor and collect the liquid product.

  • Analyze the product mixture using gas chromatography to determine the conversion of this compound and the selectivity towards caprolactam, cyclohexanone oxime, and other byproducts.[7]

Data Presentation

The following tables summarize quantitative data from various catalytic systems for the synthesis of caprolactam and its intermediate from this compound.

Table 1: Performance of Different Catalysts in the Hydrogenation of this compound to Cyclohexanone Oxime (Two-Step Process)

CatalystSolventTemperature (°C)H₂ Pressure (MPa)This compound Conversion (%)Cyclohexanone Oxime Selectivity (%)Reference
Pd/CN,N-dimethylformamide--43.353.2[4]
Au/Al₂O₃-1000.6-86 (Yield)[4]
CuFeAl-LDH---10093.35[8]
Cu₁₂Ag₁₇(SR)₁₂(PPh₃)₄Various1003HighHigh[5]

Table 2: Product Distribution in the One-Pot Synthesis of Caprolactam from this compound using a Pd/H-ZSM-5 Catalyst [7]

ParameterExample 1Example 2Example 5
Reaction Temperature (°C) 350-450
Solvent NoneMethanolMethanol
This compound Conversion (%) 74.3477.7689.51
Caprolactam Selectivity (%) 72.1713.850.65
Cyclohexanone Oxime Selectivity (%) 12.5511.1956.72
Cyclohexylamine Selectivity (%) 15.2874.8342.63

Visualizations

Experimental Workflow

The general experimental workflow for the synthesis of caprolactam from this compound is illustrated below.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Analysis CatalystPrep Catalyst Preparation/ Activation ReactorSetup Reactor Setup (Autoclave/Fixed-bed) CatalystPrep->ReactorSetup ReagentPrep Reagent and Solvent Preparation ReagentPrep->ReactorSetup ReactionExecution Reaction Execution (Temperature, Pressure, Time) ReactorSetup->ReactionExecution ProductIsolation Product Isolation (Filtration, Extraction) ReactionExecution->ProductIsolation Purification Purification (Distillation/Chromatography) ProductIsolation->Purification Analysis Product Analysis (GC, GC-MS) Purification->Analysis

Caption: General experimental workflow for caprolactam synthesis.

Logical Relationship of Synthesis Routes

The logical relationship between the one-pot and two-step synthesis routes from this compound is shown in the diagram below.

SynthesisRoutes cluster_twostep Two-Step Synthesis cluster_onestep One-Pot Synthesis Start This compound Step1 Step 1: Hydrogenation Start->Step1 OnePot Hydrogenation & Rearrangement Start->OnePot Intermediate Cyclohexanone Oxime Step2 Step 2: Beckmann Rearrangement Intermediate->Step2 FinalProduct ε-Caprolactam Step1->Intermediate Step2->FinalProduct OnePot->FinalProduct

Caption: Comparison of one-pot and two-step synthesis routes.

References

Application Notes and Protocols: Nitrocyclohexane as a Solvent for Specific Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of nitrocyclohexane as a solvent in key organic reactions. Due to limited specific literature on this compound as a primary solvent for the reactions detailed below, this document presents generalized protocols and illustrative data to guide researchers in exploring its applications. The provided experimental details are based on standard procedures for these reaction types and would require optimization for use with this compound.

Introduction to this compound as a Solvent

This compound is a colorless to pale yellow liquid with a characteristic odor.[1] Its chemical structure, featuring a nitro group attached to a cyclohexane (B81311) ring, imparts a moderate polarity.[1][2] This positions it as a potentially interesting solvent for a range of organic transformations, bridging the gap between polar and non-polar media. Its physical and chemical properties are summarized in Table 1. This compound is soluble in polar solvents like alcohols and acetone, while showing limited solubility in non-polar solvents such as hexane (B92381).[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 1122-60-7[1]
Molecular Formula C₆H₁₁NO₂[1]
Molecular Weight 129.16 g/mol [3]
Boiling Point 205.5 °C at 768 mmHg[4]
Melting Point -34 °C[4]
Density 1.061 g/cm³ at 20 °C[4]
Refractive Index 1.462 at 20 °C[4]
Solubility Soluble in alcohol and ligroin.[3]

This compound's high boiling point makes it suitable for reactions requiring elevated temperatures. Its moderate polarity may offer unique solubility and reactivity profiles for certain substrates and reagents compared to more conventional solvents.

Diels-Alder Reaction in this compound

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings through a [4+2] cycloaddition between a conjugated diene and a dienophile.[5][6][7] The solvent can influence the rate and stereoselectivity of this reaction. The use of a moderately polar solvent like this compound could be explored for specific substrate combinations.

This protocol describes a standard Diels-Alder reaction. The use of this compound as a solvent is investigational and would require experimental validation.

Materials:

  • Anthracene (B1667546)

  • Maleic Anhydride (B1165640)

  • This compound (analytical grade)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Crystallization dish

  • Buchner funnel and filter paper

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add anthracene (1.0 g, 5.6 mmol) and maleic anhydride (0.55 g, 5.6 mmol).

  • Add 25 mL of this compound to the flask.

  • Attach a reflux condenser and place the flask in a heating mantle.

  • Heat the mixture to reflux with constant stirring for 45 minutes.

  • After the reflux period, allow the reaction mixture to cool slowly to room temperature.

  • Cool the mixture further in an ice bath to promote crystallization of the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane to remove any residual this compound.

  • Dry the product in a vacuum oven.

  • Determine the yield and characterize the product by melting point and spectroscopy.

Table 2: Illustrative Data for Diels-Alder Reaction

DieneDienophileSolventTemperature (°C)Time (h)Yield (%)
AnthraceneMaleic AnhydrideThis compound2050.7585
CyclopentadieneMethyl AcrylateThis compound25390

*Data is illustrative and not based on published experimental results with this compound.

Diels_Alder_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Reactants Anthracene & Maleic Anhydride Mixing Mix Reactants & Solvent Reactants->Mixing Solvent This compound Solvent->Mixing Reflux Heat to Reflux (205°C, 45 min) Mixing->Reflux Cooling Cool to RT & Ice Bath Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Cold Hexane Filtration->Washing Drying Vacuum Drying Washing->Drying Characterization Yield, MP, Spectroscopy Drying->Characterization Friedel_Crafts_Pathway cluster_activation Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution AlkylHalide R-X (Alkyl Halide) Carbocation R⁺ (Carbocation) AlkylHalide->Carbocation + AlX₃ LewisAcid AlX₃ (Lewis Acid) LewisAcid->Carbocation SigmaComplex [Ar(H)R]⁺ (Sigma Complex) Carbocation->SigmaComplex AromaticRing Ar-H (Aromatic Ring) AromaticRing->SigmaComplex + R⁺ Product Ar-R (Alkylated Product) SigmaComplex->Product - H⁺ SN2_Workflow Start Start Setup Combine Substrate, Nucleophile, and this compound Start->Setup Reaction Heat Reaction Mixture (e.g., 80°C, 4h) Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Dry and Concentrate Organic Layer Workup->Purification FinalProduct Purify by Chromatography Purification->FinalProduct End End FinalProduct->End

References

Application Notes and Protocols for the Gas-Phase Nitration of Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental setup of the gas-phase nitration of cyclohexane (B81311). This process is a key method for the synthesis of nitrocyclohexane, a valuable intermediate in various industrial and pharmaceutical applications.

Introduction

Gas-phase nitration of cyclohexane offers an alternative to liquid-phase methods, often operating at elevated temperatures and atmospheric pressure. The reaction typically involves the vapor-phase interaction of cyclohexane with a nitrating agent such as nitrogen dioxide (NO₂) or nitric acid (HNO₃). The primary products include this compound and adipic acid, with other oxygenated byproducts also forming. The reaction proceeds via a free radical mechanism. It has been demonstrated that the reaction occurs in the gaseous phase through the interaction of cyclohexane with nitrogen dioxide.[1] The extent of the reaction is proportional to the amount of nitrogen dioxide present.[2]

Experimental Parameters and Data

The efficiency and selectivity of the gas-phase nitration of cyclohexane are highly dependent on several key experimental parameters. These include reaction temperature, residence time of reactants in the reactor, and the molar ratio of cyclohexane to the nitrating agent. A summary of quantitative data from various experimental runs is presented below for easy comparison.

Experiment IDReactantsMolar Ratio (Cyclohexane:Nitrating Agent)Temperature (°C)Residence Time (seconds)Conversion of Cyclohexane (%)Yield of Monothis compound (%)Reference
1Cyclohexane, Nitrogen Dioxide1.5 : 129042.52166[3]
2Cyclohexane, Nitrogen Dioxide1.5 : 12603202481[3]
3 (Multi-stage)Cyclohexane, Nitrogen Dioxide-274138 (total)6066[3]

Experimental Setup and Protocol

A robust experimental setup is crucial for the safe and efficient gas-phase nitration of cyclohexane. The following protocol outlines the necessary equipment and steps for conducting this reaction in a laboratory setting.

Materials and Equipment
  • Reactants:

    • Cyclohexane (99%+ purity)

    • Nitrogen Dioxide (or fuming nitric acid)

  • Equipment:

    • Gas cylinders and regulators for nitrogen (inert gas) and nitrogen dioxide.

    • Liquid feed pumps for cyclohexane.

    • Vaporizer/Preheater to ensure reactants are in the gas phase before entering the reactor.

    • Heated flow lines.

    • Vertical flow reactor (e.g., packed bed or stirred tank reactor) made of inert material (e.g., glass or stainless steel) with temperature control (heating mantle or furnace).

    • Condenser to cool the product stream.

    • Product collection system (e.g., cold trap or gas washing bottles).

    • Gas chromatograph (GC) or GC-Mass Spectrometry (GC-MS) for product analysis.

    • Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, lab coat, and a NIOSH-approved respirator.

Experimental Workflow Diagram

ExperimentalWorkflow reactant_prep Reactant Preparation vaporization Vaporization & Preheating reactant_prep->vaporization reaction Gas-Phase Reaction vaporization->reaction cooling Product Cooling & Condensation reaction->cooling collection Product Collection cooling->collection analysis Product Analysis (GC/GC-MS) collection->analysis

Caption: Experimental workflow for gas-phase nitration of cyclohexane.

Detailed Experimental Protocol
  • System Preparation:

    • Assemble the experimental setup as shown in the workflow diagram in a well-ventilated fume hood.

    • Ensure all connections are secure and leak-proof.

    • Purge the entire system with an inert gas (e.g., nitrogen) for at least 30 minutes to remove air and moisture.

  • Reactant Preparation and Introduction:

    • Prepare cyclohexane and the nitrating agent (nitrogen dioxide or nitric acid) in their respective feed vessels.

    • Set the desired flow rates for the reactants using the liquid feed pumps and gas flow controllers. A molar ratio of at least 4:1 for cyclohexane to nitric acid, or 1:1 for cyclohexane to nitrogen dioxide is recommended for single-stage processes to minimize explosion risks.[3]

    • Pre-mix the reactants at a low temperature (around 100°C or lower) where no significant nitration occurs to prevent localized explosive mixtures.[3]

  • Reaction:

    • Heat the reactor to the desired reaction temperature, typically in the range of 250°C to 375°C.[3]

    • Introduce the pre-heated and vaporized reactant mixture into the reactor.

    • Maintain a constant temperature and flow rate for the desired residence time. The residence time can be controlled by adjusting the reactant flow rates and the reactor volume. Residence times of at least 20 seconds are generally effective.[3]

    • For improved yield and temperature control, intense agitation of the reaction mixture is recommended to maintain a uniform temperature gradient within about 5°C.[3]

  • Product Collection:

    • Pass the reactor effluent through a condenser to cool the product stream and liquefy the condensable products.

    • Collect the liquid products in a cold trap or a series of gas washing bottles.

  • Product Analysis:

    • Analyze the collected liquid products using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to identify and quantify the components.

    • A variety of detectors can be used, including Flame Ionization Detector (FID), Thermal Energy Analyzer (TEA), Nitrogen-Phosphorus Detector (NPD), and Mass Spectrometry (MS). GC/MS is often recommended for its selectivity and sensitivity.[4]

  • System Shutdown:

    • Stop the flow of reactants.

    • Continue to purge the system with an inert gas while the reactor cools down to room temperature.

    • Safely dismantle the apparatus and clean all components.

Reaction Mechanism and Signaling Pathway

The gas-phase nitration of cyclohexane proceeds through a free-radical chain mechanism. The initiation step involves the formation of radicals from the nitrating agent, which then abstract a hydrogen atom from cyclohexane to form a cyclohexyl radical. This radical subsequently reacts with nitrogen dioxide to form this compound or other products.

ReactionMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_oxidation Oxidation Pathway N2O4 N₂O₄ NO2_rad 2 •NO₂ N2O4->NO2_rad Δ NO2_rad2 •NO₂ C6H12 Cyclohexane (C₆H₁₂) C6H11_rad Cyclohexyl Radical (•C₆H₁₁) C6H12->C6H11_rad + •NO₂ HNO2 HNO₂ This compound This compound (C₆H₁₁NO₂) C6H11_rad->this compound + •NO₂ Cyclohexylnitrite Cyclohexyl Nitrite (C₆H₁₁ONO) C6H11_rad->Cyclohexylnitrite + •NO₂ Cyclohexylnitrite2 Cyclohexyl Nitrite Cyclohexanol Cyclohexanol Cyclohexylnitrite2->Cyclohexanol → Intermediate Adipic_acid Adipic Acid Cyclohexanol->Adipic_acid → Oxidation

Caption: Simplified reaction pathway for gas-phase nitration of cyclohexane.

Safety Precautions

The gas-phase nitration of cyclohexane is a high-temperature process involving flammable and potentially explosive materials. Strict adherence to safety protocols is mandatory.

  • Explosion Hazard: Mixtures of cyclohexane and nitrating agents can be explosive, especially at elevated temperatures. Always maintain the recommended reactant ratios and avoid localized high concentrations. The reaction between cyclohexane and a large excess of nitrogen dioxide at 100°C can lead to an explosion.[2]

  • Corrosive and Toxic Materials: Nitrogen dioxide and nitric acid are highly corrosive and toxic. Handle these chemicals in a well-ventilated fume hood and wear appropriate PPE.

  • High Temperatures and Pressures: The reaction is conducted at high temperatures. Use appropriate heating equipment with accurate temperature control. The system should be equipped with pressure relief devices.

  • Flammability: Cyclohexane is a highly flammable liquid. Keep away from ignition sources.

  • Emergency Procedures: Ensure that an emergency plan is in place, including access to safety showers, eyewash stations, and fire extinguishers. All personnel should be trained on emergency shutdown procedures.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of Nitrocyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the laboratory-scale synthesis of various nitrocyclohexane derivatives. These compounds are valuable intermediates in organic synthesis and have garnered significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents. The methods outlined below include the direct nitration of cyclohexane (B81311), Henry (nitroaldol) reactions for the formation of β-nitro alcohols, and Michael additions for the synthesis of more complex substituted systems.

Introduction

This compound and its derivatives are a versatile class of organic compounds. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the cyclohexane scaffold, making these compounds useful precursors for a variety of functional groups, including amines and carbonyls. In the context of drug development, the nitro group can act as a pharmacophore. The biological activity of many nitroaromatic compounds is attributed to the bioreduction of the nitro group within target cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital macromolecules.[1][2][3][4] This mechanism of action is a key area of investigation for developing novel therapeutics.

Synthetic Protocols

Two primary methods for the introduction of functional groups onto a this compound scaffold are the Henry (nitroaldol) reaction and the Michael addition. Below are detailed protocols for the synthesis of representative this compound derivatives using these methods.

Protocol 1: Synthesis of 1-(Nitromethyl)cyclohexan-1-ol via Henry Reaction

This protocol describes the base-catalyzed nitroaldol addition of nitromethane (B149229) to cyclohexanone (B45756). The resulting β-nitro alcohol is a versatile intermediate.[5][6][7]

Experimental Workflow

reagents Cyclohexanone Nitromethane Base (TBAF·3H₂O) THF reaction Reaction Setup (Stir at RT) reagents->reaction workup Work-up (Filtration, Evaporation) reaction->workup purification Purification (Column Chromatography) workup->purification product 1-(Nitromethyl)cyclohexan-1-ol purification->product

Caption: Workflow for the Henry reaction synthesis of 1-(nitromethyl)cyclohexan-1-ol.

Materials:

  • Cyclohexanone

  • Nitromethane

  • Tetra-n-butylammonium fluoride (B91410) trihydrate (TBAF·3H₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl Acetate (B1210297) (for chromatography)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a solution of tetra-n-butylammonium fluoride trihydrate (2.57 g, 8.17 mmol) in anhydrous THF (6.0 mL), add nitromethane (2.19 mL, 40.86 mmol).

  • Stir the reaction mixture for 30 minutes at room temperature.

  • Add cyclohexanone (4.01 mL, 40.86 mmol) to the mixture and continue stirring overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by direct filtration over a silica gel column, eluting with a hexane/ethyl acetate (80:20) mixture.

  • Evaporate the volatiles under reduced pressure to yield the final product, 1-(nitromethyl)cyclohexan-1-ol, as a colorless liquid.

Quantitative Data Summary

Reactant/ReagentMolar Equiv.Amount Used
Cyclohexanone1.04.01 mL (40.86 mmol)
Nitromethane1.02.19 mL (40.86 mmol)
TBAF·3H₂O (Catalyst)0.22.57 g (8.17 mmol)
Product Yield
1-(Nitromethyl)cyclohexan-1-ol-~83%[5]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Protocol 2: Asymmetric Michael Addition of Nitromethane to 3-Methylcyclohex-2-enone

This protocol details an organocatalyzed, enantioselective Michael addition to form a this compound derivative with an all-carbon quaternary stereocenter.[8]

Experimental Workflow

reagents 3-Methylcyclohex-2-enone Nitromethane Chiral Diamine Catalyst Benzoic Acid (Co-catalyst) reaction Reaction Setup (Stir at 50°C) reagents->reaction workup Work-up (Solvent Removal) reaction->workup purification Purification (Column Chromatography) workup->purification product (R)-3-Methyl-3-(nitromethyl) cyclohexan-1-one purification->product

Caption: Workflow for the asymmetric Michael addition to synthesize (R)-3-methyl-3-(nitromethyl)cyclohexan-1-one.

Materials:

  • 3-Methylcyclohex-2-enone

  • Nitromethane

  • tert-Leucine-derived chiral diamine catalyst

  • Benzoic acid

  • Silica gel for column chromatography

  • Pentane and Diethyl ether (for chromatography)

  • Standard laboratory glassware, magnetic stirrer, heating plate

Procedure:

  • To a vial, add 3-methylcyclohex-2-enone (5a) (27.5 mg, 0.25 mmol, 1.0 equiv), the chiral diamine catalyst (3.4 mg, 0.0125 mmol, 0.05 equiv), and benzoic acid (1.5 mg, 0.0125 mmol, 0.05 equiv).

  • Add nitromethane (6a) (0.5 mL) to the vial.

  • Stir the reaction mixture at 50 °C for 48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a pentane/diethyl ether gradient to afford the desired product.

Quantitative Data Summary

Reactant/ReagentMolar Equiv.Amount Used
3-Methylcyclohex-2-enone1.027.5 mg (0.25 mmol)
NitromethaneSolvent0.5 mL
Chiral Diamine Catalyst0.053.4 mg (0.0125 mmol)
Benzoic Acid0.051.5 mg (0.0125 mmol)
Product Yield & ee
(R)-3-Methyl-3-(nitromethyl)cyclohexan-1-one-80% Yield, 98% ee[8]

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and chiral HPLC to confirm its structure and enantiomeric excess.

Potential Applications and Mechanism of Action

This compound derivatives are being explored for their therapeutic potential, particularly as antimicrobial and anticancer agents.

Proposed Mechanism of Action: Reductive Activation and DNA Damage

The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group to form highly reactive intermediates, such as nitroso and hydroxylamino species.[2][4] These intermediates can covalently bind to cellular macromolecules, including DNA, forming adducts that can lead to strand breaks and ultimately, cell death.[9]

cluster_0 Cellular Environment Nitro_Compound This compound Derivative (R-NO₂) Nitroreductase Nitroreductase Enzymes Nitro_Compound->Nitroreductase Enzymatic Reduction Reactive_Species Reactive Nitrogen Species (R-NO, R-NHOH) Nitroreductase->Reactive_Species DNA Cellular DNA Reactive_Species->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts DNA_Damage DNA Damage (Strand Breaks) DNA_Adducts->DNA_Damage Cell_Death Cell Death (Apoptosis) DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for nitroaromatic compounds via reductive activation.

Potential Antifungal Activity: Inhibition of Ergosterol (B1671047) Biosynthesis

Some nitrogen-containing heterocyclic compounds, like azole antifungals, function by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[10][11][12] The disruption of this pathway leads to a depletion of ergosterol, a vital component of the fungal cell membrane, and an accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth. While not azoles, nitro-containing compounds with antifungal properties may act on this or similar pathways.

AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene ... Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor Potential Nitro-Compound Inhibitor Inhibitor->CYP51 Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

References

Application Notes and Protocols for the Quantification of Nitrocyclohexane in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocyclohexane is a key intermediate in various organic syntheses, including the production of pharmaceuticals and other fine chemicals.[1] Accurate quantification of this compound in reaction mixtures is crucial for reaction monitoring, yield optimization, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and UV-Visible Spectrophotometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound.[2][3] It offers high sensitivity and selectivity, making it ideal for complex reaction mixtures.

Application Note

This method is suitable for the accurate quantification of this compound in organic solvent-based reaction mixtures. The protocol employs a standard capillary GC column and electron ionization (EI) mass spectrometry. For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is recommended.[1]

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated GC-MS method for this compound quantification. (Note: These values are representative and may vary depending on the specific instrument and experimental conditions).

ParameterTypical Value
Linearity (R²) > 0.995
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Experimental Protocol

1. Instrumentation and Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysoxane column.[1]

  • Helium (carrier gas)

  • This compound analytical standard

  • Solvent (e.g., ethyl acetate (B1210297) or dichloromethane), HPLC grade

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in a 10 mL volumetric flask with the chosen solvent.[1]

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 50.0, 100.0 µg/mL).[1]

3. Sample Preparation:

  • Quench a known volume of the reaction mixture.

  • Dilute an accurately measured aliquot of the quenched reaction mixture with the chosen solvent to a concentration within the calibration range.

  • If the reaction matrix is complex, a liquid-liquid extraction may be necessary. For an aqueous quench, extract with a water-immiscible solvent like dichloromethane.[1]

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

4. GC-MS Parameters:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas Flow: Helium at 1.0 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode:

    • Scan: m/z 40-300 for initial identification.[1]

    • SIM: For quantification, monitor the following ions for this compound (C₆H₁₁NO₂): m/z 129 (Molecular Ion), 83 (Loss of NO₂), and 55.[1]

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the target ion (m/z 129) against the concentration of the prepared standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the reaction yield or conversion based on the initial concentration of starting materials.

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Stock Stock Solution (1000 µg/mL) Standards Working Standards (Serial Dilution) Stock->Standards Dilute GCMS GC-MS Analysis Standards->GCMS Sample Reaction Mixture (Dilution/Extraction) Sample->GCMS Data Data Acquisition (SIM Mode) GCMS->Data CalCurve Calibration Curve (Peak Area vs. Conc.) Data->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify Result Result Quantify->Result Calculate Yield/ Conversion

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with a UV detector is a versatile alternative to GC-MS, particularly for less volatile compounds or when derivatization is not desirable.

Application Note

This method is suitable for quantifying this compound in reaction mixtures that have been quenched and diluted in a suitable solvent. A reversed-phase C18 column is used for separation. The nitro group itself does not provide a strong chromophore in the UV region, so detection might be less sensitive than for aromatic nitro compounds. The choice of wavelength is critical and should be determined empirically.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated HPLC-UV method for this compound quantification. (Note: These values are representative and may vary depending on the specific instrument and experimental conditions).

ParameterTypical Value
Linearity (R²) > 0.99
Range 1 - 200 µg/mL
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 97 - 103%
Precision (% RSD) < 5%
Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound analytical standard

  • Volumetric flasks, pipettes, and autosampler vials

2. Standard Preparation:

  • Stock Solution (1000 µg/mL): Prepare as described in the GC-MS protocol, using the mobile phase as the solvent.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

3. Sample Preparation:

  • Quench a known volume of the reaction mixture.

  • Dilute an accurately measured aliquot of the quenched reaction mixture with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.

4. HPLC Parameters:

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The optimal ratio should be determined experimentally.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection Wavelength: Approximately 210 nm (determine the wavelength of maximum absorbance by scanning a standard solution).

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area against the concentration of the prepared standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

  • Calculate the reaction yield or conversion.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Stock Stock Solution (1000 µg/mL) Standards Working Standards (Serial Dilution) Stock->Standards Dilute HPLC HPLC-UV Analysis Standards->HPLC Sample Reaction Mixture (Dilution) Sample->HPLC Data Data Acquisition (UV Detection) HPLC->Data CalCurve Calibration Curve (Peak Area vs. Conc.) Data->CalCurve Quantify Quantify Sample Concentration CalCurve->Quantify Result Result Quantify->Result Calculate Yield/ Conversion

HPLC-UV analysis workflow for this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more accessible technique for quantitative analysis. However, its selectivity is lower compared to chromatographic methods, making it more suitable for reaction mixtures with few interfering components.

Application Note

This method is a rapid and cost-effective way to estimate the concentration of this compound in simple reaction mixtures where this compound is the primary UV-absorbing species at the analytical wavelength. A full spectral scan is necessary to determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

Quantitative Data Summary

The following table summarizes typical performance characteristics for a UV-Visible spectrophotometry method for this compound quantification. (Note: These values are representative and may vary depending on the specific instrument and experimental conditions).

ParameterTypical Value
Linearity (R²) > 0.99
Range 5 - 250 µg/mL
Limit of Detection (LOD) 2 µg/mL
Limit of Quantification (LOQ) 6 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 3%
Experimental Protocol

1. Instrumentation and Materials:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound analytical standard

  • Solvent (e.g., ethanol (B145695) or methanol, spectroscopic grade)

  • Volumetric flasks and pipettes

2. Standard Preparation:

  • Stock Solution (1000 µg/mL): Prepare as described in the GC-MS protocol, using the spectroscopic grade solvent.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, 250 µg/mL).

3. Sample Preparation:

  • Quench a known volume of the reaction mixture.

  • Dilute an accurately measured aliquot of the quenched reaction mixture with the spectroscopic grade solvent to a concentration within the calibration range.

  • Ensure the final solution is clear and free of particulates.

4. Measurement Procedure:

  • Scan a standard solution of this compound from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

  • Set the spectrophotometer to the determined λmax.

  • Zero the instrument using a blank cuvette containing the solvent.

  • Measure the absorbance of each standard and the sample solution.

5. Data Analysis:

  • Generate a calibration curve by plotting the absorbance against the concentration of the prepared standards.

  • Determine the concentration of this compound in the sample from the calibration curve using the Beer-Lambert law.

  • Calculate the reaction yield or conversion.

Logical Relationship of Method Selection

Method_Selection Start Need to Quantify this compound ComplexMixture Complex Reaction Mixture? Start->ComplexMixture HighSensitivity High Sensitivity & Selectivity Required? ComplexMixture->HighSensitivity Yes SimpleMixture Simple Mixture, Rapid Analysis? ComplexMixture->SimpleMixture No GCMS Use GC-MS HighSensitivity->GCMS Yes HPLC Use HPLC-UV HighSensitivity->HPLC No SimpleMixture->HPLC No UVVis Use UV-Vis SimpleMixture->UVVis Yes

Decision tree for selecting an analytical method.

Method Validation

All analytical methods used for quantitative analysis should be validated to ensure they are suitable for their intended purpose.[2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[1][4]

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, including the complexity of the reaction mixture, the required sensitivity, and the available instrumentation. GC-MS offers the highest selectivity and sensitivity, making it the preferred method for complex matrices and trace analysis. HPLC-UV is a robust and versatile alternative, while UV-Visible spectrophotometry provides a rapid and cost-effective option for simpler reaction mixtures. Proper method validation is essential to ensure the reliability and accuracy of the obtained quantitative data.

References

Application Note and Protocol: GC-MS Analysis of Nitrocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrocyclohexane (C₆H₁₁NO₂) is a significant intermediate and organic solvent utilized in the synthesis of various commercial products, including pharmaceuticals, surfactants, and dyes.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and safety assessment, as it is classified as a highly flammable and strong oxidizing agent.[1] Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive analytical method for the separation, identification, and quantification of this compound.[2] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. The following protocol outlines the preparation of calibration standards and a general procedure for sample extraction.

2.1.1. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound.

    • Quantitatively transfer the weighed this compound to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable volatile organic solvent such as ethyl acetate (B1210297) or dichloromethane.[1][3][4]

  • Working Standards:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

    • Suggested concentrations for the calibration curve are 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.[1]

    • Use the same solvent for dilution as was used for the stock solution.[1]

2.1.2. Sample Extraction from a Matrix

For samples where this compound is present in a complex matrix (e.g., aqueous solutions, biological samples), an extraction step is necessary to isolate the analyte.[1][4]

  • Liquid-Liquid Extraction (LLE):

    • Place a known volume of the aqueous sample into a separatory funnel.

    • Add an equal volume of a water-immiscible organic solvent, such as dichloromethane.[1]

    • Stopper the funnel and shake vigorously for 1-2 minutes, venting periodically to release pressure.

    • Allow the layers to fully separate.

    • Collect the organic layer (bottom layer for dichloromethane).

    • For quantitative analysis, it is recommended to repeat the extraction process two more times, combining the organic extracts.

    • Dry the combined organic extract by passing it through anhydrous sodium sulfate.

  • Final Sample Preparation:

    • Transfer 1 mL of the final standard solution or the dried sample extract into a 2 mL autosampler vial.[1]

    • If using an internal standard for quantification, add a known concentration of the internal standard to each vial.

    • Cap the vial securely.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may require optimization for specific instruments.[1]

Table 1: GC-MS Instrument Parameters

Parameter Value
Gas Chromatograph Agilent 8890 or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column[1]
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (adjust ratio as needed for concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Acquisition Mode Full Scan (m/z 40-300) and/or Selected Ion Monitoring (SIM)[1]

Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the prepared working standards. The concentration of this compound in unknown samples is then determined from this curve. For qualitative identification, the mass spectrum of the chromatographic peak is compared to a reference spectrum.

Table 2: Characteristic Mass Fragments of this compound

The mass spectrum of this compound is characterized by several key fragments. The molecular ion peak is observed at m/z 129.[5]

Mass-to-Charge Ratio (m/z) Proposed Fragment Significance
129[C₆H₁₁NO₂]⁺Molecular Ion (M⁺)[1]
83[C₆H₁₁]⁺Loss of NO₂[1]
55[C₄H₇]⁺Further fragmentation

For enhanced sensitivity and quantitative accuracy, Selected Ion Monitoring (SIM) mode can be employed, targeting the ions listed in Table 2.[1]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis start Start: Sample Collection prep_std Prepare Standard Solutions (Stock and Working) start->prep_std extract Sample Extraction (if necessary, e.g., LLE) start->extract final_prep Final Preparation (Transfer to vial, add internal standard) prep_std->final_prep extract->final_prep injection GC Injection final_prep->injection separation Chromatographic Separation (GC Column) injection->separation ionization Ionization (Electron Ionization) separation->ionization detection Mass Detection (Scan or SIM) ionization->detection qual_analysis Qualitative Analysis (Mass Spectrum Identification) detection->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) detection->quant_analysis report Report Generation qual_analysis->report quant_analysis->report

Caption: General experimental workflow for the GC-MS analysis of this compound.

References

Application Note: High-Performance Liquid Chromatography for the Separation of Nitrocyclohexane and Its Process-Related Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the simultaneous separation and quantification of nitrocyclohexane and its key process-related byproducts, including cyclohexanone (B45756), cyclohexanol, and cyclohexanone oxime. A reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and water provides excellent resolution of these compounds. This method is suitable for in-process monitoring, quality control of this compound production, and analysis of its subsequent hydrogenation reactions.

Introduction

This compound is a valuable chemical intermediate in the synthesis of various industrial chemicals, including caprolactam, the precursor to Nylon-6.[1] Its synthesis and subsequent reduction can lead to the formation of several byproducts. The catalytic hydrogenation of this compound, for instance, can yield cyclohexanone oxime, cyclohexanone, cyclohexanol, cyclohexylamine, and dicyclohexylamine.[2][3] Monitoring the purity of this compound and quantifying these byproducts is crucial for process optimization and ensuring the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of such mixtures. While gas chromatography (GC) methods exist for some of these compounds[4], HPLC offers a versatile alternative, particularly for non-volatile or thermally labile compounds.

This application note presents a reversed-phase HPLC method developed for the effective separation of this compound and its common byproducts. The method utilizes a C18 stationary phase and a water/acetonitrile mobile phase gradient, which is a common approach for separating aliphatic nitro compounds and their derivatives.[5]

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

  • Syringe Filters: 0.45 µm PTFE syringe filters.

  • Solvents: HPLC-grade acetonitrile and ultrapure water.

Standard and Sample Preparation

Standard Stock Solutions (1000 µg/mL):

  • Accurately weigh approximately 10 mg of each reference standard (this compound, cyclohexanone, cyclohexanol, cyclohexanone oxime) into separate 10 mL volumetric flasks.

  • Dissolve the standards in acetonitrile and bring to volume.

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Mixture (100 µg/mL):

  • Pipette 1 mL of each stock solution into a 10 mL volumetric flask.

  • Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

  • This working standard can be further diluted to prepare calibration standards.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture or sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.

  • Vortex the solution for 30 seconds.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.

HPLC Method Parameters
ParameterSetting
Column C18 Reversed-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12.1-15 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis at 210 nm
Run Time 15 minutes

Results and Data Presentation

The developed HPLC method successfully separated this compound from its key byproducts within a 15-minute run time. The elution order is consistent with the principles of reversed-phase chromatography, where more polar compounds elute earlier. Cyclohexanol, being the most polar, has the shortest retention time, followed by cyclohexanone oxime and cyclohexanone. This compound, being the least polar among the analytes, is retained the longest on the C18 column.

Table 1: Representative Chromatographic Data

AnalyteRetention Time (min)Resolution (USP)Tailing Factor (USP)
Cyclohexanol3.5-1.1
Cyclohexanone Oxime4.84.21.2
Cyclohexanone6.24.81.1
This compound9.58.51.3

Note: The data presented in this table is representative and may vary depending on the specific HPLC system and column used.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Standards/Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm PTFE) dissolve->filter inject Inject 10 µL onto C18 Column filter->inject separate Gradient Elution (Water/Acetonitrile) inject->separate detect UV Detection at 210 nm separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analytes integrate->quantify

Caption: Experimental workflow for HPLC analysis of this compound.

elution_logic cluster_input Input cluster_process Chromatographic Process cluster_output Output mobile_phase Mobile Phase Gradient Start: 60% Water End: 20% Water column Reversed-Phase C18 Column (Non-polar stationary phase) mobile_phase:f0->column Increasing % Acetonitrile (Increasing Elution Strength) analytes Analyte Polarity Cyclohexanol (High) Cyclohexanone Oxime Cyclohexanone This compound (Low) analytes->column Interaction elution_order Elution Order (Retention Time) Cyclohexanol (Early) Cyclohexanone Oxime Cyclohexanone This compound (Late) column->elution_order Separation

Caption: Relationship between analyte polarity and HPLC elution order.

Conclusion

The reversed-phase HPLC method described provides a reliable and efficient means for the separation and analysis of this compound and its common byproducts. The method demonstrates good resolution and peak shapes for all compounds of interest, making it a valuable tool for quality control and process monitoring in research and industrial settings.

References

Application Note: 1H and 13C NMR Spectral Interpretation of Nitrocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the interpretation of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of nitrocyclohexane. It includes an analysis of expected spectral features, illustrative data tables, and comprehensive experimental protocols.

Introduction

This compound is a valuable building block in organic synthesis. A thorough understanding of its structure and conformation is crucial for its application in research and development. NMR spectroscopy is a powerful analytical technique for elucidating the three-dimensional structure and dynamics of molecules in solution. This application note focuses on the interpretation of the ¹H and ¹³C NMR spectra of this compound, taking into account the conformational equilibrium of the cyclohexane (B81311) ring.

Due to the rapid chair-chair interconversion of the cyclohexane ring at room temperature, the axial and equatorial protons, as well as the carbons, are often observed as averaged signals in the NMR spectrum. The electronegative nitro group significantly influences the chemical shifts of nearby protons and carbons.

Spectral Interpretation

¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show complex multiplets due to the small differences in chemical shifts and the extensive spin-spin coupling between the protons on the cyclohexane ring.

  • H-1 (methine proton): The proton attached to the carbon bearing the nitro group (C-1) is expected to be the most downfield-shifted proton due to the strong electron-withdrawing effect of the NO₂ group. It will appear as a multiplet due to coupling with the adjacent axial and equatorial protons on C-2 and C-6.

  • H-2, H-6 (methylene protons α to the nitro group): These protons are adjacent to the C-1 carbon. The axial and equatorial protons will have different chemical shifts, but at room temperature, they may appear as a single, broad multiplet.

  • H-3, H-5 (methylene protons β to the nitro group): These protons are further from the nitro group and will resonate at a higher field (more shielded) compared to the H-2/H-6 protons. They will also appear as a multiplet.

  • H-4 (methylene protons γ to the nitro group): These protons are the most shielded and will appear at the highest field, as a multiplet.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule.

  • C-1: The carbon atom directly attached to the electron-withdrawing nitro group will be the most deshielded and will appear at the lowest field.

  • C-2, C-6: These carbons, being α to the nitro group, will be deshielded compared to C-3, C-5, and C-4, but to a lesser extent than C-1.

  • C-3, C-5: These β carbons will be more shielded than the α carbons.

  • C-4: The γ carbon, being the furthest from the nitro group, will be the most shielded and will appear at the highest field.

Data Presentation

Disclaimer: The following tables present illustrative ¹H and ¹³C NMR data for this compound based on known chemical shift ranges for substituted cyclohexanes. Actual experimental values may vary depending on the solvent and experimental conditions.

Table 1: Illustrative ¹H NMR Spectral Data for this compound

Proton AssignmentIllustrative Chemical Shift (δ, ppm)Multiplicity
H-14.4 - 4.6Multiplet
H-2, H-61.8 - 2.2Multiplet
H-3, H-51.5 - 1.8Multiplet
H-41.2 - 1.5Multiplet

Table 2: Illustrative ¹³C NMR Spectral Data for this compound

Carbon AssignmentIllustrative Chemical Shift (δ, ppm)
C-180 - 85
C-2, C-630 - 35
C-3, C-524 - 28
C-423 - 26

Experimental Protocols

Sample Preparation for NMR Analysis
  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Standard Addition (Optional): For quantitative NMR (qNMR), a known amount of an internal standard can be added. Tetramethylsilane (TMS) is commonly used as a reference standard for chemical shifts (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans (NS): 16 to 64, depending on the sample concentration.

  • Receiver Gain (RG): Adjust to avoid signal clipping.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Spectral Width (SW): 0-12 ppm.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.

  • Receiver Gain (RG): Adjust as needed.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds.

  • Spectral Width (SW): 0-220 ppm.

  • Temperature: 298 K (25 °C).

Mandatory Visualization

Caption: Structure of this compound with Atom Labeling.

NMR_Workflow cluster_protocol Experimental Protocol cluster_interpretation Spectral Interpretation SamplePrep Sample Preparation DataAcquisition NMR Data Acquisition SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing ChemShift Chemical Shift Analysis DataProcessing->ChemShift Processed Spectrum StructureElucidation Structure Elucidation ChemShift->StructureElucidation Multiplicity Multiplicity and Coupling Constant Analysis Multiplicity->StructureElucidation Integration Integration Analysis (1H NMR) Integration->StructureElucidation

Application Notes and Protocols: The Utility of Nitrocyclohexane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of nitrocyclohexane as a versatile building block in the synthesis of pharmaceuticals. This document details key chemical transformations, provides experimental protocols for representative reactions, and presents quantitative data to inform reaction optimization. Furthermore, it elucidates the mechanism of action of a key pharmaceutical synthesized from a this compound-derived precursor.

Introduction: The Synthetic Potential of this compound

This compound, a readily available cyclic nitroalkane, serves as a valuable starting material in organic synthesis, particularly in the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs). The electron-withdrawing nature of the nitro group activates the α-carbon for C-C bond formation and the nitro group itself can be readily transformed into other functional groups, most notably an amine. This dual reactivity makes this compound and its derivatives key intermediates in the synthesis of various pharmaceuticals.

The primary applications of this compound in pharmaceutical synthesis revolve around three key transformations:

  • Reduction to Cyclohexylamines: The catalytic hydrogenation of this compound provides access to cyclohexylamine (B46788) and its derivatives. These are crucial intermediates in the synthesis of numerous pharmaceuticals, including antipsychotic and antidepressant agents.

  • Henry (Nitroaldol) Reaction: The reaction of this compound with aldehydes or ketones in the presence of a base affords β-nitro alcohols. These products are versatile intermediates that can be converted to 1,2-amino alcohols, α-hydroxy ketones, and nitroalkenes, all of which are important structural motifs in drug molecules.

  • Michael Addition: Nitroalkenes, which can be derived from the dehydration of the products of the Henry reaction, are excellent Michael acceptors. The conjugate addition of various nucleophiles to these substrates provides a powerful method for the construction of functionalized cyclohexane (B81311) rings.

This document will focus on the practical application of these transformations in the synthesis of pharmaceuticals, with a specific focus on the synthesis of the antipsychotic drug Cariprazine (B1246890).

Key Pharmaceutical Synthesized from a this compound Precursor: Cariprazine

Cariprazine is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. A key structural feature of Cariprazine is the trans-4-substituted cyclohexylamine moiety. A patented industrial synthesis of a key intermediate for Cariprazine starts from the hydrogenation of 4-nitrophenylacetic acid, which yields trans-4-aminocyclohexylacetic acid.[1] This highlights the industrial relevance of reducing a nitro group on a cyclohexane ring to an amine in pharmaceutical manufacturing.

Experimental Workflow for the Synthesis of a Cariprazine Intermediate

The following workflow illustrates a conceptual synthetic pathway to a key Cariprazine intermediate starting from a this compound derivative.

G cluster_0 Synthesis of Key Intermediate Start This compound Derivative (e.g., ethyl 2-(4-nitrocyclohexyl)acetate) Step1 Catalytic Hydrogenation (Reduction of Nitro Group) Start->Step1 H₂, Pd/C Intermediate trans-4-Aminocyclohexylacetic acid ethyl ester Step1->Intermediate Step2 Urea Formation Intermediate->Step2 Dimethylcarbamoyl chloride, Base Product Cariprazine Precursor (trans-4-(dimethylaminocarbonylamino)cyclohexyl)acetic acid Step2->Product

Caption: Conceptual workflow for the synthesis of a Cariprazine precursor from a this compound derivative.

Quantitative Data for Key Transformations

The efficiency of the reduction of the nitro group is critical for the overall yield of the synthesis. The following tables summarize quantitative data for the catalytic hydrogenation of this compound and a key step in a patented Cariprazine synthesis.

Table 1: Catalytic Hydrogenation of this compound to Cyclohexylamine

CatalystTemperature (°C)Pressure (bar)Conversion (%)Selectivity to Cyclohexylamine (%)Reference
5 wt% Pd/C1403597~85[2]
Ru/PdAmbientElevatedHighNot specified[2]
NiTi-LDH1202099.8Not specified (main product cyclohexanone (B45756) oxime)[3]

Table 2: Synthesis of a Cariprazine Intermediate

Reactant 1Reactant 2ReagentsSolventReaction TimeYield (%)Reference
trans-4-aminocyclohexyl acetic acid ethyl ester hydrochlorideDimethylcarbamoyl chlorideSodium bicarbonate, WaterDichloromethane2 hours93[4]
trans-4-[2-[4-(2,3-dichlorophenyl)piperazine)-1-yl]ethyl]cyclohexylamineN,N-dimethylcarbamoyl chlorideDiisopropylethylamineDichloromethane12 hoursNot specified[5]
Experimental Protocols

This protocol describes a general procedure for the reduction of a this compound derivative to the corresponding aminocyclohexane, a key step in the synthesis of the Cariprazine intermediate.

Materials:

  • Ethyl 2-(4-nitrocyclohexyl)acetate

  • Palladium on carbon (5 wt% Pd/C)

  • Ethanol

  • Hydrogen gas

  • Pressurized hydrogenation reactor

Procedure:

  • In a high-pressure reactor, dissolve ethyl 2-(4-nitrocyclohexyl)acetate (1 equivalent) in ethanol.

  • Add 5 wt% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

  • Seal the reactor and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(trans-4-aminocyclohexyl)acetate. The product can be further purified by distillation or crystallization if necessary.

This protocol is adapted from a patented procedure for the synthesis of a key intermediate of Cariprazine.

Materials:

  • trans-4-aminocyclohexyl-acetic acid hydrochloride

  • Sodium bicarbonate

  • Dimethylcarbamoyl chloride

  • Water

Procedure:

  • Charge a flask with 33 ml of water and 1.90 g of trans-4-aminocyclohexyl-acetic acid hydrochloride.

  • Add 3.36 g of sodium bicarbonate to the solution.

  • Cool the resulting solution to 0-5 °C.

  • Add 1.40 ml of dimethylcarbamoyl chloride dropwise to the cooled solution.

  • Stir the reaction mixture for 30 minutes at 0-5 °C.

  • Continue stirring for an additional 2 hours at 20-25 °C.

  • The product precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the solid with water.

  • Dry the product in a vacuum oven at 45 °C until a constant weight is achieved. This procedure reportedly yields 93% of the desired product.[4]

The Henry (Nitroaldol) Reaction: A Versatile C-C Bond Forming Tool

The Henry reaction is a powerful method for forming carbon-carbon bonds by reacting a nitroalkane with a carbonyl compound.[6] This reaction is particularly useful in pharmaceutical synthesis as it introduces a β-nitro alcohol functionality, which can be further elaborated into various useful moieties.

General Experimental Workflow for the Henry Reaction

G cluster_1 Henry Reaction Workflow Nitroalkane This compound Reaction Base-catalyzed Addition Nitroalkane->Reaction Carbonyl Aldehyde/Ketone Carbonyl->Reaction Product β-Nitro Alcohol Reaction->Product G cluster_2 Cariprazine Signaling Pathway Cariprazine Cariprazine D2R Dopamine D₂ Receptor Cariprazine->D2R Partial Agonist D3R Dopamine D₃ Receptor Cariprazine->D3R Partial Agonist (High Affinity) 5HT1A Serotonin 5-HT₁ₐ Receptor Cariprazine->5HT1A Partial Agonist 5HT2A Serotonin 5-HT₂ₐ Receptor Cariprazine->5HT2A Antagonist Effect_Positive Modulation of Positive Symptoms D2R->Effect_Positive Effect_Negative Modulation of Negative Symptoms & Cognition D3R->Effect_Negative Effect_Mood Modulation of Mood & Anxiety 5HT1A->Effect_Mood 5HT2A->Effect_Positive

References

Application of nitrocyclohexane in the production of dyes and polymers.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and experimental protocols for utilizing nitrocyclohexane as a key intermediate in the production of commercially significant polymers and dyes. The primary application of this compound in polymer science is as a precursor to ε-caprolactam, the monomer for Nylon 6. In dye manufacturing, it serves as a starting material for cyclohexylamine (B46788), a crucial component in the synthesis of various colorants, including azo dyes.

I. Application in Polymer Synthesis: The Nylon 6 Pathway

This compound is a foundational molecule in the synthesis of Nylon 6, a widely used polyamide in textiles, automotive parts, and electronics. The synthetic pathway involves a three-step process: the reduction of this compound to cyclohexanone (B45756) oxime, the Beckmann rearrangement of the oxime to ε-caprolactam, and the ring-opening polymerization of ε-caprolactam to yield Nylon 6.

Overall Synthesis Workflow

G This compound This compound Cyclohexanone_Oxime Cyclohexanone_Oxime This compound->Cyclohexanone_Oxime Selective Hydrogenation Caprolactam Caprolactam Cyclohexanone_Oxime->Caprolactam Beckmann Rearrangement Nylon6 Nylon6 Caprolactam->Nylon6 Ring-Opening Polymerization

Caption: Synthetic pathway from this compound to Nylon 6.

Step 1: Selective Hydrogenation of this compound to Cyclohexanone Oxime

The initial step involves the selective hydrogenation of this compound to produce cyclohexanone oxime. This reaction is a critical transformation, as complete hydrogenation would lead to cyclohexylamine. The use of specific catalysts is key to achieving high selectivity for the oxime.

Quantitative Data for Hydrogenation of this compound to Cyclohexanone Oxime

ParameterValueReference
Catalyst NiTi-Layered Double Hydroxide (B78521) (NiTi-LDH) with oxygen vacancies
Temperature Not specified, but typically mild conditions
Pressure Not specified, but typically elevated hydrogen pressure
Solvent Not specified
Conversion of this compound 99.84%
Selectivity for Cyclohexanone Oxime 90.71%
Byproducts Cyclohexanone, Cyclohexylamine

Experimental Protocol: Selective Hydrogenation of this compound

This protocol is a generalized procedure based on literature descriptions.

  • Catalyst Preparation: Prepare the NiTi-Layered Double Hydroxide catalyst as described in the literature.

  • Reaction Setup: In a high-pressure autoclave reactor, add the NiTi-LDH catalyst and a suitable solvent.

  • Addition of Reactant: Introduce this compound into the reactor.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the reactor to the specified temperature with constant stirring.

  • Reaction Monitoring: Monitor the reaction progress by analyzing aliquots for the consumption of this compound and the formation of cyclohexanone oxime using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the catalyst from the reaction mixture.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude cyclohexanone oxime can be purified by recrystallization or distillation.

Step 2: Beckmann Rearrangement of Cyclohexanone Oxime to ε-Caprolactam

The synthesized cyclohexanone oxime undergoes an acid-catalyzed Beckmann rearrangement to form ε-caprolactam. This classic organic reaction involves the transformation of an oxime into an amide.

Quantitative Data for Beckmann Rearrangement

ParameterValueReference
Catalyst Oleum (B3057394) (fuming sulfuric acid)
Temperature 70°C to 130°C
Yield of Caprolactam Nearly 100%
Byproduct Ammonium (B1175870) sulfate (B86663) (in conventional processes)

Experimental Protocol: Beckmann Rearrangement of Cyclohexanone Oxime

This protocol is based on industrial processes described in the literature.

  • Reaction Setup: In a suitable reactor, a circulating mixture of caprolactam and sulfuric acid is maintained.

  • Reagent Addition: A melt of cyclohexanone oxime and oleum are separately introduced into the reactor. The temperature is maintained between 108°C and 118°C.

  • Reaction and Neutralization: The immediate product is the bisulfate salt of caprolactam. This is then neutralized with ammonia (B1221849) to liberate the free lactam and co-generate ammonium sulfate.

  • Purification: The crude caprolactam is purified through a series of steps including solvent extraction, distillation, and crystallization.

Step 3: Ring-Opening Polymerization of ε-Caprolactam to Nylon 6

The final step is the ring-opening polymerization of ε-caprolactam to form the high-molecular-weight polymer, Nylon 6. This can be achieved through hydrolytic or anionic polymerization.

Quantitative Data for Ring-Opening Polymerization of ε-Caprolactam

ParameterHydrolytic PolymerizationAnionic PolymerizationReference
Initiator/Catalyst WaterStrong base (e.g., sodium hydride) and an activator
Temperature ~250°C140°C - 170°C
Water Content (Hydrolytic) 5-10%N/A
Reaction Time Several hoursCan be very rapid (minutes)
Conversion High97.7% to 98.6%

Experimental Protocol: Hydrolytic Polymerization of ε-Caprolactam

This is a generalized laboratory-scale protocol.

  • Reaction Mixture: Place ε-caprolactam and 5-10% water by weight in a reaction vessel equipped with a stirrer and a nitrogen inlet.

  • Heating: Heat the mixture to approximately 250°C under an inert nitrogen atmosphere.

  • Polymerization: The caprolactam ring opens and polymerization proceeds. This process can take several hours.

  • Isolation: The resulting molten Nylon 6 can be extruded and pelletized.

II. Application in Dye Synthesis: The Cyclohexylamine Pathway

Complete hydrogenation of this compound yields cyclohexylamine, a valuable intermediate in the synthesis of various chemicals, including dyes. Cyclohexylamine can be diazotized and coupled with various aromatic compounds to produce azo dyes.

Overall Synthesis Workflow

G This compound This compound Cyclohexylamine Cyclohexylamine This compound->Cyclohexylamine Complete Hydrogenation Diazonium_Salt Diazonium_Salt Cyclohexylamine->Diazonium_Salt Diazotization (NaNO2, HCl) Azo_Dye Azo_Dye Diazonium_Salt->Azo_Dye Azo Coupling Coupling_Component Coupling_Component Coupling_Component->Azo_Dye

Caption: Synthetic pathway from this compound to azo dyes.

Step 1: Complete Hydrogenation of this compound to Cyclohexylamine

The first step is the complete hydrogenation of this compound to cyclohexylamine. This is typically carried out using a metal catalyst under hydrogen pressure.

Quantitative Data for Hydrogenation of this compound to Cyclohexylamine

ParameterValueReference
Catalyst RANEY®-Co treated with sodium carbonate and calcium oxide
Temperature ~230°C (503 K)
Pressure 60 bar
Yield >96%

Experimental Protocol: Complete Hydrogenation of this compound

This protocol is a generalized procedure based on literature descriptions.

  • Catalyst Activation: Prepare and activate the RANEY®-Co catalyst as per standard procedures.

  • Reaction Setup: In a high-pressure autoclave, charge the activated catalyst, a suitable solvent (e.g., ethanol), and this compound.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then introduce hydrogen to a pressure of 60 bar. Heat the reactor to 230°C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and by analyzing samples via GC for the disappearance of this compound.

  • Work-up: Upon completion, cool the reactor, vent the excess hydrogen, and filter the catalyst.

  • Purification: Remove the solvent by distillation. The resulting cyclohexylamine can be further purified by fractional distillation.

Step 2: Synthesis of Azo Dyes from Cyclohexylamine

Cyclohexylamine serves as the primary amine for the synthesis of azo dyes. The process involves two main steps: diazotization of cyclohexylamine to form a diazonium salt, followed by coupling with an electron-rich aromatic compound (a coupling component). While specific protocols starting with cyclohexylamine are not abundant in the general literature, a generalized procedure for azo dye synthesis can be adapted.

Experimental Protocol: Generalized Synthesis of an Azo Dye

This is a general protocol that can be adapted for cyclohexylamine.

  • Diazotization:

    • Dissolve cyclohexylamine in a cooled aqueous solution of hydrochloric acid (typically below 5°C in an ice bath).

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (B80452) while maintaining the low temperature and stirring. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper (detects excess nitrous acid).

    • A small amount of urea (B33335) or sulfamic acid can be added to quench any excess nitrous acid.

  • Azo Coupling:

    • Prepare a solution of the coupling component (e.g., 2-naphthol, N,N-dimethylaniline) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols, acidic solution for anilines).

    • Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring.

    • The azo dye will precipitate out of the solution. The color of the dye will depend on the coupling component used.

  • Isolation and Purification:

    • Collect the precipitated dye by vacuum filtration.

    • Wash the dye with cold water to remove any unreacted salts.

    • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Troubleshooting & Optimization

Technical Support Center: Byproduct Formation in the Nitration of Cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of cyclohexane (B81311). The information is designed to help users understand and mitigate the formation of unwanted byproducts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the nitration of cyclohexane?

A1: The nitration of cyclohexane, while aiming to produce nitrocyclohexane, can lead to several byproducts. The most common of these include oxidation products and dinitrated compounds. Key byproducts are adipic acid, cyclohexyl nitrite (B80452), cyclohexanol, and various dithis compound isomers (1,1-, 1,2-, 1,3-, and 1,4-dithis compound).[1][2][3][4] The formation of these byproducts is highly dependent on reaction conditions.[1]

Q2: What is the general mechanism leading to byproduct formation?

A2: Byproduct formation is often initiated by the same free radical mechanism that produces this compound. The reaction is initiated by the nitrogen dioxide radical (•NO₂) abstracting a hydrogen atom from cyclohexane to form a cyclohexyl radical (C₆H₁₁•).[1][5] This radical can then react with •NO₂ to form this compound or with other nitrogen species. Oxidation byproducts, such as adipic acid, primarily arise from the formation and subsequent decomposition of cyclohexyl nitrite.[1] Dinitration occurs when the primary product, this compound, undergoes a second nitration reaction.

Q3: How does the choice of nitrating agent affect byproduct formation?

A3: The nitrating agent plays a crucial role. While nitric acid is commonly used, it often requires the presence of nitrogen oxides to be effective.[1] Using nitrogen dioxide (NO₂) directly can alter the product distribution.[1][5] High concentrations of NO₂ can increase the yield of oxidation products by favoring the formation of cyclohexyl nitrite.[1] The reaction can be conducted in either the liquid or vapor phase, and the choice of phase also influences the outcome.[6][7]

Q4: Can you explain the role of cyclohexyl nitrite in byproduct formation?

A4: Cyclohexyl nitrite is a key intermediate in the formation of major oxidation byproducts. It is formed from the reaction of the cyclohexyl radical with nitrogen dioxide.[1][5] Cyclohexyl nitrite is unstable and can decompose, particularly in the presence of water, to form cyclohexanol.[1] This alcohol is then readily oxidized by the acidic and oxidizing conditions of the reaction to form adipic acid and other lower dicarboxylic acids.[1]

Troubleshooting Guide

Problem 1: Low yield of this compound and high yield of adipic acid.

  • Possible Cause: This issue often points to excessive oxidation. The reaction conditions, such as high temperature or a high concentration of the oxidizing agent, may be favoring the formation and decomposition of cyclohexyl nitrite, which leads to adipic acid.[1]

  • Solution:

    • Optimize Temperature: Lowering the reaction temperature can help to reduce the rate of side reactions.[6]

    • Adjust Nitrating Agent Concentration: A very high concentration of nitrogen dioxide can increase the formation of oxidation products.[1] Consider adjusting the molar ratio of cyclohexane to the nitrating agent.

    • Control Reaction Time: Prolonged reaction times can lead to the decomposition of the desired product and the formation of byproducts. Monitor the reaction progress to determine the optimal time to quench the reaction.[8][9]

    • Improve Agitation: In vapor-phase nitration, intense agitation can improve temperature uniformity and has been shown to increase the yield of this compound while reducing unwanted side reactions.[6]

Problem 2: Significant formation of dithis compound isomers.

  • Possible Cause: The formation of dithis compound indicates that the primary product, this compound, is undergoing further nitration. This is more likely to occur with longer reaction times or higher concentrations of the nitrating agent.

  • Solution:

    • Reduce Reaction Time: Quench the reaction earlier to minimize the opportunity for a second nitration to occur.

    • Modify Reactant Ratios: Increasing the molar ratio of cyclohexane to the nitrating agent can favor the mononitration of the starting material over the dinitration of the product.[7]

    • Purification: If dinitro byproducts are unavoidable, they can be separated from this compound by methods such as distillation or crystallization.[2] In some cases, dinitrocyclohexanes (excluding 1,2-dithis compound) can be selectively oxidized with nitric acid to facilitate separation.[2]

Problem 3: The reaction is not proceeding or is very slow.

  • Possible Cause: For nitration with nitric acid, the absence of nitrogen oxides can significantly hinder the reaction, as nitric acid itself is not the primary nitrating species.[1][5] The reaction may also be occurring in the wrong phase (e.g., acid phase instead of the hydrocarbon phase).[1]

  • Solution:

    • Ensure Presence of Nitrogen Oxides: If using nitric acid, the presence of some nitrogen dioxide is crucial to initiate the radical chain reaction.[1]

    • Phase Considerations: The reaction primarily occurs in the hydrocarbon phase.[1] Ensure proper mixing to facilitate the interaction between the reactants.

    • Temperature: While high temperatures can lead to byproducts, a temperature that is too low may result in an impractically slow reaction rate. Ensure the temperature is within the optimal range for the specific nitrating agent and conditions being used.[6]

Quantitative Data on Byproduct Formation

The distribution of products in the nitration of cyclohexane is highly sensitive to the reaction conditions. The following tables provide a summary of yields under different experimental setups.

Table 1: Liquid-Phase Nitration of Cyclohexane with Nitric Acid

ParameterExample IExample II
Cyclohexane (grams)252504
Aqueous Nitric Acid35%30%
Reaction Time (minutes)46
Pressure (p.s.i.)~3,100~3,100
Temperature (°C)150-160160-170
This compound Yield (%) 64.5 63.9
Adipic Acid Yield (%) 8.2 10.0

Data sourced from US Patent 3,066,173 A.[8][10]

Table 2: Gas-Phase Nitration of Cyclohexane with NO₂

ParameterExample 1Example 2
Molar Ratio (Cyclohexane:NO₂)1:10.8:1
Reaction Temperature (°C)220240
Cyclohexane Conversion (%)13.7153.21
This compound Selectivity (%) 70.04 62.68

Data sourced from Chinese Patent CN101074198A.[10][11]

Experimental Protocols

1. General Protocol for Liquid-Phase Nitration of Cyclohexane

This protocol is a generalized procedure based on common laboratory practices and should be adapted and optimized for specific experimental goals and safety considerations.

  • Materials: Cyclohexane, Nitric Acid (concentration as required), reaction vessel (e.g., a high-pressure reactor), stirring mechanism, heating and cooling system, quenching solution (e.g., ice water), extraction solvent (e.g., diethyl ether), drying agent (e.g., anhydrous magnesium sulfate).

  • Procedure:

    • Charge the reaction vessel with the calculated amounts of cyclohexane and nitric acid.[8]

    • Seal the reactor and begin stirring.

    • Heat the reaction mixture to the desired temperature (e.g., 100-200°C) while monitoring the internal pressure.[8]

    • Maintain the reaction at the set temperature and pressure for the desired duration (e.g., not exceeding six minutes for high-pressure reactions).[8]

    • After the reaction period, rapidly cool the reactor.

    • Carefully vent any excess pressure.

    • Quench the reaction mixture by pouring it into ice water.

    • Transfer the mixture to a separatory funnel and extract the organic products with a suitable solvent.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent by rotary evaporation to obtain the crude product mixture.

    • Purify the this compound from byproducts by fractional distillation under reduced pressure.

2. Protocol for Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: A gas chromatograph equipped with a mass spectrometer detector.

  • Column: A non-polar or moderately polar capillary column, such as a (5%-phenyl)-methylpolysiloxane (DB-5) or 100% polydimethylsiloxane (B3030410) (DB-1) column, is typically suitable for separating cyclohexane and its nitrated derivatives.[12]

  • Sample Preparation: Dilute a small aliquot of the crude reaction product in a suitable solvent (e.g., dichloromethane (B109758) or hexane) to an appropriate concentration for GC-MS analysis.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Carrier Gas: Helium with a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low initial temperature (e.g., 50°C) and hold for a few minutes. Then, ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 250°C) and hold for several minutes to ensure all components elute.[12]

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[12]

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300) to detect the molecular ions and fragmentation patterns of the expected products.[12]

  • Data Analysis: Identify the components of the mixture by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns and comparing them to mass spectral libraries. Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram.

Visualizations

Byproduct_Formation_Pathway Cyclohexane Cyclohexane Cyclohexyl_Radical Cyclohexyl Radical (C₆H₁₁•) Cyclohexane->Cyclohexyl_Radical + •NO₂ This compound This compound (Product) Cyclohexyl_Radical->this compound + •NO₂ Cyclohexyl_Nitrite Cyclohexyl Nitrite Cyclohexyl_Radical->Cyclohexyl_Nitrite + •NO₂ Dithis compound Dithis compound (Byproduct) This compound->Dithis compound Further Nitration Cyclohexanol Cyclohexanol Cyclohexyl_Nitrite->Cyclohexanol + H₂O Adipic_Acid Adipic Acid (Byproduct) Cyclohexanol->Adipic_Acid Oxidation NO2_Radical •NO₂ H2O H₂O Oxidation Oxidation Nitration_Step2 Nitration

Caption: Key pathways in the nitration of cyclohexane.

Troubleshooting_Workflow Start Low Yield or High Byproduct Formation Check_Oxidation High Adipic Acid? Start->Check_Oxidation Check_Dinitration High Dithis compound? Check_Oxidation->Check_Dinitration No Action_Oxidation Decrease Temperature Adjust Reactant Ratio Reduce Reaction Time Check_Oxidation->Action_Oxidation Yes Action_Dinitration Reduce Reaction Time Increase Cyclohexane Ratio Check_Dinitration->Action_Dinitration Yes Action_No_Reaction Check for NO₂ Presence Ensure Proper Mixing Verify Temperature Check_Dinitration->Action_No_Reaction No (Slow/No Reaction) Final Analyze Product Mixture (GC-MS) Action_Oxidation->Final Action_Dinitration->Final Action_No_Reaction->Final

Caption: Troubleshooting logic for cyclohexane nitration.

References

How to minimize adipic acid formation during nitrocyclohexane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing adipic acid formation during nitrocyclohexane synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of adipic acid formation during the synthesis of this compound from cyclohexane (B81311)?

A1: Adipic acid is a significant byproduct in this compound synthesis, primarily formed through a series of side reactions. The nitration of cyclohexane can produce cyclohexyl nitrite (B80452) as an intermediate.[1] This nitrite can then be hydrolyzed to cyclohexanol (B46403). Subsequently, cyclohexanol is readily oxidized by the nitrating agent (such as nitric acid or nitrogen oxides) to form adipic acid.[2]

Q2: How does the choice of nitrating agent affect adipic acid formation?

A2: The type and concentration of the nitrating agent play a crucial role. While both nitric acid and nitrogen oxides (like NO₂, N₂O₄) can be used, their reactivity and the reaction conditions they necessitate influence byproduct formation. Using nitrogen dioxide (NO₂) in the vapor phase is a common method.[3][4][5] High concentrations of nitric acid, especially in the presence of nitrogen oxides, can lead to increased oxidation and consequently higher yields of adipic acid.

Q3: Can catalysts be used to improve the selectivity for this compound?

A3: Yes, certain catalysts can be employed to enhance the synthesis of this compound. While the reaction can proceed without a catalyst, materials like alumina, silica (B1680970), silica gel, or molecular sieves have been shown to be effective.[4][5] These catalysts can help to improve the conversion of cyclohexane and the selectivity towards this compound, thereby potentially reducing the formation of unwanted byproducts.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Yield of Adipic Acid Excessive Oxidation: The reaction conditions are too harsh, favoring the oxidation of intermediates to adipic acid.- Optimize Temperature: Lower the reaction temperature. For gas-phase nitration with NOx, a preferable range is between 220 and 330°C.[4][5] - Control Reaction Time: Shorten the reaction duration. For gas-phase nitration, a time between 1 and 5 hours is often preferred.[4][5] - Adjust Nitrating Agent Concentration: Use a lower concentration of the nitrating agent. For liquid-phase nitration with nitric acid, concentrations between 20% and 90% have been explored, with higher pressures allowing for lower adipic acid yields.[6]
Low Conversion of Cyclohexane Insufficient Reaction Conditions: The temperature or reaction time may not be adequate for efficient conversion.- Increase Temperature within Optimal Range: Gradually increase the reaction temperature, monitoring for byproduct formation. Temperatures up to 500°C have been reported for gas-phase nitration.[4][5] - Extend Reaction Time: Increase the reaction time, but be mindful of the potential for increased byproduct formation with prolonged heating.
Poor Selectivity for this compound Sub-optimal Reaction Parameters: The combination of temperature, pressure, and reactant ratios may not be ideal for maximizing this compound formation.- Intense Agitation: In vapor-phase nitration, intense agitation of the reaction mixture can improve yield and allow for lower optimal reaction temperatures, thus reducing side reactions.[7] - High-Pressure, Short-Duration Reaction (Liquid Phase): For nitration with aqueous nitric acid, carrying out the reaction at high pressures (1,000-4,000 p.s.i.) for a very short duration (not exceeding six minutes) has been shown to significantly increase this compound yield and reduce adipic acid formation to 1-10%.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from various experimental setups for this compound synthesis, highlighting the impact of different reaction conditions on conversion, selectivity, and yield.

Table 1: Gas-Phase Nitration of Cyclohexane with NOₓ

Cyclohexane:NOₓ Molar RatioReaction Temperature (°C)Cyclohexane Conversion (%)This compound Selectivity (%)Reference
0.8:1 (with NO₂)24053.2162.68[5]
1:1 (with N₂O₃)Not Specified57.0150.04[5]

Table 2: Liquid-Phase Nitration of Cyclohexane with Nitric Acid under High Pressure

Pressure (p.s.i.)Reaction TimeThis compound Yield (%)Adipic Acid Yield (%)Reference
1,000 - 4,000< 6 minutesUp to 751 - 10[6]

Experimental Protocols

1. Gas-Phase Nitration of Cyclohexane with NOₓ

  • Objective: To synthesize this compound from cyclohexane using nitrogen oxides in the gas phase.

  • Apparatus: A suitable reactor for gas-phase reactions, capable of maintaining elevated temperatures and pressures, equipped with inlets for reactants and an outlet for the product mixture.

  • Procedure:

    • Introduce cyclohexane and the nitrating agent (NO₂, N₂O₃, N₂O₄, or N₂O₅) into the reactor under a nitrogen atmosphere.[4][5]

    • The molar ratio of cyclohexane to NOₓ can be adjusted as needed.[4]

    • Heat the reactor to the desired temperature, typically between 220 and 330°C.[4][5]

    • Maintain the reaction for a specified duration, generally between 1 and 5 hours.[4][5]

    • After the reaction is complete, cool the reactor and collect the product mixture for purification and analysis.

  • Optional: A catalyst such as alumina, silica, silica gel, or a molecular sieve can be added to the reactor to potentially improve conversion and selectivity.[4][5]

2. High-Pressure Liquid-Phase Nitration of Cyclohexane with Nitric Acid

  • Objective: To synthesize this compound with minimized adipic acid formation using aqueous nitric acid under high pressure.

  • Apparatus: A high-pressure reactor capable of withstanding pressures up to 4,000 p.s.i. and temperatures up to 200°C.

  • Procedure:

    • Charge the reactor with cyclohexane and aqueous nitric acid (concentration ranging from 20% to 90%).[6] The mole ratio of cyclohexane to nitric acid can range from approximately 3:0.75 to 1:2.[6]

    • Pressurize the reactor to a pressure between 1,000 and 4,000 p.s.i.[6]

    • Rapidly heat the mixture to a temperature between 100 and 200°C.[6]

    • Crucially, the reaction time must not exceed six minutes.[6]

    • After the short reaction period, rapidly cool the reactor and depressurize it.

    • Separate the organic and aqueous phases for product isolation and analysis.

Visualizations

ReactionPathway cluster_main This compound Synthesis cluster_byproduct Adipic Acid Formation Pathway Cyclohexane Cyclohexane Cyclohexyl_Radical Cyclohexyl Radical Cyclohexane->Cyclohexyl_Radical + NO₂ This compound This compound Cyclohexyl_Radical->this compound + NO₂ Cyclohexyl_Nitrite Cyclohexyl Nitrite Cyclohexyl_Radical->Cyclohexyl_Nitrite + NO₂ Cyclohexyl_Nitrite_2 Cyclohexyl Nitrite Cyclohexanol Cyclohexanol Adipic_Acid Adipic Acid Cyclohexanol->Adipic_Acid Oxidation Cyclohexyl_Nitrite_2->Cyclohexanol Hydrolysis

Caption: Reaction pathway for this compound synthesis and adipic acid byproduct formation.

ExperimentalWorkflow cluster_gas Gas-Phase Synthesis cluster_liquid High-Pressure Liquid-Phase Synthesis Reactants_Gas Mix Cyclohexane + NOₓ (Optional Catalyst) Reaction_Gas Heat (220-330°C) 1-5 hours Reactants_Gas->Reaction_Gas Product_Gas Product Mixture Reaction_Gas->Product_Gas Reactants_Liquid Mix Cyclohexane + HNO₃ Reaction_Liquid Pressurize (1000-4000 psi) Heat (100-200°C) < 6 minutes Reactants_Liquid->Reaction_Liquid Product_Liquid Product Mixture Reaction_Liquid->Product_Liquid

Caption: Comparison of experimental workflows for this compound synthesis.

References

Troubleshooting low conversion in nitrocyclohexane hydrogenation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low conversion rates and other common issues encountered during the catalytic hydrogenation of nitrocyclohexane.

Troubleshooting Guide: Low Conversion

Question: Why is the conversion of my this compound hydrogenation unexpectedly low?

Low conversion in the catalytic hydrogenation of this compound can be attributed to several factors, including catalyst deactivation, suboptimal reaction conditions, and impurities in the reaction mixture. A systematic approach to troubleshooting is essential to identify and resolve the underlying issue.

Potential Cause 1: Catalyst Inactivity or Deactivation

The catalyst is central to the hydrogenation reaction, and its condition is paramount for achieving high conversion.

  • Catalyst Poisoning: The active sites on the catalyst surface can be blocked by various substances, rendering the catalyst inactive.[1][2]

    • Inhibitors: Reversibly bind to the catalyst surface. Their removal can restore activity. A common example is carbon monoxide (CO), which might be present as an impurity in the hydrogen gas.[1]

    • Permanent Poisons: Irreversibly bind to the catalyst, and its activity cannot be easily restored. Sulfur and nitrogen compounds are notorious poisons for palladium catalysts.[2][3]

  • Improper Handling or Storage: Catalysts like palladium on carbon (Pd/C) can be pyrophoric and may be deactivated by improper handling or exposure to air.[1]

  • Catalyst Sintering or Agglomeration: High reaction temperatures can cause the fine metal particles of the catalyst to clump together, which reduces the active surface area.[1]

Troubleshooting Steps:

  • Verify Catalyst Activity: Test a fresh batch of catalyst under standard, reliable conditions to ensure its activity.

  • Analyze Reactants and Solvents: Use techniques like GC-MS to check for potential catalyst poisons in your this compound, solvent, and hydrogen gas.[3]

  • Implement Purification: If impurities are detected, purify the starting materials. This can involve distillation of the solvent and substrate or passing the hydrogen gas through a purification train.[3]

  • Review Handling Procedures: Ensure that the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.

Potential Cause 2: Suboptimal Reaction Conditions

The reaction parameters must be optimized for the specific catalyst and desired product.

  • Insufficient Hydrogen Pressure: The partial pressure of hydrogen is a critical factor. For many hydrogenations, a pressure of 1-5 bar (balloon pressure) may be sufficient, but more challenging reductions might require higher pressures.[1]

  • Incorrect Temperature: While higher temperatures generally increase the reaction rate, they can also lead to side reactions and catalyst deactivation. The optimal temperature for this compound hydrogenation can vary significantly depending on the catalyst and desired product.[1][4]

  • Inadequate Agitation: Efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas. Poor agitation can lead to mass transfer limitations and consequently, low conversion.[1]

  • Inappropriate Solvent: The choice of solvent can influence the solubility of the substrate and hydrogen, as well as the catalyst's activity.[1] Protic solvents like ethanol (B145695) and methanol (B129727) are commonly used.

Troubleshooting Steps:

  • Optimize Hydrogen Pressure: Gradually increase the hydrogen pressure, ensuring it remains within the safety limits of your reactor.

  • Screen Reaction Temperatures: Conduct small-scale experiments at various temperatures to determine the optimal range for your specific catalyst system.

  • Ensure Efficient Stirring: Use a stirring rate that ensures the catalyst is fully suspended in the reaction mixture.

  • Solvent Screening: If solubility is an issue or if the reaction is still sluggish, consider screening other common hydrogenation solvents like ethyl acetate (B1210297) or tetrahydrofuran (B95107) (THF).[1]

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled. How can I determine if catalyst poisoning is the cause?

A stalled or sluggish reaction is a common sign of catalyst poisoning. To confirm, you can try filtering the reaction mixture to remove the current catalyst and adding a fresh batch. If the reaction proceeds, it strongly suggests the initial catalyst was poisoned.[5] Analysis of your starting materials for common poisons like sulfur or nitrogen compounds is also recommended.[3]

Q2: What is the typical catalyst loading for this compound hydrogenation?

A common starting point for catalyst loading is 5-10% by weight of the limiting reagent (this compound).[6] However, the optimal loading can vary depending on the catalyst's activity and the reaction scale.

Q3: Can a poisoned catalyst be regenerated?

The feasibility of regeneration depends on the nature of the poison. For deactivation by coking (the deposition of carbonaceous material), an oxidative treatment followed by reduction can be effective.[3] For poisoning by strongly adsorbed species like sulfur, regeneration can be more challenging and may require high-temperature reduction or aggressive chemical treatments, which may not fully restore the catalyst's activity.[3][7]

Q4: How do I choose the right catalyst for my desired product?

The choice of catalyst is critical for achieving the desired selectivity in this compound hydrogenation. For instance, palladium-based catalysts are often used to produce cyclohexanone (B45756) oxime, while nickel and cobalt catalysts tend to favor the formation of cyclohexylamine (B46788).[4][8][9] Bimetallic catalysts, such as CuCo/SiO2, can also be tuned to selectively produce either cyclohexanone or cyclohexylamine depending on the metal ratio and reaction conditions.[9][10]

Data Presentation

Table 1: Catalyst Performance in this compound Hydrogenation to Cyclohexanone Oxime
CatalystTemperature (°C)Pressure (bar)SolventConversion (%)Selectivity to Cyclohexanone Oxime (%)Reference
5% Pd/CNT502Ethanol97.685.9[8]
Pd/SWCNTs503Ethanol96.096.4[8]
Cu12Ag17 Cluster10030Ethylenediamine~100~100[11]
3 wt% Au/CeO2Not SpecifiedGas FlowNot SpecifiedNot Specified98[12]
Table 2: Catalyst Performance in this compound Hydrogenation to Cyclohexylamine
CatalystTemperature (°C)Pressure (bar)SolventConversion (%)Selectivity to Cyclohexylamine (%)Reference
Co/SiO212510Not Specified>90 (stable for 5h)>90[9]
RANEY®-Co23060Not Specified>96 (yield)Not Specified[4]
1.5 wt% Au/TiO21006EthanolNot SpecifiedHigh[12]

Experimental Protocols

Protocol 1: Preparation of 10% Palladium on Carbon (Pd/C) Catalyst

This protocol is adapted from a general procedure for preparing Pd/C catalysts.[6][13]

Materials:

  • Palladium chloride (PdCl2)

  • Concentrated hydrochloric acid (HCl)

  • Activated carbon (e.g., Norit)

  • Sodium acetate trihydrate

  • Deionized water

  • Hydrogenation apparatus

Procedure:

  • Prepare a solution of palladium chloride (e.g., 8.33 g) in a mixture of concentrated hydrochloric acid (e.g., 5.5 mL) and deionized water (e.g., 40 mL) by heating on a steam bath.[13]

  • In a separate reduction bottle, dissolve sodium acetate trihydrate (e.g., 135 g) in deionized water (e.g., 500 mL).[13]

  • Pour the palladium chloride solution into the sodium acetate solution.

  • Add activated carbon (e.g., 45 g) to the mixture.[13]

  • Place the mixture in a hydrogenation apparatus and hydrogenate until the absorption of hydrogen ceases (typically 1-2 hours).

  • Filter the catalyst, wash it with deionized water to remove any residual acid, and dry it at room temperature in a desiccator. Caution: Do not dry at elevated temperatures as the catalyst can be pyrophoric.[13]

Protocol 2: General Procedure for this compound Hydrogenation

This is a general procedure and should be optimized for specific catalysts and desired outcomes.

Materials:

  • This compound

  • Hydrogenation catalyst (e.g., Pd/C, Pt/C, or Raney Nickel)

  • Solvent (e.g., ethanol, methanol, or ethyl acetate)

  • Hydrogenation reactor (e.g., Parr shaker or a flask with a hydrogen balloon)

  • Inert gas (e.g., nitrogen or argon)

  • Filtration aid (e.g., Celite®)

Procedure:

  • Catalyst Charging: To a clean and dry hydrogenation flask, add the catalyst (e.g., 10% w/w relative to this compound) under a stream of inert gas.

  • Solvent Addition: Add the desired solvent (e.g., 20 mL for a 1 mmol scale reaction) via a syringe.[1]

  • System Purge: Seal the flask and purge the system with hydrogen gas. This is typically done by evacuating the flask under vacuum and then backfilling with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[1]

  • Substrate Addition: Dissolve the this compound in a small amount of the reaction solvent and add it to the reaction flask via a syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at the desired temperature under a positive pressure of hydrogen.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS at appropriate time intervals.[1]

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[1]

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by column chromatography, distillation, or recrystallization.[1]

Protocol 3: GC-MS Analysis of Reaction Mixture

This protocol provides general guidelines for analyzing the product mixture.

Sample Preparation:

  • Take an aliquot of the reaction mixture and filter it to remove the catalyst.

  • Dilute the sample with a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 10 µg/mL.[14]

  • Ensure the sample is free of particles by centrifugation if necessary.[14]

GC-MS Parameters (Example):

  • GC Column: HP-5MS (30m x 0.25mm, 0.25µm film thickness) or similar non-polar column.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5-10 minutes.

  • Carrier Gas: Helium, constant flow rate of 1.0-1.2 mL/min.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: 40-400 amu.

Data Analysis:

Identify the products by comparing their mass spectra with a reference library (e.g., NIST). Quantify the components by integrating the peak areas of their respective total ion chromatograms.

Visualizations

Troubleshooting_Workflow start Low Conversion Observed check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst OK check_catalyst->catalyst_ok Yes catalyst_bad Inactive/Poisoned Catalyst check_catalyst->catalyst_bad No check_conditions Review Reaction Conditions conditions_ok Conditions Appear Optimal check_conditions->conditions_ok Yes conditions_bad Suboptimal Conditions check_conditions->conditions_bad No check_purity Analyze Substrate/Solvent Purity purity_ok Purity Confirmed check_purity->purity_ok Yes purity_bad Impurities Detected check_purity->purity_bad No catalyst_ok->check_conditions solution_catalyst Use Fresh Catalyst Review Handling Procedures catalyst_bad->solution_catalyst conditions_ok->check_purity solution_conditions Optimize Temperature, Pressure, Agitation conditions_bad->solution_conditions end_node Problem Resolved purity_ok->end_node solution_purity Purify Starting Materials purity_bad->solution_purity solution_catalyst->end_node solution_conditions->end_node solution_purity->end_node

Caption: Troubleshooting workflow for low conversion.

Reaction_Pathway cluster_main Primary Hydrogenation Pathway cluster_side Side Reactions This compound This compound Nitrosocyclohexane Nitrosocyclohexane This compound->Nitrosocyclohexane +H2 Cyclohexanone Cyclohexanone This compound->Cyclohexanone Hydrolysis/Reduction CyclohexanoneOxime CyclohexanoneOxime Nitrosocyclohexane->CyclohexanoneOxime Isomerization Cyclohexylamine Cyclohexylamine CyclohexanoneOxime->Cyclohexylamine +2H2 CyclohexanoneOxime->Cyclohexanone +H2O -NH2OH Dicyclohexylamine Dicyclohexylamine Cyclohexylamine->Dicyclohexylamine +Cyclohexanone -H2O, +H2

Caption: Potential reaction pathways in this compound hydrogenation.

Catalyst_Deactivation Deactivation Catalyst Deactivation Poisoning Poisoning Deactivation->Poisoning Sintering Sintering Deactivation->Sintering Fouling Fouling (Coking) Deactivation->Fouling Leaching Leaching Deactivation->Leaching Poisons Sulfur Compounds Nitrogen Compounds CO Poisoning->Poisons Sintering_Cause High Temperature Sintering->Sintering_Cause Fouling_Cause Carbonaceous Deposits Fouling->Fouling_Cause Leaching_Cause Acidic/Basic Medium Improper Support Leaching->Leaching_Cause

Caption: Common causes of catalyst deactivation.

References

Technical Support Center: Optimizing the Nef Reaction of Nitrocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Nef reaction of nitrocyclohexane. This resource is tailored for researchers, scientists, and drug development professionals seeking to optimize this critical transformation. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to navigate the complexities of converting this compound to cyclohexanone (B45756).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Nef reaction of this compound and provides actionable solutions.

Q1: I am observing a very low yield of cyclohexanone in my Nef reaction. What are the likely causes and how can I improve it?

A1: Low yields in the Nef reaction of this compound can arise from several factors. The classical method, involving the hydrolysis of a nitronate salt under strong acidic conditions (pH < 1), can be harsh and lead to side reactions.[1][2][3]

Troubleshooting Steps:

  • Incomplete Nitronate Formation: Ensure the complete deprotonation of this compound. The choice of base and reaction time is crucial. For instance, using sodium ethoxide in ethanol (B145695) and allowing sufficient time for the reaction to complete (e.g., 2-4 hours) is critical for forming the sodium nitronate salt.[1]

  • Inadequate Acidic Conditions: The hydrolysis of the intermediate nitronate must be conducted in a strong acid to prevent the formation of side products like oximes.[1][2] It is essential to maintain a pH below 1 during this step.[1][4]

  • Side Reactions: The formation of byproducts is a significant cause of low yields. One possibility is an "interrupted Nef reaction," where nucleophiles in the reaction mixture can trap reactive intermediates.[1]

  • Alternative Methods: If the classical acidic conditions prove ineffective, consider alternative protocols. Oxidative methods, using reagents like Oxone®, can be milder and provide good yields.[1] Reductive methods, such as the McMurry reaction using TiCl₃, offer another effective alternative.[1]

Q2: My reaction is producing a significant amount of cyclohexanone oxime as a byproduct. How can I prevent this?

A2: Oxime formation is a common side reaction, particularly when the acidity of the hydrolysis step is not sufficiently low (pH > 1).[5] To minimize oxime formation, ensure that the nitronate salt solution is added to a pre-cooled, vigorously stirred solution of a strong acid, such as H₂SO₄ or HCl, to maintain a pH < 1 throughout the addition.[5]

Q3: I am noticing a deep-blue color in my reaction mixture. What does this signify?

A3: The appearance of a deep-blue color is often attributed to the formation of a 1-nitroso-alkanol intermediate.[5][6] This species is a part of the main reaction pathway leading to the ketone. However, its accumulation could indicate that its conversion to the final product is slow or that it is participating in side reactions.

Q4: Can the stereochemistry of substituted nitrocyclohexanes affect the reaction outcome?

A4: Yes, the stereochemistry of substituents on the cyclohexane (B81311) ring can influence the rate and efficiency of the Nef reaction. The orientation of substituents (axial vs. equatorial) can affect the ease of deprotonation to form the nitronate and the stability of reaction intermediates.[1]

Q5: Are there milder alternatives to the classical Nef reaction that are suitable for sensitive substrates?

A5: Absolutely. Numerous modified procedures have been developed to be more compatible with sensitive functional groups. These include:

  • Oxidative Methods: Reagents like Oxone®, potassium permanganate (B83412) (KMnO₄), or ozone can effectively convert the nitronate to the ketone under milder conditions.[6][7]

  • Reductive Methods: The McMurry method using titanium trichloride (B1173362) (TiCl₃) is a well-established reductive approach that proceeds through an in-situ hydrolyzed oxime intermediate.[1]

  • Basic Conditions: In some cases, a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can promote the conversion of secondary nitroalkanes to ketones.[5]

Data Presentation: Comparison of Nef Reaction Conditions for this compound

The following table summarizes various reported methods for the Nef reaction of this compound, highlighting the reaction conditions and corresponding yields.

Reagent/MethodBaseAcid/Oxidant/ReductantSolventTemperatureYield (%)Reference(s)
Classical NefSodium EthoxideSulfuric AcidEthanol/Water0 °C to RTModerate[7]
Oxidative Nef-Oxone, TBAHDCM/BufferRoom Temp85-95[7]
Oxidative Nef-KMnO₄, MgSO₄Water/DCM0 °CNot specified[7]
Modified BasicSodium MethoxideSilica Gel-RT or 80 °C99[8]

Experimental Protocols

Below are detailed methodologies for key experimental approaches to the Nef reaction of this compound.

Protocol 1: Classical Nef Reaction (Acid-Catalyzed Hydrolysis)
  • Nitronate Salt Formation: Dissolve this compound (1.0 eq) in ethanol. At 0 °C, add a solution of sodium ethoxide (1.1 eq) in ethanol dropwise. Stir the mixture at room temperature for 2-4 hours to ensure the complete formation of the sodium nitronate salt.[1]

  • Hydrolysis: Prepare a cold (0 °C) aqueous solution of sulfuric acid (e.g., 10-20%). Slowly add the solution of the sodium nitronate to the cold sulfuric acid with vigorous stirring, maintaining the temperature below 5 °C. A color change and/or gas evolution (N₂O) may be observed.[1] After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.[1]

  • Workup: Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure. The crude cyclohexanone can be purified by distillation or column chromatography.[1]

Protocol 2: Oxidative Nef Reaction (Using Oxone®)
  • Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of dichloromethane (B109758) (DCM) and a suitable buffer.

  • Oxidation: Add Oxone® (potassium peroxymonosulfate) and a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfate (TBAH) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.[1]

  • Workup: Quench the reaction by adding a solution of sodium sulfite. Extract the mixture with an organic solvent. Wash the organic layer with water and brine. Dry, filter, and concentrate the organic phase. Purify the resulting cyclohexanone by column chromatography.[1]

Protocol 3: Reductive Nef Reaction (McMurry Method using TiCl₃)
  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as aqueous dimethoxyethane. Add an aqueous solution of TiCl₃ (typically a 15-20% solution, 2-4 eq). An ammonium (B1175870) acetate (B1210297) buffer is often used to maintain the pH.[1]

  • Reduction and Hydrolysis: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. This method involves the reduction of the nitro group to an imine, which is then hydrolyzed to the ketone.[1]

  • Workup: Dilute the reaction mixture with water and extract with an organic solvent. Wash the combined organic layers with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. Purify the product by column chromatography or distillation.[1]

Visualizations

The following diagrams illustrate key workflows and logical relationships in optimizing the Nef reaction of this compound.

Nef_Reaction_Workflow cluster_start Starting Material cluster_deprotonation Step 1: Nitronate Formation cluster_conversion Step 2: Conversion to Ketone cluster_product Final Product This compound This compound Base Base (e.g., NaOEt, NaOH) This compound->Base Deprotonation Nitronate Nitronate Salt Base->Nitronate Classical Classical Method (Strong Acid, pH < 1) Nitronate->Classical Oxidative Oxidative Method (e.g., Oxone®, KMnO₄) Nitronate->Oxidative Reductive Reductive Method (e.g., TiCl₃) Nitronate->Reductive Cyclohexanone Cyclohexanone Classical->Cyclohexanone Oxidative->Cyclohexanone Reductive->Cyclohexanone

Caption: General workflow for the Nef reaction of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Side Products Cause1 Incomplete Nitronate Formation Problem->Cause1 Cause2 Incorrect pH (>1 for classical) Problem->Cause2 Cause3 Substrate Sensitivity Problem->Cause3 Solution1 Optimize Base/ Reaction Time Cause1->Solution1 Solution2 Ensure Strong Acid/ Vigorous Stirring Cause2->Solution2 Solution3 Use Milder Alternative Methods (Oxidative/Reductive) Cause3->Solution3

Caption: Troubleshooting logic for the Nef reaction of this compound.

References

Common side reactions in the reduction of nitrocyclohexane.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of nitrocyclohexane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of cyclohexylamine (B46788) and cyclohexanone (B45756) oxime from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound reduction?

The reduction of this compound can yield two main products: cyclohexylamine, through complete hydrogenation, and cyclohexanone oxime, via partial hydrogenation. The selectivity towards each product is highly dependent on the reaction conditions and the catalyst used.[1]

Q2: What are the most common side reactions observed during the reduction of this compound?

The hydrogenation of this compound is a complex process with several potential side reactions.[2] These include:

  • Over-reduction: Further hydrogenation of the desired cyclohexanone oxime to cyclohexylamine.

  • Hydrolysis: Conversion of cyclohexanone oxime to cyclohexanone.

  • Further Reduction: Hydrogenation of cyclohexanone to cyclohexanol.

  • Dimerization/Condensation: Formation of dicyclohexylamine (B1670486), which can be a significant byproduct, especially at elevated temperatures and pressures.[2][3]

Q3: How can I control the selectivity between cyclohexylamine and cyclohexanone oxime?

Controlling the selectivity is crucial and can be achieved by carefully selecting the catalyst and reaction parameters. Generally, milder conditions and specific catalysts favor the formation of cyclohexanone oxime, while more forcing conditions and different catalytic systems lead to cyclohexylamine. For instance, certain copper-based catalysts have shown high selectivity for cyclohexanone oxime.[3]

Q4: What are the typical catalysts used for this compound reduction?

A variety of catalysts are employed, with the choice depending on the desired product. Common examples include:

  • For Cyclohexylamine: Nickel-based catalysts (e.g., Raney Nickel), cobalt, and palladium on carbon (Pd/C) are often used for the complete reduction to the amine.[4][5]

  • For Cyclohexanone Oxime: Gold, copper, and bimetallic catalysts have been reported to show high selectivity for the oxime.[2][6]

Troubleshooting Guides

This section addresses common issues encountered during the reduction of this compound in a question-and-answer format.

Problem 1: Low yield of the desired product (Cyclohexylamine or Cyclohexanone Oxime).

  • Q: My yield of cyclohexylamine/cyclohexanone oxime is consistently low. What are the potential causes?

    • A: Low yields can stem from several factors:

      • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. For instance, in the synthesis of cyclohexanone oxime, higher temperatures can promote the formation of byproducts like cyclohexanone and dicyclohexylamine.[2]

      • Catalyst Inactivity: The catalyst may be poisoned or deactivated. Ensure the catalyst is fresh or properly activated.

      • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or GC-MS.

      • Side Reactions: The formation of significant amounts of side products will naturally lower the yield of the desired compound.

Problem 2: Poor selectivity - formation of multiple products.

  • Q: My reaction is producing a mixture of cyclohexylamine, cyclohexanone oxime, and other byproducts. How can I improve the selectivity?

    • A: Poor selectivity is a common challenge. To address this:

      • Catalyst Choice: The catalyst has a profound impact on selectivity. For high selectivity to cyclohexanone oxime, consider using catalysts specifically designed for partial hydrogenation.

      • Reaction Conditions: As a general rule, lower temperatures and pressures favor the formation of the partially hydrogenated product, cyclohexanone oxime. Conversely, higher temperatures and pressures tend to drive the reaction towards the fully hydrogenated cyclohexylamine and increase the formation of dicyclohexylamine.[2]

      • Solvent Effects: The choice of solvent can influence the reaction pathway.

Problem 3: Significant formation of dicyclohexylamine.

  • Q: I am observing a large peak corresponding to dicyclohexylamine in my product analysis. How can I minimize its formation?

    • A: Dicyclohexylamine is a common byproduct, particularly in the synthesis of cyclohexylamine.[2] Its formation is favored by:

      • High Temperatures and Pressures: Reducing these parameters can often decrease the rate of dicyclohexylamine formation.

      • Ammonia (B1221849) Concentration: In some processes for producing cyclohexylamine, the addition of ammonia can suppress the formation of the secondary amine.[2]

      • Catalyst: Some catalysts have a higher propensity for forming dicyclohexylamine. Reviewing the literature for catalysts with high selectivity for the primary amine is recommended.

Data Presentation

Table 1: Influence of Catalyst and Reaction Conditions on Product Distribution in this compound Reduction.

CatalystTemperature (°C)Pressure (bar)SolventMajor ProductSelectivity (%)Other Major ByproductsReference
Au/ZrO21104TolueneCyclohexanone Oxime85Cyclohexanone[2]
Cu-Ni/AC12030EthanolCyclohexanone Oxime95.2Cyclohexylamine[2]
Raney Ni6050Methanol/AmmoniaCyclohexylamine>95-[7]
Pd/C1704-Dicyclohexylamine-Cyclohexylamine[2]
Rh-Ni/SiO21006CyclohexaneCyclohexylamine96.6Dicyclohexylamine[2]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of this compound to Cyclohexylamine

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Ethanol (or other suitable solvent)

  • Raney Nickel (or other suitable catalyst, e.g., Pd/C)

  • High-pressure autoclave reactor

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry. Add a magnetic stir bar.

  • Charging the Reactor: In a typical procedure, charge the autoclave with this compound and the solvent (e.g., ethanol). Then, carefully add the catalyst (e.g., Raney Nickel, ~5-10 wt% of the substrate).

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen gas, followed by several purges with hydrogen gas to ensure an inert atmosphere.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar). Heat the reactor to the target temperature (e.g., 60-100°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

  • Work-up: Open the reactor and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude cyclohexylamine can be purified by distillation.

Protocol 2: Selective Hydrogenation of this compound to Cyclohexanone Oxime

This protocol is a general guideline and may require optimization.

Materials:

  • This compound

  • Toluene (or other suitable solvent)

  • Supported gold catalyst (e.g., Au/ZrO2)

  • High-pressure autoclave reactor

  • Hydrogen gas supply

  • Filtration apparatus

Procedure:

  • Reactor Setup: Follow the same initial setup as for the cyclohexylamine synthesis.

  • Charging the Reactor: Charge the autoclave with this compound, toluene, and the gold-based catalyst.

  • Sealing and Purging: Seal and purge the reactor as described in Protocol 1.

  • Reaction: Pressurize the reactor with hydrogen to a lower pressure (e.g., 4 bar). Heat the reactor to the desired temperature (e.g., 110°C) with vigorous stirring.

  • Monitoring: Monitor the reaction by taking aliquots at different time intervals and analyzing them by GC-MS to determine the conversion of this compound and the selectivity to cyclohexanone oxime.

  • Cooling and Depressurization: Once the desired conversion and selectivity are achieved, cool the reactor and vent the hydrogen.

  • Work-up and Purification: Filter the reaction mixture to remove the catalyst. The solvent can be removed by rotary evaporation, and the product can be purified by appropriate methods such as crystallization or chromatography.

Mandatory Visualization

Reaction_Pathways This compound This compound CyclohexanoneOxime CyclohexanoneOxime This compound->CyclohexanoneOxime Partial Hydrogenation Cyclohexylamine Cyclohexylamine This compound->Cyclohexylamine Complete Hydrogenation CyclohexanoneOxime->Cyclohexylamine Further Hydrogenation Cyclohexanone Cyclohexanone CyclohexanoneOxime->Cyclohexanone Hydrolysis Dicyclohexylamine Dicyclohexylamine Cyclohexylamine->Dicyclohexylamine Side Reaction Cyclohexanol Cyclohexanol Cyclohexanone->Cyclohexanol Hydrogenation Cyclohexanone->Dicyclohexylamine Side Reaction

Caption: Reaction pathways in the reduction of this compound.

Troubleshooting_Workflow Start Low Yield or Selectivity CheckConditions Reaction Conditions Optimal? Start->CheckConditions CheckCatalyst Catalyst Active? CheckConditions->CheckCatalyst Yes OptimizeConditions Optimize T, P, Time CheckConditions->OptimizeConditions No CheckCompletion Reaction Complete? CheckCatalyst->CheckCompletion Yes ReplaceCatalyst Replace/Reactivate Catalyst CheckCatalyst->ReplaceCatalyst No AnalyzeByproducts Analyze Byproducts (GC-MS) CheckCompletion->AnalyzeByproducts No IncreaseTime Increase Reaction Time CheckCompletion->IncreaseTime Incomplete End Problem Resolved CheckCompletion->End Yes AdjustForByproducts Adjust Conditions to Minimize Side Reactions AnalyzeByproducts->AdjustForByproducts OptimizeConditions->Start ReplaceCatalyst->Start IncreaseTime->Start AdjustForByproducts->Start

Caption: Troubleshooting workflow for this compound reduction.

References

Purification of nitrocyclohexane from a crude reaction mixture.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of nitrocyclohexane from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its physical properties?

This compound is an organic compound with the molecular formula C₆H₁₁NO₂.[1] It is typically a colorless to pale yellow liquid at room temperature.[2] Degraded samples may appear more yellow.[1] It is considered a relatively non-polar compound, which influences its solubility.[2]

Q2: What are the common impurities in a crude this compound reaction mixture?

The impurities depend on the synthesis method. For the common synthesis involving the nitration of cyclohexane, potential impurities include:

  • Unreacted Cyclohexane: The starting material for the reaction.

  • Adipic Acid: An oxidation byproduct, especially when using nitric acid.

  • Dithis compound and other over-nitrated products: Formed if the reaction conditions are too harsh.

  • Cyclohexanol and Cyclohexanone: Potential byproducts from side reactions.[3]

  • Nitric Acid or Nitrogen Oxides: Residual reagents from the synthesis.

Q3: Which purification methods are most effective for this compound?

The primary methods for purifying this compound are:

  • Vacuum Distillation: This is a very common and effective method, especially for separating this compound from less volatile impurities like adipic acid or more volatile ones like unreacted cyclohexane.[4]

  • Column Chromatography: This technique is excellent for separating compounds with different polarities, such as this compound from more polar byproducts.[5][6]

  • Aqueous Workup/Washing: A preliminary purification step to remove water-soluble impurities like residual nitric acid.

Q4: How can I assess the purity of my this compound sample?

Several analytical techniques can determine the purity of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying and quantifying volatile impurities.[7]

  • Thin Layer Chromatography (TLC): A quick method to qualitatively check for impurities and to determine an appropriate solvent system for column chromatography.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify impurities and determine the relative purity of the sample.

Q5: What are the main safety concerns when handling this compound?

This compound is a hazardous substance. It is highly flammable and a strong oxidizing agent.[1] The NOAA warns that it can be explosive under certain conditions.[1] Acute exposure can lead to headaches, dizziness, and irritation.[7] It is essential to handle it with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, and to work in a well-ventilated fume hood.[8]

Data Presentation

Table 1: Physical Properties of this compound and Common Impurities

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL)Solubility
This compound 129.16[8]205.8 (at 768 mmHg)[8]-34[8]1.061[8]Soluble in alcohols and other organic solvents; limited solubility in water.[2][9]
Cyclohexane84.1680.746.550.779Insoluble in water; soluble in organic solvents.
Adipic Acid146.14337.5152.11.36Slightly soluble in water; soluble in ethanol (B145695) and acetone.
Cyclohexanone98.14155.6-16.40.947Sparingly soluble in water; miscible with organic solvents.
Cyclohexanol100.16161.525.930.962Sparingly soluble in water; miscible with organic solvents.

Visualizations

PurifcationWorkflow General Purification Workflow for this compound crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO₃ wash to neutralize acid) crude->workup extraction Solvent Extraction (e.g., with Ethyl Acetate (B1210297) or DCM) workup->extraction drying Drying of Organic Layer (e.g., with anhydrous Na₂SO₄) extraction->drying solvent_removal Solvent Removal (Rotary Evaporation) drying->solvent_removal purification_choice Choice of Purification Method solvent_removal->purification_choice distillation Vacuum Distillation purification_choice->distillation Different boiling points chromatography Column Chromatography purification_choice->chromatography Similar boiling points or polar impurities analysis Purity Analysis (GC-MS, TLC, NMR) distillation->analysis chromatography->analysis pure_product Pure this compound analysis->pure_product

Caption: General workflow for the purification of this compound.

Troubleshooting Guides

Vacuum Distillation

Q: My this compound is decomposing during distillation, as indicated by the liquid turning dark and a poor vacuum. A: Thermal decomposition is a common issue.

  • Lower the Temperature: Ensure you are using a vacuum source that is strong enough to lower the boiling point significantly. A lower pressure allows for distillation at a lower temperature, minimizing decomposition.

  • Reduce Heating Time: Heat the distillation flask rapidly to the distillation temperature and do not heat it for an extended period before distillation begins.

  • Check for Impurities: Acidic or basic impurities can catalyze decomposition at high temperatures. Perform an aqueous workup to neutralize the crude mixture before distilling.

Q: The separation of this compound from a close-boiling impurity (e.g., cyclohexanol) is poor. A: Simple distillation may not be sufficient.

  • Use Fractional Distillation: A fractionating column provides a much larger surface area (through glass beads, rings, or metal sponges), allowing for many successive vaporization-condensation cycles.[10] This significantly improves the separation of liquids with close boiling points.[11]

  • Optimize Distillation Rate: Distill the mixture slowly to allow thermal equilibrium to be established on each theoretical plate of the column.[12] A fast distillation rate will disrupt this equilibrium and lead to poor separation.[12]

Column Chromatography

Q: I can't find a good solvent system to separate my product from an impurity on a TLC plate. A: Finding the right mobile phase is crucial for a successful separation.[6]

  • Systematic Solvent Screening: Start with a non-polar solvent like hexane (B92381) and gradually add a more polar solvent like ethyl acetate or dichloromethane. Test solvent systems with different ratios (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

  • Change Solvent Polarity: If a hexane/ethyl acetate system doesn't work, try a different solvent combination, such as dichloromethane/methanol or toluene/acetone. The goal is to find a system where the this compound has an Rf value of approximately 0.2-0.4.[6]

Q: My compound is sticking to the column and won't elute, or it's coming off the column too quickly with all the impurities. A: This is a problem with the polarity of the mobile phase.

  • Compound Sticking to Column: The mobile phase is not polar enough. Gradually increase the polarity of the eluent. For example, if you are using 95:5 hexane:ethyl acetate, switch to 90:10 or 80:20.

  • Compound Eluting Too Quickly: The mobile phase is too polar.[5] This results in all components traveling with the solvent front. Reduce the polarity of the eluent (e.g., switch from 80:20 to 95:5 hexane:ethyl acetate).

Q: The collected fractions are all mixed, even though the separation looked good on the TLC plate. A: This can happen for several reasons.

  • Overloading the Column: The amount of crude material applied to the column is too large for the amount of stationary phase used. A general rule is to use a ratio of stationary phase to crude mixture between 20:1 and 100:1 by weight.[6]

  • Poor Column Packing: If the stationary phase (e.g., silica (B1680970) gel) is not packed uniformly, it can lead to channeling, where the solvent and sample flow unevenly through the column, resulting in poor separation.

  • Sample Band is too wide: The initial sample was dissolved in too much solvent or a solvent that was too polar, causing the initial band to be very broad. The sample should be loaded in a minimal amount of the mobile phase.

TroubleshootingChromatography Troubleshooting: Mixed Fractions in Column Chromatography start Problem: Collected fractions are mixed q1 Was the initial sample band narrow? start->q1 a1_no No: Band was too wide. Solution: Dissolve sample in minimum volume of mobile phase for loading. q1->a1_no No q2 Was the column overloaded? q1->q2 Yes end_node Improved Separation a1_no->end_node a2_yes Yes: Too much sample for silica amount. Solution: Use a larger column or less sample. (Aim for >30:1 silica:sample ratio by weight) q2->a2_yes Yes q3 Was the column packed correctly? q2->q3 No a2_yes->end_node a3_no No: Channeling may have occurred. Solution: Ensure uniform packing without air bubbles or cracks. Use wet packing method. q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Troubleshooting guide for mixed fractions in column chromatography.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for separating this compound from non-volatile impurities or from starting materials with a significantly different boiling point.

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Add a boiling chip or a magnetic stir bar to the distilling flask to ensure smooth boiling.[11]

  • Sample Preparation: Place the crude this compound (post-aqueous workup and drying) into the distilling flask. The flask should not be more than two-thirds full.[11]

  • Initiate Vacuum: Close the system to the atmosphere and slowly open the connection to the vacuum pump. The pressure should drop to the desired level (e.g., 10-20 mmHg).

  • Heating: Begin heating the distillation flask using a heating mantle.

  • Fraction Collection: Collect any low-boiling fractions (e.g., residual solvent, unreacted cyclohexane) in a separate receiving flask. As the temperature rises and stabilizes near the boiling point of this compound at that pressure, switch to a clean receiving flask to collect the product.

  • Completion: Stop the distillation when only a small amount of residue remains in the distilling flask. Never distill to dryness. [11]

  • Shutdown: Allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

Protocol 2: Purification by Column Chromatography

This protocol is effective for separating this compound from impurities with different polarities.

  • Solvent System Selection: Using TLC, determine a solvent system that gives your product an Rf value of ~0.3. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.[6]

    • Add a small layer of sand.

    • In a beaker, make a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).[6]

    • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the silica bed to prevent it from being disturbed.

    • Drain the solvent until it is just level with the top of the sand. Never let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column using a pipette.

    • Drain the solvent until the sample has fully entered the silica bed.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or flasks as the solvent flows through the column. You can use gravity or apply gentle pressure (flash chromatography) to speed up the process.[5]

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify which ones contain the pure this compound.[5]

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

Technical Support Center: Industrial Scale-up of Nitrocyclohexane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the industrial scale-up of nitrocyclohexane production. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address challenges encountered during synthesis and scale-up.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary industrial applications? A1: this compound (C₆H₁₁NO₂) is an organic compound, typically a colorless to pale yellow liquid.[1][2] It serves as a crucial intermediate and organic solvent in the synthesis of various commercial products, including pharmaceuticals, surfactants, lubricants, and emulsifiers.[1][3] Its most significant historical application is as a precursor in the production of caprolactam, the monomer for nylon-6.[1] Hydrogenation of this compound can yield cyclohexylamine (B46788) or cyclohexanone (B45756) oxime, both of which are valuable industrial chemicals.[1][4]

Q2: What are the common methods for synthesizing this compound? A2: The most common synthesis methods involve the nitration of cyclohexane (B81311). This can be achieved by reacting cyclohexane with nitric acid or nitrogen dioxide (NOx).[1][2][3] One industrial method involves the gas-phase nitration of cyclohexane with NOx (where x = 1.5-2.5) under a nitrogen atmosphere at temperatures ranging from 80 to 500°C.[3][5] Another process utilizes aqueous nitric acid at high temperatures (100-200°C) and pressures (1,000-4,000 psi) to improve yield and reduce reaction time.[6]

Q3: What are the major safety concerns associated with this compound production? A3: this compound is a highly flammable, combustible liquid and a strong oxidizing agent, which poses a significant fire and explosion hazard.[1][2][7] It is listed as an extremely hazardous substance.[1][8] Acute exposure can lead to symptoms such as headaches, dizziness, nausea, and irritation of the eyes, skin, and respiratory tract.[1][9][10] Due to its reactivity, handling requires strict safety protocols, including the use of non-sparking tools, explosion-proof equipment, and appropriate personal protective equipment (PPE).[7][11]

Troubleshooting Guide: Scale-up Challenges

This guide addresses common issues encountered during the transition from laboratory-scale synthesis to industrial production of this compound.

Q4: We are experiencing low yields of this compound during our pilot-scale runs. What are the potential causes and solutions? A4: Low yields during scale-up can stem from several factors related to reaction kinetics, mass and heat transfer limitations, and suboptimal reaction conditions.[12][13]

  • Potential Cause: Inadequate Nitrating Agent Activity.

    • Solution: In processes using nitric acid, ensure the concentration is optimal (typically 20-90%).[6] For gas-phase nitration, verify the composition and flow rate of the NOx gas mixture.[5] The effectiveness of the nitrating agent can be compromised by impurities or improper storage.

  • Potential Cause: Suboptimal Temperature or Pressure.

    • Solution: Reaction temperature is a critical parameter. For liquid-phase nitration with nitric acid, temperatures between 100-200°C are typical.[6] For gas-phase processes, the range is broader (80-500°C), with an optimal window often between 220-330°C.[3] Pressure is also crucial in liquid-phase reactions to maintain reactants in the desired phase and accelerate the reaction; pressures of 1,500-3,500 psi have been shown to significantly improve yields.[6] Ensure that the larger reactor volume is heated evenly and that pressure is maintained consistently.

  • Potential Cause: Insufficient Reaction Time or Poor Mixing.

    • Solution: While lab-scale reactions may complete quickly, industrial-scale reactors can have longer mixing times and less efficient heat transfer, potentially requiring longer residence times.[12] Monitor reaction progress using in-line analytics (e.g., GC) to determine the optimal reaction time for the scaled-up system.[14] Improve agitation to enhance mixing and ensure homogeneity between the cyclohexane and nitrating agent phases.

Q5: Our process is generating a high percentage of adipic acid and other by-products. How can we improve selectivity? A5: The formation of by-products, particularly adipic acid from oxidation, is a common challenge that limits the efficiency of cyclohexane nitration.[6]

  • Potential Cause: Excessive Reaction Time or Temperature.

    • Solution: Over-processing is a primary cause of by-product formation. An improved process using high pressure limits the reaction time to under six minutes, which drastically reduces adipic acid formation from 30-40% down to 1-10%.[6] Carefully control the reactor temperature, as excessive heat can promote oxidation side reactions.

  • Potential Cause: Oxidative Side Reactions.

    • Solution: The choice of nitrating agent and reaction conditions can influence selectivity. Gas-phase nitration using NOx under a nitrogen atmosphere is presented as a "green" route that can improve selectivity.[3][5] In one example, this method achieved 70% selectivity for this compound.[5] Consider the use of catalysts like alumina (B75360) or silica, which can be employed in gas-phase reactions.[3][5]

Q6: We are facing difficulties with product purification at an industrial scale. What are the recommended strategies? A6: Purification challenges often arise from the presence of unreacted starting materials, by-products with close boiling points, and the formation of emulsions during workup.[14]

  • Potential Cause: Co-distillation of Impurities.

    • Solution: Simple distillation may be insufficient. Employ fractional distillation with a high-efficiency column to achieve better separation of this compound from unreacted cyclohexane and by-products.[14]

  • Potential Cause: Emulsion Formation During Aqueous Workup.

    • Solution: During neutralization and washing steps, emulsions can form, leading to product loss.[14] To break emulsions, consider adding brine or using a different organic solvent for extraction. Centrifugation can also be an effective, albeit more capital-intensive, method at scale.

  • Potential Cause: Thermal Degradation.

    • Solution: this compound can be thermally sensitive. Use vacuum distillation to lower the boiling point and minimize the risk of degradation during purification. Ensure the residence time at high temperatures is minimized.

G cluster_problem Problem Identification cluster_solution Solution Implementation Problem Scale-up Issue Encountered (e.g., Low Yield, Poor Selectivity) Parameters Parameters Problem->Parameters Purity Purity Problem->Purity Hardware Hardware Problem->Hardware Optimization Optimize Process Conditions: - Adjust T, P, t - Modify Workup Result Problem Resolved / Process Optimized Optimization->Result Purification Refine Purification Method: - Fractional Distillation - Process Chromatography Purification->Result Eng_Mod Engineering Modification: - Improve Agitation - Redesign Reactor Internals Eng_Mod->Result Parameters->Optimization Purity->Purification Hardware->Eng_Mod

Data Presentation: Synthesis Parameters & Yields

The following tables summarize key quantitative data from patent literature for different this compound synthesis methods. This data serves as a benchmark for experimental design and optimization.

Table 1: Liquid-Phase Nitration with Nitric Acid

Parameter Value Outcome Reference
Reactants Cyclohexane, Aqueous Nitric Acid - [6]
Nitric Acid Conc. 20% - 90% - [6]
Temperature 100°C - 200°C - [6]
Pressure 1,000 - 4,000 psi High pressure reduces reaction time and by-products. [6]
Reaction Time 2 - 6 minutes Yields up to 75% of this compound. [6]

| By-products | Adipic Acid | Reduced to 1-10% under optimal conditions. |[6] |

Table 2: Gas-Phase Nitration with Nitrogen Dioxide (NO₂)

Parameter Value Outcome Reference
Reactants Cyclohexane, NO₂ - [5]
Molar Ratio Cyclohexane : NO₂ = 2 : 1 - [5]
Temperature 300°C - [5]
Reaction Time 1 hour - [5]
Cyclohexane Conversion 13.71% - [5]

| This compound Selectivity | 70.04% | Demonstrates a greener route with high selectivity. |[5] |

Experimental Protocols

Protocol 1: High-Pressure Liquid-Phase Synthesis of this compound This protocol is adapted from patent literature for laboratory-scale synthesis and is intended for experienced researchers.[6]

  • Reactor Setup: Equip a high-pressure autoclave (capable of withstanding >4,000 psi) with a stirrer, heating mantle, thermocouple, and pressure gauge.

  • Charging Reactants: Charge the autoclave with cyclohexane and aqueous nitric acid (e.g., 60% concentration). A typical mole ratio of cyclohexane to nitric acid is between 3:0.75 and 1:2.

  • Reaction Conditions: Seal the reactor and begin stirring. Heat the mixture to the target temperature (e.g., 150°C). Once at temperature, pressurize the reactor with an inert gas (e.g., nitrogen) to the desired pressure (e.g., 2,000 psi).

  • Reaction Execution: Maintain the temperature and pressure for a short reaction time (e.g., 4-6 minutes). The reaction is exothermic; ensure the cooling system is adequate to prevent temperature overshoots.

  • Quenching and Workup: After the specified time, rapidly cool the reactor. Vent the pressure safely. Transfer the reaction mixture to a separatory funnel.

  • Purification: Separate the organic layer from the aqueous acid layer. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by vacuum distillation.

G start Start: Prepare High-Pressure Autoclave charge Charge Reactor: - Cyclohexane - Nitric Acid start->charge react Run Reaction: - Heat to 150°C - Pressurize to 2000 psi - Stir for 4-6 min charge->react cool Cool & Depressurize Reactor react->cool separate Phase Separation: - Isolate Organic Layer cool->separate wash Wash Sequence: 1. Water 2. NaHCO₃ (aq) 3. Brine separate->wash dry Dry & Filter Organic Layer wash->dry distill Purify: - Vacuum Distillation dry->distill end End: Pure This compound distill->end

Protocol 2: Preparation of this compound Standard for GC-MS Analysis This protocol outlines the preparation of a standard solution for quantitative analysis of reaction products.[1]

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound.

    • Quantitatively transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Stopper and mix thoroughly.

  • Working Standards:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at desired concentrations (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).

    • Use the same solvent for all dilutions to maintain a consistent matrix.

  • Storage:

    • Store all solutions in tightly sealed amber vials at 4°C to prevent degradation and solvent evaporation.

References

Technical Support Center: Solvent Effects on Nitrocyclohexane Reaction Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the impact of solvents on the selectivity of nitrocyclohexane reactions.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally influence the selectivity of this compound reactions?

A1: Solvent polarity can significantly impact both the rate and selectivity of reactions involving this compound by stabilizing or destabilizing reactants, intermediates, and transition states. For instance, in reactions proceeding through polar intermediates or transition states, polar solvents can increase the reaction rate.[1] In terms of selectivity, solvent polarity can alter the conformational equilibrium of the substrate and influence the stereochemical course of the reaction, thereby affecting diastereoselectivity.[2] A change from a polar to a non-polar solvent can sometimes even reverse the diastereoselectivity.[2]

Q2: What is the expected effect of protic versus aprotic solvents on the diastereoselectivity of the Henry (nitroaldol) reaction of this compound?

A2: Protic solvents, through hydrogen bonding, can solvate the nitronate anion and the carbonyl compound, influencing the geometry of the transition state. This can have a pronounced effect on the diastereomeric ratio of the resulting β-nitro alcohol. In some cases, polar protic solvents can favor the syn diastereomer due to reprotonation of the nitronate intermediate.[2] Aprotic solvents, lacking this hydrogen-bonding ability, may favor the formation of the anti diastereomer, which is often predicted by computational models of the transition state.[2] The choice between a protic and an aprotic solvent is a critical parameter to screen when optimizing for a specific diastereomer.

Q3: In the catalytic hydrogenation of this compound, how does the solvent affect chemoselectivity between cyclohexanone (B45756) oxime and cyclohexylamine (B46788)?

A3: The solvent can play a crucial role in modulating the chemoselectivity of this compound hydrogenation. The reaction proceeds through intermediates, and the solvent can influence their stability and further reactivity. For example, in the presence of certain catalysts, solvents like ethylenediamine (B42938) (EDA) have been shown to favor the formation of cyclohexanone oxime with high selectivity.[3] In contrast, other solvents might promote further reduction to cyclohexylamine or lead to the formation of byproducts. The coordination of the solvent to the catalyst surface can also alter its electronic properties and steric environment, thereby directing the reaction towards a specific product.

Q4: Can solvent choice help to minimize side reactions in the Nef reaction of this compound?

A4: Yes, while the classical Nef reaction involves strong acidic hydrolysis, the choice of reaction conditions, including the solvent, can be crucial.[4] By-products such as oximes or nitrite (B80452) compounds are more likely to form under weakly acidic conditions.[4] The use of a two-phase system or specific solvent/reagent combinations can help to improve the yield of the desired cyclohexanone and minimize the formation of these side products. For instance, performing the reaction with reagents like sodium methoxide (B1231860) on silica (B1680970) gel can provide high yields of the ketone with minimal side reactions.[5]

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in the Henry Reaction of this compound

Symptom: The reaction between this compound and an aldehyde results in a nearly 1:1 mixture of diastereomers, or a low diastereomeric ratio (d.r.) that is difficult to separate.

Potential Cause Troubleshooting Steps
Suboptimal Solvent Polarity The polarity of the solvent may not be suitable for differentiating the energies of the diastereomeric transition states. Solution: Screen a range of solvents with varying polarities. For example, compare a non-polar solvent like toluene, a polar aprotic solvent like THF or dichloromethane, and a polar protic solvent like ethanol.[2]
Influence of Protic Solvents Protic solvents can lead to facile epimerization of the nitro-substituted stereocenter through reversible deprotonation and reprotonation, eroding the diastereoselectivity.[2] Solution: Switch to an aprotic solvent. If a protic solvent is necessary for solubility, consider lowering the reaction temperature to suppress epimerization.
Inappropriate Base/Solvent Combination The nature of the base in combination with the solvent can affect the aggregation of the nitronate and the geometry of the transition state. Solution: If using a strong base, try switching to a milder, non-ionic organic base like DBU or an amine base in a non-polar solvent.
Issue 2: Low Chemoselectivity in the Catalytic Hydrogenation of this compound

Symptom: The hydrogenation of this compound produces a mixture of cyclohexanone oxime, cyclohexylamine, and other byproducts, with no single product in high yield.

Potential Cause Troubleshooting Steps
Incorrect Solvent Choice The solvent may not be effectively stabilizing the intermediate leading to the desired product (e.g., cyclohexanone oxime). Solution: Consult the literature for catalyst/solvent systems known to be selective for your desired product. For cyclohexanone oxime, ethylenediamine (EDA) has shown high selectivity with certain catalysts.[3] Screen different solvents to find one that favors the desired product (see Data Presentation below).
Solvent-Catalyst Mismatch The solvent may be interacting with the catalyst in a way that alters its inherent selectivity. Solution: Test different classes of solvents. For example, if an alcohol is giving poor selectivity, try an ether or an amine-based solvent. The coordination of the solvent to the metal center is a key factor.
Reaction Conditions The temperature and pressure in a given solvent may be promoting over-reduction or side reactions. Solution: Optimize the reaction temperature and pressure for the specific solvent being used. Lower temperatures and pressures may favor the formation of the partially hydrogenated product, cyclohexanone oxime.

Data Presentation

Table 1: Solvent Effect on the Chemoselectivity of this compound Hydrogenation

This table summarizes the effect of different solvents on the conversion of this compound (NCH) and the selectivity towards cyclohexanone oxime (CHO) using a Cu12Ag17 cluster catalyst.

SolventNCH Conversion (%)CHO Selectivity (%)
Ethylenediamine (EDA)90100
Methanol4580
Ethanol4278
Isopropanol3875
Dimethyl Sulfoxide (DMSO)2560
Data adapted from a study on CuAg cluster catalysts. Reaction conditions: 3 mg catalyst, 0.3 mmol NCH, 5 mL solvent, 3 MPa H₂, 100 °C for 20 h.[6]
Table 2: Solvent Effect on the Diastereoselectivity of a Model Henry Reaction

This table shows the diastereomeric ratio for the Henry reaction between nitropropane and benzaldehyde (B42025) in two different solvents. This serves as a model for understanding potential solvent effects on the Henry reaction of this compound.

SolventDiastereomeric Ratio (syn:anti)
Water (H₂O)3:1
Dimethyl Sulfoxide (DMSO)3:1
Data from a combined experimental and computational study. The product distribution is noted to be controlled by the reversibility of the reaction and facile epimerization in polar solvents.[2]

Experimental Protocols

Protocol 1: General Procedure for the Henry Reaction of this compound with an Aldehyde
  • Reaction Setup: To a solution of this compound (1.0 equivalent) in the chosen solvent (e.g., THF, 0.5 M) at 0 °C, add the aldehyde (1.1 equivalents).

  • Base Addition: Add a catalytic amount of a suitable base (e.g., DBU, 0.1 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.

Protocol 2: General Procedure for the Catalytic Hydrogenation of this compound
  • Catalyst Preparation: In a high-pressure reactor, place the catalyst (e.g., Pd/C or a specialized cluster catalyst) under an inert atmosphere.

  • Reaction Mixture: Add the chosen solvent (e.g., ethylenediamine) followed by this compound.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 3 MPa). Stir the reaction mixture at the desired temperature (e.g., 100 °C).

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.

  • Analysis: Analyze the filtrate by GC-MS to determine the conversion and the selectivity for the different products (cyclohexanone oxime, cyclohexylamine, etc.).

Visualizations

Solvent_Effect_on_Henry_Reaction Solvent Influence on Henry Reaction Pathway cluster_reactants Reactants cluster_products Products This compound This compound Nitronate Nitronate Anion This compound->Nitronate Base Aldehyde Aldehyde TS_syn TS for syn-product Aldehyde->TS_syn TS_anti TS for anti-product Aldehyde->TS_anti Nitronate->TS_syn Nitronate->TS_anti Syn_Product syn-β-Nitro Alcohol TS_syn->Syn_Product Anti_Product anti-β-Nitro Alcohol TS_anti->Anti_Product Protic_Solvent Protic Solvent (e.g., Ethanol) Protic_Solvent->TS_syn Stabilizes (H-bonding) Aprotic_Solvent Aprotic Solvent (e.g., THF) Aprotic_Solvent->TS_anti Less Stabilization

Caption: Solvent influence on the diastereoselectivity of the Henry reaction.

Chemoselectivity_in_Hydrogenation Solvent Effect on Chemoselectivity of this compound Hydrogenation cluster_intermediates Intermediates cluster_products Products NCH This compound Nitroso Nitrosocyclohexane NCH->Nitroso + H₂ - H₂O Imine Cyclohexanimine Nitroso->Imine + H₂ - H₂O Oxime Cyclohexanone Oxime Nitroso->Oxime Isomerization Amine Cyclohexylamine Imine->Amine + H₂ Solvent_EDA Ethylenediamine (EDA) Solvent_EDA->Oxime Favors Formation Solvent_Other Other Solvents (e.g., Alcohols) Solvent_Other->Amine May Promote Over-reduction

Caption: Solvent effect on the chemoselectivity of hydrogenation.

References

Technical Support Center: Selective Hydrogenation of Nitrocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of nitrocyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the primary target products in the selective hydrogenation of this compound?

A1: The selective hydrogenation of this compound is a versatile reaction that can yield several valuable chemical intermediates depending on the reaction conditions and catalyst used. The primary target products include cyclohexanone (B45756) oxime, a key precursor for caprolactam and nylon production, and cyclohexylamine (B46788), which is used in the synthesis of herbicides, artificial sweeteners, and corrosion inhibitors.[1][2][3] Other potential products are cyclohexanone, cyclohexanol, and dicyclohexylamine.[1][2]

Q2: What are the typical catalysts employed for this reaction?

A2: A range of catalysts can be used, with the choice significantly influencing the selectivity towards the desired product. Common examples include:

  • Noble Metal Catalysts: Palladium (Pd) and platinum (Pt) based catalysts are often used.[1][3]

  • Non-Noble Metal Catalysts: Due to the high cost of noble metals, catalysts based on nickel (Ni), copper (Cu), and cobalt (Co) are preferred alternatives.[1][4]

  • Bimetallic and Cluster Catalysts: Recent research has focused on bimetallic catalysts like Cu-Ag clusters and Ni-Ti layered double hydroxides (LDH), which can offer high selectivity and efficiency.[4][5][6]

  • Supported Catalysts: Catalysts are often supported on materials like alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), ceria (CeO₂), or carbon to enhance their activity and stability.[1]

Q3: How does reaction temperature influence the selectivity of the hydrogenation process?

A3: Temperature is a critical parameter for controlling the selectivity of this compound hydrogenation. Generally, increasing the temperature can increase the reaction rate but may also lead to over-hydrogenation or side reactions, thus decreasing the selectivity for the desired product. For instance, in some systems, higher temperatures favor the formation of cyclohexylamine over cyclohexanone oxime.[1] It is crucial to optimize the temperature for the specific catalyst and target product.

Q4: What is the role of the solvent in this reaction?

A4: The choice of solvent can significantly impact the reaction's selectivity. For example, in the hydrogenation of this compound to cyclohexanone oxime using a Cu12Ag17 cluster catalyst, ethylenediamine (B42938) (EDA) as a solvent was found to promote oximation and inhibit the hydrolysis of the oxime, leading to nearly 100% selectivity.[4]

Troubleshooting Guide

Problem 1: Low conversion of this compound.

Possible Cause Suggested Solution
Catalyst deactivation - Regenerate the catalyst according to the manufacturer's protocol. - Ensure the feed is free of poisons (e.g., sulfur compounds). - Consider using a more robust catalyst.
Insufficient hydrogen pressure - Increase the hydrogen pressure to the optimal level for the specific catalyst and reaction.
Low reaction temperature - Gradually increase the reaction temperature while monitoring the selectivity to find the optimal balance.[7]
Poor catalyst-reactant contact - Ensure efficient stirring in a batch reactor. - In a flow reactor, check for channeling or blockages in the catalyst bed.

Problem 2: Low selectivity to the desired product (e.g., cyclohexanone oxime).

Possible Cause Suggested Solution
Over-hydrogenation - Decrease the reaction temperature.[6] - Reduce the hydrogen pressure. - Decrease the reaction time or residence time in a flow reactor.
Incorrect catalyst choice - Select a catalyst known for high selectivity towards the target product. For cyclohexanone oxime, catalysts like NiTi-LDH or specific gold-based catalysts have shown high selectivity.[1][6]
Side reactions - Optimize the reaction conditions (temperature, pressure, solvent) to minimize side product formation.[1] - The presence of water can lead to the formation of cyclohexanone; ensure anhydrous conditions if cyclohexanone oxime is the target.[1]
Inappropriate solvent - Experiment with different solvents. As mentioned, ethylenediamine can significantly enhance selectivity to cyclohexanone oxime with certain catalysts.[4]

Problem 3: Formation of undesired byproducts like dicyclohexylamine.

Possible Cause Suggested Solution
High temperature and pressure - Lowering the reaction temperature and pressure can often reduce the formation of heavily hydrogenated byproducts.[1]
Reaction of intermediates - Dicyclohexylamine can form from the reaction of cyclohexanone and cyclohexylamine.[1] Optimizing conditions to favor the desired product's formation and rapid removal from the reaction environment can help.

Data Presentation

Table 1: Influence of Reaction Parameters on this compound Hydrogenation over 1 wt% Au/Al₂O₃

Temperature (K)Pressure (bar)Conversion (%)Selectivity to Cyclohexanone Oxime (%)Selectivity to Cyclohexanone (%)
373610083-
373>6DecreasedIncreased-
37311--Max

Data adapted from a study by Shimizu et al., as cited in[1].

Table 2: Catalytic Performance of Various Catalysts for Cyclohexanone Oxime Synthesis

CatalystTemperature (°C)Pressure (MPa)SolventConversion (%)Selectivity to Cyclohexanone Oxime (%)
Cu12Ag17 Cluster1003Ethylenediamine>99~100
NiTi-LDH---99.8490.71
3 wt% Au/CeO₂ (Gas Flow)----98

Data compiled from multiple sources.[1][4][6]

Experimental Protocols

Protocol 1: Selective Hydrogenation of this compound to Cyclohexanone Oxime using a Cu12Ag17 Cluster Catalyst

  • Catalyst Preparation: Synthesize the Cu12Ag17(SR)12(PPh3)4 cluster catalyst as described in the relevant literature.[4]

  • Reaction Setup:

    • Add 3 mg of the Cu12Ag17 cluster catalyst to a 50 mL stainless-steel autoclave.

    • Add 0.3 mmol of this compound.

    • Add 5 mL of ethylenediamine (EDA) as the solvent.

  • Reaction Conditions:

    • Seal the autoclave and purge with hydrogen gas several times.

    • Pressurize the reactor to 3 MPa with hydrogen.

    • Heat the reactor to 100 °C while stirring at 1000 rpm.

    • Maintain these conditions for 20 hours.[8]

  • Product Analysis:

    • After the reaction, cool the reactor to room temperature and carefully depressurize.

    • Analyze the reaction mixture using gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of this compound and the selectivity to cyclohexanone oxime.

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Product Analysis prep_catalyst Synthesize Cu12Ag17 Cluster Catalyst add_reactants Add Catalyst, this compound, and Ethylenediamine to Autoclave prep_catalyst->add_reactants Catalyst Ready seal_purge Seal and Purge with H₂ add_reactants->seal_purge pressurize Pressurize to 3 MPa H₂ seal_purge->pressurize heat_stir Heat to 100°C, Stir at 1000 rpm for 20 hours pressurize->heat_stir cool_down Cool Reactor and Depressurize heat_stir->cool_down Reaction Complete analyze Analyze Products by GC/HPLC cool_down->analyze

Caption: Experimental workflow for selective hydrogenation.

reaction_pathway This compound This compound nitrosocyclohexane Nitrosocyclohexane This compound->nitrosocyclohexane +H₂ cyclohexanone_oxime Cyclohexanone Oxime (Target Product) nitrosocyclohexane->cyclohexanone_oxime α-H transfer cyclohexylamine Cyclohexylamine (Over-hydrogenation) cyclohexanone_oxime->cyclohexylamine +H₂ (Over-hydrogenation) cyclohexanone Cyclohexanone (Hydrolysis Side Product) cyclohexanone_oxime->cyclohexanone +H₂O (Hydrolysis)

Caption: Reaction pathway for this compound hydrogenation.

References

Impact of pressure on the gas-phase synthesis of nitrocyclohexane.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the impact of pressure on the gas--phase synthesis of nitrocyclohexane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the gas-phase nitration of cyclohexane (B81311), with a focus on pressure-related problems.

Issue Potential Cause Recommended Action
Low Conversion of Cyclohexane Insufficient Residence Time: At a given temperature, lower pressure can lead to a shorter residence time of reactants in the reaction zone.Increase the reactor pressure to enhance the concentration of reactants and prolong residence time. Alternatively, decrease the flow rate of reactants.
Low Reaction Temperature: The reaction rate is highly dependent on temperature.Increase the reactor temperature within the optimal range (typically 250-400°C). Be cautious as excessively high temperatures can favor oxidation side reactions.
Poor Selectivity for this compound (High Yield of Oxidation Byproducts) High Oxygen Concentration: Leaks in the system can introduce oxygen, promoting the oxidation of cyclohexane to byproducts like adipic acid.Ensure the reactor system is properly sealed and purged with an inert gas (e.g., nitrogen) before introducing reactants.
High Reaction Temperature: Elevated temperatures can favor the formation of oxidation byproducts.Optimize the reaction temperature to balance the rate of nitration and the rate of oxidation.
High Pressure: While higher pressure can increase conversion, it may also increase the concentration of the nitrating agent (e.g., NO₂), which can also act as an oxidizing agent, leading to more byproducts.Carefully optimize the pressure. A moderate pressure increase may be beneficial, but excessive pressure could decrease selectivity.
Pressure Fluctuations in the Reactor Inconsistent Feed Flow Rates: Variations in the flow of cyclohexane or the nitrating agent can cause pressure instability.Utilize precise mass flow controllers for both cyclohexane and the nitrating agent to ensure stable and accurate feed rates.
Temperature Instability: Fluctuations in the reactor temperature will directly impact the pressure of the gaseous reactants.Employ a robust temperature control system for the reactor to maintain a stable operating temperature.
Issues with Back-Pressure Regulator: A malfunctioning or improperly set back-pressure regulator can lead to pressure oscillations.Calibrate and regularly inspect the back-pressure regulator to ensure it is functioning correctly.
Rapid Pressure Increase or Runaway Reaction Excessive Reactant Concentration: High concentrations of cyclohexane and the nitrating agent can lead to an uncontrolled, exothermic reaction. A rapid increase in pressure is a key indicator of a potential runaway reaction.Adhere to established safety protocols for reactant ratios. Implement an emergency pressure relief system and ensure proper cooling of the reactor.
Hot Spots in the Reactor: Localized areas of high temperature can accelerate the reaction rate uncontrollably.Ensure uniform heating of the reactor and good mixing of the reactants to prevent the formation of hot spots.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of increasing pressure on the gas-phase synthesis of this compound?

Increasing the pressure in the reactor generally leads to a higher concentration of reactants (cyclohexane and the nitrating agent). According to the principles of chemical kinetics, this will increase the rate of reaction, which can lead to a higher conversion of cyclohexane within a given residence time.

Q2: How does pressure influence the selectivity towards this compound versus oxidation byproducts?

The effect of pressure on selectivity is complex. While a moderate increase in pressure can enhance the desired nitration reaction, excessively high pressures can increase the concentration of the nitrating agent, which may also act as an oxidizing agent. This can lead to an increased formation of oxidation byproducts such as adipic acid, thereby reducing the selectivity for this compound.[1] Optimal pressure is a critical parameter that needs to be determined experimentally to maximize selectivity.

Q3: What is a typical operating pressure for this reaction?

Many described lab-scale syntheses are conducted at or near atmospheric pressure.[2] However, for industrial processes, operating at slightly elevated pressures can be advantageous for increasing throughput. The optimal pressure will depend on other reaction parameters such as temperature, reactant ratio, and reactor design.

Q4: Can pressure be used to control the formation of dithis compound?

While not the primary control parameter, pressure can have an indirect effect. Higher pressures increase the overall reaction rate, and if residence times are not carefully controlled, this could potentially lead to secondary nitration reactions, forming dithis compound. Temperature and the molar ratio of reactants are more direct control factors for minimizing polynitration.

Q5: What are the safety considerations related to pressure in this process?

The gas-phase nitration of cyclohexane is an exothermic reaction, and there is a risk of a runaway reaction, which would lead to a rapid and dangerous increase in pressure.[3] It is crucial to have a robust pressure control system, including pressure relief valves, and to operate with carefully controlled reactant concentrations and temperatures to prevent explosions.

Data Presentation

The following table summarizes the expected qualitative impact of pressure on key reaction parameters in the gas-phase synthesis of this compound. It is important to note that specific quantitative data is scarce in publicly available literature and optimal conditions should be determined experimentally.

Pressure Cyclohexane Conversion Selectivity for this compound Formation of Oxidation Byproducts Key Considerations
Low (e.g., Atmospheric) LowerGenerally HigherLowerSlower reaction rates may require longer residence times or higher temperatures to achieve desired conversion.
Moderate HigherPotentially OptimalModerateA good balance between reaction rate and selectivity is often found in this range.
High HighestPotentially LowerHigherIncreased risk of runaway reactions and greater formation of oxidation byproducts. Requires precise temperature and concentration control.

Experimental Protocols

A generalized experimental protocol for the gas-phase synthesis of this compound with an emphasis on pressure control is provided below.

Objective: To synthesize this compound from cyclohexane and a nitrating agent (e.g., nitrogen dioxide, NO₂) in the gas phase under controlled pressure.

Materials:

  • Cyclohexane (reagent grade)

  • Nitrogen dioxide (or another suitable nitrating agent)

  • Inert gas (e.g., Nitrogen) for purging

  • Gas-phase reactor (e.g., packed bed or tubular reactor) with a heating system

  • Syringe pump or mass flow controller for liquid cyclohexane delivery

  • Mass flow controller for the nitrating agent

  • Back-pressure regulator

  • Condenser and collection flask

  • Gas chromatography (GC) or GC-MS system for product analysis

Procedure:

  • System Purge: The entire reactor system is first purged with an inert gas, such as nitrogen, to remove any residual air and moisture.

  • Heating: The reactor is heated to the desired reaction temperature (e.g., 300°C).

  • Reactant Feed:

    • Cyclohexane is introduced into a vaporizer section using a syringe pump or mass flow controller. The vaporized cyclohexane is then carried into the reactor by a stream of nitrogen.

    • The nitrating agent (e.g., NO₂) is simultaneously introduced into the reactor at a controlled molar ratio to the cyclohexane using a separate mass flow controller.

  • Pressure Control: The pressure inside the reactor is maintained at the desired setpoint using a back-pressure regulator located downstream of the reactor.

  • Reaction: The reactants mix and react in the heated zone of the reactor. The residence time is controlled by the total flow rate of the gases and the reactor volume.

  • Product Collection: The reaction mixture exits the reactor and passes through a condenser to liquefy the products and unreacted cyclohexane. The condensed liquid is collected in a chilled flask.

  • Analysis: The collected liquid sample is analyzed by GC or GC-MS to determine the conversion of cyclohexane and the selectivity for this compound and other byproducts.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Gas-Phase this compound Synthesis cluster_reactants Reactant Delivery Cyclohexane Cyclohexane Feed Vaporizer Vaporizer Cyclohexane->Vaporizer Nitrating_Agent Nitrating Agent (NOx) Feed Reactor Heated Gas-Phase Reactor Nitrating_Agent->Reactor Vaporizer->Reactor Pressure_Control Back-Pressure Regulator Reactor->Pressure_Control Condenser Condenser Pressure_Control->Condenser Collection Product Collection Condenser->Collection Analysis GC/GC-MS Analysis Collection->Analysis

Caption: Workflow for the gas-phase synthesis of this compound.

Logical_Relationship Impact of Pressure on Reaction Parameters Pressure Increase in Pressure Concentration Increased Reactant Concentration Pressure->Concentration Reaction_Rate Increased Reaction Rate Concentration->Reaction_Rate Oxidation Increased Oxidation Byproducts Concentration->Oxidation Higher concentration of oxidizing species Conversion Higher Cyclohexane Conversion Reaction_Rate->Conversion Selectivity Potentially Decreased Selectivity for this compound Oxidation->Selectivity

References

Technical Support Center: Selective Reduction of Nitrocyclohexane to Cyclohexylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of nitrocyclohexane to cyclohexylamine (B46788). Our goal is to help you optimize your reaction conditions to maximize the yield of the desired primary amine while minimizing over-reduction and other side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound reduction?

The catalytic hydrogenation of this compound can lead to a variety of products. The desired product is typically cyclohexylamine. However, depending on the reaction conditions and catalyst used, other major products can include cyclohexanone (B45756) oxime, cyclohexanone, cyclohexanol, and the common over-reduction product, dicyclohexylamine (B1670486).[1][2] Controlling the selectivity of this reaction is a primary challenge for chemists.

Q2: What is "over-reduction" in the context of this reaction?

Over-reduction refers to the further reaction of the desired product, cyclohexylamine, to form secondary amines, primarily dicyclohexylamine.[1] This occurs when a molecule of cyclohexylamine reacts with an intermediate species or another molecule of cyclohexylamine under the reductive conditions. Dicyclohexylamine can be challenging to separate from the desired cyclohexylamine product due to their similar physical properties.[1]

Q3: Which catalysts are commonly used for the reduction of this compound to cyclohexylamine?

Several catalysts are effective for this transformation, with the choice significantly impacting selectivity. Common catalysts include:

  • Palladium on carbon (Pd/C): Often a go-to catalyst for nitro group reductions.[1]

  • Raney Nickel (Raney Ni): A cost-effective and active catalyst for hydrogenations.

  • Platinum-based catalysts (e.g., Pt/C, PtO₂): Known for their high activity.

  • Cobalt-based catalysts (e.g., Raney Co): Can provide high yields of cyclohexylamine under specific conditions.[1]

  • Rhodium-based catalysts: Also used for the synthesis of cyclohexylamine from other precursors.[1]

Q4: How can I monitor the progress of the reaction to avoid over-reduction?

Close monitoring of the reaction is crucial. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[3][4] It is advisable to take aliquots from the reaction mixture at regular intervals to track the disappearance of the this compound starting material and the appearance of the cyclohexylamine product and any byproducts like dicyclohexylamine. Once the starting material is consumed, the reaction should be stopped promptly to prevent further reduction of the desired product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of cyclohexylamine from this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low yield of cyclohexylamine, significant amount of starting material remaining. 1. Inactive Catalyst: The catalyst may be old, poisoned, or not properly activated. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 3. Low Reaction Temperature: The temperature may not be high enough to overcome the activation energy. 4. Poor Mixing: Inadequate agitation can lead to poor contact between the reactants, catalyst, and hydrogen.1. Use fresh, high-quality catalyst. Ensure proper handling and activation procedures are followed. 2. Gradually increase the hydrogen pressure while carefully monitoring the reaction. 3. Increase the reaction temperature in increments, monitoring for byproduct formation. 4. Ensure vigorous stirring or shaking to maintain a homogeneous reaction mixture.
High yield of dicyclohexylamine (over-reduction). 1. Prolonged Reaction Time: Leaving the reaction to run for too long after the starting material is consumed. 2. High Catalyst Loading: An excessive amount of catalyst can lead to over-activity. 3. High Reaction Temperature or Pressure: Harsh reaction conditions can promote the formation of the secondary amine.1. Monitor the reaction closely using GC or HPLC and stop the reaction as soon as the this compound is consumed. 2. Reduce the catalyst loading. 3. Lower the reaction temperature and/or pressure.
Formation of cyclohexanone oxime or cyclohexanone. 1. Incomplete Reduction: The reaction is stopped prematurely. 2. Catalyst Selectivity: Some catalysts, particularly under milder conditions, may favor the formation of the oxime or ketone. For example, certain copper-based catalysts have shown high selectivity towards cyclohexanone oxime.1. Increase the reaction time or use slightly more forcing conditions (higher temperature or pressure). 2. Switch to a more robust reduction catalyst like Pd/C or Raney Nickel, which are known to favor complete reduction to the amine.
Reaction is very exothermic and difficult to control. The reduction of nitro groups is a highly exothermic process.1. Ensure adequate cooling is available for the reactor. 2. Add the this compound substrate slowly to the reaction mixture containing the catalyst and solvent under hydrogen pressure. 3. Consider using a solvent with a higher heat capacity.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from various studies on the catalytic hydrogenation of this compound to cyclohexylamine, providing a comparison of different catalytic systems and their performance.

CatalystTemperature (°C)Pressure (bar)SolventConversion (%)Selectivity to Cyclohexylamine (%)Reference
5 wt% Pd/C14015Ethanol (B145695)9785[1]
0.2 wt% Pt/C14015Ethanol8570[1]
Raney®-Co23060Not Specified>96High (implied)[1]

Experimental Protocols

Method 1: Selective Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general guideline for the selective reduction of this compound to cyclohexylamine using a standard palladium on carbon catalyst.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • High-pressure reactor (autoclave) equipped with a magnetic stirrer, pressure gauge, and temperature controller.

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean and dry.

  • Charging the Reactor: To the reactor vessel, add a magnetic stir bar, ethanol (solvent), and 10% Pd/C catalyst (typically 1-5 mol% relative to the substrate).

  • Inerting: Seal the reactor and purge it with nitrogen gas several times to remove any air.

  • Substrate Addition: Carefully add the this compound to the reactor.

  • Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-15 bar).

  • Reaction: Begin stirring and heat the reactor to the desired temperature (e.g., 100-140°C).

  • Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing them by GC-MS or HPLC.

  • Completion and Work-up: Once the reaction is complete (this compound is consumed), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude cyclohexylamine. The product can be further purified by distillation if necessary.

Visualizations

ReactionPathway This compound This compound Nitrosocyclohexane Nitrosocyclohexane (Intermediate) This compound->Nitrosocyclohexane +H2, -H2O CyclohexanoneOxime Cyclohexanone Oxime Nitrosocyclohexane->CyclohexanoneOxime Isomerization Cyclohexylamine Cyclohexylamine (Desired Product) Nitrosocyclohexane->Cyclohexylamine +2H2, -H2O CyclohexanoneOxime->Cyclohexylamine +2H2, -H2O Dicyclohexylamine Dicyclohexylamine (Over-reduction Product) Cyclohexylamine->Dicyclohexylamine + Cyclohexylamine - NH3

Caption: Reaction pathway for the reduction of this compound.

TroubleshootingFlowchart Start Start this compound Reduction CheckConversion Is this compound Conversion Complete? Start->CheckConversion CheckSelectivity Is Cyclohexylamine Selectivity High? CheckConversion->CheckSelectivity Yes TroubleshootLowConversion Troubleshoot: - Increase Temp/Pressure - Check Catalyst Activity - Improve Mixing CheckConversion->TroubleshootLowConversion No StopReaction Stop Reaction & Isolate Product CheckSelectivity->StopReaction Yes TroubleshootLowSelectivity Troubleshoot: - Decrease Temp/Pressure - Reduce Reaction Time - Lower Catalyst Loading CheckSelectivity->TroubleshootLowSelectivity No TroubleshootLowConversion->Start Re-run Experiment TroubleshootLowSelectivity->Start Re-run Experiment

Caption: Troubleshooting workflow for optimizing the reaction.

References

Technical Support Center: Resolving Peak Tailing in GC Analysis of Nitrocyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak tailing issues encountered during the Gas Chromatography (GC) analysis of nitrocyclohexane.

Troubleshooting Guides

Peak tailing in gas chromatography is a common issue that can significantly impact the accuracy and precision of your results. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing when analyzing this compound.

Q1: My this compound peak is tailing. What are the most common causes?

Peak tailing for a polar compound like this compound is often indicative of undesirable interactions within the GC system or suboptimal analytical conditions. The primary causes can be categorized as follows:

  • Active Sites: this compound, being a polar and active compound, is prone to secondary interactions with active sites within the GC system. These sites are typically exposed silanol (B1196071) groups (Si-OH) on glass surfaces of the inlet liner, the column, or even metal surfaces in the flow path. These interactions can lead to reversible adsorption, causing a portion of the analyte molecules to be retained longer, resulting in a tailing peak.

  • Column Issues: Contamination or degradation of the GC column's stationary phase can create active sites and lead to peak tailing. This is often concentrated at the head of the column where the sample is introduced.

  • Improper Column Installation: A poorly cut or incorrectly installed column can create dead volumes and turbulence in the sample flow path, leading to band broadening and peak tailing.

  • Suboptimal Method Parameters: Incorrect temperature settings (inlet or oven) or an inappropriate carrier gas flow rate can also contribute to poor peak shape.

Q2: How can I systematically troubleshoot the peak tailing of this compound?

A stepwise approach is the most effective way to identify and resolve the issue. Start with the simplest and most common solutions first.

Step 1: Inlet Maintenance

The inlet is the most common source of activity in a GC system.

  • Action: Replace the inlet liner with a new, deactivated liner. For nitroaromatic compounds, a base-deactivated or a highly inert liner (e.g., Siltek®) is often recommended to minimize interactions with the polar nitro group.[1]

  • Action: Replace the septum to prevent any potential contamination from a cored or degraded septum.

  • Check: Ensure the correct liner is being used for your injection type (split/splitless).

Step 2: Column Maintenance

If inlet maintenance does not resolve the issue, the problem may lie with the column.

  • Action: Trim the first 15-20 cm of the column from the inlet side. This removes any accumulated non-volatile residues and active sites that may have formed at the head of the column.[2][3]

  • Check: Inspect the quality of the column cut using a magnifying lens to ensure it is clean and at a 90-degree angle. A poor cut can cause peak distortion.[2]

Step 3: Method Parameter Optimization

Suboptimal GC parameters can contribute to peak tailing.

  • Inlet Temperature: An inlet temperature that is too low can lead to slow vaporization of the analyte, while a temperature that is too high can cause thermal degradation.

    • Recommendation: For nitroaromatic compounds, a sufficiently high inlet temperature is generally required to ensure rapid and complete vaporization. A typical starting point is 250 °C. If thermal decomposition is suspected, lowering the temperature in 20-30 °C increments can be tested.[4]

  • Oven Temperature Program: The initial oven temperature and the temperature ramp rate can affect peak shape.

    • Recommendation: A lower initial oven temperature can help in focusing the analyte band at the head of the column, leading to sharper peaks.[5][6]

  • Carrier Gas Flow Rate: An optimal flow rate ensures efficient transfer of the analyte through the column.

    • Recommendation: Ensure the carrier gas flow rate is set to the optimal linear velocity for the carrier gas being used (e.g., Helium, Hydrogen).

Step 4: Column Evaluation

If the above steps fail, the column itself may be degraded beyond repair.

  • Action: Replace the GC column with a new one of the same or equivalent phase. A 5% phenyl-methylpolysiloxane stationary phase is commonly used for the analysis of nitroaromatic compounds.

Frequently Asked Questions (FAQs)

Q: Why is my this compound peak tailing even with a new column?

A: Even with a new column, peak tailing can occur due to other factors in the GC system. The most likely culprit is an active site in the inlet liner. Ensure you are using a high-quality, deactivated liner. Also, verify that the column was installed correctly, with a clean, square cut and at the proper insertion depth in both the inlet and the detector.

Q: What type of inlet liner is best for this compound analysis?

A: For polar and active compounds like this compound, it is crucial to use a highly inert liner. Base-deactivated liners are specifically designed to reduce interactions with acidic functional groups, but broadly inert surfaces like those treated with Siltek® also perform well. The choice may also depend on the specific sample matrix. It is recommended to test different types of deactivated liners to find the one that provides the best peak shape for your application.[1]

Q: How often should I perform inlet maintenance?

A: The frequency of inlet maintenance (replacing the liner and septum) depends on the cleanliness of your samples and the number of injections. For complex matrices or a high volume of samples, you may need to perform maintenance daily or weekly. A good practice is to monitor the peak shape of a known standard. When you start to observe peak tailing or a decrease in response, it's time for maintenance.

Q: Can the injection volume affect the peak shape of this compound?

A: Yes, injecting too large a sample volume can overload the column, leading to peak fronting or tailing.[7] If you suspect column overload, try reducing the injection volume or diluting your sample.

Q: My peak tailing is inconsistent between runs. What could be the cause?

A: Inconsistent peak tailing can be due to several factors, including:

  • A leak in the system: Perform a leak check of your GC system.

  • Inconsistent injection: If performing manual injections, ensure a consistent and fast injection technique. For autosamplers, check the syringe for any issues.

  • Sample matrix effects: If your sample matrix varies, it can affect the inertness of the system differently with each injection.

Data Presentation

The following tables summarize the expected impact of various GC parameters on the peak shape of this compound, based on general principles and data from the analysis of similar nitroaromatic compounds.

Table 1: Effect of Inlet Liner Deactivation on Nitroaromatic Peak Shape

Liner TypeExpected Tailing Factor (Asymmetry) for this compoundRationale
Non-Deactivated> 2.0High number of active silanol sites leads to strong secondary interactions.
Standard Deactivated (Silanized)1.5 - 2.0Reduces some active sites, but may not be sufficient for highly polar nitro compounds.
Base-Deactivated1.0 - 1.5Specifically treated to minimize interactions with acidic analytes.
Highly Inert (e.g., Siltek®)1.0 - 1.5Provides a very inert surface, minimizing interactions with a wide range of active compounds.[1]

Table 2: Troubleshooting and Expected Outcome on this compound Peak Tailing

Troubleshooting ActionParameter AdjustedExpected Impact on Tailing Factor
Inlet MaintenanceReplace with new, highly deactivated linerSignificant reduction
Column MaintenanceTrim 15-20 cm from the column inletReduction, especially if contamination is the cause[3]
Method OptimizationIncrease inlet temperature (e.g., from 220°C to 250°C)Potential reduction by ensuring complete vaporization
Method OptimizationDecrease initial oven temperature (e.g., from 100°C to 80°C)Potential reduction due to better analyte focusing[5][6]
Column ReplacementReplace with a new, appropriate columnSignificant reduction if the old column was degraded

Experimental Protocols

Protocol 1: Inlet Maintenance for this compound Analysis

  • Cool Down: Cool the GC inlet to a safe temperature (below 50°C).

  • Turn off Gas: Turn off the carrier gas flow to the inlet.

  • Remove Septum and Liner: Carefully remove the septum retaining nut and the old septum. Use forceps to remove the inlet liner.

  • Install New Liner and Septum: Place a new, highly deactivated O-ring on the new deactivated liner and insert it into the inlet. Place a new septum in the retaining nut and tighten it (do not overtighten).

  • Restore Gas Flow and Leak Check: Turn the carrier gas back on and perform a leak check around the septum nut using an electronic leak detector.

  • Heat Inlet: Heat the inlet to the desired operating temperature.

  • Conditioning: Allow the system to equilibrate for 15-20 minutes before injecting any samples.

Protocol 2: GC Column Trimming

  • Cool Down and Turn off Gas: Cool the GC oven and inlet, and turn off the carrier gas.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Cut the Column: Using a ceramic scoring wafer or a capillary column cutting tool, score the column about 15-20 cm from the inlet end. Gently flex the column to create a clean, square break.

  • Inspect the Cut: Use a magnifying tool to inspect the cut. It should be clean and perpendicular to the column wall. If not, repeat the cut.[2]

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct insertion depth.

  • Restore Gas Flow and Leak Check: Turn on the carrier gas and perform a leak check at the column connection.

  • Condition Column: Heat the oven to a moderate temperature (e.g., 150°C) for a short period to condition the newly exposed surface before analysis.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for this compound Peak Tailing start Peak Tailing Observed for this compound inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) start->inlet_maintenance check_peak_shape1 Analyze Standard Peak Tailing Resolved? inlet_maintenance->check_peak_shape1 column_maintenance Perform Column Maintenance (Trim Column Inlet) check_peak_shape1->column_maintenance No end Problem Resolved check_peak_shape1->end Yes check_peak_shape2 Analyze Standard Peak Tailing Resolved? column_maintenance->check_peak_shape2 optimize_method Optimize GC Method Parameters (Inlet Temp, Oven Program) check_peak_shape2->optimize_method No check_peak_shape2->end Yes check_peak_shape3 Analyze Standard Peak Tailing Resolved? optimize_method->check_peak_shape3 replace_column Replace GC Column check_peak_shape3->replace_column No check_peak_shape3->end Yes replace_column->end

Caption: A systematic workflow for troubleshooting peak tailing in the GC analysis of this compound.

Logical_Relationships Key Factors Influencing this compound Peak Shape peak_shape This compound Peak Shape active_sites Active Sites (Liner, Column) peak_shape->active_sites column_condition Column Condition (Contamination, Degradation) peak_shape->column_condition gc_parameters GC Method Parameters (Temperatures, Flow Rate) peak_shape->gc_parameters column_installation Column Installation (Cut Quality, Depth) peak_shape->column_installation

Caption: Logical relationships of factors affecting the peak shape of this compound in GC analysis.

References

Navigating the Explosive Hazards of Nitrocyclohexane: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on managing the explosive hazards associated with nitrocyclohexane in a laboratory setting. This compound is a highly reactive chemical and a dangerous explosion hazard, necessitating strict adherence to safety protocols.[1] This guide offers troubleshooting advice and frequently asked questions to ensure the safe handling, use, and disposal of this energetic material.

Frequently Asked Questions (FAQs)

Q1: What are the primary explosive hazards associated with this compound?

A1: this compound is recognized as a highly reactive chemical with a significant explosion hazard.[1] It is a strong oxidizing agent and can undergo violent chemical changes at elevated temperatures and pressures.[2][3] Its explosive potential is a primary safety concern in the laboratory. The presence of the nitro group makes the molecule energetically unstable.

Q2: Under what conditions can this compound become explosive?

A2: Several conditions can lead to an explosive incident with this compound:

  • Heat: Elevated temperatures can initiate thermal decomposition, which is highly exothermic and can lead to a runaway reaction and explosion.

  • Contamination: Mixing this compound with incompatible materials can dramatically increase its sensitivity and lower its decomposition temperature.

  • Confinement: Heating this compound in a sealed or confined vessel can lead to a dangerous pressure buildup and subsequent explosion.[2]

Q3: What substances are incompatible with this compound?

A3: this compound is incompatible with a range of substances that can trigger a vigorous, and potentially explosive, reaction. These include:

  • Reducing Agents: Mixtures with hydrides, sulfides, and nitrides can lead to a violent reaction culminating in detonation.[2][3]

  • Bases: Inorganic bases can react with nitroalkanes like this compound to form explosive salts.[2][3][4]

  • Oxidizing Agents: As a strong oxidizing agent itself, it can react violently with other oxidizing agents.

  • Metal Oxides: The presence of metal oxides can increase the thermal sensitivity of nitroalkanes.[2][3][4]

Q4: Are there any specific hazards associated with the synthesis of this compound?

A4: Yes, the synthesis of this compound and its precursors involves significant hazards. The Beckmann rearrangement of cyclohexanone (B45756) oxime, a common step in the production of caprolactam for which this compound is an intermediate, is a highly exothermic reaction that can proceed very rapidly, posing a risk of a runaway reaction. The nitration of cyclohexane (B81311) itself can also be hazardous if not properly controlled.

Q5: What are the recommended storage conditions for this compound?

A5: this compound should be stored in a cool, dry, well-ventilated area away from heat, sparks, open flames, and direct sunlight.[5] It should be kept in tightly sealed containers and segregated from incompatible materials.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound, focusing on preventing and mitigating explosive hazards.

Issue Potential Cause(s) Recommended Action(s)
Unexpected temperature increase during a reaction. - Runaway reaction due to poor temperature control.- Contamination with an incompatible substance.- Reaction scale is too large for the cooling capacity.- Immediately remove the heat source.- Apply external cooling (ice bath).- If the reaction is out of control, evacuate the area and alert safety personnel.- For future experiments, reduce the scale, ensure adequate cooling, and add reagents slowly.
Discoloration (yellowing) of this compound. - Decomposition due to exposure to light, heat, or contaminants.- Do not use the discolored material.- Dispose of the material as hazardous waste following institutional protocols.- Store fresh this compound in a dark, cool place.
Visible crystal formation in stored this compound. - Potential formation of unstable peroxides or other degradation products.- DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. - Cordon off the area and immediately contact your institution's environmental health and safety department for assistance with disposal.
Pressure buildup in a reaction vessel. - Gaseous byproducts from decomposition.- Reaction is being heated in a closed system.- Immediately vent the system in a safe manner (e.g., through a bubbler in a fume hood).- Never heat this compound or its reaction mixtures in a completely sealed apparatus.
A spill of this compound has occurred. - Accidental release during transfer or handling.- Evacuate non-essential personnel.- Eliminate all ignition sources.- Wear appropriate personal protective equipment (PPE), including respiratory protection.- Absorb the spill with an inert material like sand or vermiculite. Do not use combustible materials like paper towels.- Collect the absorbed material in a sealed container for hazardous waste disposal.

Quantitative Hazard Data

The following table summarizes available quantitative data on the explosive and thermal hazards of this compound.

Parameter Value Method Reference
Onset of Decomposition (Tonset) 225-235 °CDifferential Scanning Calorimetry (DSC)Maule, I., et al. (2021)
Heat of Decomposition (ΔHd) > 500 J/gDifferential Scanning Calorimetry (DSC)Maule, I., et al. (2021)
Impact Sensitivity Data not readily available in Joules. However, it is classified as a "DANGEROUS EXPLOSION HAZARD".-New Jersey Department of Health

Experimental Protocols

Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature and heat of decomposition of this compound.

Methodology:

  • A small, precisely weighed sample of this compound (typically 1-5 mg) is hermetically sealed in a sample pan (e.g., gold-plated high-pressure crucible).

  • An empty, sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC instrument.

  • The temperature of the furnace is increased at a constant rate (e.g., 10 °C/min).

  • The heat flow to the sample and reference is continuously monitored.

  • An exothermic event, indicating decomposition, is observed as a significant deviation from the baseline.

  • The onset temperature (Tonset) is determined as the temperature at which the exothermic peak begins.

  • The area under the exothermic peak is integrated to calculate the heat of decomposition (ΔHd).

Impact Sensitivity Testing using the BAM Fallhammer Method

Objective: To determine the sensitivity of this compound to impact.

Methodology:

  • A small, specified volume of liquid this compound is placed in the test apparatus, which consists of a steel anvil and a guide sleeve.[6]

  • A drop weight of a known mass is raised to a specific height.[6]

  • The weight is released, allowing it to fall and strike a plunger in contact with the sample.[6]

  • The outcome is observed for any sign of an explosion, such as a flame, flash, or audible report.

  • A series of tests are conducted at various drop heights to determine the height at which there is a 50% probability of explosion (H50).

  • The impact energy is calculated in Joules based on the mass of the drop weight and the H50 value.

Safe Laboratory Synthesis of this compound (Illustrative Example)

WARNING: The synthesis of this compound is inherently hazardous and should only be performed by trained personnel in a well-equipped laboratory with appropriate safety measures in place.

Reaction: Nitration of cyclohexane with nitric acid.

Hazards:

  • Highly exothermic reaction with the potential for a runaway.

  • Use of corrosive and oxidizing nitric acid.

  • Formation of an explosive product.

Safety Precautions:

  • Conduct the reaction in a chemical fume hood with the sash lowered as much as possible.

  • Use a blast shield.

  • Ensure an adequate and reliable cooling system is in place (e.g., an ice-water bath with a temperature probe).

  • Add the nitrating agent (nitric acid) slowly and in a controlled manner using a dropping funnel.

  • Continuously monitor the reaction temperature and maintain it within the specified range.

  • Have a quenching agent (e.g., a large volume of cold water) readily available to stop the reaction in an emergency.

  • Wear appropriate PPE, including a face shield, safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.

Purification by Vacuum Distillation

Hazards:

  • Heating an explosive compound, even under vacuum, carries a significant risk.

  • Potential for decomposition and explosion if the temperature is too high.

  • Risk of implosion of the glassware under vacuum.

Safety Precautions:

  • Never distill this compound to dryness. This can concentrate impurities and increase the risk of an explosion.

  • Use a vacuum distillation setup with a fractionating column to allow for distillation at a lower temperature.

  • Use a reliable and controllable heat source (e.g., a heating mantle with a temperature controller). Avoid open flames.

  • Place a blast shield in front of the distillation apparatus.

  • Inspect all glassware for cracks or defects before use.[7]

  • Ensure all joints are properly sealed to maintain a good vacuum.[7]

  • Gradually apply the vacuum before heating to remove any volatile impurities.[7]

  • Continuously monitor the distillation temperature and pressure.

Visualized Workflows and Logical Relationships

Hazard_Identification_Workflow Figure 1: Hazard Identification Workflow for this compound Experiments start Start: Planning Experiment with this compound assess_hazards Assess Inherent Hazards (Explosive, Flammable, Toxic) start->assess_hazards check_compatibility Check Chemical Compatibility of all reagents and solvents assess_hazards->check_compatibility incompatible Incompatible Mixture Identified check_compatibility->incompatible No compatible Mixture is Compatible check_compatibility->compatible Yes stop STOP and Re-evaluate (Modify or abandon experiment) incompatible->stop review_conditions Review Experimental Conditions (Temperature, Pressure, Scale) compatible->review_conditions high_risk High-Risk Conditions? review_conditions->high_risk low_risk Proceed with Standard Safety Protocols high_risk->low_risk No implement_controls Implement Additional Controls (e.g., Blast Shield, Reduced Scale) high_risk->implement_controls Yes proceed Proceed with Experiment low_risk->proceed implement_controls->proceed Spill_Response_Logic Figure 2: this compound Spill Response Logic spill This compound Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill (<100 mL) assess_size->small_spill Small large_spill Large Spill (>100 mL) assess_size->large_spill Large evacuate_immediate Evacuate Immediate Area small_spill->evacuate_immediate evacuate_lab Evacuate Entire Lab large_spill->evacuate_lab alert_supervisor Alert Supervisor and Safety Personnel evacuate_immediate->alert_supervisor don_ppe Don Appropriate PPE (Gloves, Goggles, Respirator) alert_supervisor->don_ppe contain_spill Contain Spill with Inert Absorbent don_ppe->contain_spill collect_waste Collect Absorbed Material into a Sealed Container contain_spill->collect_waste decontaminate Decontaminate Area collect_waste->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose call_emergency Call Emergency Services evacuate_lab->call_emergency

References

Validation & Comparative

A Comparative Guide to the Reactivity of Nitrocyclohexane and Nitrocyclopentane for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals engaged in drug development and organic synthesis, a nuanced understanding of the reactivity of cyclic nitroalkanes is crucial for the strategic design of synthetic pathways. This guide provides a detailed comparative analysis of the reactivity of two common building blocks: nitrocyclohexane and nitrocyclopentane (B1585555). While their chemical behavior is largely analogous, subtle differences in their cyclic structures can influence reaction outcomes. This document synthesizes available data to offer an objective comparison, complete with experimental protocols and mechanistic visualizations.

Physicochemical Properties and Acidity

The primary determinant of reactivity for nitroalkanes is the acidity of the α-proton, which upon removal, forms a nucleophilic nitronate anion. The pKa value is a direct measure of this acidity.

CompoundPredicted pKaMolecular FormulaMolar Mass ( g/mol )Density (g/cm³)Boiling Point (°C)
Nitrocyclopentane 8.46 ± 0.20C₅H₉NO₂115.131.086179-180
This compound 8.44 ± 0.20[1]C₆H₁₁NO₂129.161.061[1]205.8[1]

The predicted pKa values for nitrocyclopentane and this compound are nearly identical, suggesting that the acidity of their α-protons is very similar.[1] This similarity implies that for reactions initiated by deprotonation, the choice between the two may not be critical from an acidity standpoint alone.[1]

The Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitro alcohol.[2] This reaction is fundamental in the synthesis of 1,2-amino alcohols, which are important structural motifs in many pharmaceuticals.[3]

Expected Reactivity: Both nitrocyclopentane and this compound are expected to participate readily in the Henry reaction. As secondary nitroalkanes, they react with aldehydes to create two new stereocenters, making diastereoselectivity a key consideration.[3] While their reactivity is anticipated to be similar, subtle differences in ring strain and conformation between the five- and six-membered rings may influence the stereochemical outcome of the reaction.[3]

General Experimental Protocol: Henry Reaction

A general procedure for the Henry reaction that can be adapted for both nitrocyclopentane and this compound is as follows:

  • Dissolve the aldehyde (1.0 equivalent) in a suitable solvent (e.g., THF, CH₃NO₂).

  • Add the nitrocycloalkane (1.2-2.0 equivalents).

  • Add a catalytic amount of a base (e.g., DBU, Et₃N, or a chiral catalyst for asymmetric reactions) dropwise at a controlled temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture until completion, monitoring by TLC.

  • Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Henry_Reaction_Mechanism cluster_step1 1. Deprotonation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Protonation Nitroalkane R₂CH-NO₂ Nitronate [R₂C=NO₂]⁻ Nitroalkane->Nitronate + B: Base B: Protonated_Base BH⁺ Nitronate->Nitronate_re Carbonyl R'CHO Alkoxide R'CH(O⁻)-CR₂NO₂ Carbonyl->Alkoxide + [R₂C=NO₂]⁻ Alkoxide->Alkoxide_re Product R'CH(OH)-CR₂NO₂ Alkoxide_re->Product + BH⁺

Mechanism of the Henry Reaction.

The Nef Reaction

The Nef reaction transforms a primary or secondary nitroalkane into a carbonyl compound through the hydrolysis of its corresponding nitronate salt under acidic conditions.[4] This reaction is particularly useful for unmasking a carbonyl group from a nitroalkane precursor.

Expected Reactivity: Both nitrocyclopentane and this compound are suitable substrates for the Nef reaction, yielding cyclopentanone (B42830) and cyclohexanone (B45756), respectively. The reaction proceeds via the formation of a nitronate salt, followed by acid hydrolysis.[4] While direct comparative kinetic data is scarce, a modified Nef reaction of this compound using sodium methoxide (B1231860) and silica (B1680970) gel has been reported to yield cyclohexanone in 99% yield.[5] It is expected that nitrocyclopentane would undergo a similar transformation with high efficiency under appropriate conditions.

General Experimental Protocol: Nef Reaction

A classical procedure for the Nef reaction is as follows:

  • Dissolve the nitrocycloalkane (1.0 equivalent) in a suitable solvent (e.g., methanol).

  • Add a strong base (e.g., sodium methoxide, 1.1 equivalents) to form the nitronate salt.

  • Stir the mixture to ensure complete formation of the salt.

  • Slowly add the solution of the nitronate salt to a cold (0 °C), aqueous solution of a strong acid (e.g., sulfuric acid).

  • Stir the reaction mixture at a low temperature for a specified period.

  • Work up the reaction by extraction with an organic solvent.

  • Wash, dry, and concentrate the organic layer to yield the crude cycloalkanone, which can then be purified.[6]

Nef_Reaction_Workflow cluster_workflow Nef Reaction Experimental Workflow A 1. Dissolve Nitrocycloalkane in Solvent (e.g., Methanol) B 2. Add Strong Base (e.g., Sodium Methoxide) to form Nitronate Salt A->B D 4. Slowly Add Nitronate Solution to Acid B->D C 3. Prepare Cold, Aqueous Strong Acid Solution (e.g., H₂SO₄) C->D E 5. Stir at Low Temperature D->E F 6. Extraction with Organic Solvent E->F G 7. Wash, Dry, and Concentrate Organic Layer F->G H 8. Purify Cycloalkanone G->H

Experimental Workflow for the Nef Reaction.

The Michael Addition

The Michael addition is the conjugate addition of a nucleophile, in this case, a nitronate anion, to an α,β-unsaturated carbonyl compound.[3] The nitronate anions derived from nitrocyclopentane and this compound are effective nucleophiles for this reaction.

Expected Reactivity: Both nitrocycloalkanes are expected to be good nucleophiles in Michael additions. The reaction proceeds under basic conditions to generate the nitronate, which then adds to the Michael acceptor.[3] Similar to the Henry reaction, stereoselectivity can be a key aspect, and the choice of catalyst can be used to induce asymmetry.[3] The inherent reactivity of the two cycloalkanes is expected to be comparable.

General Experimental Protocol: Michael Addition

A general procedure for the Michael addition of a nitrocycloalkane is as follows:

  • Dissolve the α,β-unsaturated compound (1.0 equivalent) in a suitable solvent (e.g., CH₂Cl₂, toluene).

  • Add the nitrocycloalkane (1.2-2.0 equivalents).

  • Add a catalytic amount of a base or an organocatalyst (e.g., a chiral amine for asymmetric reactions).

  • Stir the reaction mixture at a controlled temperature until the reaction is complete.

  • Work up the reaction, typically involving washing with aqueous solutions to remove the catalyst and unreacted starting materials.

  • Dry the organic phase and remove the solvent under reduced pressure.

  • Purify the product by column chromatography.[3]

Michael_Addition_Pathway cluster_pathway Logical Pathway for Michael Addition Start Nitrocycloalkane + α,β-Unsaturated Carbonyl Step1 Base-catalyzed Deprotonation Start->Step1 Intermediate Formation of Nitronate Anion Step1->Intermediate Step2 Conjugate Addition to Michael Acceptor Intermediate->Step2 Product_intermediate Enolate Intermediate Step2->Product_intermediate Step3 Protonation Product_intermediate->Step3 End Final Michael Adduct Step3->End

Logical Pathway of the Michael Addition Reaction.

Reduction of the Nitro Group

A key transformation of nitrocycloalkanes is the reduction of the nitro group to a primary amine, yielding valuable cyclopentylamine (B150401) and cyclohexylamine. A variety of reducing agents can accomplish this transformation.

Reducing Agent/SystemSubstrateCatalyst/ConditionsYield of Amine
Catalytic HydrogenationThis compoundRaney Nickel, H₂90-95%
Metal Borohydride SystemThis compoundSodium Borohydride (NaBH₄), Nickel(II) Chloride (NiCl₂)Good

Note: Direct comparative studies on the reduction of nitrocyclopentane are limited. The data for this compound is included for reference and may indicate similar performance.[5]

General Experimental Protocol: Catalytic Hydrogenation

The following is a general procedure adapted from the hydrogenation of this compound:

  • In a high-pressure autoclave, prepare a solution of the nitrocycloalkane in a suitable solvent (e.g., ethanol, methanol).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 5% Pd/C, Raney Nickel).

  • Seal the autoclave, purge with an inert gas (e.g., nitrogen), and then pressurize with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the desired temperature and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and carefully release the pressure.

  • Remove the catalyst by filtration.

  • Remove the solvent under reduced pressure and purify the resulting cycloalkylamine.[7]

Conclusion

This compound and nitrocyclopentane exhibit broadly similar reactivity profiles, primarily governed by the acidity of the α-proton. Their participation in fundamental C-C bond-forming reactions such as the Henry, Nef, and Michael additions is comparable, with subtle differences in stereoselectivity potentially arising from their distinct ring conformations and strain. For reactions initiated by deprotonation, the choice between these two cycloalkanes may be guided by factors other than inherent reactivity, such as the desired stereochemical outcome or the commercial availability of starting materials. The reduction of the nitro group in both compounds proceeds with high efficiency, providing access to valuable cycloalkylamine building blocks. Further quantitative kinetic studies would be beneficial to delineate the nuanced differences in their reaction rates under various conditions.

References

Comparing nitrocyclohexane performance in the Henry reaction with other nitroalkanes.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in carbon-carbon bond formation, the Henry (or nitroaldol) reaction is a cornerstone of synthetic strategy. The choice of nitroalkane is a critical parameter influencing reaction efficiency, yield, and stereochemical outcome. This guide provides a comparative analysis of nitrocyclohexane's performance in the Henry reaction against common linear nitroalkanes—nitromethane (B149229), nitroethane, and nitropropane—supported by available experimental data and detailed methodologies.

Performance Comparison of Nitroalkanes

General Reactivity Trend:

The general order of reactivity for linear nitroalkanes in the Henry reaction is often cited as: Nitroethane > Nitromethane > 2-Nitropropane (B154153)

This trend is influenced by a combination of electronic and steric factors. Nitroethane's secondary α-carbon is readily deprotonated, and it provides a good balance of nucleophilicity and steric accessibility. While nitromethane is less sterically hindered, its primary carbanion is slightly less stabilized. The steric bulk of the isopropyl group in 2-nitropropane significantly hinders its reactivity.

This compound, as a secondary nitroalkane, is expected to exhibit reactivity comparable to other secondary nitroalkanes like nitroethane and nitrocyclopentane. However, the conformational rigidity of the cyclohexane (B81311) ring can influence the stereochemical course of the reaction.

Data Summary:

The following table summarizes the expected and reported performance characteristics of different nitroalkanes in the Henry reaction. It is important to note that the yields and diastereoselectivities are highly dependent on the specific substrates (aldehyde or ketone), catalyst, solvent, and reaction conditions. The data presented here is a composite from various sources and should be considered illustrative rather than directly comparable.

NitroalkaneStructureTypeExpected ReactivityReported YieldsDiastereoselectivity (syn:anti)Key Considerations
Nitromethane CH₃NO₂PrimaryHighGenerally Good to ExcellentNot applicable (produces a primary alcohol)Less sterically hindered, often used in excess.[1][2]
Nitroethane CH₃CH₂NO₂SecondaryHighGood to ExcellentVariable, can be influenced by catalyst and conditions.Often shows good reactivity and can lead to diastereomeric products.
Nitropropane CH₃CH₂CH₂NO₂PrimaryModerate to GoodModerate to GoodNot applicable (with aldehydes)Reactivity is generally good.
2-Nitropropane (CH₃)₂CHNO₂SecondaryLowGenerally LowerVariableSteric hindrance from the two methyl groups significantly reduces reactivity.
This compound C₆H₁₁NO₂SecondaryModerate to GoodModerate to GoodCan exhibit good diastereoselectivity due to the rigid ring structure.The chair conformation of the cyclohexane ring can favor the formation of one diastereomer.

Stereochemical Considerations

The Henry reaction can generate up to two new stereocenters, leading to the formation of diastereomers (syn and anti). The stereochemical outcome is influenced by the structure of the nitroalkane and the aldehyde, as well as the reaction conditions.[3]

For linear nitroalkanes like nitroethane, the transition state geometry determines the diastereoselectivity. In the case of this compound, the rigid chair conformation of the cyclohexane ring plays a significant role. The incoming electrophile (aldehyde) will preferentially approach from the less sterically hindered face, often leading to a higher diastereoselectivity compared to its acyclic counterparts. The bulky nitro group typically occupies an equatorial position in the transition state to minimize steric strain.

Experimental Protocols

Below is a general experimental protocol for the Henry reaction that can be adapted for different nitroalkanes and aldehydes. The specific conditions, particularly the choice of base and solvent, may require optimization for each specific reaction.

General Procedure for the Base-Catalyzed Henry Reaction:

  • Reactant Preparation: To a solution of the aldehyde (1.0 equivalent) in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF), isopropanol, or acetonitrile), add the nitroalkane (1.0-1.5 equivalents).

  • Catalyst Addition: Cool the mixture to the desired temperature (e.g., 0 °C or room temperature) and add the base catalyst (e.g., triethylamine (B128534) (TEA), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), or an appropriate chiral catalyst for asymmetric reactions) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizing the Process

To better understand the reaction and the comparative logic, the following diagrams are provided.

Henry_Reaction_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation Nitroalkane Nitroalkane Nitronate_Ion Nitronate_Ion Nitroalkane->Nitronate_Ion + Base Base Base Conjugate_Acid Conjugate_Acid Alkoxide_Intermediate Alkoxide_Intermediate Nitronate_Ion->Alkoxide_Intermediate + Aldehyde Aldehyde Aldehyde Beta_Nitro_Alcohol Beta_Nitro_Alcohol Alkoxide_Intermediate->Beta_Nitro_Alcohol + Conjugate Acid

Henry Reaction Mechanism

Experimental_Workflow cluster_reactants Reactant Selection This compound This compound Reaction_Setup Henry Reaction (Base, Solvent, Temp.) This compound->Reaction_Setup Nitromethane Nitromethane Nitromethane->Reaction_Setup Nitroethane Nitroethane Nitroethane->Reaction_Setup Nitropropane Nitropropane Nitropropane->Reaction_Setup Aldehyde Aldehyde Aldehyde->Reaction_Setup Workup_Purification Quenching, Extraction, Purification Reaction_Setup->Workup_Purification Analysis Analysis (Yield, Diastereoselectivity) Workup_Purification->Analysis Comparison Performance Comparison Analysis->Comparison

Comparative Workflow

Conclusion

In the Henry reaction, this compound serves as a competent secondary nitroalkane, with its performance being broadly comparable to linear secondary nitroalkanes like nitroethane. Its rigid cyclic structure can be advantageous in achieving higher diastereoselectivity. However, steric factors may lead to slightly lower reaction rates compared to less hindered linear analogues under certain conditions. For primary nitroalkanes like nitromethane, the absence of a chiral center on the nucleophile simplifies the product mixture, which can be advantageous in specific synthetic routes. The ultimate choice of nitroalkane will depend on the specific synthetic target, the desired stereochemical outcome, and the need to balance reactivity with selectivity. Further systematic studies with direct side-by-side comparisons would be invaluable for a more precise quantitative understanding.

References

Alternative synthetic routes to cyclohexanone oxime without nitrocyclohexane.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthesis Methodologies Excluding Nitrocyclohexane Intermediates

The production of cyclohexanone (B45756) oxime is a critical step in the synthesis of ε-caprolactam, the monomer for Nylon-6. Traditional methods involving this compound present significant environmental and safety concerns. This guide provides a detailed comparison of four promising alternative synthetic routes, presenting experimental data, protocols, and pathway visualizations to aid in the selection of safer, more efficient, and sustainable manufacturing processes.

Overview of Alternative Synthetic Routes

Four principal alternatives to the this compound route for the synthesis of cyclohexanone oxime are:

  • Classical Oximation: The condensation of cyclohexanone with a hydroxylamine (B1172632) salt.

  • Ammoximation: The catalytic reaction of cyclohexanone with ammonia (B1221849) and an oxidizing agent.

  • Direct Synthesis from Cyclohexane (B81311): The conversion of cyclohexane to cyclohexanone oxime in a single or multi-step process.

  • Electrochemical Synthesis: An emerging technology utilizing electrochemical reduction of nitrate (B79036) or nitrite (B80452) in the presence of cyclohexanone.

Each of these methods offers distinct advantages and disadvantages in terms of yield, selectivity, reaction conditions, and environmental impact. The following sections provide a detailed comparison of their performance based on experimental data.

Performance Comparison

The following tables summarize the quantitative data for each of the alternative synthetic routes to cyclohexanone oxime.

Table 1: Classical Oximation of Cyclohexanone with Hydroxylamine
ParameterValueReference
Reactants Cyclohexanone, Hydroxylammonium Sulfate (B86663)[1][2]
Solvent Water (biphasic system)[1][2]
Temperature 80 - 85 °C (353 - 358 K)[1][2]
pH 3.0 - 5.5[1][2]
Reaction Time Varies (kinetic study)[1][2]
Cyclohexanone Conversion High (approaching 100%)[3]
Selectivity to Oxime High[3]
Yield Not explicitly stated as a single value
Table 2: Ammoximation of Cyclohexanone
ParameterConventional AmmoximationAmmoximation with in situ H₂O₂Reference
Reactants Cyclohexanone, NH₃, H₂O₂Cyclohexanone, NH₄HCO₃, H₂, O₂[4],[5][6]
Catalyst Titanium Silicalite (TS-1)Au-Pd nanoparticles on TS-1[4],[5][6]
Solvent t-Butanolt-Butanol, Water[7],[5][6]
Temperature 80 °C80 °C[4],[5]
Pressure Atmospheric420 psi H₂/N₂, 160 psi O₂/N₂[5][6]
Reaction Time ~5 hours3 - 6 hours[5][6]
Cyclohexanone Conversion >99%~85%[4],[6]
Selectivity to Oxime >99%>95%[4],[5]
Yield of Oxime High (not specified)~66%[6]
Table 3: Direct Synthesis from Cyclohexane
ParameterOxidation-Oximization of Cyclohexane
Reactants Cyclohexane, Ammonium (B1175870) Acetate (B1210297), H₂O₂
Catalyst Ni-containing hollow titanium silicalite (Ni/HTS)
Solvent Mixed solvent
Temperature Not specified
Reaction Time Not specified
Cyclohexane Conversion 13.6%[8][9]
Selectivity to Oxime 50.7%[8][9]
Yield of Oxime ~6.9% (calculated)
Table 4: Electrochemical Synthesis
ParameterNitrate ReductionNitrite Reduction
Nitrogen Source KNO₃NaNO₂
Catalyst Zn₉₃Cu₇ alloyCu-S
Electrolyte 0.5 M KPi buffer (pH 7.0)Not specified
Temperature AmbientAmbient
Current Density 100 mA/cm²Not specified
Cyclohexanone Conversion Not specifiedNot specified
Selectivity to Oxime Not specified99%[10]
Yield of Oxime 97%[11][12]92%[10]
Faradaic Efficiency 27%[11][12]26%[10]

Experimental Protocols

Protocol 1: Classical Oximation with Hydroxylammonium Sulfate

This protocol is based on the studies of cyclohexanone oximation in a two-phase system.[1][2]

  • Reaction Setup: A batch reactor equipped with a stirrer is used to control the interfacial area between the aqueous and organic phases.

  • Reactant Preparation: An aqueous solution of hydroxylammonium sulfate (HAS) is prepared. The organic phase consists of cyclohexanone.

  • Reaction: The aqueous and organic phases are mixed in the reactor. The temperature is maintained at 353-358 K (80-85 °C), and the pH of the aqueous phase is adjusted to a range of 3.0-5.5.

  • Monitoring: The reaction progress is monitored by analyzing the concentration of cyclohexanone in the organic phase over time.

  • Work-up: After the reaction, the organic layer containing cyclohexanone oxime is separated from the aqueous layer. The product can be further purified by distillation or crystallization.

Protocol 2: Ammoximation of Cyclohexanone with in situ H₂O₂ Generation

This protocol is adapted from studies on bifunctional catalysts for one-pot ammoximation.[5][6]

  • Catalyst: A 0.33%Au-0.33%Pd/TS-1 catalyst is used.

  • Reaction Setup: A high-pressure autoclave reactor is charged with cyclohexanone (2 mmol), ammonium bicarbonate (4 mmol), the catalyst (0.075 g), t-butanol (5.9 g), and water (7.5 g).

  • Reaction: The reactor is pressurized with 5% H₂/N₂ (420 psi) and 25% O₂/N₂ (160 psi). The reaction mixture is heated to 80 °C and stirred at 800 rpm for 3-6 hours.

  • Product Analysis: After the reaction, the catalyst is filtered, and the liquid phase is analyzed by gas chromatography to determine the conversion of cyclohexanone and the selectivity to cyclohexanone oxime.

Protocol 3: Direct Oxidation-Oximization of Cyclohexane

This protocol is based on the cascade reaction of cyclohexane.[8][9][13]

  • Catalyst Preparation: A hollow-structured Ni-doped TS-1 catalyst is prepared by incipient wetness impregnation of hollow TS-1 with an aqueous solution of nickel acetate, followed by drying and calcination.

  • Reaction Setup: A Teflon-lined stainless-steel autoclave is charged with cyclohexane (0.15 g), 30% H₂O₂ aqueous solution (1.21 g), ammonium acetate (2.47 g), a mixed solvent (7.5 ml), and the catalyst (0.08 g).

  • Reaction: The autoclave is sealed and heated in a thermostatically controlled oil bath.

  • Product Analysis: After the reaction, the mixture is dissolved in ethanol, the catalyst is filtered, and the liquid products are analyzed by GC-MS.

Protocol 4: Electrochemical Synthesis via Nitrate Reduction

This protocol is derived from recent advances in the electrosynthesis of cyclohexanone oxime.[11][12]

  • Electrochemical Cell: A gas-tight H-type cell is used with a Zn₉₃Cu₇ alloy working electrode, a Pt counter electrode, and an Ag/AgCl reference electrode.

  • Electrolyte: The electrolyte is a 0.5 M aqueous potassium phosphate (B84403) (KPi) buffer solution (pH 7.0) containing 100 mM KNO₃ and 25 mM cyclohexanone.

  • Electrolysis: The electrolysis is carried out at a constant current density of 100 mA/cm².

  • Product Quantification: The formation of cyclohexanone oxime is quantified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. The Faradaic efficiency is calculated based on the total charge passed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the chemical transformations and a general experimental workflow for the synthesis and analysis of cyclohexanone oxime.

reaction_pathways cluster_oximation Classical Oximation cluster_ammoximation Ammoximation cluster_from_cyclohexane Direct from Cyclohexane cluster_electrochemical Electrochemical Synthesis cyclohexanone1 Cyclohexanone oxime1 Cyclohexanone Oxime cyclohexanone1->oxime1 + H₂NOH, - H₂O hydroxylamine Hydroxylamine (from salt) cyclohexanone2 Cyclohexanone oxime2 Cyclohexanone Oxime cyclohexanone2->oxime2 TS-1 catalyst nh3_h2o2 NH₃ + H₂O₂ cyclohexane Cyclohexane intermediate Oxidation/ Nitrosation cyclohexane->intermediate e.g., + NH₄OAc, H₂O₂ oxime3 Cyclohexanone Oxime intermediate->oxime3 nitrate Nitrate (NO₃⁻) in_situ_hydroxylamine in situ generated Hydroxylamine nitrate->in_situ_hydroxylamine e⁻, Catalyst (e.g., Zn-Cu) oxime4 Cyclohexanone Oxime in_situ_hydroxylamine->oxime4 cyclohexanone3 Cyclohexanone

Caption: Alternative synthetic pathways to cyclohexanone oxime.

experimental_workflow start Start: Select Synthetic Route reactant_prep Reactant & Catalyst Preparation start->reactant_prep reaction Perform Synthesis Reaction (e.g., Batch Reactor, Electrolysis Cell) reactant_prep->reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup purification Product Purification (e.g., Distillation, Crystallization) workup->purification analysis Product Analysis (e.g., GC, NMR, MS) purification->analysis data Data Evaluation (Yield, Selectivity, Conversion) analysis->data end End: Pure Cyclohexanone Oxime data->end

Caption: General experimental workflow for synthesis and analysis.

Conclusion

The choice of an optimal synthetic route for cyclohexanone oxime, in the absence of this compound, depends on a variety of factors including desired scale, available equipment, and cost considerations.

  • Classical oximation is a well-understood and high-yielding method, though it requires the handling of hydroxylamine salts.

  • Ammoximation represents a more atom-economical and greener alternative, particularly with the use of TS-1 catalysts, and has been successfully implemented on an industrial scale. The in situ generation of H₂O₂ further enhances the safety and cost-effectiveness of this process.

  • Direct synthesis from cyclohexane is economically attractive due to the lower cost of the starting material, but currently available methods show lower conversion and selectivity, requiring further optimization.

  • Electrochemical synthesis is a promising and sustainable approach that operates under mild conditions. While currently at the research and development stage, it offers a potentially safer and more environmentally friendly route for future production.

This guide provides a foundation for researchers and professionals to compare these alternative routes objectively. The detailed protocols and performance data can aid in the selection and development of improved processes for the synthesis of this key industrial intermediate.

References

A Comparative Guide to the Synthesis of Cyclohexylamine: Nitrocyclohexane vs. Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexylamine (B46788) is a critical building block in the pharmaceutical and chemical industries, serving as a precursor for a wide range of organic compounds. Its synthesis can be achieved through various pathways, each with distinct advantages and disadvantages. This guide provides an objective comparison of the synthesis of cyclohexylamine from nitrocyclohexane against two prominent industrial alternatives: the hydrogenation of aniline (B41778) and the amination of cyclohexanol (B46403). The following sections present quantitative data, detailed experimental protocols, and visual representations of the synthetic routes to assist researchers in selecting the most suitable method for their specific applications.

Data Presentation: A Comparative Analysis

The following tables summarize the key performance indicators for the synthesis of cyclohexylamine from this compound, aniline, and cyclohexanol, based on reported experimental data.

Parameter Synthesis from this compound Synthesis from Aniline Synthesis from Cyclohexanol
Primary Reaction Catalytic HydrogenationCatalytic HydrogenationReductive Amination
Typical Catalysts Palladium (Pd), Cobalt (Co), Nickel (Ni)Ruthenium (Ru), Nickel (Ni), Cobalt (Co)Nickel (Ni), Cobalt (Co), Copper (Cu)
Typical Temperature 40 - 140 °C130 - 240 °C100 - 250 °C
Typical Pressure 4 - 60 bar2 - 100 bar1 - 20 bar
Reported Yield 63% - 95%91% - >98%83% - >90%
Reported Selectivity Moderate to HighHigh to Very HighHigh
Key Byproducts Cyclohexanone oxime, DicyclohexylamineDicyclohexylamine, N-cyclohexylanilineDicyclohexylamine, Cyclohexanone
Precursor Availability Less common, often synthesized from cyclohexane (B81311)Readily available, large-scale productionReadily available from cyclohexane oxidation
Safety Considerations Nitro compounds can be energetic.Aniline is toxic.Cyclohexanol is a combustible liquid.

Experimental Protocols

The following are representative experimental protocols for the synthesis of cyclohexylamine from each precursor. These protocols are based on literature reports and should be adapted and optimized for specific laboratory conditions and safety protocols.

Synthesis of Cyclohexylamine from this compound

Reaction: Catalytic Hydrogenation of this compound

Experimental Protocol:

  • Catalyst Preparation/Activation: A commercially available palladium on carbon catalyst (e.g., 5% Pd/C) is typically used. The catalyst should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation.

  • Reaction Setup: A high-pressure autoclave or a Parr hydrogenator is charged with this compound and a suitable solvent such as ethanol (B145695) or methanol. The Pd/C catalyst is then added to the mixture (typically 1-5 mol% of the substrate).

  • Hydrogenation: The reactor is sealed, purged several times with hydrogen gas to remove air, and then pressurized with hydrogen to the desired pressure (e.g., 35 bar).[1] The reaction mixture is then heated to the target temperature (e.g., 140 °C) and stirred vigorously.[1]

  • Monitoring and Work-up: The reaction progress is monitored by observing the cessation of hydrogen uptake. Upon completion, the reactor is cooled to room temperature and carefully depressurized. The reaction mixture is filtered to remove the catalyst.

  • Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude cyclohexylamine can be purified by fractional distillation to yield the final product.

Synthesis of Cyclohexylamine from Aniline

Reaction: Catalytic Hydrogenation of Aniline

Experimental Protocol:

  • Catalyst System: A common catalyst system involves a supported noble metal catalyst, such as ruthenium on a support (e.g., carbon or alumina), or a Raney Nickel or Cobalt catalyst.[1][2] Promoters like alkali metal hydroxides may be added to enhance selectivity.[2]

  • Reaction Setup: A stainless-steel autoclave is charged with aniline, the catalyst (e.g., 0.5-5 wt% of aniline), and optionally a solvent. To suppress the formation of dicyclohexylamine, ammonia (B1221849) can be added to the reaction mixture.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen, and then pressurized to the desired level (e.g., 70-100 bar). The reaction is heated to the target temperature (e.g., 160-200 °C) with constant stirring.[3]

  • Work-up and Purification: After the reaction is complete (indicated by no further hydrogen consumption), the reactor is cooled and depressurized. The catalyst is removed by filtration. The crude product is then purified by distillation to separate cyclohexylamine from unreacted aniline and byproducts like dicyclohexylamine.

Synthesis of Cyclohexylamine from Cyclohexanol

Reaction: Reductive Amination of Cyclohexanol

Experimental Protocol:

  • Catalyst and Reagents: A nickel-based catalyst, such as Raney Nickel or Ni supported on alumina, is commonly employed.[4] The reaction is carried out in the presence of ammonia.

  • Reaction Setup: A fixed-bed reactor or a stirred autoclave is charged with cyclohexanol and the catalyst.

  • Reaction Conditions: A mixture of ammonia and hydrogen gas is continuously fed into the reactor. The reaction is typically conducted at elevated temperatures (e.g., 180-200 °C) and pressures (e.g., 20 bar).[1]

  • Product Collection and Purification: The product stream exiting the reactor is cooled to condense the liquid products. The crude product, containing cyclohexylamine, unreacted cyclohexanol, and byproducts, is then subjected to distillation for purification. Water is a significant byproduct of this reaction and needs to be removed.

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and a general experimental workflow for the synthesis of cyclohexylamine.

Synthesis_Pathways cluster_nitro From this compound cluster_aniline From Aniline cluster_cyclohexanol From Cyclohexanol This compound This compound CHA1 Cyclohexylamine This compound->CHA1 Catalytic Hydrogenation (e.g., Pd/C, H₂) Aniline Aniline CHA2 Cyclohexylamine Aniline->CHA2 Catalytic Hydrogenation (e.g., Ru/C, H₂) Cyclohexanol Cyclohexanol CHA3 Cyclohexylamine Cyclohexanol->CHA3 Reductive Amination (e.g., Ni, NH₃, H₂)

Caption: Synthetic routes to cyclohexylamine.

Experimental_Workflow Start Start Reagents 1. Charge Reactor (Precursor, Solvent, Catalyst) Start->Reagents Reaction 2. Set Reaction Conditions (Temperature, Pressure, Stirring) Reagents->Reaction Monitoring 3. Monitor Reaction Progress (e.g., H₂ uptake, TLC, GC) Reaction->Monitoring Workup 4. Reaction Work-up (Cooling, Depressurization, Filtration) Monitoring->Workup Purification 5. Product Purification (Distillation, Crystallization) Workup->Purification Analysis 6. Product Analysis (NMR, GC-MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow.

References

Spectroscopic Deep Dive: A Comparative Analysis of Nitrocyclohexane and Other Cyclic Nitroalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of molecular entities is paramount. This guide presents a detailed spectroscopic comparison of nitrocyclohexane with other cyclic nitroalkanes, namely nitrocyclopentane (B1585555) and nitrocycloheptane. Through a meticulous examination of their Infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource for identifying and differentiating these foundational chemical structures.

Comparative Spectroscopic Data

The spectral characteristics of cyclic nitroalkanes are heavily influenced by the ring size, which affects bond angles, ring strain, and ultimately, the vibrational and electronic properties of the molecule. The following tables summarize the key quantitative data obtained from various spectroscopic techniques, offering a clear comparative overview.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides critical insights into the functional groups present in a molecule. The nitro group (-NO₂) exhibits characteristic symmetric and asymmetric stretching frequencies.

CompoundNO₂ Asymmetric Stretch (cm⁻¹)NO₂ Symmetric Stretch (cm⁻¹)
Nitrocyclopentane ~1550[1]~1380[1]
This compound ~1545~1370
Nitrocycloheptane ~1540~1365

Note: Exact peak positions can vary slightly based on the experimental conditions and the physical state of the sample.

Resonance Raman spectra of nitrocyclopentane and this compound show that most of their intensity is in the nominal NO₂ symmetry stretch progression.[2][3] This suggests that the initial photodissociation dynamics are largely localized to the N-O bonds.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts of protons and carbons are sensitive to their local electronic environment.

¹H NMR Spectroscopic Data (δ, ppm in CDCl₃)

Compoundα-Proton (CH-NO₂)Other Ring Protons
Nitrocyclopentane ~4.91 (m)[4]1.70 - 2.26 (m)[4]
This compound ~4.61.2 - 2.4
Nitrocycloheptane ~4.71.4 - 2.2

¹³C NMR Spectroscopic Data (δ, ppm in CDCl₃)

CompoundC-NO₂Other Ring Carbons
Nitrocyclopentane ~8523 - 32
This compound ~84.924.9, 25.8, 30.9
Nitrocycloheptane ~8725 - 35
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
Nitrocyclopentane 115[1]69 (M-NO₂)⁺, 41[1]
This compound 129[5][6]83 (M-NO₂)⁺, 55[5][6]
Nitrocycloheptane 14397 (M-NO₂)⁺, 69, 41

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of liquid cyclic nitroalkanes.

Infrared (IR) Spectroscopy

A thin film of the neat liquid sample is prepared by placing a drop of the compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are then mounted in a sample holder and placed in the beam path of an FT-IR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Raman Spectroscopy

The liquid sample is placed in a glass capillary tube or a cuvette. The sample is then irradiated with a monochromatic laser beam (e.g., 532 nm or 785 nm). The scattered light is collected at a 90° or 180° angle to the incident beam and is passed through a filter to remove the strong Rayleigh scattering. The remaining Raman scattered light is dispersed by a grating and detected by a CCD camera.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of, for example, 400 MHz for protons.

Mass Spectrometry (MS)

For volatile compounds like cyclic nitroalkanes, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. A dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., HP-5ms). The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated by a mass analyzer according to their mass-to-charge ratio and detected.

Visualizing the Analysis Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and data interpretation.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition Sample Cyclic Nitroalkane (Liquid) Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_Raman Fill Capillary/Cuvette Sample->Prep_Raman Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS IR FT-IR Spectroscopy Prep_IR->IR Raman Raman Spectroscopy Prep_Raman->Raman NMR NMR Spectroscopy (¹H & ¹³C) Prep_NMR->NMR MS GC-MS Prep_MS->MS IR_Spectrum IR Spectrum (Transmittance vs. Wavenumber) IR->IR_Spectrum Raman_Spectrum Raman Spectrum (Intensity vs. Raman Shift) Raman->Raman_Spectrum NMR_Spectra NMR Spectra (Signal vs. Chemical Shift) NMR->NMR_Spectra Mass_Spectrum Mass Spectrum (Abundance vs. m/z) MS->Mass_Spectrum Data_Interpretation Logical Flow of Structural Elucidation cluster_data Acquired Spectroscopic Data cluster_info Derived Structural Information IR_Data IR Spectrum NO₂ Stretches C-H, C-C Vibrations Functional_Groups Presence of -NO₂ Group and Alkane Ring IR_Data->Functional_Groups Raman_Data Raman Spectrum NO₂ Symmetric Stretch Ring Vibrations Raman_Data->Functional_Groups NMR_Data NMR Spectra ¹H: Chemical Shifts, Multiplicity, Integration ¹³C: Chemical Shifts Connectivity Carbon-Hydrogen Framework (Connectivity of Atoms) NMR_Data->Connectivity MS_Data Mass Spectrum Molecular Ion (M⁺) Fragmentation Pattern Molecular_Formula Molecular Weight and Elemental Composition MS_Data->Molecular_Formula Final_Structure Confirmed Molecular Structure Functional_Groups->Final_Structure Connectivity->Final_Structure Molecular_Formula->Final_Structure

References

A Comparative Guide to Computational Modeling of Transition States in Nitrocyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational methods for modeling transition states in nitrocyclohexane reactions, supported by available theoretical and experimental data. Understanding the transition states of these reactions is crucial for predicting reaction kinetics, elucidating mechanisms, and designing novel chemical entities. This document focuses on the unimolecular decomposition of this compound via C-N bond cleavage, a primary pathway in its thermal decomposition, to benchmark various computational approaches.

Executive Summary

The accurate computational modeling of transition states in this compound reactions is essential for understanding its reactivity and decomposition pathways. High-level ab initio methods, such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)), provide benchmark accuracy for activation energies. However, their computational cost is prohibitive for routine calculations. Density Functional Theory (DFT) offers a balance of accuracy and computational efficiency, with various functionals showing different levels of performance. Semi-empirical methods, while computationally inexpensive, are generally less accurate for transition state calculations of this nature. This guide presents a comparative analysis of these methods for the C-N bond cleavage in this compound, providing a framework for selecting the appropriate computational strategy.

Comparison of Computational Methods for C-N Bond Cleavage in this compound

The unimolecular decomposition of this compound to form the cyclohexyl radical and nitrogen dioxide is a critical reaction pathway. The transition state for this reaction involves the elongation of the C-N bond. The activation energy (Ea) for this process is a key parameter for comparing the performance of different computational methods.

Computational MethodLevel of Theory/FunctionalBasis SetCalculated Activation Energy (kcal/mol)Key Findings & Comparison
High-Level Ab Initio QCISD(T)cc-pVTZBenchmarkProvides a highly accurate reference for the C-N bond dissociation energy. Due to its high computational cost, it is primarily used for benchmarking other methods.
Density Functional Theory (DFT) M06-2X6-311++G(d,p)~55-60This meta-hybrid GGA functional is known to perform well for kinetics and thermochemistry, providing results in good agreement with high-level ab initio methods for H-abstraction in this compound.[1][2][3]
B3LYP6-311+G(3df,2p)Not explicitly calculated for this compound, but generally provides reasonable activation energies for nitroalkane decomposition.[4]A widely used hybrid functional that often provides a good balance of accuracy and computational cost. Its performance for this specific reaction needs to be benchmarked against higher-level methods.
Other Functionals (e.g., PBE, TPSS)VariousPerformance varies.The choice of DFT functional can significantly impact the calculated activation energy. Benchmarking against experimental or high-level theoretical data is crucial.
Semi-Empirical Methods AM1, PM3N/AGenerally less accurate for transition state energies.These methods are computationally very fast but are parameterized for ground-state properties and often perform poorly for transition states, especially for bond-breaking reactions. They are not recommended for accurate kinetic predictions of this compound decomposition.

Note: The activation energy for the C-N bond cleavage in this compound is expected to be in the range of the C-N bond dissociation energy of nitroalkanes.

Experimental Data for Comparison

Experimental studies on the thermal decomposition of this compound using techniques like shock tube pyrolysis provide crucial data for validating computational models. The primary decomposition pathway is identified as the C-N bond cleavage.[1][2][3]

Experimental MethodTemperature Range (K)Pressure RangeKey Experimental Findings
Shock Tube Pyrolysis ~970 - 1150 KHigh dilution in ArgonThe unimolecular decomposition of nitroalkanes is the dominant initial step. For 2-nitropropane, the experimental activation energy for C-N bond scission is approximately 54.2 kcal/mol.[5] This provides a reasonable experimental benchmark for the C-N bond cleavage in this compound.

Experimental and Computational Protocols

Experimental Protocol: Shock Tube Pyrolysis of Nitroalkanes

A typical experimental setup for studying the thermal decomposition of nitroalkanes involves a shock tube coupled with diagnostic techniques.

  • Mixture Preparation: A dilute mixture of the nitroalkane in an inert gas (e.g., Argon) is prepared.

  • Shock Wave Generation: A high-pressure driver gas is used to rupture a diaphragm, generating a shock wave that propagates through the nitroalkane mixture.

  • Heating and Reaction: The shock wave rapidly heats and compresses the gas, initiating the decomposition reaction.

  • Data Acquisition: The progress of the reaction is monitored by measuring the concentration of reactants and/or products as a function of time using techniques like absorption spectroscopy or mass spectrometry.

  • Kinetic Analysis: The temperature and pressure behind the shock wave are calculated from the shock wave velocity. Rate constants and activation energies are determined by analyzing the concentration-time profiles at different temperatures.[5]

Computational Protocol: Calculation of Transition States

The following protocol outlines the general steps for calculating the transition state of the C-N bond cleavage in this compound.

  • Geometry Optimization of Reactant: The ground state geometry of this compound is optimized using the chosen level of theory and basis set.

  • Initial Guess for Transition State: An initial guess for the transition state geometry is generated by elongating the C-N bond of the optimized reactant structure.

  • Transition State Optimization: A transition state search algorithm (e.g., Berny optimization) is employed to locate the first-order saddle point on the potential energy surface. This structure corresponds to the transition state.

  • Frequency Calculation: A frequency calculation is performed on the optimized transition state geometry. A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the C-N bond stretching).

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located transition state connects the reactant (this compound) and the products (cyclohexyl radical and NO2).

  • Energy Calculation: Single-point energy calculations are performed on the optimized reactant and transition state geometries to determine the activation energy (Ea = E_TS - E_reactant).

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the logical workflow for the computational modeling of the this compound decomposition transition state.

Computational_Workflow cluster_start Input cluster_methods Computational Methods cluster_calculations Quantum Chemical Calculations cluster_analysis Analysis and Validation Reactant This compound Structure Opt Geometry Optimization (Reactant) Reactant->Opt DFT DFT Functional Selection (e.g., M06-2X, B3LYP) DFT->Opt AbInitio Ab Initio Method (e.g., QCISD(T)) AbInitio->Opt SemiEmpirical Semi-Empirical Method (e.g., AM1, PM3) SemiEmpirical->Opt TS_Guess Transition State Guess (C-N Bond Elongation) Opt->TS_Guess TS_Opt Transition State Optimization TS_Guess->TS_Opt Freq Frequency Calculation TS_Opt->Freq Validation Imaginary Frequency Check (Exactly one) Freq->Validation IRC IRC Calculation Energy Activation Energy Calculation IRC->Energy Validation->TS_Opt Not Confirmed Validation->IRC Confirmed Comparison Comparison with Experimental Data Energy->Comparison

Caption: Computational workflow for locating and validating the transition state of this compound decomposition.

Reaction_Pathway Reactant This compound TS Transition State [C-N Elongation] Reactant->TS Activation Energy Products Cyclohexyl Radical + NO2 TS->Products

Caption: Simplified reaction pathway for the unimolecular decomposition of this compound.

References

Validating GC-MS for Nitrocyclohexane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of compounds like nitrocyclohexane is critical for ensuring product quality, safety, and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful and widely adopted analytical technique for this purpose. This guide provides a comprehensive overview of validating a GC-MS method for this compound quantification, comparing its performance with alternative methods, and presenting supporting experimental data and protocols.

GC-MS Method Validation for this compound

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] For the quantification of this compound using GC-MS, validation ensures the reliability, accuracy, and precision of the results. The key validation parameters, as stipulated by guidelines from the International Council for Harmonisation (ICH), are outlined below.[2] While specific data for a fully validated this compound method is not publicly available in its entirety, the following tables present representative performance data based on methods for similar nitroaromatic and nitrosamine (B1359907) compounds, which can serve as a benchmark.

Quantitative Data Summary

Table 1: Linearity and Range

ParameterTypical PerformanceAcceptance Criteria
Concentration Range0.1 - 10.0 µg/mLDefined by application
Correlation Coefficient (R²)≥ 0.998R² ≥ 0.99
Calibration CurveLinearLinear relationship between concentration and response

Data is representative of GC-MS methods for related nitro-compounds.[3][4]

Table 2: Accuracy and Precision

ParameterTypical PerformanceAcceptance Criteria
Accuracy (% Recovery)80.23 - 115.41%Typically 80 - 120%
Repeatability (% RSD)≤ 12.03%Typically ≤ 15%
Intermediate Precision (% RSD)≤ 11.34%Typically ≤ 15%

RSD: Relative Standard Deviation. Data is representative of GC-MS/MS methods for related compounds.[3]

Table 3: Sensitivity (LOD & LOQ)

ParameterTypical PerformanceAcceptance Criteria
Limit of Detection (LOD)0.01 - 0.09 µg/LSignal-to-Noise ratio ≥ 3:1
Limit of Quantification (LOQ)0.03 - 0.11 µg/LSignal-to-Noise ratio ≥ 10:1

Data is representative of GC-µECD methods for nitro compounds.[5]

Experimental Protocols

A detailed methodology is crucial for the successful validation and application of a GC-MS method for this compound quantification.

Standard and Sample Preparation
  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in a 10 mL volumetric flask with a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.[6]

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by performing serial dilutions of the stock solution.[6]

  • Sample Preparation: For samples in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the this compound.[6]

  • Final Preparation: Transfer 1 mL of the final standard or sample extract into a 2 mL autosampler vial. An internal standard may be added for improved quantification.[6]

GC-MS Instrumentation and Conditions

A representative GC-MS method for the analysis of this compound is detailed below. Parameters may require optimization for specific instruments.[6]

Table 4: Representative GC-MS Operating Conditions

ParameterCondition
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent
Inlet Temperature250 °C (can be optimized to prevent thermal degradation)
Carrier GasHelium at a constant flow of 1 mL/min[5]
Oven Temperature ProgramInitial temp 90°C (hold 1 min), ramp to 130°C at 15°C/min (hold 1 min), ramp to 160°C at 7°C/min (hold 1 min), ramp to 250°C at 60°C/min (hold 1 min)[5]
Injection Volume1 µL
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Acquisition ModeScan (m/z 40-300) or Selected Ion Monitoring (SIM) for higher sensitivity
Suggested SIM Ionsm/z 129 (Molecular Ion), 83, 55[6]

GC-MS Method Validation Workflow

The following diagram illustrates the logical workflow for validating a GC-MS method for this compound quantification.

GCMS_Validation_Workflow cluster_prep Preparation cluster_execution Experimental Execution cluster_analysis Data Analysis & Reporting start Define Analytical Requirements protocol Develop Validation Protocol start->protocol standards Prepare Standards & Samples protocol->standards specificity Specificity standards->specificity linearity Linearity & Range standards->linearity accuracy Accuracy standards->accuracy precision Precision (Repeatability & Intermediate) standards->precision lod_loq LOD & LOQ standards->lod_loq robustness Robustness standards->robustness data_analysis Analyze Data vs. Acceptance Criteria specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report conclusion Method is Validated report->conclusion

References

A Comparative Guide to the Inter-Laboratory Analysis of Nitrocyclohexane Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for an inter-laboratory study to assess the purity of nitrocyclohexane, a crucial intermediate in various chemical syntheses. While specific round-robin test data for this compound is not publicly available, this document outlines a standardized protocol based on established analytical techniques. The aim is to facilitate the comparison of results across different laboratories, ensuring consistency and reliability in quality control and research applications.

Data Presentation: A Framework for Comparison

An inter-laboratory study would involve distributing a homogenized batch of this compound to participating laboratories. Each laboratory would then analyze the sample in replicate (e.g., n=3) and report the purity, typically as a weight percentage (% w/w). The coordinating body would then collate and analyze this data.

For a robust comparison, the following data should be collected and presented. The table below illustrates a hypothetical outcome of such a study, showcasing how data from multiple laboratories can be systematically compared.

Table 1: Hypothetical Inter-Laboratory Study Results for this compound Purity (%)

Laboratory IDMethodReplicate 1Replicate 2Replicate 3Mean (%)Std. Dev.
Lab AGC-FID99.5299.5599.5099.520.025
Lab BGC-MS99.6099.5899.6299.600.020
Lab CHPLC-UV99.4599.4899.4299.450.030
Lab DGC-FID99.5899.5699.5999.580.015
Lab EGC-MS99.6399.6199.6599.630.020
Overall Mean 99.56
Inter-lab Std. Dev. 0.073

Experimental Protocols

To ensure the comparability of results, a detailed and harmonized experimental protocol is essential. The following Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended for its high sensitivity and specificity in analyzing this compound.[1]

Sample Preparation

A standardized procedure for preparing this compound standards is crucial for accurate quantification.[1]

  • Stock Solution (1000 µg/mL):

    • Accurately weigh 10 mg of pure this compound.

    • Transfer the weighed this compound to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent such as ethyl acetate (B1210297) or dichloromethane.[1]

  • Working Standards:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards.

    • Recommended concentrations for the calibration curve are 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.[1]

    • Use the same solvent for dilution as was used for the stock solution.[1]

  • Sample Preparation:

    • Accurately weigh a sample of the this compound to be tested.

    • Dissolve the sample in the chosen solvent to achieve a concentration within the calibration range.

GC-MS Analysis

The following is a representative GC-MS method suitable for the analysis of this compound.[1] Instrument parameters may require optimization for specific systems.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or an equivalent 5% phenyl-methylpolysiloxane column.[1]

  • Inlet Temperature: A lower inlet temperature is recommended to minimize the potential for thermal degradation.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan (m/z 40-300) or for higher sensitivity, Selected Ion Monitoring (SIM).[1]

    • Suggested SIM Ions for this compound (C₆H₁₁NO₂): m/z 129 (Molecular Ion), 83 (Loss of NO₂), 55.[1]

Visualizing the Workflow

To clearly illustrate the logical flow of an inter-laboratory study, the following diagrams are provided.

InterLaboratory_Study_Workflow cluster_Coordination Coordinating Body cluster_Labs Participating Laboratories A Sample Homogenization B Protocol Development & Distribution A->B C Sample Distribution B->C G Receive Sample & Protocol C->G D Data Collection & Anonymization E Statistical Analysis D->E F Final Report Generation E->F H Sample Analysis (n=3) G->H I Data Reporting H->I I->D

Caption: Workflow of an inter-laboratory comparison study.

Experimental_Workflow cluster_Preparation Sample & Standard Preparation cluster_Analysis GC-MS Analysis cluster_Quantification Data Processing & Quantification A Weigh Pure this compound B Prepare Stock Solution (1000 µg/mL) A->B D Prepare Test Sample Solution A->D C Serial Dilution for Working Standards B->C E Instrument Setup & Calibration C->E F Inject Standards & Sample D->F E->F G Data Acquisition (Scan or SIM) F->G H Generate Calibration Curve G->H I Integrate Peak Areas H->I J Calculate Purity (%) I->J

Caption: Experimental workflow for this compound purity analysis.

References

Economic Analysis of Catalysts for Nitrocyclohexane Hydrogenation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective hydrogenation of nitrocyclohexane to produce valuable intermediates like cyclohexanone (B45756) oxime and cyclohexylamine (B46788) is a critical reaction in the chemical and pharmaceutical industries. The choice of catalyst is paramount, directly influencing reaction efficiency, product selectivity, and overall process economics. This guide provides an objective comparison of different catalysts, supported by experimental data, to aid in the selection of the most economically viable and performant catalytic system for your research and development needs.

Performance Comparison of Catalytic Systems

The economic feasibility of a catalyst is intrinsically linked to its performance. Noble metal catalysts, while often exhibiting high activity, come at a significant cost. In contrast, non-noble metal catalysts offer a more cost-effective alternative, with recent research demonstrating comparable or even superior performance under specific conditions.

Catalyst SystemSupportThis compound Conversion (%)Cyclohexanone Oxime Selectivity (%)Reaction ConditionsKey Economic Considerations
Palladium (Pd) Carbon Nanotubes (CNTs)97.797.40.2-0.5 MPa H₂, 323 K[1]High initial cost, potential for leaching, high activity at mild conditions.[2]
Palladium (Pd) Activated Carbon (AC)~96~860.3 MPa H₂, 323 K[1]Lower cost support than CNTs, good performance.
Platinum (Pt) Titania (TiO₂)95850.4 MPa H₂, 383 K[2]High cost, often requires modifiers to enhance selectivity.[2]
Rhodium (Rh) -(Data for nitroarenes suggest high activity)[3](Solvent dependent for nitroarenes)[3]Mild conditions[3]Very high cost, typically used for specific selective hydrogenations.
Ruthenium (Ru) -(Data for benzene (B151609) hydrogenation)[4](Not specific for CHO)-High cost, primarily explored for aromatic ring hydrogenation.[4]
Nickel-Titanium (NiTi-LDH) Layered Double Hydroxide99.8490.71Optimized conditionsLow-cost metals, high conversion and good selectivity.
Copper-Iron-Aluminum (CuFeAl-LDH) Layered Double Hydroxide10093.35Mild conditionsAbundant and low-cost metals, excellent performance.
Copper-Nickel (Cu-Ni) Activated Carbon (AC)99.687.8Optimized conditionsLow-cost bimetallic system, synergistic effects enhance performance.
Copper-Silver (Cu₁₂Ag₁₇ Cluster) -HighHigh-Novel cluster catalyst, potential for high selectivity.[5]

Economic Interpretation:

The data clearly indicates that while noble metal catalysts like palladium and platinum can achieve high conversion and selectivity, their economic viability is challenged by their high market price.[2] The development of non-noble metal catalysts, particularly those based on nickel and copper, presents a highly attractive alternative.[6][7] For instance, CuFeAl-LDH and NiTi-LDH catalysts demonstrate exceptional conversion and high selectivity for cyclohexanone oxime, rivaling the performance of their noble metal counterparts under mild conditions. The use of abundant and inexpensive metals like copper, nickel, and iron significantly reduces the initial catalyst cost, a major factor in the overall process economics. Furthermore, bimetallic non-noble catalysts, such as Cu-Ni/AC, can exhibit synergistic effects that enhance catalytic activity and selectivity, further boosting their economic attractiveness.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for evaluating and comparing catalyst performance. Below are representative methodologies for this compound hydrogenation using both a noble metal and a non-noble metal catalyst.

Hydrogenation using Palladium on Activated Carbon (Pd/C)

This protocol is a standard procedure for hydrogenation reactions using a commercially available catalyst.

Materials:

  • This compound

  • Palladium on activated carbon (e.g., 5 wt% Pd)

  • Solvent (e.g., Ethanol, Ethyl Acetate)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel (e.g., Parr autoclave or a glass flask with a balloon setup for atmospheric pressure)

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Vessel Preparation: The reaction vessel is thoroughly cleaned and dried. For pressure reactions, ensure all fittings are secure.

  • Inerting: The vessel is purged with an inert gas (Argon or Nitrogen) to remove any oxygen.

  • Catalyst and Reactant Addition: The Pd/C catalyst is carefully weighed and added to the vessel under the inert atmosphere. Caution: Pd/C can be pyrophoric. The solvent is then added, followed by the this compound substrate.

  • Hydrogenation:

    • Atmospheric Pressure: The inert gas is evacuated, and a balloon filled with hydrogen gas is attached to the flask. The reaction mixture is stirred vigorously at the desired temperature.

    • High Pressure: The vessel is sealed, and the inert gas is purged with hydrogen gas several times. The reactor is then pressurized with hydrogen to the desired pressure (e.g., 0.2-1.0 MPa) and heated to the reaction temperature (e.g., 50-80°C).

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The atmosphere is replaced with an inert gas.

  • Catalyst Removal: The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake is washed with a small amount of the solvent. Caution: The filtered catalyst may still be pyrophoric and should be kept wet.

  • Product Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude product, which can then be purified by appropriate methods (e.g., distillation or chromatography).

Hydrogenation using a Custom-Synthesized Non-Noble Metal Catalyst (e.g., Ni-based)

This protocol outlines a general procedure for using a lab-synthesized catalyst.

Materials:

  • This compound

  • Synthesized Ni-based catalyst (e.g., Ni/SiO₂, Ni-Cu/AC)

  • Solvent (e.g., Ethanol, Isopropanol)

  • Hydrogen gas (high purity)

  • High-pressure autoclave

  • Analytical equipment for product analysis (GC, GC-MS)

Procedure:

  • Catalyst Activation (if required): The synthesized catalyst may require an activation step, typically involving reduction under a hydrogen flow at an elevated temperature. This procedure is specific to the catalyst and should be followed as per the synthesis protocol.

  • Reactor Loading: A known amount of the activated catalyst is transferred to the high-pressure autoclave. The this compound and the solvent are then added.

  • Reaction Setup: The autoclave is sealed and purged several times with hydrogen gas to remove air.

  • Reaction Conditions: The reactor is pressurized with hydrogen to the desired pressure and heated to the specified reaction temperature with constant stirring.

  • Sampling and Analysis: At regular intervals, small aliquots of the reaction mixture are carefully withdrawn from the reactor. The samples are filtered to remove the catalyst and then analyzed by GC or GC-MS to determine the conversion of this compound and the selectivity towards different products (cyclohexanone oxime, cyclohexylamine, etc.).

  • Reaction Termination: Once the desired conversion is achieved, the reactor is cooled down, and the hydrogen pressure is safely vented.

  • Product Recovery: The final reaction mixture is filtered to separate the catalyst. The solvent is evaporated from the filtrate to obtain the product mixture.

Visualizing the Economic Analysis Framework

The logical flow for conducting an economic analysis of different catalysts can be visualized as a decision-making pathway.

Economic_Analysis_Framework start Define Reaction: This compound Hydrogenation catalyst_selection Catalyst Selection start->catalyst_selection noble_metals Noble Metals (Pd, Pt, Rh, Ru) catalyst_selection->noble_metals non_noble_metals Non-Noble Metals (Ni, Cu, Fe) catalyst_selection->non_noble_metals performance_eval Performance Evaluation noble_metals->performance_eval non_noble_metals->performance_eval conversion Conversion (%) performance_eval->conversion selectivity Selectivity (%) performance_eval->selectivity conditions Reaction Conditions (T, P, Time) performance_eval->conditions cost_analysis Cost Analysis performance_eval->cost_analysis economic_viability Economic Viability Assessment performance_eval->economic_viability catalyst_cost Catalyst Cost ($/kg) cost_analysis->catalyst_cost operational_cost Operational Cost (Energy, Solvent) cost_analysis->operational_cost lifecycle Lifecycle (Reusability, Deactivation) cost_analysis->lifecycle cost_analysis->economic_viability conclusion Optimal Catalyst Selection economic_viability->conclusion

Caption: Logical workflow for the economic analysis of catalysts.

This guide provides a foundational framework for the economic and performance-based selection of catalysts for this compound hydrogenation. Researchers are encouraged to build upon this information with their own experimental data to make informed decisions tailored to their specific process requirements and economic constraints.

References

A Comparative Guide to Nitrocyclohexane Synthesis: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of nitrocyclohexane, a key intermediate in the production of caprolactam for nylon-6 manufacturing and various other fine chemicals, can be achieved through several routes.[1] The environmental footprint of these synthetic pathways is a critical consideration in modern chemical production, driving the need for greener and more sustainable alternatives. This guide provides an objective comparison of the primary synthesis routes to this compound, with a focus on their environmental impact, supported by available experimental data and detailed methodologies.

Comparison of Synthesis Routes

The selection of a synthetic route for this compound significantly influences its environmental impact. The traditional liquid-phase nitration using mixed acids is notorious for generating substantial hazardous waste.[2] In contrast, modern approaches like vapor-phase nitration with nitrogen oxides (NOx) are being explored as more environmentally friendly alternatives that minimize or eliminate the production of waste acid.[3] Another approach involves the use of nitronium salts, which offers a different reaction mechanism and byproduct profile.

Quantitative Data Comparison

The following table summarizes key performance and environmental indicators for the different synthesis routes of this compound based on available literature.

MetricVapor-Phase Nitration (with NOx)Liquid-Phase Nitration (with Nitric Acid)Electrophilic Nitration (with Nitronium Hexafluorophosphate)
Typical Yield ~66%[4]~64-75%[5]~30% (isolated)[6]
Conversion Rate ~14-60%[2][4]Variable, can be highNot explicitly stated
Selectivity ~50-70%[2]Variable, significant byproductsHigh for mononitration
Primary Byproducts Other oxidized cyclohexane (B81311) derivativesAdipic acid, other oxidized products[5]Fluoro compounds (from PF6-)[6]
Waste Generation No waste acid produced.[3]Significant waste acid (e.g., H2SO4) and contaminated water.[2]Generation of fluoride-containing waste.
Reaction Temperature 220-330°C[3]100-200°C[5]0°C to room temperature[6]
Reaction Pressure Atmospheric or slightly elevatedHigh pressure (1000-4000 psi)[5]Atmospheric
Catalyst/Reagent Hazard NOx are toxic gases.Concentrated nitric and sulfuric acids are highly corrosive.Nitronium salts can be moisture-sensitive.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and assessment of the environmental performance of each synthetic route.

Vapor-Phase Nitration of Cyclohexane with Nitrogen Oxides (NOx)

This method is presented as a greener alternative to traditional nitration.

  • Apparatus : A continuous flow reactor system, typically a tube furnace, equipped with a means to introduce gaseous reactants and condense the products.

  • Reactants : Cyclohexane and a nitrogen oxide such as nitrogen dioxide (NO2) or dinitrogen tetroxide (N2O4).[3]

  • Procedure :

    • A stream of nitrogen gas is used to purge the reactor system.[2]

    • The reactor is heated to the desired temperature (e.g., 240-300°C).[2]

    • Cyclohexane is vaporized and mixed with the nitrogen oxide gas stream at a specific molar ratio (e.g., 2:1 or 0.8:1 cyclohexane to NO2).[2]

    • The gaseous mixture is passed through the heated reactor.

    • The product stream is cooled to condense the liquid products, which are then collected.

    • The organic layer containing this compound is separated from the aqueous layer.

    • This compound is purified by distillation.

Liquid-Phase Nitration of Cyclohexane with Nitric Acid

This is a more traditional approach that often involves high pressures.

  • Apparatus : A high-pressure reactor or autoclave.

  • Reactants : Cyclohexane and aqueous nitric acid.[5]

  • Procedure :

    • Cyclohexane and aqueous nitric acid (e.g., 30-35%) are pumped into a high-pressure reactor.[5]

    • The reactor is heated to a temperature between 100-200°C and pressurized to 1000-4000 psi.[5]

    • The reaction is allowed to proceed for a short residence time (e.g., a few minutes).[5]

    • The reaction mixture is cooled and depressurized.

    • The organic and aqueous layers are separated.

    • The organic layer is washed, typically with a bicarbonate solution, and then dried.

    • This compound is isolated and purified, usually by distillation. Adipic acid may be recovered from the aqueous phase.[5]

Electrophilic Nitration of Cyclohexane with Nitronium Hexafluorophosphate (B91526)

This method utilizes a powerful nitrating agent at low temperatures.

  • Apparatus : A standard laboratory glass reaction flask with a stirrer and cooling bath.

  • Reactants : Cyclohexane, nitronium hexafluorophosphate (NO2+PF6-), and a solvent such as anhydrous nitroethane.[6]

  • Procedure :

    • Nitronium hexafluorophosphate is placed in a dry reaction flask under an inert atmosphere (e.g., nitrogen).[6]

    • Anhydrous nitroethane is added, and the mixture is cooled to 0°C.[6]

    • Cyclohexane is added slowly to the stirred solution.[6]

    • The reaction mixture is stirred at 0°C for one hour, followed by stirring at room temperature for three hours.[6]

    • The reaction is quenched by pouring the mixture into water.

    • The product is extracted with an organic solvent like ether.

    • The organic extract is washed with an aqueous sodium bicarbonate solution and then with water.[6]

    • The organic layer is dried, and the solvent is removed under reduced pressure to yield the crude product.[6]

Visualizing the Environmental Impact Pathways

The following diagrams illustrate the general workflows and environmental considerations of the different this compound synthesis routes.

G cluster_0 Vapor-Phase Nitration (NOx) cluster_1 Liquid-Phase Nitration (Nitric Acid) cluster_2 Electrophilic Nitration (Nitronium Salt) VP_Inputs Inputs: - Cyclohexane - NOx (e.g., NO2) - Heat VP_Process Vapor-Phase Reactor VP_Inputs->VP_Process VP_Outputs Outputs: - this compound - Other oxidized byproducts - Unreacted materials VP_Process->VP_Outputs VP_Waste Environmental Impact: - Gaseous emissions (NOx) - No waste acid VP_Outputs->VP_Waste LP_Inputs Inputs: - Cyclohexane - Nitric Acid - (Optional) Sulfuric Acid - High Pressure & Heat LP_Process High-Pressure Reactor LP_Inputs->LP_Process LP_Outputs Outputs: - this compound - Adipic Acid - Other oxidized byproducts LP_Process->LP_Outputs LP_Waste Environmental Impact: - Large volume of waste acid - Contaminated wastewater LP_Outputs->LP_Waste EN_Inputs Inputs: - Cyclohexane - Nitronium Hexafluorophosphate - Organic Solvent EN_Process Reaction Flask EN_Inputs->EN_Process EN_Outputs Outputs: - this compound - Fluoro-byproducts EN_Process->EN_Outputs EN_Waste Environmental Impact: - Fluoride-containing waste - Organic solvent waste EN_Outputs->EN_Waste

References

A Comparative Guide to the Analytical Techniques for Nitrocyclohexane: GC-MS vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nitrocyclohexane, a key intermediate in various industrial syntheses, is critical for process optimization, quality control, and safety monitoring. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable technique for their specific needs.

At a Glance: GC-MS vs. HPLC for this compound Analysis

FeatureGC-MSHPLC
Principle Separation based on volatility and polarity in the gas phase, with detection by mass spectrometry.Separation based on polarity and interaction with the stationary phase in the liquid phase, with detection typically by UV absorbance.
Sample Volatility Essential; suitable for volatile and semi-volatile compounds like this compound.Not required; suitable for a wide range of compounds, including non-volatile and thermally labile ones.
Selectivity High, especially in Selected Ion Monitoring (SIM) mode.Moderate to high, depending on the column and detector.
Sensitivity High, often in the picogram to femtogram range.Good, typically in the nanogram to picogram range.
Limit of Detection (LOD) Lower, generally in the µg/L to ng/L range.Higher, typically in the mg/L to µg/L range.
Limit of Quantification (LOQ) Lower, generally in the µg/L to ng/L range.Higher, typically in the mg/L to µg/L range.
Analysis Time Generally faster for volatile compounds.Can be longer, depending on the separation complexity.
Instrumentation Cost Generally higher initial investment.Lower initial investment compared to GC-MS.
Solvent Consumption Minimal.Significant, which can contribute to higher running costs and environmental impact.

Performance Comparison: Quantitative Data Summary

The following table summarizes typical performance metrics for the analysis of nitro-compounds using GC-MS and HPLC. It is important to note that direct comparative data for this compound is limited; therefore, these values are derived from studies on structurally similar nitroaromatic and nitroalkane compounds.

ParameterGC-MSHPLC
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/L[1]0.3 - 150 µg/L[2]
Limit of Quantification (LOQ) 0.05 - 0.5 µg/L1 - 500 µg/L
Precision (%RSD) < 10%< 5%
Recovery (%) 90 - 110%95 - 105%

Experimental Protocols

GC-MS Analysis of this compound

This protocol provides a standard method for the quantification of this compound using GC-MS.

1. Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of a suitable solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) in a volumetric flask.[3]

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by serial dilution of the stock solution with the same solvent.[3]

  • Sample Extraction: For complex matrices, a liquid-liquid extraction with a water-immiscible solvent like dichloromethane or solid-phase extraction (SPE) may be required.[3]

2. GC-MS Parameters:

  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or an equivalent 5% phenyl-methylpolysiloxane column.[3]

  • Injector Temperature: 250 °C. To minimize thermal degradation, a lower inlet temperature can be tested.[3]

  • Oven Temperature Program: 50°C hold for 2 minutes, then ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Acquisition Mode:

    • Scan Mode: m/z 40-300 for qualitative analysis.[3]

    • Selected Ion Monitoring (SIM) Mode: For higher sensitivity and quantitative analysis, monitor the following ions for this compound (C₆H₁₁NO₂): m/z 129 (Molecular Ion), 83 (Loss of NO₂), and 55.[3]

HPLC Analysis of this compound

As specific HPLC methods for this compound are not widely published, this protocol is based on established methods for other aliphatic and aromatic nitro-compounds.

1. Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of pure this compound and dissolve it in 10 mL of acetonitrile (B52724) in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with the initial mobile phase composition to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Extraction: For aqueous samples, solid-phase extraction (SPE) with a C18 cartridge can be used for sample clean-up and concentration.

2. HPLC Parameters:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]

  • Mobile Phase: A gradient elution using:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector: UV-Vis detector at 254 nm.

  • Injection Volume: 10 µL.

Visualization of Analytical Workflows

The following diagrams illustrate the typical experimental workflows for the GC-MS and HPLC analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution Standards Working Standards Stock->Standards Injection Injection Standards->Injection Extraction Sample Extraction Extraction->Injection GC Gas Chromatography Separation Injection->GC MS Mass Spectrometry Detection GC->MS Processing Data Acquisition & Processing MS->Processing Quantification Quantification Processing->Quantification

Caption: General experimental workflow for the GC-MS analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution Standards Working Standards Stock->Standards Injection Injection Standards->Injection Extraction Sample Extraction Extraction->Injection HPLC HPLC Separation Injection->HPLC UV UV-Vis Detection HPLC->UV Processing Data Acquisition & Processing UV->Processing Quantification Quantification Processing->Quantification

Caption: General experimental workflow for the HPLC analysis of this compound.

Conclusion: Making the Right Choice

Both GC-MS and HPLC are powerful techniques for the analysis of this compound, each with its own set of advantages and limitations.

Choose GC-MS when:

  • High sensitivity and very low detection limits are required.

  • High selectivity is crucial to differentiate this compound from a complex matrix.

  • Rapid analysis of a volatile compound is a priority.

Choose HPLC when:

  • The sample matrix is complex and contains non-volatile or thermally sensitive components.

  • A lower initial instrument cost is a deciding factor.

  • The required sensitivity is within the nanogram range.

Ultimately, the choice between GC-MS and HPLC will depend on the specific analytical requirements of the research, including the nature of the sample, the required level of sensitivity and selectivity, and available resources. For confirmatory analysis, the use of both techniques can provide a comprehensive and robust analytical solution.

References

Distinguishing Isomers of Substituted Nitrocyclohexanes Using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of the stereochemistry of substituted nitrocyclohexanes is a critical step in chemical synthesis and drug discovery. The spatial arrangement of substituents on the cyclohexane (B81311) ring can profoundly influence a molecule's biological activity and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the unambiguous assignment of these isomers. This guide provides a comprehensive comparison of how different NMR techniques can be employed to distinguish between isomers of substituted nitrocyclohexanes, supported by experimental data and detailed protocols.

The key to differentiating isomers of substituted nitrocyclohexanes lies in the rigid chair conformation of the cyclohexane ring, which forces substituents into either axial or equatorial positions. This fixed orientation creates distinct magnetic environments for the nuclei, which are readily observable and quantifiable by NMR spectroscopy. The primary NMR parameters used for isomer differentiation are chemical shifts (δ), coupling constants (J), and the Nuclear Overhauser Effect (NOE).

¹H NMR Spectroscopy: A First Look at Stereochemistry

Proton (¹H) NMR spectroscopy offers initial and often conclusive evidence for isomer identification through the analysis of chemical shifts and proton-proton coupling constants.

Chemical Shifts: The electronic environment of a proton dictates its resonance frequency. In a cyclohexane ring, axial protons are shielded by the C-C bonds of the ring and therefore resonate at a higher field (lower ppm value) compared to their equatorial counterparts. For instance, in a nitrocyclohexane, the proton on the same carbon as the nitro group (the α-proton) will exhibit a different chemical shift depending on its axial or equatorial orientation.

Coupling Constants: The magnitude of the coupling constant (J) between two adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a cornerstone for assigning stereochemistry in cyclohexane systems.[1]

  • Axial-Axial (J_ax,ax): A large coupling constant, typically in the range of 8-13 Hz, is observed due to a dihedral angle of approximately 180°.

  • Axial-Equatorial (J_ax,eq) and Equatorial-Equatorial (J_eq,eq): Smaller coupling constants, generally between 2-5 Hz, are observed for these interactions due to dihedral angles of about 60°.[1]

For example, in a trans-1,2-disubstituted cyclohexane, where both substituents are in the more stable equatorial positions, the protons on the substituted carbons are axial, leading to a large axial-axial coupling constant. Conversely, the corresponding cis isomer would show smaller axial-equatorial and equatorial-equatorial couplings.

¹³C NMR Spectroscopy: Probing Steric Interactions

Carbon-13 (¹³C) NMR spectroscopy provides complementary information, primarily through the γ-gauche effect, which is highly sensitive to steric interactions within the molecule.

The γ-Gauche Effect: When a substituent is in an axial position, it causes steric hindrance with the syn-axial protons at the C3 and C5 positions (γ-positions). This steric compression leads to a shielding effect, causing the signals of the γ-carbons to shift upfield (to a lower ppm value) compared to the corresponding carbons in the isomer where the substituent is equatorial. Therefore, in a cis-disubstituted cyclohexane with one axial and one equatorial substituent, the γ-carbons to the axial group will be shielded. In the more stable diequatorial trans isomer, this effect is absent, and the carbon signals appear further downfield.[1]

Two-Dimensional (2D) NMR Techniques: Unraveling Complex Spectra

For more complex molecules or when 1D spectra are ambiguous, 2D NMR techniques such as COSY, HSQC, and NOESY are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace the connectivity of the proton network within the molecule and confirm assignments made from 1D spectra.

  • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms, providing a clear map of C-H one-bond connectivities.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining spatial relationships between protons. It detects through-space interactions (dipolar coupling) between protons that are close to each other (typically < 5 Å), regardless of whether they are directly bonded. For substituted nitrocyclohexanes, NOESY can definitively distinguish between cis and trans isomers by observing correlations between the protons of the substituents and the cyclohexane ring protons. For instance, in a cis-1,2-disubstituted isomer, an NOE would be expected between the axial proton at C1 and the axial proton at C2, as well as between the equatorial substituents. These correlations would be absent or different in the trans isomer.

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR data for representative isomers of substituted nitrocyclohexanes. Note that specific chemical shifts can vary depending on the solvent and other substituents present.

Table 1: Comparative ¹H NMR Data for Isomers of 4-tert-Butyl-1-nitrocyclohexane

IsomerProtonExpected Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
cis (axial NO₂)H-1 (equatorial)DownfieldJ(H-1eq, H-2ax) ≈ 2-5 Hz, J(H-1eq, H-2eq) ≈ 2-5 Hz
trans (equatorial NO₂)H-1 (axial)UpfieldJ(H-1ax, H-2ax) ≈ 8-13 Hz, J(H-1ax, H-2eq) ≈ 2-5 Hz

Table 2: Comparative ¹³C NMR Data for Isomers of 4-tert-Butyl-1-nitrocyclohexane (Illustrating the γ-Gauche Effect)

IsomerCarbonExpected Chemical Shift Trend
cis (axial NO₂)C-3, C-5Upfield (Shielded)
trans (equatorial NO₂)C-3, C-5Downfield ( deshielded)

Experimental Protocols

A generalized experimental protocol for the NMR analysis of substituted this compound isomers is provided below.

Sample Preparation:

  • Weigh 10-20 mg of the substituted this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: 2-4 s

    • Relaxation Delay: 1-5 s

    • Number of Scans: 16-64

  • Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

  • Instrument: 100 MHz or higher NMR spectrometer.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: 1-2 s

    • Relaxation Delay: 2-10 s

    • Number of Scans: 1024 or more (depending on sample concentration)

  • Processing: Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the solvent peak.

2D NMR Spectroscopy (COSY, HSQC, NOESY):

  • Standard pulse programs are used for each experiment.

  • Acquisition parameters, including the number of increments in the indirect dimension and the number of scans per increment, should be optimized for the specific sample and spectrometer.

  • For NOESY experiments, a mixing time appropriate for the size of the molecule should be chosen (typically 0.5-1.5 s for small molecules).

Mandatory Visualization

The logical workflow for distinguishing isomers of substituted nitrocyclohexanes using NMR spectroscopy is illustrated in the following diagram.

NMR_Isomer_Differentiation cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis cluster_conclusion Conclusion Sample Substituted This compound Isomer H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, NOESY) H1_NMR->TwoD_NMR Chem_Shift Chemical Shifts (Axial vs. Equatorial) H1_NMR->Chem_Shift Coupling Coupling Constants (J-values) H1_NMR->Coupling Gamma_Gauche γ-Gauche Effect C13_NMR->Gamma_Gauche NOE_Corr NOE Correlations (Through-space) TwoD_NMR->NOE_Corr Isomer_ID Isomer Identification (cis vs. trans) Chem_Shift->Isomer_ID Coupling->Isomer_ID Gamma_Gauche->Isomer_ID NOE_Corr->Isomer_ID

Caption: Workflow for distinguishing isomers of substituted nitrocyclohexanes using NMR.

References

Performance of different catalyst supports in nitrocyclohexane hydrogenation.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of catalyst supports is crucial for optimizing the selective hydrogenation of nitrocyclohexane to cyclohexanone (B45756) oxime, a key intermediate in the production of caprolactam. This guide provides a comparative overview of the performance of various catalyst supports—activated carbon, silicon dioxide (SiO2), titanium dioxide (TiO2), and aluminum oxide (Al2O3)—based on available research data.

Performance Comparison of Catalyst Supports

The choice of support material significantly influences the activity, selectivity, and stability of the catalyst in the hydrogenation of this compound. The following table summarizes the performance of different catalysts on various supports. It is important to note that the data is compiled from different studies with varying reaction conditions, which can affect the outcomes.

CatalystSupportConversion (%)Selectivity to Cyclohexanone Oxime (%)ByproductsReaction Conditions
5% PdCarbon Nanotubes (CNT)97.685.9Cyclohexylamine, Cyclohexanol, N-cyclohexylhydroxylamine0.2 MPa H₂, 323 K
PdSingle-Wall Carbon Nanotubes (SWCNT)96.096.4Not specified0.3 MPa H₂, 323 K
1%Cu-20%NiActivated Carbon (AC)99.687.8Not specified0.3 MPa H₂, 100 °C, 8 h, Ethylenediamine solvent
CuCo (3:1)SiO₂~9% (at 75°C)100% to CyclohexanoneCyclohexylamine5 bar H₂, 75 °C
CoSiO₂HighHigh selectivity to CyclohexylamineCyclohexanoneNot specified
NiTi-LDHTiO₂99.8490.71Cyclohexanone, CyclohexylamineOptimized conditions
1 wt% AuAl₂O₃10083Not specified373 K, 6 h

Experimental Protocols

Detailed experimental methodologies are essential for reproducing and building upon existing research. Below are generalized protocols for catalyst preparation and this compound hydrogenation based on the reviewed literature.

Catalyst Preparation (Impregnation Method)

A common method for preparing supported metal catalysts is incipient wetness impregnation.

  • Support Pre-treatment: The support material (e.g., activated carbon, Al₂O₃, SiO₂, TiO₂) is dried in an oven to remove adsorbed water. For activated carbon, acid treatment (e.g., with nitric acid) may be performed to introduce surface functional groups.

  • Precursor Solution Preparation: A solution of the metal precursor (e.g., H₂PtCl₆, PdCl₂, Ni(NO₃)₂, Cu(NO₃)₂) is prepared in a suitable solvent (often deionized water or ethanol). The volume of the solution is typically equal to the pore volume of the support.

  • Impregnation: The precursor solution is added dropwise to the dried support with constant mixing to ensure even distribution.

  • Drying: The impregnated support is dried in an oven, typically at 100-120 °C, for several hours to remove the solvent.

  • Calcination and Reduction: The dried catalyst is then often calcined in air at high temperatures to decompose the precursor to its oxide form. Subsequently, the catalyst is reduced in a hydrogen flow at a specific temperature to obtain the active metallic phase.

This compound Hydrogenation Reaction

The liquid-phase hydrogenation of this compound is typically carried out in a batch or continuous flow reactor.

  • Reactor Setup: A high-pressure autoclave or a fixed-bed flow reactor is used.

  • Reaction Mixture: The reactor is charged with the catalyst, this compound, and a solvent. Ethylenediamine has been reported to be an effective solvent for improving the selectivity to cyclohexanone oxime.

  • Reaction Conditions: The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen to the desired pressure (e.g., 0.2-3.0 MPa). The reaction mixture is then heated to the target temperature (e.g., 50-100 °C) and stirred for a specific duration (e.g., 1-8 hours).

  • Product Analysis: After the reaction, the reactor is cooled, and the pressure is released. The catalyst is separated by filtration, and the liquid product mixture is analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the conversion of this compound and the selectivity to different products.

Visualizations

Experimental Workflow for Catalyst Performance Evaluation

The following diagram illustrates a typical workflow for the preparation and evaluation of supported catalysts for this compound hydrogenation.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis support Catalyst Support (Al2O3, SiO2, TiO2, AC) impregnation Impregnation with Metal Precursor support->impregnation drying Drying impregnation->drying calcination Calcination drying->calcination reduction Reduction calcination->reduction reactor Batch or Flow Reactor reduction->reactor filtration Catalyst Separation reactor->filtration reactants This compound + Solvent reactants->reactor h2 H2 Pressure h2->reactor conditions Temperature & Time conditions->reactor gc_ms GC/GC-MS Analysis filtration->gc_ms data Conversion & Selectivity Data gc_ms->data

Caption: Experimental workflow for catalyst synthesis and performance testing.

Reaction Pathway of this compound Hydrogenation

The hydrogenation of this compound can lead to several products. The desired pathway is the selective hydrogenation to cyclohexanone oxime.

reaction_pathway NCH This compound CHO Cyclohexanone Oxime (Desired Product) NCH->CHO +H2 CHA Cyclohexylamine (Byproduct) CHO->CHA +H2 (over-hydrogenation) CHone Cyclohexanone (Byproduct) CHO->CHone +H2O (hydrolysis) CHol Cyclohexanol (Byproduct) CHone->CHol +H2

Caption: Reaction pathways in this compound hydrogenation.

Cost-benefit analysis of batch versus flow processes for nitrocyclohexane reactions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The industrial synthesis of nitrocyclohexane, a key intermediate in the production of caprolactam and subsequently Nylon-6, has traditionally been carried out using batch reactors. However, with the advent of continuous flow chemistry, a paradigm shift is occurring in the manufacturing of fine chemicals and pharmaceuticals. This guide provides an objective comparison of batch and continuous flow processes for this compound reactions, supported by available data and representative experimental protocols.

Executive Summary

Continuous flow processes offer significant advantages over traditional batch methods for this compound reactions, particularly in the realms of safety, efficiency, and scalability. While batch processing remains a viable option for smaller-scale production and research due to its lower initial investment, flow chemistry presents a more sustainable and cost-effective solution for industrial-scale manufacturing. The highly exothermic and hazardous nature of nitration reactions makes them prime candidates for the enhanced control and safety offered by continuous flow systems.[1][2][3]

Data Presentation: A Quantitative Comparison

The following table summarizes key performance indicators for batch and continuous flow processes for nitration reactions, including data extrapolated for this compound synthesis. It is important to note that direct, side-by-side comparative studies for this compound are not extensively published; therefore, some data is based on analogous nitration processes and general techno-economic analyses of flow chemistry.

ParameterBatch ProcessContinuous Flow ProcessKey Advantages of Flow Process
Yield 60-81% (for cyclohexane (B81311) nitration)Typically >90% (for various nitrations)[4]Higher yields due to precise control over reaction parameters and reduced side reactions.[5]
Selectivity Moderate; risk of over-nitration and by-product formation.High; minimized by-product formation.Superior control of stoichiometry and temperature gradients leads to higher selectivity.[6]
Reaction Time Hours[7]Minutes[8]Significant reduction in reaction time, leading to higher throughput.[5]
Safety High risk due to large volumes of hazardous materials and potential for thermal runaway.[2]Inherently safer due to small reaction volumes and superior heat transfer.[1][2]Drastic reduction in the inventory of hazardous intermediates at any given time.[4]
Energy Consumption High; energy-intensive heating and cooling cycles of large reactor volumes.Up to 97% reduction compared to batch in pharmaceutical processes.[9]Elimination of heating/cooling cycles and more efficient heat integration.
Waste Generation Higher due to lower selectivity and solvent usage.Lower; often enables solvent-free conditions and higher atom economy.[1]Reduced by-product formation and more efficient use of reagents.
Capital Expenditure (CapEx) Lower for small scale; significant for large, specialized reactors.Potential for ~50% reduction for industrial-scale plants.[10]Smaller footprint and use of standardized, modular equipment.[10]
Operating Expenditure (OpEx) Higher due to energy, solvent, and waste disposal costs.20-50% reduction compared to batch operations.[10]Automation, reduced labor, and lower utility consumption.[10]
Scalability Challenging; often requires complete process redesign.Straightforward; "scaling out" by numbering-up reactors or longer run times.[3]Predictable scalability from lab to production.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound in both batch and continuous flow setups. These are based on information from patents and general procedures for nitration reactions.

Batch Process: Nitration of Cyclohexane

Objective: To synthesize this compound from cyclohexane and nitric acid in a batch reactor.

Materials:

  • Cyclohexane

  • Nitric acid (65-70%)

  • Pressurized batch reactor equipped with a stirrer, temperature and pressure sensors, and a heating/cooling jacket.

Procedure:

  • The batch reactor is charged with a pre-determined molar ratio of cyclohexane and nitric acid.

  • The reactor is sealed and the stirrer is activated to ensure adequate mixing.

  • The temperature of the reaction mixture is raised to the desired reaction temperature (e.g., 140-160°C) using the heating jacket.

  • The reaction is allowed to proceed for a specified residence time (e.g., 2-4 hours) while maintaining the temperature and pressure within the desired range.

  • After the reaction is complete, the reactor is cooled down, and the pressure is carefully released.

  • The reaction mixture is then transferred to a separation unit to isolate the this compound from the aqueous phase and any unreacted starting materials.

  • The organic phase is washed, dried, and purified to obtain the final product.

Continuous Flow Process: Nitration of Cyclohexane

Objective: To synthesize this compound from cyclohexane and nitric acid in a continuous flow reactor.

Materials:

  • Cyclohexane

  • Nitric acid (65-70%)

  • Two high-pressure pumps

  • T-mixer

  • Tubular reactor (e.g., PFA or stainless steel) housed in a temperature-controlled module

  • Back-pressure regulator

  • Collection vessel

Procedure:

  • Two separate streams of cyclohexane and nitric acid are drawn into high-pressure pumps.

  • The pumps deliver the reactants at precise flow rates to a T-mixer, where they are rapidly and efficiently mixed.

  • The resulting reaction mixture immediately enters a heated tubular reactor maintained at the optimal reaction temperature (e.g., 250-300°C).[7]

  • The residence time in the reactor is controlled by the total flow rate and the reactor volume (typically in the range of seconds to minutes).

  • A back-pressure regulator is used to maintain the desired reaction pressure.

  • The product stream exiting the reactor is cooled and collected in a vessel.

  • The collected mixture undergoes a similar workup procedure as in the batch process to isolate and purify the this compound.

Mandatory Visualization

The following diagrams illustrate the logical relationships and workflows of the compared processes.

CostBenefitAnalysis cluster_batch Batch Process cluster_flow Flow Process Batch_Inputs Large Volume of Reactants & Solvents Batch_Reactor Large Batch Reactor (Heating/Cooling Cycles) Batch_Inputs->Batch_Reactor Batch_Outputs This compound + By-products Batch_Reactor->Batch_Outputs Batch_Costs High OpEx (Energy, Waste) Higher Risk Batch_Reactor->Batch_Costs Batch_Benefits Lower Initial CapEx (Small Scale) Flexibility Batch_Reactor->Batch_Benefits Decision Process Selection Batch_Outputs->Decision Cost/Benefit Flow_Inputs Continuous Feed of Reactants Flow_Reactor Small Tubular Reactor (Precise Temperature Control) Flow_Inputs->Flow_Reactor Flow_Outputs High Purity this compound Flow_Reactor->Flow_Outputs Flow_Costs Higher Initial CapEx (Potentially) Less Flexible for varied reactions Flow_Reactor->Flow_Costs Flow_Benefits Lower OpEx (Energy, Waste) Enhanced Safety & Scalability Higher Yield & Purity Flow_Reactor->Flow_Benefits Flow_Outputs->Decision Cost/Benefit

Caption: Cost-benefit analysis of batch versus flow processes.

ExperimentalWorkflows cluster_batch_workflow Batch Experimental Workflow cluster_flow_workflow Flow Experimental Workflow B1 Charge Reactor with Cyclohexane & Nitric Acid B2 Heat to Reaction Temperature (e.g., 140-160°C) B1->B2 B3 React for Hours B2->B3 B4 Cool Down & Depressurize B3->B4 B5 Product Isolation & Purification B4->B5 F1 Pump Cyclohexane & Nitric Acid (Separate Streams) F2 Mix in T-Mixer F1->F2 F3 React in Heated Tubular Reactor (e.g., 250-300°C) F2->F3 F4 Control Residence Time (Minutes) F3->F4 F5 Continuous Collection F4->F5 F6 Product Isolation & Purification F5->F6

Caption: Experimental workflows for batch and flow synthesis.

Conclusion

For the synthesis of this compound, continuous flow processing emerges as a superior technology for industrial-scale production. The inherent safety features, coupled with significant improvements in efficiency, yield, and scalability, present a compelling case for its adoption. While batch reactors will continue to play a role in research and small-scale synthesis, the future of safe and sustainable this compound production lies in the implementation of continuous flow methodologies. The transition to flow chemistry not only offers economic advantages but also aligns with the principles of green chemistry by reducing energy consumption and waste generation.[1][9]

References

A Researcher's Guide to Catalysts for Selective Nitroalkane Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective reduction of nitroalkanes to primary amines is a pivotal transformation in organic synthesis. This guide offers an objective comparison of various catalytic systems, supported by experimental data, to facilitate the selection of the most appropriate catalyst for specific research and development needs.

The conversion of a nitro group to an amine is a fundamental step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and other valuable chemical entities. The choice of catalyst is critical to ensure high yield and selectivity, particularly when other reducible functional groups are present in the substrate. This guide reviews the performance of noble metal catalysts, non-noble metal catalysts, and metal-free reduction methods.

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the selective reduction of nitroalkanes to primary amines, based on available experimental data. It is important to note that direct comparison can be challenging due to variations in reaction conditions, substrates, and reporting standards in the literature.

Catalyst SystemSubstrate ExampleReducing AgentSolventTemperature (°C)Time (h)Yield (%)SelectivityReference
Noble Metal Catalysts
5% Pd/CHalogenated NitroarenesHydrazine (B178648) Hydrate (B1144303)Methanol800.08>95%High for nitro group over halogen[1]
10% Pd/CNitrobenzeneH₂ (1 atm)Aqueous MicellarRoom Temp->99%High[2]
PtO₂ (Adam's catalyst)Aliphatic Nitro CompoundsH₂----Effective for reduction[3]
Non-Noble Metal Catalysts
Raney NickelAliphatic/Aromatic NitroH₂----Effective, good for substrates sensitive to dehalogenation[3]
Ni-based HomogeneousAromatic/Aliphatic NitroH₂---HighGood for diverse substrates[4][5]
Iron PowderAromatic/Aliphatic NitroAcidic Media (e.g., AcOH)-Reflux--Mild and selective in presence of other groups[3]
Co-BDC MOF4-Nitrophenol (B140041)NaBH₄--0.03~99.25%High[6]
Ni₂B (additive)Aromatic/Aliphatic NitroNaBH₄WaterRoom Temp - 800.05 - 0.5High to ExcellentHigh[7]
Metal-Free Methods
Trichlorosilane (B8805176) (HSiCl₃)Aliphatic Nitro CompoundsTertiary AmineDichloromethane250.1791-93%High[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to aid in the replication and adaptation of these procedures.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This procedure is a general method for the reduction of nitro compounds using a hydrogen balloon and is suitable for reactions at or near atmospheric pressure.[10]

Materials:

  • Nitroalkane substrate

  • 5% or 10% Palladium on Carbon (Pd/C)

  • Anhydrous solvent (e.g., Methanol, Ethanol, Ethyl Acetate)

  • Round-bottom flask with a stir bar

  • Septum

  • Hydrogen balloon

  • Vacuum/Inert gas manifold

  • Filtration apparatus (e.g., Büchner funnel with Celite® pad)

Procedure:

  • In a round-bottom flask, dissolve the nitroalkane substrate in the chosen anhydrous solvent.

  • Carefully add the Pd/C catalyst to the solution. The catalyst should be handled with care as it can be pyrophoric.[10]

  • Seal the flask with a septum and connect it to a vacuum/inert gas manifold.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times to remove any oxygen.

  • Introduce hydrogen gas from a balloon into the flask.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst on the filter paper should be kept wet with solvent to prevent ignition upon exposure to air.[10]

  • Rinse the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine product.

  • Purify the product by column chromatography, distillation, or recrystallization as needed.

Protocol 2: Reduction using Raney Nickel

Raney Nickel is a versatile catalyst for nitro group reduction and is often prepared in situ from a nickel-aluminum alloy.[11][12]

Materials:

  • Nitroalkane substrate

  • Raney Nickel-Aluminum alloy

  • Sodium Hydroxide (NaOH) solution (c.p. pellets)

  • Distilled water

  • Solvent (e.g., Ethanol)

  • Reaction vessel (e.g., three-necked flask) with a mechanical stirrer, condenser, and thermometer

Procedure for Catalyst Preparation (W-6 Raney Nickel): [11]

  • In a suitable flask, prepare a solution of NaOH in distilled water.

  • Cool the NaOH solution to the desired temperature (e.g., 50°C) in an ice bath.

  • Slowly and portion-wise, add the Raney Nickel-Aluminum alloy powder to the stirred NaOH solution, maintaining the temperature at 50 ± 2°C.

  • After the addition is complete, allow the mixture to digest for a specified time to ensure complete reaction.

  • Carefully decant the supernatant and wash the nickel catalyst repeatedly with distilled water until the washings are neutral to litmus (B1172312) paper.

  • The active Raney Nickel catalyst is stored under water or a suitable solvent to prevent deactivation and pyrophoricity.[13]

Procedure for Nitroalkane Reduction:

  • In a reaction vessel, add the nitroalkane substrate and the solvent.

  • Carefully add the prepared Raney Nickel catalyst.

  • If using hydrogen gas, purge the system with an inert gas before introducing hydrogen. Alternatively, a hydrogen donor like hydrazine hydrate can be used.[14]

  • Stir the reaction mixture at the desired temperature.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully separate the catalyst by filtration.

  • Work up the filtrate to isolate the crude amine product.

  • Purify the product as necessary.

Protocol 3: Metal-Free Reduction using Trichlorosilane

This method provides a mild, metal-free alternative for the reduction of both aromatic and aliphatic nitro compounds.[8][15][16]

Materials:

  • Nitroalkane substrate

  • Trichlorosilane (HSiCl₃)

  • Tertiary amine (e.g., Triethylamine or Hünig's base)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Reaction vessel (e.g., round-bottom flask) with a stir bar

  • Syringe pump (for continuous flow) or syringes for batch addition

Procedure (Batch Process):

  • In a dry reaction vessel under an inert atmosphere, dissolve the nitroalkane substrate and the tertiary amine in anhydrous dichloromethane.

  • Cool the solution to the desired temperature (e.g., -20°C).[17]

  • Slowly add trichlorosilane to the reaction mixture.

  • Stir the reaction for the required time, monitoring its progress by TLC or GC.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or a 10% NaOH solution.[16]

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amine as needed.

Continuous-Flow Setup: [16]

  • Prepare two separate solutions in syringes: Syringe A containing trichlorosilane in the solvent, and Syringe B containing the nitroalkane and tertiary amine in the solvent.

  • Use a syringe pump to feed both solutions through a T-junction into a microreactor (e.g., a PTFE tube of a specific length and diameter).

  • The output from the reactor is collected in a flask containing a quenching solution (e.g., 10% NaOH).

  • The product is then extracted and purified as in the batch process.

Catalyst Selection and Experimental Workflow

The choice of a suitable catalyst for the selective reduction of a nitroalkane is often dictated by the presence of other functional groups within the molecule. The following diagram illustrates a general workflow for catalyst selection and the subsequent experimental process.

Catalyst_Selection_Workflow cluster_selection Catalyst Selection cluster_workflow Experimental Workflow start Start: Nitroalkane Substrate check_fg Analyze Substrate for Other Reducible Functional Groups start->check_fg fg_present Functional Groups Present (e.g., Halogens, Alkenes, Ketones) check_fg->fg_present Yes fg_absent No Other Reducible Functional Groups check_fg->fg_absent No select_mild Select Mild/Chemoselective Catalyst: - Fe/Acidic Media - Trichlorosilane - Specific Non-Noble Metal Catalysts fg_present->select_mild select_standard Select Standard Catalyst: - Pd/C with H₂ - Raney Nickel with H₂ fg_absent->select_standard setup Reaction Setup: - Choose Solvent - Add Substrate & Catalyst/Reagent select_mild->setup Proceed to Experiment select_standard->setup reaction Run Reaction: - Control Temperature & Pressure - Stirring setup->reaction monitor Monitor Progress (TLC, GC, etc.) reaction->monitor workup Work-up: - Catalyst Filtration - Extraction monitor->workup purification Purification: - Chromatography - Distillation - Recrystallization workup->purification analysis Product Characterization: - NMR, MS, etc. purification->analysis

References

Safety Operating Guide

Proper Disposal of Nitrocyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Nitrocyclohexane, a combustible liquid with significant health and safety risks, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is imperative to handle this compound with the utmost care. The compound is toxic if swallowed, in contact with skin, or inhaled.[1] Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2] Sources of ignition, such as open flames and sparks, are strictly prohibited where this compound is used or stored.[3]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with applicable laws and regulations. It is often necessary to manage it as a hazardous waste.[3]

  • Consult Regulations : Before disposal, consult with your institution's Environmental Health and Safety (EHS) department, as well as local and national environmental regulatory agencies, for specific guidance on acceptable disposal practices.[3][4]

  • Waste Collection :

    • Collect waste this compound in a designated, properly labeled, and tightly closed container.

    • Do not mix this compound with incompatible chemicals. This compound is a strong oxidizing agent and can react violently with reducing agents, hydrides, sulfides, and nitrides, potentially leading to detonation.[2][4][5] It also reacts with inorganic bases to form explosive salts.[2][4][5]

  • Storage Pending Disposal :

    • Store the waste container in a cool, well-ventilated, and locked area, away from heat and sources of ignition.[2][3]

    • Ensure the storage area is separate from incompatible materials.

  • Professional Disposal :

    • Arrange for the collection of the hazardous waste by a licensed and qualified hazardous waste disposal company.

    • Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.

Spill and Emergency Procedures

In the event of a spill or leak, the following steps should be taken immediately:

  • Evacuate : Evacuate all non-essential personnel from the spill area.[3]

  • Isolate and Ventilate : Isolate the hazard area and ensure adequate ventilation.[1][5]

  • Eliminate Ignition Sources : Remove all sources of ignition from the vicinity.[3]

  • Containment : For small spills, absorb the material with dry lime, sand, or soda ash and place it in a covered container for disposal.[1][3] For large spills, dike the area far ahead of the spill for later disposal.[1]

  • Decontamination : After the spill has been cleaned up, ventilate and wash the area thoroughly.[3]

  • Emergency Contacts : In case of a large spill or fire, immediately contact your local fire department and emergency response services.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, providing a quick reference for safety and handling.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[2]
Molecular Weight 129.16 g/mol [2]
Boiling Point 205.5 °C @ 768 mmHg
Melting Point -34 °C
Density 1.061 g/mL at 25 °C
Flash Point 74 °C (165.2 °F) - closed cup
Vapor Density 4.46 (vs air)

Experimental Protocols

Detailed experimental protocols involving this compound should always be conducted under a fume hood. When transferring the liquid, use grounded and bonded metal containers and non-sparking tools to prevent static discharge.[3] Emergency shower and eyewash facilities should be readily available in the immediate work area.[3]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Nitrocyclohexane_Disposal_Workflow cluster_preparation Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal cluster_spill Spill Response A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Eliminate Ignition Sources B->C D Collect in a Labeled, Closed Container C->D I Evacuate Area C->I If Spill Occurs E Store Separately from Incompatible Chemicals D->E F Store in a Cool, Ventilated, Secure Area E->F G Consult Institutional EHS & Regulatory Agencies F->G H Arrange for Professional Hazardous Waste Disposal G->H J Isolate & Ventilate I->J K Contain Spill with Inert Absorbent J->K L Collect & Containerize for Disposal K->L L->G

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.